3-Fluoro-2-iodotoluene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2-iodo-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FI/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHRYDHCFKJKKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397106 | |
| Record name | 3-FLUORO-2-IODOTOLUENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883502-14-5 | |
| Record name | 3-FLUORO-2-IODOTOLUENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Fluoro-2-iodotoluene (CAS No. 883502-14-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Fluorinated Building Blocks
The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] 3-Fluoro-2-iodotoluene, a trifunctional aromatic compound, represents a key building block in this landscape. Its distinct arrangement of a fluorine atom, an iodine atom, and a methyl group offers a versatile platform for targeted molecular elaboration. This guide provides a comprehensive overview of its synthesis, reactivity, and potential applications, with a focus on empowering researchers in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
CAS Number: 883502-14-5[2]
Molecular Formula: C₇H₆FI[2]
Molecular Weight: 236.03 g/mol [2]
| Property | Value | Source |
| Boiling Point | 212 °C | [2] |
| Density | 1.788 g/cm³ | [2] |
| Flash Point | 85 °C | [2] |
| Appearance | Light yellow to brown liquid | [2] |
A thorough understanding of the spectroscopic signature of this compound is critical for reaction monitoring and quality control. While specific spectra are proprietary to various suppliers, typical analytical data would be acquired as follows:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl group, with characteristic splitting patterns due to fluorine-proton coupling. The ¹³C NMR would display seven signals, with the carbon attached to fluorine exhibiting a large one-bond carbon-fluorine coupling constant.[3][4]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Reveals the presence of characteristic functional groups, including C-F, C-I, and aromatic C-H bonds.
Synthesis of this compound: A Mechanistic Approach
The most logical and widely applicable synthetic route to this compound is via the Sandmeyer reaction, starting from the readily available precursor, 3-fluoro-2-methylaniline.[5] This transformation involves two key stages: diazotization of the primary amine followed by iodination.
The Diazotization of 3-Fluoro-2-methylaniline
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[6] This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric or sulfuric acid.[7] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[7]
Caption: General workflow for the diazotization of an aromatic amine.
Iodination: A Sandmeyer-Type Reaction
The subsequent iodination of the diazonium salt is a variation of the Sandmeyer reaction.[7] The introduction of a solution of potassium iodide (KI) to the cold diazonium salt solution leads to the displacement of the diazonium group by an iodide ion, with the liberation of nitrogen gas.[7] This step is often facile and proceeds without the need for a copper catalyst, which is typically required for the introduction of other halides like chlorine or bromine.[6]
Experimental Protocol: Diazotization-Iodination of 3-Fluoro-2-methylaniline
The following is a generalized, illustrative protocol based on standard diazotization-iodination procedures.[7] Note: This protocol should be adapted and optimized based on laboratory conditions and safety assessments.
-
Preparation of the Aniline Salt Solution: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 3-fluoro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water. Maintain the temperature between 0 and 5 °C.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the vigorously stirred aniline salt solution, ensuring the temperature does not rise above 5 °C. The rate of addition should be carefully controlled to manage the exothermic nature of the reaction. Monitor the completion of the diazotization by testing with starch-iodide paper (a persistent blue-black color indicates an excess of nitrous acid).
-
Iodination: In a separate flask, dissolve potassium iodide (1.2 eq) in a minimal amount of water and cool it in an ice bath. Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. A dark precipitate or oil will form, and nitrogen gas will evolve.
-
Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete decomposition of the diazonium salt. Add a solution of sodium thiosulfate to quench any excess iodine.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation or column chromatography.
Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions.[8] This allows for the selective functionalization at the 2-position, while retaining the fluorine atom for subsequent transformations or as a key pharmacophore.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8] this compound is an excellent substrate for this reaction, readily coupling with a wide range of aryl and heteroaryl boronic acids or their esters.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
This reaction is a cornerstone in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many pharmaceutical agents.[8] The ability to selectively introduce a variety of substituents at the 2-position of the toluene ring makes this compound a valuable intermediate in the construction of complex molecular architectures.[1][9]
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Versatile Tool for Modern Drug Discovery
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists and drug development professionals. Its unique combination of reactive sites allows for the precise and selective introduction of fluorine and a diverse range of aryl or heteroaryl groups into a molecular framework. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase. A thorough understanding of its synthesis, reactivity, and handling is paramount for any researcher looking to leverage its potential in the quest for novel therapeutics.
References
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-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- To be populated with a specific reference for Suzuki-Miyaura coupling.
- To be populated with a specific reference for the role of fluorine in drug design.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. Retrieved from [Link]
- To be populated with a specific reference for safety and handling.
- To be populated with a specific reference for the applications of this compound in m
- To be populated with a specific reference for advanced synthetic methodologies involving this compound.
- To be populated with a specific reference for large-scale synthesis.
- To be populated with a specific reference for mechanistic studies.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Fluorotoluene: A Versatile Chemical Intermediate for Organic Synthesis and Pharmaceutical Development. Retrieved from [Link]
- To be populated with a specific reference for spectroscopic d
- To be populated with a specific reference for purific
- To be populated with a specific reference for altern
-
Zhao Group @ UIUC - University of Illinois. (n.d.). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Retrieved from [Link]
- To be populated with a specific reference for environmental and green chemistry aspects.
- To be populated with a specific reference for economic considerations and supplier inform
- To be populated with a specific reference for future outlook and emerging applic
- To be populated with a specific reference for comparative analysis with other building blocks.
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3-Fluoro-2-iodotoluene molecular weight
An In-depth Technical Guide to 3-Fluoro-2-iodotoluene: A Versatile Building Block in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Organofluorine compounds constitute approximately 20% of all commercial pharmaceuticals, a testament to the element's profound ability to modulate key molecular properties.[1][2] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond allow chemists to fine-tune a molecule's lipophilicity, metabolic stability, pKa, and binding affinity.[3] Within this context, multi-functional aromatic building blocks serve as critical starting points for the synthesis of complex molecular architectures.
This compound is one such building block, offering a unique combination of substituents on an aromatic core. The presence of an iodine atom provides a versatile handle for a wide array of cross-coupling reactions, while the fluorine and methyl groups offer steric and electronic modulation of downstream compounds. This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, a plausible synthetic route, its application in synthetic workflows, and essential safety protocols for its handling.
Section 1: Core Physicochemical Properties
This compound, also known by its synonyms 1-fluoro-2-iodo-3-methylbenzene and 2-iodo-3-fluorotoluene, is a substituted aromatic halide.[4][5] Its utility as a synthetic intermediate is underpinned by its distinct physical and chemical characteristics. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆FI | [4][5][6] |
| Molecular Weight | 236.02 g/mol | [4][7] |
| CAS Number | 883502-14-5 | [4][5][8] |
| Appearance | Light yellow to brown liquid | [5][8] |
| Density | 1.788 g/cm³ | [5][6][8] |
| Boiling Point | 212 °C | [5][6][8] |
| Flash Point | 85 °C | [5][8] |
| Storage Conditions | 2-8°C, protect from light | [5][8] |
Section 2: The Strategic Role of Fluorine in Drug Design
The inclusion of a fluorine atom, as seen in this compound, is a deliberate design choice in medicinal chemistry. Its effects are multifaceted, primarily revolving around electronic modulation, metabolic shielding, and conformational control.
-
Electronic and Inductive Effects : As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). When placed near basic centers like amines, it can significantly lower their pKa, reducing their ionization at physiological pH. This can enhance cell membrane permeability and oral bioavailability.[3]
-
Metabolic Shielding : The carbon-fluorine bond is exceptionally strong (~116 kcal/mol). Replacing a C-H bond at a metabolically vulnerable position with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3]
-
Conformational Control : Fluorine can influence molecular conformation through stereoelectronic effects, such as hyperconjugation. This can pre-organize a ligand into a bioactive conformation, enhancing its binding affinity for a target protein.
Section 3: Synthesis of this compound
A common and effective method for the preparation of aromatic fluorides is the Balz-Schiemann reaction, which proceeds via a diazonium salt intermediate.[9] A plausible synthetic workflow starting from a commercially available aniline is outlined below.
Experimental Protocol: Balz-Schiemann Synthesis
This protocol describes a representative procedure based on established chemical principles.
Materials:
-
2-Iodo-3-methylaniline
-
Tetrafluoroboric acid (HBF₄, 48% in water)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-iodo-3-methylaniline in a 48% aqueous solution of tetrafluoroboric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C. The formation of a diazonium salt precipitate is typically observed.
-
Causality: This low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt.
-
-
Isolation of Intermediate:
-
Continue stirring the mixture for 30 minutes at 0-5 °C after the addition is complete.
-
Collect the precipitated diazonium fluoroborate salt by vacuum filtration.
-
Wash the solid with cold water, followed by cold diethyl ether to facilitate drying.
-
Self-Validation: The solid should be dried thoroughly under vacuum as residual water can interfere with the subsequent decomposition step.
-
-
Thermal Decomposition:
-
Gently heat the dry diazonium salt in a flask equipped with a condenser. The decomposition is often vigorous and should be controlled carefully.
-
The decomposition yields gaseous nitrogen and boron trifluoride, leaving the crude liquid product.
-
Causality: Heating provides the activation energy needed to break the C-N bond and form the stable C-F bond.
-
-
Purification:
-
Extract the crude product with diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting oil by vacuum distillation or column chromatography to yield pure this compound.
-
Section 4: Application in Palladium-Catalyzed Cross-Coupling
The true synthetic power of this compound lies in the reactivity of its carbon-iodine bond. Aryl iodides are highly effective substrates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.
Experimental Protocol: Suzuki Coupling
This protocol details a representative Suzuki coupling reaction to form a biaryl product.
Materials:
-
This compound
-
An appropriate arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Causality: The inert atmosphere is essential as the Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it.
-
-
Addition of Catalyst and Solvent:
-
Add the palladium catalyst (typically 1-5 mol%) to the flask under a positive pressure of inert gas.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Self-Validation: A successful reaction setup will maintain an oxygen-free environment, often indicated by the color of the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
-
Section 5: Safety, Handling, and Storage
Proper handling of this compound is imperative. It is a hazardous chemical that requires appropriate engineering controls and personal protective equipment (PPE).
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [8] |
| Signal Word | Warning | [8] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [8] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][10] |
Handling and PPE:
-
Always handle this compound in a well-ventilated chemical fume hood.[11][12]
-
Wear appropriate PPE, including a lab coat, splash goggles, and chemical-resistant gloves.[10][11]
-
Avoid inhalation of vapors and contact with skin and eyes.[11]
-
Ensure eyewash stations and safety showers are readily accessible.[11]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12]
-
Recommended storage temperature is between 2-8°C, protected from light.[5][8]
-
Store away from incompatible materials such as strong oxidizing agents.[11]
Conclusion
This compound is a highly valuable and versatile building block for researchers and scientists in drug discovery and development. Its molecular weight of 236.02 g/mol and its unique trifunctionalized aromatic structure provide a robust platform for synthetic innovation.[4][7] The strategic placement of the fluoro, iodo, and methyl groups allows for precise molecular tuning and access to novel chemical space through well-established synthetic methodologies like palladium-catalyzed cross-coupling. While its synthesis and application require careful handling due to its hazardous nature, its potential to accelerate the discovery of new therapeutic agents is significant.
References
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ChemBK. (n.d.). This compound. [Link]
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ScienceLab.com. (2005). Material Safety Data Sheet. [Link]
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Organic Syntheses. (n.d.). Procedure. [Link]
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Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640. [Link]
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Pialat, A., et al. (2021). Flow electrochemistry: a safe tool for fluorine chemistry. Reaction Chemistry & Engineering, 6(8), 1345-1351. [Link]
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Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ResearchGate. [Link]
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Osbourn, J. (2014, February 16). meta-Fluorotoluene Synthesis. YouTube. [Link]
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Jalalian, N., et al. (2017). Flow Synthesis of Diaryliodonium Triflates. The Journal of Organic Chemistry, 82(15), 7948-7955. [Link]
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3-Fluoro-2-iodotoluene chemical properties
An In-depth Technical Guide to 3-Fluoro-2-iodotoluene: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 883502-14-5), a halogenated aromatic compound of significant interest in synthetic and medicinal chemistry. We will explore its core physicochemical and spectroscopic properties, discuss plausible synthetic methodologies, and delve into its chemical reactivity, with a particular focus on its utility as a versatile building block in the development of complex organic molecules. The strategic placement of fluorine, iodine, and methyl groups on the toluene scaffold makes this reagent a valuable tool for introducing key structural motifs into pharmaceutical candidates and advanced materials. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's scientific profile.
Introduction: A Strategically Substituted Building Block
This compound is a substituted aromatic compound featuring a unique combination of functional groups: a fluorine atom, an iodine atom, and a methyl group. This specific arrangement provides a powerful platform for synthetic chemists. The iodine atom serves as a highly effective leaving group and a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Simultaneously, the presence of fluorine is of paramount importance in modern drug discovery.[1] Incorporating fluorine into bioactive molecules can profoundly modulate their physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][2] The ortho-fluoro and meta-methyl substituents on the iodinated ring of this compound exert distinct electronic and steric influences, which can be strategically exploited to fine-tune the reactivity and properties of its derivatives.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. Understanding these characteristics is essential for its proper handling, storage, and application in experimental work.
Physical and Chemical Data
| Property | Value | Source(s) |
| CAS Number | 883502-14-5 | [3][4] |
| Molecular Formula | C₇H₆FI | [3][5][6] |
| Molecular Weight | 236.03 g/mol | [3][4] |
| Appearance | Light yellow to brown liquid | [3] |
| Density | 1.788 g/mL | [3][5] |
| Boiling Point | 212 °C | [3][5] |
| Flash Point | 85 °C | [3] |
| Storage Temperature | 2-8 °C (Protect from light) | [3] |
| InChIKey | WXHRYDHCFKJKKO-UHFFFAOYSA-N | [4] |
Spectroscopic Profile
While specific spectra are proprietary to suppliers, the expected spectroscopic characteristics can be inferred from the molecular structure. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available from various chemical suppliers.[7]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the three methyl protons. The aromatic protons will exhibit complex splitting patterns due to both homo- and heteronuclear (¹H-¹⁹F) coupling. The methyl group protons will appear as a singlet, likely in the range of 2.2-2.5 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven unique signals. The carbon atoms bonded to fluorine and iodine will show characteristic chemical shifts and C-F coupling constants. The signal for the carbon atom attached to fluorine will appear as a doublet with a large coupling constant (¹JCF), a hallmark of C-F bonds.
-
Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 236. A characteristic isotopic pattern for iodine will not be observed as iodine is monoisotopic (¹²⁷I). Fragmentation patterns would likely involve the loss of iodine and methyl radicals.
Synthesis and Manufacturing
The synthesis of fluorinated aromatic compounds often relies on established methodologies. While specific, scaled-up manufacturing processes for this compound are proprietary, a plausible and common laboratory-scale approach involves a diazotization-iodination sequence starting from a commercially available aniline precursor.
Representative Synthetic Protocol: Diazotization-Sandmeyer Reaction
A logical synthetic route starts from 3-fluoro-2-methylaniline. This method leverages the well-established Sandmeyer reaction, where a primary aromatic amine is converted into a diazonium salt, which is then substituted with an iodide.
Step-by-Step Methodology:
-
Diazotization: 3-fluoro-2-methylaniline is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath.
-
Diazo Salt Formation: A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled aniline solution while maintaining the low temperature. This reaction forms the intermediate diazonium salt.
-
Iodination: An aqueous solution of potassium iodide (KI) is added to the diazonium salt solution.
-
Decomposition: The mixture is gently warmed to room temperature to facilitate the decomposition of the diazonium salt, leading to the evolution of nitrogen gas and the formation of this compound.
-
Workup and Purification: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified, typically by vacuum distillation or column chromatography, to yield the final product.
The Balz-Schiemann reaction is another classic method for preparing aromatic fluorides, involving the thermal decomposition of a diazonium tetrafluoroborate salt, though it is more commonly used to introduce fluorine rather than starting with a fluorinated precursor.[8]
Caption: Plausible synthetic workflow for this compound.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the reactivity of its carbon-iodine (C-I) bond. This bond is significantly weaker than the C-F and C-H bonds of the aromatic ring, making it the primary site for chemical transformations.
The Lability of the Carbon-Iodine Bond
Aryl iodides are premier substrates for a multitude of transition-metal-catalyzed cross-coupling reactions. The C-I bond readily undergoes oxidative addition to low-valent metal centers (e.g., Pd(0), Cu(I)), which is the crucial initiating step in catalytic cycles like Suzuki, Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings. This reactivity allows for the facile introduction of a wide variety of substituents, including alkyl, aryl, alkynyl, and amino groups, at the 2-position of the 3-fluorotoluene core.
Electronic Influence of Substituents
The reactivity of the C-I bond is modulated by the electronic effects of the adjacent fluorine and methyl groups:
-
Fluorine (ortho-position): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I).[1] This effect can influence the rate of oxidative addition and the stability of organometallic intermediates.
-
Methyl Group (meta-position): The methyl group is weakly electron-donating through hyperconjugation (+I, +H).
This electronic push-pull relationship fine-tunes the electron density of the aromatic ring and the polarization of the C-I bond, providing a subtle level of control for synthetic chemists.
Caption: Generalized mechanism for a Suzuki cross-coupling reaction.
Applications in Research and Drug Development
The unique structure of this compound makes it a highly valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical sector.
-
Scaffold for Medicinal Chemistry: It serves as a starting point for building libraries of fluorinated compounds. Chemists can perform a cross-coupling reaction at the C-I bond and then further elaborate other parts of the molecule. This allows for the systematic exploration of structure-activity relationships (SAR).
-
Introduction of Fluorine: The strategic incorporation of fluorine is a well-established strategy to enhance drug properties.[2][9] Using this compound ensures that this critical element is present in the final molecular scaffold. Fluorine can block sites of metabolic degradation (metabolic shielding), increase binding affinity through favorable electrostatic interactions, and modify pKa to improve cell permeability and oral bioavailability.[1]
-
Positron Emission Tomography (PET) Imaging: While not directly applicable to this specific isomer, the broader class of fluoro-iodinated aromatics can be precursors for synthesizing ¹⁸F-labeled radiotracers for PET imaging, a critical tool in clinical diagnostics and drug development.[1]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][11] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling and Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[3] It is recommended to store it under refrigeration (2-8 °C) and protected from light to ensure long-term stability.[3]
-
First Aid Measures: In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[10] If inhaled, move the person to fresh air.[11] If swallowed, rinse mouth and seek immediate medical advice.[11]
Conclusion
This compound is more than a simple halogenated aromatic; it is a synthetically enabling building block that provides chemists with a pre-packaged combination of reactivity and desirable physicochemical properties. Its C-I bond offers a reliable gateway for constructing molecular complexity via cross-coupling chemistry, while the embedded fluorine atom provides a key tool for modulating biological activity. These features firmly establish this compound as a valuable reagent in the toolbox of modern organic synthesis, particularly for applications in drug discovery and materials science.
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A Comprehensive Technical Guide to the Synthesis of 3-Fluoro-2-iodotoluene
Foreword: The Strategic Importance of 3-Fluoro-2-iodotoluene
In the landscape of modern medicinal chemistry and materials science, the strategic placement of fluorine and iodine atoms on an aromatic scaffold offers unparalleled synthetic versatility. This compound is a prime example of such a high-value building block. Its unique substitution pattern—a fluorine atom for modulating electronic properties and metabolic stability, an iodine atom as a versatile handle for cross-coupling reactions, and a methyl group for steric and electronic influence—makes it an indispensable intermediate in the synthesis of complex molecular architectures.[1][] This guide provides an in-depth exploration of the most reliable and scientifically sound pathway for its synthesis, tailored for researchers, scientists, and drug development professionals.
Physicochemical Profile and Characterization
A thorough understanding of a compound's physical properties is fundamental for its synthesis, purification, and handling.
| Property | Value | Source |
| Molecular Formula | C₇H₆FI | [3][4] |
| Molar Mass | 236.03 g/mol | [3][4] |
| Boiling Point | ~212 °C | [3] |
| Density | ~1.788 g/cm³ | [3] |
| Appearance | Colorless Liquid (Typical) | [5] |
| CAS Number | 883502-14-5 | [3][4] |
Characterization: The identity and purity of synthesized this compound are unequivocally confirmed through standard analytical techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, are critical for structural verification.[6][7]
Strategic Synthesis: The Diazotization-Iodination Pathway
While several synthetic routes could be theoretically envisioned, the most practical and field-proven approach for synthesizing this compound is via the diazotization of 2-amino-6-fluorotoluene, followed by displacement with iodide. This method, a variant of the classic Sandmeyer reaction, is renowned for its reliability and good yields.[8][9][10]
Alternative routes, such as the direct electrophilic iodination of 3-fluorotoluene, are synthetically challenging and impractical. The directing effects of the fluorine (ortho-, para-directing) and methyl (ortho-, para-directing) groups would lead to a complex mixture of regioisomers, making the isolation of the desired 2-iodo product exceedingly difficult.[11]
Mechanistic Rationale
The synthesis proceeds in two key stages:
-
Diazotization: The primary aromatic amine, 2-amino-6-fluorotoluene, is treated with nitrous acid (HNO₂) at low temperatures (0-5 °C). The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[12][13] This reaction converts the amino group into an aryldiazonium salt. The diazonium group (-N₂⁺) is an excellent leaving group, poised for substitution. Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.[12]
-
Iodide Displacement: The resulting diazonium salt solution is then introduced to a solution of potassium iodide (KI). The iodide ion (I⁻) acts as a nucleophile, attacking the aromatic ring and displacing the dinitrogen gas (N₂), a thermodynamically highly favorable process.[14][15] Unlike Sandmeyer reactions for chlorination or bromination, this iodination step does not typically require a copper(I) catalyst.[10]
Visualizing the Core Synthesis Pathway
The overall transformation is elegantly simple yet powerful.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for reproducibility and safety.
Reagents and Equipment
| Reagent/Equipment | Specification | Purpose |
| 2-Amino-6-fluorotoluene | >98% Purity | Starting Material |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Acid Catalyst |
| Sodium Nitrite (NaNO₂) | ACS Grade | Diazotizing Agent |
| Potassium Iodide (KI) | ACS Grade | Iodine Source |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Quenching Agent |
| Diethyl Ether (or DCM) | Anhydrous | Extraction Solvent |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent |
| Round-bottom flasks | Appropriate sizes | Reaction Vessels |
| Magnetic stirrer & stir bar | Agitation | |
| Ice bath | Temperature Control | |
| Dropping funnel | Controlled Addition | |
| Separatory funnel | Liquid-liquid Extraction | |
| Rotary evaporator | Solvent Removal |
Step-by-Step Methodology
Step 1: Formation of the Diazonium Salt (Diazotization)
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, combine 2-amino-6-fluorotoluene (1.0 eq) and concentrated HCl (3.0 eq) in water.
-
Cool the resulting slurry to 0-5 °C using an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature throughout the addition.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the stirred amine slurry via a dropping funnel. The rate of addition must be controlled to keep the internal temperature below 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (optional).
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the reaction goes to completion. The resulting solution contains the 3-fluoro-2-methylbenzenediazonium chloride intermediate.
Step 2: Iodide Displacement Reaction
-
In a separate, larger beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of water.
-
Slowly and carefully, add the cold diazonium salt solution from Step 1 to the potassium iodide solution with stirring. This order of addition (diazonium to iodide) is important for minimizing side reactions.
-
Vigorous evolution of nitrogen gas (N₂) will be observed. The reaction is often exothermic, and the mixture may darken due to the formation of iodine.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the complete decomposition of the diazonium salt.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3x volumes). Combine the organic extracts.
-
Wash the combined organic layers sequentially with:
-
A saturated solution of sodium thiosulfate (to remove excess I₂).
-
Deionized water.
-
Saturated sodium chloride solution (brine).
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation to yield pure this compound.
Workflow Visualization
Safety and Handling Precautions
Chemical synthesis requires stringent adherence to safety protocols. Aryldiazonium salts are potentially explosive when isolated and dry; therefore, they should always be handled in solution and used immediately after preparation.
| Compound/Reagent | Key Hazards | Handling Precautions |
| 2-Amino-6-fluorotoluene | Toxic, Irritant | Wear gloves, safety goggles, and lab coat. Avoid inhalation.[5] |
| Concentrated HCl | Corrosive, Respiratory Irritant | Work in a fume hood. Wear acid-resistant gloves and eye protection. |
| Sodium Nitrite (NaNO₂) | Oxidizer, Toxic | Keep away from organic materials. Avoid ingestion and inhalation. |
| Diazonium Salts | Potentially Explosive (dry) | CRITICAL: Keep in cold solution. Do not isolate. Use immediately. |
| This compound | Irritant | Wear standard PPE. Avoid contact with skin and eyes.[16] |
Always ensure that eyewash stations and safety showers are accessible.[16] All operations should be conducted in a well-ventilated chemical fume hood.
Conclusion
The synthesis of this compound is most effectively and reliably achieved through the diazotization of 2-amino-6-fluorotoluene followed by displacement with potassium iodide. This method avoids the regioselectivity issues inherent in direct halogenation approaches and proceeds with good yields. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently produce this versatile and valuable building block, enabling further innovation in drug discovery and advanced materials development.
References
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Wikipedia. Sandmeyer reaction. [Link]
-
NIH National Library of Medicine. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. [Link]
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Khan Academy. Sandmeyer reaction (video). [Link]
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ResearchGate. The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO 2 and Cation-Exchange Resins in Water at Room Temperature. [Link]
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NIH National Library of Medicine. Aliphatic Amines Unlocked for Selective Transformations through Diazotization. [Link]
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NIH National Library of Medicine. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Backbone: Why 4-Fluoro-3-iodotoluene is Essential for Synthesis. [Link]
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ResearchGate. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]
-
EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. [Link]
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A Technical Guide to the Spectral Analysis of 3-Fluoro-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of the spectral analysis of 3-fluoro-2-iodotoluene, a halogenated aromatic compound of interest in synthetic chemistry and drug development. While experimental spectral data for this compound is not widely available in public-facing databases, this guide will leverage data from its isomers and foundational spectroscopic principles to provide a robust framework for its characterization. By understanding the expected spectral features, researchers can confidently identify and characterize this molecule and its derivatives.
Introduction to this compound and its Spectroscopic Characterization
This compound (C₇H₆FI) is a substituted aromatic compound with a unique arrangement of functional groups that makes it a valuable building block in organic synthesis.[1][2] The presence of fluorine, iodine, and a methyl group on the toluene ring imparts specific reactivity and physical properties to the molecule. Accurate structural confirmation and purity assessment are paramount in any synthetic workflow, and for this, a combination of spectroscopic techniques is indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atom. Infrared (IR) spectroscopy helps identify characteristic functional groups and vibrational modes within the molecule. Mass Spectrometry (MS) determines the molecular weight and provides insights into the fragmentation patterns, further confirming the structure.
This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its structure.
Theoretical Framework
NMR spectroscopy relies on the interaction of nuclear spins with an external magnetic field. The chemical shift (δ) of a nucleus is influenced by its local electronic environment. Electronegative atoms like fluorine and iodine will deshield adjacent protons and carbons, causing their signals to appear at higher chemical shifts (downfield). Spin-spin coupling between neighboring nuclei provides information about the connectivity of atoms. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei and their dihedral angle. In fluorinated compounds, coupling between ¹⁹F and ¹H or ¹³C nuclei is particularly informative.[3]
Experimental Protocol: NMR Spectroscopy of this compound
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with the analyte's signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for ¹H and ¹³C NMR to reference the chemical shifts to 0 ppm. For ¹⁹F NMR, an external reference like CFCl₃ is often used.
-
Transfer the solution to a 5 mm NMR tube.
Instrumental Parameters (¹H, ¹³C, and ¹⁹F NMR):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: Approximately 12-15 ppm.
-
Number of scans: 8-16, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral width: Approximately 200-220 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
¹⁹F NMR:
-
Pulse sequence: Standard single-pulse experiment, often with proton decoupling.
-
Spectral width: A wide spectral window (e.g., -250 to 0 ppm) should be used initially, as fluorine chemical shifts are very sensitive to the electronic environment.[3][4]
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 seconds.
-
Predicted ¹H NMR Spectral Data and Interpretation
Based on the structure of this compound, the following ¹H NMR spectrum is anticipated. The aromatic region would display three distinct signals for the three aromatic protons, and the methyl group would appear as a singlet in the upfield region.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
| ~7.2-7.4 | t | 1H | H-5 | J(H-H) ≈ 7-8 |
| ~7.0-7.2 | d | 1H | H-4 | J(H-H) ≈ 7-8, J(H-F) ≈ 4-6 |
| ~6.9-7.1 | d | 1H | H-6 | J(H-H) ≈ 7-8, J(H-F) ≈ 8-10 |
| ~2.4 | s | 3H | -CH₃ | - |
Interpretation:
-
Aromatic Protons: The three aromatic protons will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton at position 5 (H-5), being meta to the fluorine and ortho to a proton on each side, is expected to be a triplet. The protons at positions 4 (H-4) and 6 (H-6) will likely appear as doublets of doublets due to ortho H-H coupling and ortho/meta H-F coupling. The relative positions of these signals will depend on the combined electronic effects of the fluorine, iodine, and methyl substituents.
-
Methyl Protons: The methyl group protons are not adjacent to any other protons, so they will appear as a singlet. Its chemical shift will be in the typical range for a methyl group attached to an aromatic ring.
Graphviz Diagram: Predicted Spin-Spin Coupling in the Aromatic Region of this compound
Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling interactions.
Predicted ¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The signals for the carbons directly bonded to fluorine and iodine will be significantly influenced by these halogens.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Coupling to ¹⁹F (J, Hz) |
| ~160-165 | C-3 | ¹J(C-F) ≈ 240-250 |
| ~140-145 | C-1 | ³J(C-F) ≈ 3-5 |
| ~130-135 | C-5 | ⁴J(C-F) ≈ 1-3 |
| ~125-130 | C-6 | ³J(C-F) ≈ 5-10 |
| ~115-120 | C-4 | ²J(C-F) ≈ 20-25 |
| ~90-95 | C-2 | ²J(C-F) ≈ 25-30 |
| ~20-25 | -CH₃ | ⁴J(C-F) ≈ 1-3 |
Interpretation:
-
C-F Coupling: The most prominent feature will be the large one-bond coupling constant (¹J(C-F)) for the carbon directly attached to the fluorine atom (C-3). Smaller two-, three-, and four-bond couplings will also be observed for the other aromatic carbons and the methyl carbon.
-
Heavy Atom Effect: The carbon atom bonded to the iodine (C-2) is expected to have a significantly lower chemical shift (be shifted upfield) due to the "heavy atom effect."
Predicted ¹⁹F NMR Spectral Data and Interpretation
The proton-decoupled ¹⁹F NMR spectrum will show a single signal for the fluorine atom. The chemical shift will be in the characteristic range for an aromatic fluorine. If the spectrum is recorded without proton decoupling, this signal will be split by the neighboring protons.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity (proton-coupled) | Coupling Constants (J, Hz) |
| -110 to -120 | ddd | ³J(F-H4) ≈ 4-6, ⁴J(F-H5) ≈ 1-3, ³J(F-H6) ≈ 8-10 |
Interpretation:
The chemical shift of the fluorine atom is highly sensitive to the electronic nature of the other substituents on the ring. In the proton-coupled spectrum, the fluorine signal will be a doublet of doublets of doublets due to coupling with H-4, H-5, and H-6.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the types of chemical bonds present in a molecule.
Theoretical Framework
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. These vibrations include stretching (changes in bond length) and bending (changes in bond angle). The frequency of a vibration depends on the masses of the atoms involved and the strength of the bond connecting them.
Experimental Protocol: FT-IR Spectroscopy of this compound
Sample Preparation (Neat Liquid):
-
Since this compound is a liquid at room temperature, the simplest method is to run a neat spectrum.
-
Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires only a single drop of the liquid to be placed on the crystal.
Instrumental Parameters:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
Predicted IR Spectral Data and Interpretation
The IR spectrum of this compound will show characteristic absorption bands for the aromatic ring, C-H bonds, and the C-F bond.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Methyl C-H stretch |
| 1600-1450 | Strong-Medium | Aromatic C=C stretching |
| 1250-1150 | Strong | C-F stretch |
| 850-750 | Strong | C-H out-of-plane bending |
| ~600 | Weak-Medium | C-I stretch |
Interpretation:
-
Aromatic Region: The presence of bands in the 1600-1450 cm⁻¹ region is characteristic of the aromatic ring. The pattern of overtones in the 2000-1650 cm⁻¹ region can sometimes provide information about the substitution pattern of the ring.
-
C-F Stretch: A strong absorption band in the 1250-1150 cm⁻¹ range is indicative of the C-F stretching vibration.
-
C-I Stretch: The C-I stretching vibration is expected to appear at a low frequency, around 600 cm⁻¹, and may be weak.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.
Theoretical Framework
In a mass spectrometer, a molecule is first ionized, typically by electron impact (EI) or a softer ionization technique like electrospray ionization (ESI). In EI-MS, the high-energy electrons cause the molecule to lose an electron, forming a molecular ion (M⁺•). This molecular ion can then fragment into smaller, charged fragments. The pattern of fragmentation is often characteristic of the molecule's structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:
-
For a volatile liquid like this compound, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable.
Instrumental Parameters:
-
Ionization method: Electron Ionization (EI).
-
Electron energy: 70 eV.
-
Mass analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector.
-
Mass range: Scan from m/z 40 to 300.
Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound will show a molecular ion peak and several fragment ion peaks.
Table 5: Predicted Major Ions in the Mass Spectrum of this compound
| m/z | Ion |
| 236 | [C₇H₆FI]⁺• (Molecular Ion) |
| 109 | [C₇H₆F]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion, if rearrangement occurs) |
Interpretation:
-
Molecular Ion: The molecular ion peak at m/z 236 will confirm the molecular weight of the compound. The presence of iodine will be evident from the isotopic pattern, as iodine is monoisotopic at mass 127.
-
Fragmentation: The most likely fragmentation pathway is the loss of an iodine radical to form a fluorotolyl cation at m/z 109. Another possible fragmentation is the loss of a methyl group, followed by rearrangement.
Graphviz Diagram: Predicted Fragmentation Pathway of this compound
Caption: Primary fragmentation pathway of this compound.
Conclusion
The comprehensive spectral analysis of this compound requires a multi-technique approach. While direct experimental data is not readily found in public domains, a thorough understanding of spectroscopic principles and data from isomeric compounds allows for a reliable prediction of its spectral characteristics. This guide provides the theoretical and practical framework for researchers to acquire and interpret NMR, IR, and MS data, enabling confident structural elucidation and characterization of this important synthetic building block. The provided protocols and predicted data serve as a valuable reference for anyone working with this or similar halogenated aromatic compounds.
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-
ChemBK. This compound. Available at: [Link]
-
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-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Backbone: Why 4-Fluoro-3-iodotoluene is Essential for Synthesis. Available at: [Link]
-
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-
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-
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-
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-
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An In-Depth Technical Guide to the Safe Handling of 3-Fluoro-2-iodotoluene
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 3-Fluoro-2-iodotoluene (CAS No. 883502-14-5). It is intended for researchers, chemists, and drug development professionals who utilize this versatile halogenated building block in a laboratory setting. The protocols and recommendations herein are synthesized from established chemical safety principles and data from structurally analogous compounds, aiming to foster a proactive safety culture.
Introduction: The Utility and Latent Hazards of a Halogenated Intermediate
This compound is a valuable reagent in organic synthesis, particularly in the construction of complex pharmaceutical intermediates and advanced materials. The presence of three distinct functional handles—a fluoro group, an iodo group, and a methyl group on an aromatic ring—allows for a wide range of selective cross-coupling, metallation, and nucleophilic substitution reactions. However, this reactivity profile necessitates a thorough understanding of its potential hazards. While comprehensive toxicological data for this specific isomer is not widely available, its structure as a halogenated aromatic compound warrants a cautious and well-defined approach to its handling. This guide explains the causality behind safety protocols, moving beyond a simple checklist to a self-validating system of risk mitigation.
Section 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of a chemical's intrinsic properties and associated hazards. The risk assessment for this compound is built upon its known physicochemical data and hazard classifications extrapolated from safety data sheets (SDS) of closely related iodo- and fluoro-toluenes.[1][2][3][4]
1.1: Physicochemical Properties
The physical properties of a substance are critical inputs for determining appropriate engineering controls and emergency response actions. The relatively high flash point classifies it as a combustible liquid, not a flammable one, meaning it requires heating before it can be ignited. However, its vapors can still form explosive mixtures with air.[2]
| Property | Value | Source |
| CAS Number | 883502-14-5 | [5][6] |
| Molecular Formula | C₇H₆FI | [5][6] |
| Molecular Weight | 236.03 g/mol | [1][6] |
| Appearance | Light yellow to brown liquid | [6] |
| Boiling Point | 212 °C | [5] |
| Flash Point | 84 - 85 °C | [1][5] |
| Density | ~1.79 - 1.82 g/cm³ | [1][5] |
1.2: GHS Hazard Profile (Anticipated)
Based on data for analogous compounds, this compound should be handled as a substance with the following GHS classifications.
| Hazard Class | Category | Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][7] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[1][4][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[8] |
| Flammable Liquids | Category 4 | Combustible liquid |
1.3: Elucidation of Primary Hazards
-
Dermal and Ocular Irritation: As with many organic solvents, this compound can defat the skin, leading to irritation, redness, and dermatitis upon prolonged contact. Direct contact with the eyes is expected to cause significant irritation.[1][4]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols can irritate the mucous membranes and respiratory tract, leading to symptoms like coughing and shortness of breath.[8] While acute inhalation toxicity data is scarce, all handling operations should be designed to minimize vapor exposure.
-
Reactivity and Thermal Decomposition: The compound is stable under recommended storage conditions.[2] However, it is incompatible with strong oxidizing agents, which can lead to vigorous, exothermic reactions.[1][2] In the event of a fire, thermal decomposition will produce highly toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen fluoride (HF), and hydrogen iodide (HI).[1][2][9] The generation of HF is a particularly severe hazard, as it can cause deep, painful burns and systemic toxicity.
Section 2: Proactive Containment: Engineering Controls & PPE
The hierarchy of controls is a fundamental safety paradigm that prioritizes the most effective measures. For this compound, this means relying on engineering controls as the primary barrier, supplemented by rigorous personal protective equipment protocols.
2.1: Mandatory Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dispensing, and transfers, must be conducted inside a certified chemical fume hood with a face velocity of 80-120 feet per minute. This is the primary defense against respiratory exposure.[2]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors in the general workspace.[3]
-
Ignition Source Control: Keep the compound away from heat, sparks, open flames, and hot surfaces.[1][2] Use explosion-proof electrical and lighting equipment, especially where large quantities are stored or handled.[2][8]
-
Static Discharge Prevention: For transfers of significant quantities (>1 L), containers and receiving equipment must be grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.[2][8]
2.2: Personal Protective Equipment (PPE) Protocol
PPE is the final line of defense and must be selected based on the specific task and potential for exposure.
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times when handling the liquid.[4][10] When transferring larger volumes (>100 mL) or when there is a significant splash risk, a full-face shield should be worn in addition to goggles.[10]
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves offer adequate protection against incidental splashes, but they should be changed immediately upon contamination.[11] For prolonged handling or immersion potential, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always consult the glove manufacturer's chemical resistance guide.[11][12]
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned. For larger-scale operations, a chemical-resistant apron provides an additional layer of protection.[13] Do not wear sandals or perforated shoes; footwear must be closed-toed and cover the entire foot.[12]
-
Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges should be used by trained personnel for cleanup.[14]
Caption: PPE selection workflow for this compound.
Section 3: Standard Operating Procedures (SOPs)
Adherence to validated SOPs is crucial for ensuring reproducible and safe experimental outcomes.
3.1: Storage and Inspection
-
Receiving: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials like oxidizing agents.[3] Storage at 2-8°C is often recommended to preserve the compound's integrity.[6]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms.
3.2: Experimental Workflow Protocol
This protocol outlines the critical safety checkpoints for a typical reaction using this compound.
-
Pre-Experiment Checklist:
-
Verify the fume hood is operational and certified.
-
Ensure an appropriate fire extinguisher (Type ABC, dry chemical, or CO₂) is accessible.
-
Locate the nearest safety shower and eyewash station.
-
Don all required PPE as determined by the risk assessment.
-
-
Dispensing:
-
Perform all weighings and transfers inside the fume hood.
-
Use a syringe, cannula, or glass funnel for liquid transfers to minimize drips and splashes.
-
Immediately cap the source bottle after dispensing.
-
-
Reaction Setup:
-
Assemble glassware in the fume hood, ensuring all joints are properly sealed.
-
If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely. Do not heat near the flash point.
-
For reactions requiring an inert atmosphere, ensure the system is properly purged and maintained.
-
-
Post-Reaction Work-up:
-
Cool the reaction mixture to room temperature before quenching or opening the vessel.
-
Be mindful of potentially exothermic quenching procedures. Add quenching agents slowly and with cooling.
-
-
Decontamination and Cleaning:
-
Rinse all contaminated glassware with an appropriate solvent (e.g., acetone) inside the fume hood. Collect the rinsate as halogenated organic waste.
-
Wipe down the work surface in the fume hood after completion.
-
Caption: A generalized, safety-centric experimental workflow.
Section 4: Emergency Response Procedures
Preparedness is key to mitigating the impact of an incident. All laboratory personnel must be familiar with these procedures.
4.1: Spill Management
The response to a spill is dictated by its size and location.
-
Small Spill (<100 mL) inside a fume hood:
-
Alert nearby personnel.
-
Wearing appropriate PPE, contain the spill with an absorbent material like vermiculite, sand, or a commercial spill pad. Do not use combustible materials like paper towels.[15]
-
Use non-sparking tools to scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[15]
-
Wipe the area clean with a cloth and solvent, collecting all materials as hazardous waste.
-
-
Large Spill (>100 mL) or any spill outside a fume hood:
-
EVACUATE the immediate area immediately. Alert all personnel and activate the fire alarm if necessary to ensure a full evacuation.
-
If safe to do so, close the laboratory door to contain the vapors.
-
Call your institution's emergency response team or the local fire department.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
-
Caption: Decision tree for spill response procedures.
4.2: Fire Response
-
If a small fire occurs in a beaker, it can often be extinguished by covering it with a larger container.
-
For larger fires, use a dry chemical, CO₂, or foam extinguisher.[3]
-
DO NOT use water, as it may not be effective and could spread the combustible liquid.
-
In case of any fire, prioritize personal safety. If the fire is not immediately extinguishable, activate the alarm, evacuate the area, and call the fire department.
-
Be aware that containers of this compound may rupture or explode when heated.[2] Firefighters must wear self-contained breathing apparatus (SCBA) to protect against toxic decomposition fumes (HF/HI).[2][9]
4.3: First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][8] If they feel unwell or breathing is difficult, seek immediate medical attention.
-
Ingestion: DO NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[4]
Section 5: Waste Disposal
All waste containing this compound, including unused product, contaminated absorbents, and rinsates, must be treated as hazardous waste.
-
Segregation: Collect waste in a designated, properly labeled container for halogenated organic waste . Do not mix with non-halogenated waste.
-
Container: Use a robust, sealed container that is compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and an accurate description of its contents.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company, in accordance with all local, state, and national regulations.[1]
Conclusion
This compound is a powerful synthetic tool, and like many such tools, it demands respect and careful handling. By integrating the principles of hazard assessment, engineering controls, diligent use of PPE, and emergency preparedness into every workflow, researchers can confidently and safely leverage its reactivity. The key to safety is not merely following a list of rules, but understanding the scientific reasoning behind them, creating a self-validating system of protection for yourself, your colleagues, and your work.
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An In-Depth Technical Guide to the Physical Properties of 3-Fluoro-2-iodotoluene
Foreword: Contextualizing the Molecule
For the researcher engaged in the intricate dance of drug discovery and fine chemical synthesis, the introduction of a halogen, particularly fluorine, into an aromatic scaffold is a deliberate and strategic move. The compound 3-Fluoro-2-iodotoluene (CAS No. 883502-14-5) represents a quintessential building block in this arena. Its utility stems not just from its constituent parts—a toluene backbone functionalized with both fluorine and iodine—but from the precise regio- and stereochemical possibilities these substituents unlock. The fluorine atom, a bioisostere of a hydrogen atom, can profoundly alter metabolic stability, pKa, and binding affinity of a parent molecule, often enhancing its pharmacokinetic profile.[1][2] The ortho-iodine atom serves as a versatile synthetic handle, perfectly poised for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity.
Understanding the fundamental physical properties of this liquid reagent is not a mere academic exercise; it is the bedrock of its effective and safe application. Every scientist who handles this compound, from process chemists scaling up a synthesis to medicinal chemists preparing derivatives, must grasp these characteristics to ensure reproducibility, safety, and success in their experimental endeavors. This guide provides a detailed examination of these properties, grounded in established analytical techniques.
Chemical Identity and Core Physicochemical Characteristics
This compound is a halogenated aromatic hydrocarbon. At room temperature, it presents as a light yellow to brown liquid.[3] Its core identifiers and principal physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 883502-14-5 | [3][4][5][6] |
| Molecular Formula | C₇H₆FI | [3][4][5][6] |
| Molecular Weight | 236.03 g/mol | [3][4][5] |
| Appearance | Light yellow to brown liquid | [7][8] |
| Boiling Point | 212 °C | [5][7][8] |
| Density | 1.788 g/mL (at 25 °C assumed) | [5][7][8] |
| Flash Point | 85 °C | [5][7][8] |
| Refractive Index | Not available. Isomers like 2-Fluoro-6-iodotoluene have a reported n20/D of 1.5830. | |
| Melting Point | Not available (compound is liquid at room temperature). | |
| Solubility | Not explicitly documented. Expected to be miscible with common organic solvents (e.g., ethers, halogenated solvents, aromatic hydrocarbons) and immiscible with water based on its structure. | [9] |
Spectroscopic Profile: The Molecule's Signature
While specific spectral data for this compound is not publicly cataloged, its structure allows for a confident prediction of its key spectroscopic features. ChemicalBook indicates the availability of its ¹H NMR, IR, and Mass spectra.[10]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be complex due to the low symmetry of the molecule. The aromatic region should display three distinct proton signals, with splitting patterns influenced by both homo- and heteronuclear (¹⁹F) coupling. The methyl group (CH₃) would appear as a singlet in the upfield region (approx. 2.4 ppm), potentially showing a small long-range coupling to the adjacent fluorine.
-
¹³C NMR Spectroscopy : The carbon NMR will show seven distinct signals. The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant (¹JCF), a hallmark of organofluorine compounds. The carbon bonded to iodine will be significantly downfield.
-
Infrared (IR) Spectroscopy : The IR spectrum will be characterized by C-H stretching vibrations of the aromatic ring and the methyl group (around 3100-2850 cm⁻¹).[11] A strong absorption corresponding to the C-F bond stretch is expected in the 1300-1000 cm⁻¹ region. C-C stretching in the aromatic ring will appear around 1600-1400 cm⁻¹.[11]
Experimental Workflows for Physical Property Verification
To ensure the quality and consistency of a reagent like this compound, particularly from a new supplier or after prolonged storage, in-house verification of its physical properties is a critical, self-validating step.
Boiling Point Determination via Thiele Tube
Rationale: The boiling point is a sensitive indicator of purity. For a liquid, impurities typically elevate the boiling point. The Thiele tube method is a microscale technique that is efficient in terms of sample volume and provides an accurate measurement by ensuring uniform heating through convection currents.[4][12][13]
Methodology:
-
Sample Preparation: Attach a small test tube (e.g., a 75x10 mm Durham tube) to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Liquid Addition: Add approximately 0.5 mL of this compound to the test tube.
-
Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down.
-
Apparatus Setup: Clamp the thermometer assembly so it is suspended in a Thiele tube filled with mineral oil. The sample should be positioned near the center of the main body of the tube.
-
Heating: Gently heat the side arm of the Thiele tube with a microburner or heat gun. Observe the capillary tube.
-
Observation: As the temperature rises, trapped air will slowly exit the capillary. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.
-
Measurement: Remove the heat source once a steady stream of bubbles is observed. The liquid will begin to cool. The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube.[13] This moment signifies that the external pressure equals the vapor pressure of the liquid.
Density Measurement via Pycnometer
Rationale: Density is a fundamental physical property that relates mass to volume. It is highly sensitive to temperature and composition. The pycnometer method is a highly precise technique that allows for the accurate determination of the volume of a liquid by comparing its mass to the mass of an equal volume of a reference substance with a well-known density, typically distilled water.[14]
Methodology:
-
Initial Weighing: Thoroughly clean and dry a pycnometer. Accurately weigh the empty, dry pycnometer (m₀).
-
Reference Measurement: Fill the pycnometer with distilled water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary. Dry the exterior completely and weigh the water-filled pycnometer (m₁).
-
Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound at the same temperature as the water. Insert the stopper, dry the exterior, and weigh the sample-filled pycnometer (m₂).
-
Calculation:
-
Mass of water (m_water) = m₁ - m₀
-
Volume of pycnometer (V) = m_water / ρ_water (where ρ_water is the density of water at the measurement temperature).
-
Mass of sample (m_sample) = m₂ - m₀
-
Density of sample (ρ_sample) = m_sample / V
-
Refractive Index Measurement via Abbe Refractometer
Rationale: The refractive index is a measure of how light propagates through a substance and is another key indicator of purity and identity. It is a dimensionless number that is dependent on temperature and the wavelength of light used. The Abbe refractometer is the standard instrument for this measurement, relying on the principle of total internal reflection.[15][16][17]
Methodology:
-
Calibration: Calibrate the instrument using a standard of known refractive index, such as distilled water (n²⁰/D = 1.3330).[17]
-
Prism Cleaning: Ensure the surfaces of both the measuring and illuminating prisms are impeccably clean. Use a soft lens tissue with ethanol or acetone and allow it to dry completely.
-
Sample Application: Place 2-3 drops of this compound onto the surface of the measuring (lower) prism.
-
Prism Closure: Gently close the prisms together and lock them. The liquid will spread into a thin film.
-
Observation: Switch on the light source. While looking through the eyepiece, adjust the coarse and fine control knobs until the field of view shows a distinct boundary between light and dark regions.
-
Achromatization: If a colored fringe is visible at the boundary, rotate the compensator dial until the boundary is a sharp, achromatic line.
-
Measurement: Adjust the control knob to center the sharp boundary line precisely on the crosshairs of the eyepiece.
-
Reading: Depress the switch to illuminate the internal scale and read the refractive index value directly, typically to four decimal places. Record the temperature of the measurement.
Safety, Handling, and Storage
From a safety perspective, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from direct light.[7][8] Recommended storage is between 2-8°C.[7][8]
Conclusion
This compound is a valuable synthetic intermediate whose physical properties are well-defined and critical to its application. With a boiling point of 212 °C and a density of 1.788 g/mL, its identity and purity can be readily verified using standard laboratory techniques.[5] A thorough understanding of these characteristics, coupled with stringent adherence to safety protocols, empowers researchers to confidently and effectively utilize this versatile building block in the advancement of chemical and pharmaceutical research.
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Introduction: The Strategic Importance of 3-Fluoro-2-iodotoluene in Synthesis
An In-Depth Technical Guide to the Solubility of 3-Fluoro-2-iodotoluene for Researchers, Scientists, and Drug Development Professionals
This compound is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring a methyl group, a fluorine atom, and an iodine atom on a benzene ring—renders it a versatile building block for creating complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the iodine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.
Understanding the solubility of this reagent is a critical, yet often overlooked, prerequisite for its effective use. Solubility dictates the choice of reaction solvents, influences reaction kinetics, and is paramount for developing robust purification and isolation protocols. For drug development professionals, the physicochemical properties of such building blocks have downstream implications for the solubility and bioavailability of the final active pharmaceutical ingredient (API).[1][2]
This technical guide provides a comprehensive analysis of the solubility profile of this compound. In the absence of extensive published solubility data, this document synthesizes a theoretical framework based on its molecular structure with actionable, detailed protocols for its empirical determination in the laboratory.
Section 1: Physicochemical Profile
A compound's fundamental physical properties provide the initial clues to its solubility behavior. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₆FI | [3][4] |
| Molecular Weight | 236.03 g/mol | [4][5] |
| Appearance | Light yellow to brown liquid | [5] |
| Density | 1.788 g/mL | [3][5] |
| Boiling Point | 212 °C | [3][5] |
| Flash Point | 85 °C | [5] |
| Storage Temperature | 2-8°C (protect from light) | [5] |
Section 2: Theoretical Solubility Profile & Molecular Structure Analysis
The solubility of this compound is governed by the interplay of its constituent functional groups and the principle of "like dissolves like."[6] The molecule can be dissected into three key components:
-
Toluene Backbone: The benzene ring and methyl group form a nonpolar, hydrophobic core. This suggests good solubility in nonpolar aromatic solvents (e.g., toluene, benzene) and other hydrocarbon solvents (e.g., hexane, cyclohexane).[7]
-
Fluorine Atom: As the most electronegative element, fluorine creates a significant dipole moment in the C-F bond. However, due to its small size and the single C-F bond, its contribution to overall molecular polarity is moderate and does not enable hydrogen bonding as an acceptor.
-
Iodine Atom: The large, polarizable electron cloud of the iodine atom contributes to van der Waals and dipole-dipole interactions. The C-I bond is significantly less polar than the C-F bond but adds substantial molecular weight and size.
Overall Polarity and Predicted Solubility: this compound is best described as a compound of low to moderate polarity. It is structurally an analogue of toluene, a nonpolar solvent. The addition of the halogen atoms increases its polarity compared to toluene.
-
Aqueous Solubility: The molecule lacks any hydrogen bond donating groups and has very weak hydrogen bond accepting capability. Its significant hydrophobic surface area from the aromatic ring and methyl group, combined with its high molecular weight, strongly predicts that it will be insoluble or sparingly soluble in water . A calculated LogP (octanol/water partition coefficient) for the related isomer 2-fluoro-4-iodotoluene is 2.739, indicating a strong preference for a lipid/organic phase over an aqueous one.[8] A similar value can be anticipated for this compound, reinforcing the prediction of poor water solubility.
-
Organic Solvent Solubility:
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Expected to be highly soluble due to favorable van der Waals interactions with the nonpolar toluene backbone.
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate): Expected to be miscible or highly soluble . These solvents can engage in dipole-dipole interactions with the C-F and C-I bonds.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to be soluble . While the compound cannot donate hydrogen bonds, the polar C-X bonds and the overall polarizability will allow for favorable interactions with alcohols. Solubility may decrease in more polar protic solvents.
-
Section 3: Experimental Determination of Solubility
Trustworthy protocols are self-validating. The following experimental workflows provide a robust framework for determining the solubility of this compound, progressing from a qualitative assessment to a precise quantitative measurement.
Qualitative Solubility Assessment Workflow
This initial screening method rapidly classifies the compound's solubility in a range of common laboratory solvents. It is a foundational experiment for selecting appropriate solvents for chemical reactions and purifications.[9][10]
Methodology:
-
Preparation: Dispense 0.5 mL of each test solvent into separate, clearly labeled small test tubes or vials.
-
Analyte Addition: To each vial, add approximately 10 µL of this compound (a small drop from a glass pipette).
-
Observation & Agitation: Cap the vial and vortex or shake vigorously for 30-60 seconds.
-
Analysis: Observe the solution against a contrasting background. Look for a single, clear phase (soluble), undissolved droplets or an emulsion (sparingly soluble), or a distinct separate layer (insoluble).
-
Incremental Addition (if soluble): If the initial drop dissolves, continue adding 10 µL increments until a maximum of 100 µL has been added to confirm high solubility.
Caption: Workflow for rapid qualitative solubility assessment.
Quantitative Solubility Determination (Gravimetric Method)
For applications requiring precise concentration data, such as preparing saturated stock solutions or crystallization studies, a quantitative method is essential. The gravimetric method is a reliable and straightforward approach.
Methodology:
-
Equilibration: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial (e.g., 5 mL of solvent). An excess is confirmed by the presence of a visible undissolved phase.
-
Saturation: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the same temperature until the undissolved solute has settled completely. Centrifugation can be used to accelerate this process.
-
Aliquot Sampling: Carefully withdraw a precise volume of the clear, supernatant liquid (e.g., 1.00 mL) using a calibrated pipette. Ensure no undissolved material is transferred.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry vial. Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the analyte's boiling point until a constant weight is achieved.
-
Calculation: Weigh the vial containing the dried residue. The difference between the final and initial vial weights gives the mass of the dissolved solute. The solubility can then be expressed in g/L or mg/mL.
Caption: Step-by-step gravimetric method for quantitative analysis.
Section 4: Factors Influencing Solubility
-
Temperature: The solubility of liquids in liquids is generally less sensitive to temperature than that of solids. However, for most systems, solubility will increase with temperature. For precise work, all determinations must be performed at a controlled and reported temperature.
-
Solvent Purity: The presence of impurities, particularly water in organic solvents, can significantly alter the measured solubility. Using high-purity, anhydrous solvents is crucial for obtaining reproducible and accurate results.
-
pH: As this compound is a neutral organic molecule lacking acidic or basic functional groups, its solubility is expected to be independent of the pH of the aqueous phase.
Section 5: Application in Drug Discovery and Synthesis
The strategic incorporation of fluorine is a cornerstone of modern drug design, often used to improve a compound's metabolic stability, lipophilicity, and binding interactions.[1][2] As a fluorinated building block, the solubility of this compound is of paramount importance throughout the discovery and development pipeline.
-
Reaction Design: Knowledge of solubility allows a medicinal chemist to select an appropriate solvent that can dissolve both this compound and other reactants, ensuring a homogeneous reaction mixture and facilitating optimal reaction rates. For instance, its high predicted solubility in THF or DME makes these excellent choices for Suzuki or Sonogashira cross-coupling reactions.
-
Work-up and Purification: Solubility data is critical for designing extraction and crystallization procedures. The predicted insolubility in water and high solubility in solvents like ethyl acetate or dichloromethane makes standard aqueous work-ups highly effective for separating the product from water-soluble byproducts.
-
Formulation Development: While this compound is a building block and not a final drug, the lipophilicity it imparts to a final molecule (estimated by its LogP) is a key determinant of the API's own solubility profile, which in turn dictates viable formulation strategies (e.g., for oral or parenteral administration).
Conclusion
While specific quantitative solubility data for this compound is not widely published, a robust solubility profile can be confidently predicted from its molecular structure. It is expected to be a nonpolar to moderately polar compound, demonstrating high solubility in a wide range of common organic solvents and poor solubility in aqueous media. This guide provides both the theoretical foundation for these predictions and the practical, detailed experimental protocols necessary for researchers to perform their own precise, reliable solubility determinations. A thorough understanding and empirical validation of these solubility characteristics are essential for leveraging the full synthetic potential of this valuable chemical intermediate in research and pharmaceutical development.
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Introduction: The Strategic Value of a Trifunctional Aromatic Building Block
An In-depth Technical Guide to 3-Fluoro-2-iodotoluene: Properties, Commercial Availability, and Strategic Synthetic Applications
In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the success of a synthetic campaign. This compound (CAS No. 883502-14-5) has emerged as a particularly valuable aromatic building block. Its unique trifunctional nature—a reactive iodine atom, an electronically influential fluorine atom, and a sterically significant methyl group, all in a specific ortho/meta arrangement—provides chemists with a powerful tool for constructing complex molecular architectures with precision and control.
This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical properties, commercial availability, and core synthetic applications of this compound. We will move beyond simple data presentation to explain the causality behind its utility, particularly in the context of selective, high-yield transformations that are critical to the rapid advancement of research programs.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is the foundation of its effective use in the laboratory. This compound is a light yellow to brown liquid under standard conditions, and its key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 883502-14-5 | [1] |
| Molecular Formula | C₇H₆FI | [1][2] |
| Molecular Weight | 236.03 g/mol | [1] |
| Density | 1.788 g/cm³ | [1][2] |
| Boiling Point | 212 °C | [1][2] |
| Flash Point | 85 °C | [1] |
| Appearance | Light yellow to brown liquid | [1] |
| Storage | 2-8°C, protect from light | [1] |
Spectroscopic Data Analysis
Spectroscopic analysis confirms the structure of this compound and is a critical quality control step upon procurement.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by coupling to both the fluorine atom and adjacent protons. A characteristic singlet or narrowly split multiplet will be present for the methyl group protons.[3]
-
¹³C NMR: The carbon spectrum will display seven unique signals. The carbon atoms bonded to iodine and fluorine will exhibit characteristic chemical shifts, and the C-F coupling constants can be diagnostic.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 236, corresponding to the molecular weight of the compound.[3]
Commercial Availability and Procurement
This compound is readily available from a variety of global chemical suppliers, ensuring a stable supply chain for both small-scale research and larger-scale development projects. Purity levels typically range from 97% to over 98%, which is suitable for most synthetic applications, particularly palladium-catalyzed cross-coupling reactions where catalyst performance can be sensitive to impurities.
| Supplier | Country/Region | Notes |
| Bide Pharmatech Ltd. | China | Global supplier of pharmaceutical intermediates.[1] |
| Capot Chemical Co.,Ltd. | China | Specializes in fine chemicals and custom synthesis.[4] |
| ATK CHEMICAL COMPANY | China | Trader of APIs and inhibitors.[5] |
| CLEARSYNTH LABS LTD. | India | Offers a range of pharmaceutical impurities and standards.[6] |
| SL Drugs and Pharmaceuticals | India | Trader based in New Delhi, India.[6] |
| Fuxin Jintelai Fluorin Chemical | China | Manufacturer specializing in fluorine chemistry.[7] |
| Sigma-Aldrich (Merck) | United States | A major global supplier of research chemicals. |
| Thermo Scientific (Alfa Aesar) | United States | Provides a wide range of chemicals for research and development.[8] |
Procurement Considerations for Researchers:
-
Certificate of Analysis (CoA): Always request a lot-specific CoA from the supplier to verify purity and identity via methods such as GC-MS and NMR.
-
Purity Requirements: For sensitive catalytic reactions, higher purity grades (≥98%) are recommended to avoid catalyst deactivation.
-
Scale: Suppliers offer quantities from the milligram and gram scale for initial studies to kilogram quantities for process scale-up.
Core Synthetic Applications: A Mechanistic Perspective
The synthetic utility of this compound is dominated by its application in palladium-catalyzed cross-coupling reactions. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds is the cornerstone of its strategic value. The C-I bond is highly susceptible to oxidative addition by Pd(0) catalysts, while the C-F bond is robust and typically remains intact. This allows the iodine to act as a versatile synthetic handle for introducing molecular complexity, while the fluorine atom serves to modulate the steric and electronic properties of the final product, often enhancing metabolic stability and binding affinity in drug candidates.[9][10]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures that are prevalent in pharmaceuticals.[11] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The chemoselective reactivity of the C-I bond in this compound makes it an ideal substrate.[12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Sonogashira Coupling
The Sonogashira coupling is an indispensable tool for constructing carbon-carbon bonds between aryl halides and terminal alkynes, leading to the formation of aryl alkynes.[13] These structures are key intermediates in the synthesis of natural products, polymers, and pharmaceuticals.[14] The reaction typically employs a dual catalytic system of palladium and copper(I).
Caption: General workflow for the Sonogashira cross-coupling reaction.
Field-Proven Experimental Protocol: Sonogashira Coupling
This protocol describes a representative Sonogashira coupling of this compound with phenylacetylene. It is designed as a self-validating system, with explanations for the choice of reagents and conditions.
Objective: To synthesize 1-fluoro-2-methyl-3-(phenylethynyl)benzene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N), anhydrous and degassed (solvent)
-
Toluene, anhydrous and degassed (co-solvent, optional)
-
Standard glassware, Schlenk line, or glovebox for inert atmosphere operations
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).
-
Causality: The reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst. An inert atmosphere (Nitrogen or Argon) is crucial for reproducibility and high yield.
-
-
Reagent Addition: Seal the flask, evacuate, and backfill with inert gas three times. Through the sidearm, add this compound (1.0 equiv).
-
Solvent and Base: Add anhydrous, degassed triethylamine (approx. 0.2 M concentration relative to the aryl iodide) via syringe. If solubility is an issue, toluene can be used as a co-solvent.
-
Causality: Triethylamine serves a dual purpose: it acts as the base to deprotonate the terminal alkyne, forming the reactive acetylide, and it serves as a solvent. It also scavenges the HI byproduct formed during the reaction.
-
-
Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise to the stirring mixture at room temperature.
-
Causality: A slight excess of the alkyne ensures complete consumption of the more valuable aryl iodide. Dropwise addition helps to control any initial exotherm.
-
-
Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 4-12 hours.
-
Causality: Moderate heating increases the rate of reaction, particularly the oxidative addition step, without causing significant catalyst decomposition or side reactions.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl iodide is consumed.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst and amine salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and MS.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The following information is synthesized from supplier Safety Data Sheets (SDS).[15][16][17]
| Hazard Category | GHS Classification & Precautionary Statements |
| Acute Toxicity | May be harmful if swallowed (Category 4). Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. |
| Skin Irritation | Causes skin irritation (Category 2). Wear protective gloves. If on skin, wash with plenty of water.[17] |
| Eye Irritation | Causes serious eye irritation (Category 2A). Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[17] |
| Genetic Defects | May cause genetic defects (Category 1B). Obtain special instructions before use. |
| Carcinogenicity | May cause cancer (Category 1B). Do not handle until all safety precautions have been read and understood. |
Recommended Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[18] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[15][18]
Storage and Stability:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[18]
-
The recommended storage temperature is between 2-8°C.[1]
-
Protect from light, as iodoaromatics can be light-sensitive.
-
Keep away from strong oxidizing agents.[18]
Conclusion
This compound stands as a testament to the power of rational molecular design in chemical synthesis. Its commercial availability, coupled with a well-understood reactivity profile, makes it an indispensable tool for researchers. The ability to selectively functionalize the C-I bond via robust methods like Suzuki-Miyaura and Sonogashira couplings, while retaining the C-F bond for property modulation, provides a direct and efficient pathway to novel compounds. By understanding the principles outlined in this guide, scientists and developers can confidently integrate this versatile building block into their synthetic programs, accelerating innovation in drug discovery and materials science.
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The Chemical Backbone: Why 4-Fluoro-3-iodotoluene is Essential for Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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synthesis of 3-Fluoro-2-iodotoluene from 2-fluoro-3-aminotoluene
An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-iodotoluene from 2-fluoro-3-aminotoluene
Abstract
This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a valuable aryl iodide intermediate, starting from 2-fluoro-3-aminotoluene. The synthesis proceeds via a well-established Sandmeyer-type reaction, involving the diazotization of the primary aromatic amine followed by iodination. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and troubleshooting strategies. The causality behind critical experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the underlying chemistry.
Introduction: The Significance of Aryl Iodides
Aryl iodides, such as this compound, are pivotal intermediates in modern organic synthesis.[1] Their importance lies in their exceptional utility in a wide range of cross-coupling reactions, including the Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing complex carbon-carbon and carbon-heteroatom bonds.[1] These reactions are cornerstones in the synthesis of active pharmaceutical ingredients (APIs), advanced materials, and agrochemicals.[2] The conversion of readily available aromatic amines to aryl iodides via the diazotization-iodination sequence represents a reliable, regioselective, and powerful tool in the synthetic chemist's arsenal.[1][3] This guide focuses on the specific transformation of 2-fluoro-3-aminotoluene to this compound, providing a robust framework for its laboratory-scale preparation.
Reaction Overview and Mechanism
The synthesis is a two-stage process that begins with the conversion of the primary aromatic amine into an arenediazonium salt, followed by the displacement of the diazonium group with an iodide ion.
Stage 1: Diazotization Primary aromatic amines react with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), to form an arenediazonium salt.[1][4] This reaction must be conducted at low temperatures (0–5 °C) to prevent the highly unstable diazonium salt from decomposing, which could lead to the formation of phenolic byproducts and a reduction in yield.[1]
Stage 2: Iodination (Sandmeyer-type Reaction) The resulting diazonium salt solution is then treated with a source of iodide ions, typically an aqueous solution of potassium iodide (KI). The diazonium group (-N₂⁺) is an excellent leaving group, and its displacement by iodide proceeds readily, often through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, to yield the final aryl iodide product with the release of nitrogen gas.[1][5] While many Sandmeyer reactions require a copper(I) catalyst, the iodination step generally proceeds efficiently without one.[6]
Caption: Overall two-stage reaction pathway for the synthesis.
Materials and Equipment
Reagents and Chemicals
All reagents should be of analytical grade or higher and used as received from the supplier.
| Reagent | Formula | MW ( g/mol ) | Concentration | Amount (Example) | Moles (mol) | Notes |
| 2-Fluoro-3-aminotoluene | C₇H₈FN | 125.15 | >98% | 10.0 g | 0.0799 | Starting Material |
| Hydrochloric Acid | HCl | 36.46 | 37% (conc.) | 25 mL | ~0.30 | Acid catalyst and solvent |
| Sodium Nitrite | NaNO₂ | 69.00 | >99% | 6.0 g | 0.0869 | Diazotizing agent |
| Potassium Iodide | KI | 166.00 | >99% | 16.0 g | 0.0964 | Iodide source |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | >99% | ~5 g | - | For quenching excess iodine |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | 200 mL | - | Extraction solvent |
| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | ~10 g | - | Drying agent |
| Deionized Water | H₂O | 18.02 | - | ~500 mL | - | Solvent/Washing |
Equipment
-
250 mL and 500 mL three-necked round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Thermometer (-20 to 100 °C range)
-
Ice bath
-
Buchner funnel and filter flask
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Detailed Experimental Protocol
This protocol outlines the synthesis on a 10-gram scale of the starting amine. All operations must be performed in a well-ventilated fume hood.
Caption: Step-by-step experimental workflow for the synthesis.
Step 1: Preparation of the Amine Salt Solution
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, combine 2-fluoro-3-aminotoluene (10.0 g, 0.0799 mol) and 60 mL of deionized water.
-
While stirring, slowly add concentrated hydrochloric acid (25 mL, ~0.30 mol) to the mixture. The amine will dissolve to form its hydrochloride salt, and the reaction may be exothermic.
-
Cool the resulting solution to 0–5 °C using an ice-salt bath. It is critical to maintain this low temperature for the subsequent step.[1]
Step 2: Diazotization
-
In a separate beaker, dissolve sodium nitrite (6.0 g, 0.0869 mol) in 30 mL of deionized water.
-
Transfer the sodium nitrite solution to a dropping funnel and add it dropwise to the stirred amine salt solution over 30-45 minutes.
-
Causality: The slow, dropwise addition is essential to control the exothermic reaction and maintain the temperature below 5 °C.[1] A temperature rise can cause the diazonium salt to decompose prematurely, forming undesired 3-fluoro-2-methylphenol.[1]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 3: Iodination
-
In a 500 mL beaker, dissolve potassium iodide (16.0 g, 0.0964 mol) in 50 mL of deionized water.
-
Slowly and carefully, add the cold diazonium salt solution in portions to the potassium iodide solution with vigorous stirring. Vigorous bubbling (nitrogen gas evolution) will be observed.
-
Once the addition is complete, allow the mixture to stand at room temperature for 1 hour, then gently warm it to 40-50 °C on a water bath for 30 minutes to ensure complete decomposition of the diazonium intermediate.
Step 4: Work-up and Isolation
-
Cool the reaction mixture to room temperature. The crude product will likely be a dark, oily layer.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 70 mL).
-
Combine the organic extracts and wash them with a 10% aqueous solution of sodium thiosulfate until the organic layer is no longer colored by dissolved iodine.
-
Wash the organic layer with deionized water (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
Step 5: Purification and Characterization
-
The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Characterization: The identity and purity of the product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.[7]
Safety Precautions
-
Diazonium Salts: Solid, dry diazonium salts are shock-sensitive and dangerously explosive.[1] NEVER attempt to isolate the diazonium salt intermediate. Always keep it in a cold aqueous solution and use it immediately.[1]
-
Reagent Toxicity: 2-fluoro-3-aminotoluene is toxic and an irritant. Concentrated HCl is highly corrosive. Handle all chemicals with appropriate PPE in a fume hood.
-
Gas Evolution: The reaction releases nitrogen gas. Ensure adequate ventilation to prevent pressure buildup.
Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Low Yield | Incomplete diazotization. | Ensure the temperature was maintained at 0-5 °C and that a slight excess of sodium nitrite was used.[1] |
| Premature decomposition of diazonium salt. | Use the diazonium salt solution immediately after preparation; do not let it warm up before adding to the KI solution.[1] | |
| Formation of Dark, Tarry Byproducts | Azo coupling side reactions. | This can occur with electron-rich anilines. Ensure a sufficiently acidic medium to minimize the concentration of free amine.[1] |
| Reaction temperature was too high. | Maintain strict temperature control (< 5 °C) during diazotization. | |
| Presence of Phenolic Impurity | Decomposition of diazonium salt in water before iodination. | Ensure the diazonium salt solution is added to the KI solution, not the other way around, and that the KI is in slight excess. |
References
- Benchchem. (n.d.). Application Notes and Protocols: Diazotization of Anilines for Iodination.
- Kazemi, F., Kiasat, A. R., & Ebrahimi, S. (2009). A One-Pot Method for the Iodination of Aryl Amines via Stable Aryl Diazonium Silica Sulfates Under Solvent-Free Conditions. Synthesis, 2009(06), 941–944.
- Ghorbani-Vaghei, R., & Malaekehpour, S. H. (2020). A Green Alternative for Aryl Iodide Preparation from Aromatic Amines. Current Organic Synthesis, 17(2), 131–135.
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Filimonov, V. D., et al. (2011). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synthesis, 2011(13), 2154–2158.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Backbone: Why 4-Fluoro-3-iodotoluene is Essential for Synthesis.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. This compound(883502-14-5) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to the Stability and Storage of 3-Fluoro-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the critical aspects of stability and storage for 3-Fluoro-2-iodotoluene (CAS No. 883502-14-5), a key building block in contemporary organic synthesis and drug discovery. By elucidating the inherent chemical liabilities of this ortho-halo-iodotoluene, this document aims to equip researchers and drug development professionals with the requisite knowledge for its proper handling, storage, and quality assessment. This guide delves into the molecular basis of its instability, outlines validated storage protocols, and presents a framework for conducting stability studies to ensure the integrity and reliability of this vital reagent in research and development endeavors.
Introduction: The Synthetic Utility and Inherent Challenges of this compound
This compound is a versatile synthetic intermediate, prized for its unique substitution pattern that allows for selective functionalization in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The presence of the ortho-fluoro and iodo groups on the toluene scaffold provides distinct reactive handles for a variety of cross-coupling reactions and other transformations. However, the very features that make this molecule synthetically attractive also contribute to its potential instability. The carbon-iodine bond, in particular, is known to be the weakest of the carbon-halogen bonds, rendering organoiodine compounds susceptible to degradation. This guide provides a detailed exploration of the factors influencing the stability of this compound and the best practices for its long-term storage and handling.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its appropriate handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₆FI | [1] |
| Molar Mass | 236.03 g/mol | [1] |
| Appearance | Light yellow to brown liquid | [2] |
| Density | 1.788 g/cm³ | [1] |
| Boiling Point | 212 °C | [1] |
| Storage Temperature | 2-8 °C (Protect from light) | [2] |
The Science of Stability: Understanding Decomposition Pathways
The stability of this compound is primarily dictated by the lability of the carbon-iodine bond. Several factors can contribute to its degradation, leading to a decrease in purity and the formation of undesirable byproducts.
Photolytic Decomposition
Aryl iodides are known to be sensitive to light. The energy from ultraviolet (UV) and even visible light can be sufficient to induce homolytic cleavage of the C-I bond, generating an aryl radical and an iodine radical. This initiation step can trigger a cascade of radical reactions, leading to the formation of various impurities.
Caption: Key elements of the storage and handling protocols.
Assessing Stability: A Practical Guide
Regular assessment of the purity of this compound is essential, especially for sensitive applications. The following outlines a practical approach to conducting a stability study.
Experimental Design for Stability Assessment
A well-designed stability study should evaluate the impact of key environmental factors over time.
Table 2: Example Protocol for an Accelerated Stability Study
| Condition | Temperature | Humidity | Duration | Time Points for Analysis |
| Long-Term | 5 °C ± 3 °C | Ambient | 12 months | 0, 3, 6, 9, 12 months |
| Accelerated | 25 °C ± 2 °C | 60% RH ± 5% RH | 6 months | 0, 1, 3, 6 months |
| Stress (Light) | Ambient | Ambient | 10 days | Daily |
| Stress (Heat) | 40 °C ± 2 °C | 75% RH ± 5% RH | 3 months | 0, 1, 2, 3 months |
Analytical Methodology
A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. [3] 5.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a powerful technique for assessing the purity of this compound and quantifying any degradation products.
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is a good starting point.
-
Detection: UV detection at a wavelength where the parent compound and potential impurities have significant absorbance (e.g., around 254 nm).
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. [1] 5.2.2. Gas Chromatography (GC)
GC with a flame ionization detector (FID) is another excellent method for purity assessment, particularly for volatile impurities.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase.
-
Injector and Detector Temperature: Optimized to ensure complete volatilization without thermal degradation.
-
Temperature Program: A temperature ramp to separate the parent compound from any lower or higher boiling impurities.
Step-by-Step Protocol for Purity Assessment by HPLC
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a sample of the stored this compound and dissolve it in the same solvent to a known concentration.
-
Chromatographic Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Data Analysis: Generate a calibration curve from the peak areas of the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve. Calculate the purity as a percentage of the expected concentration.
-
Impurity Profiling: Identify and quantify any new peaks that appear in the chromatograms of the stressed samples.
Conclusion and Recommendations
The stability of this compound is a critical factor that can significantly impact the outcome of synthetic endeavors. By understanding the underlying principles of its decomposition and adhering to the stringent storage and handling protocols outlined in this guide, researchers can ensure the quality and reliability of this important chemical intermediate. Proactive stability testing is strongly recommended to establish a baseline for new batches and to monitor the integrity of the material over its intended shelf life. The implementation of these best practices will ultimately contribute to more reproducible and successful research and development outcomes.
References
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]
-
This compound - Physico-chemical Properties. ChemBK. [Link]
-
Stability Indicating Methods. (2018). YouTube. [Link]
-
Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]
-
Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB. [Link]
-
Development and Validation of HPLC Stability-Indicating Assays. ResearchGate. [Link]
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3-Fluoro-2-iodotoluene reactivity profile
An In-Depth Technical Guide to the Reactivity Profile of 3-Fluoro-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
This compound is a versatile substituted aromatic compound that serves as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on a benzene ring, imparts a distinct reactivity profile that is of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the synthesis and reactivity of this compound, with a focus on its participation in cross-coupling reactions, the formation of organometallic intermediates, and the potential for halogen dance rearrangements. By delving into the electronic and steric factors that govern its chemical behavior, this document aims to equip scientists with the knowledge to effectively utilize this compound in the design and synthesis of complex molecules.
Introduction: The Strategic Importance of this compound
The strategic placement of fluorine atoms in drug candidates has become a cornerstone of modern medicinal chemistry, offering a means to modulate metabolic stability, binding affinity, and bioavailability.[1][2] this compound emerges as a particularly useful scaffold, providing three distinct points for chemical modification: the reactive carbon-iodine bond, the activating methyl group, and the directing fluorine atom. The presence of the iodine atom facilitates a wide array of cross-coupling reactions, while the fluorine and methyl groups exert significant electronic and steric influences that dictate the regioselectivity and efficiency of these transformations. Understanding the interplay of these substituents is paramount for harnessing the full synthetic potential of this molecule.
Synthesis of this compound
The synthesis of this compound can be approached through several routes, often starting from commercially available fluorotoluenes. A common strategy involves the direct iodination of 3-fluorotoluene. The directing effects of the fluorine and methyl groups are key considerations in achieving the desired regioselectivity. Fluorine is an ortho, para-director, while the methyl group is also an ortho, para-director.[3][4] This can lead to a mixture of isomers, necessitating careful optimization of reaction conditions and purification methods.
A potential synthetic pathway is illustrated below:
Caption: A general scheme for the synthesis of this compound.
Core Reactivity Profile
The reactivity of this compound is dominated by the carbon-iodine bond, which is the most labile site for transformations such as cross-coupling reactions and the formation of organometallic reagents. The fluorine and methyl groups at positions 3 and 1, respectively, play crucial roles in modulating the reactivity of the C-I bond at position 2.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between an organohalide and an organoboron compound.[5][6][7][8] this compound readily participates in this reaction, coupling with a range of aryl and vinyl boronic acids or their esters. The high reactivity of the C-I bond allows for coupling under relatively mild conditions.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85 | 85-95 |
Table 1: Representative conditions for Suzuki-Miyaura coupling of this compound.
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, typically employing a palladium catalyst and a copper(I) co-catalyst.[9][10][11] this compound serves as an excellent substrate for this reaction, reacting with terminal alkynes to yield substituted alkynes. The steric hindrance from the ortho-methyl group can influence the reaction rate, potentially requiring more active catalysts or longer reaction times.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.03 mmol)
-
Copper(I) iodide (CuI, 0.06 mmol)
-
Triethylamine (TEA, 3.0 mmol)
-
Tetrahydrofuran (THF, 5 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add THF and triethylamine, followed by the addition of phenylacetylene.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (40-60 °C) for 2-8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.
-
Purify the crude product by column chromatography.[12]
-
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[13][14][15] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines. The choice of ligand is critical for achieving high yields, especially with sterically hindered substrates. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step.[16]
Caption: A simplified workflow for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)
-
RuPhos (0.02 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Add this compound and toluene.
-
Add morpholine and seal the tube.
-
Heat the reaction mixture to 100 °C for 12-24 hours.
-
Cool to room temperature, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.[17][18]
-
Formation of Organometallic Reagents
The carbon-iodine bond in this compound can be converted into a Grignard reagent through reaction with magnesium metal.[19][20][21][22][23] The formation of (3-fluoro-2-methylphenyl)magnesium iodide creates a potent nucleophile that can react with a variety of electrophiles. The presence of the fluorine atom can influence the stability and reactivity of the Grignard reagent. Anhydrous conditions are critical for the successful formation and use of Grignard reagents.[21]
Experimental Protocol: Formation of (3-Fluoro-2-methylphenyl)magnesium Iodide
-
Materials:
-
This compound (10 mmol)
-
Magnesium turnings (12 mmol)
-
Anhydrous tetrahydrofuran (THF, 20 mL)
-
A small crystal of iodine (as an initiator)
-
-
Procedure:
-
Flame-dry all glassware under vacuum and cool under an inert atmosphere.
-
Place the magnesium turnings and the iodine crystal in a three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Add a small amount of a solution of this compound in THF to the magnesium.
-
If the reaction does not start, gently warm the flask.
-
Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining this compound solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium is consumed.
-
The resulting Grignard reagent can be used directly in subsequent reactions.[21]
-
Treatment of this compound with a strong organolithium base, such as n-butyllithium or sec-butyllithium, can lead to lithium-halogen exchange to form the corresponding aryllithium species. However, the presence of acidic benzylic protons on the methyl group and the potential for complex rearrangements like the halogen dance must be considered.
The halogen dance is a base-catalyzed migration of a halogen atom on an aromatic ring, driven by the formation of a more stable carbanion intermediate.[24][25][26][27][28] In the case of this compound, deprotonation or lithium-halogen exchange could initiate a rearrangement where the iodine atom migrates to a different position on the ring. The fluorine atom, with its strong C-F bond, is generally not expected to migrate under typical halogen dance conditions.[26] The thermodynamic stability of the potential aryllithium intermediates will dictate the outcome of such a reaction.
Caption: A conceptual pathway for a halogen dance reaction.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity is characterized by the facile transformation of the carbon-iodine bond through a variety of cross-coupling reactions and the formation of organometallic intermediates. The fluorine and methyl substituents provide steric and electronic handles to influence the outcome of these reactions, offering chemists a powerful tool for the construction of complex molecular architectures. A thorough understanding of its reactivity profile, as detailed in this guide, is essential for its effective application in the development of new pharmaceuticals and advanced materials.
References
-
Fluorine- and Trifluoromethyl-Substituted Toluenes: Site Selective Metalation of Aromatic or Benzylic Positions. Semantic Scholar. [Link]
-
Halogen dance rearrangement. Wikipedia. [Link]
-
Directing Effects. Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Grignard Reaction. University of Michigan-Dearborn. [Link]
-
Grignard reagent. Wikipedia. [Link]
-
Ortho-para directors III (video). Khan Academy. [Link]
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Sonogashira coupling. Wikipedia. [Link]
-
Why Are Halogens Ortho Para Directors yet Deactivators?. Chemistry Steps. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Suzuki reaction. Wikipedia. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES. [Link]
-
Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]
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preparation of Grignard reagents. YouTube. [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]
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Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH. [Link]
-
Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. ACS Publications. [Link]
-
Flow electrochemistry: a safe tool for fluorine chemistry. RSC Publishing. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. eprints.soton.ac.uk. [Link]
-
Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. PMC. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]
-
In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. RSC Publishing. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Halogen 'dance': A Way to Extend the Boundaries of Arene Deprotolithiation. ResearchGate. [Link]
-
Continuous‐flow halogen dance on 2‐fluoro‐3‐iodopyridine (4) and... ResearchGate. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
4-Fluoro-3-iodotoluene (CAS 452-82-4): A Key Component in Modern Chemical Synthesis. Acme Bioscience. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
meta-Fluorotoluene Synthesis. YouTube. [Link]
-
In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PMC - NIH. [Link]
-
Fluoroorganic Chemistry. Purdue University. [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]
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An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 3-Fluoro-2-iodotoluene
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) of 3-fluoro-2-iodotoluene, a polysubstituted aromatic compound of interest in synthetic chemistry. The document elucidates the complex interplay of electronic and steric effects governed by the methyl, fluoro, and iodo substituents. By dissecting the directing influences of each group, this guide offers a predictive framework for determining the regioselectivity of common EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation. Detailed experimental protocols, mechanistic insights, and data visualizations are provided to equip researchers, chemists, and drug development professionals with the technical knowledge required for the strategic functionalization of this and structurally related molecules.
Introduction: The Challenge of Polysubstituted Arenes
Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings.[1] While the principles governing monosubstituted benzenes are well-established, predicting the outcomes for polysubstituted systems presents a significant challenge. The reactivity and regioselectivity are not merely a sum of individual substituent effects but a complex interplay of competing or reinforcing influences.[2][3]
This compound serves as an exemplary case study. It features an activating group (methyl) and two deactivating, yet ortho-, para-directing groups (fluorine and iodine) arranged in a sterically crowded 1,2,3-substitution pattern. Understanding the hierarchy of these effects is paramount for any synthetic campaign involving this substrate. This guide will deconstruct these interactions to provide a logical, field-proven approach to predicting and controlling its reactivity.
Analysis of Substituent Effects on the Aromatic Ring
The regiochemical outcome of an EAS reaction on this compound is dictated by the combined influence of the methyl, iodo, and fluoro groups on the three available positions for substitution: C4, C5, and C6.
Electronic Directing Effects
Each substituent electronically influences the aromatic ring through a combination of inductive and resonance (mesomeric) effects.
-
Methyl Group (-CH₃) at C1: As an alkyl group, it is an activating substituent that donates electron density primarily through a positive inductive effect (+I) and hyperconjugation.[4][5] This increases the nucleophilicity of the ring, making it more reactive than benzene.[6] It is a strong ortho-, para-director , meaning it activates the positions C2 (blocked), C6, and C4.
-
Iodine (-I) at C2: Like all halogens, iodine is deactivating due to its strong electron-withdrawing inductive effect (-I).[4] However, it possesses lone pairs of electrons that can be donated to the ring via a positive resonance effect (+M), which directs incoming electrophiles to the ortho- and para-positions .[7][8][9] The resonance effect is weaker for iodine compared to fluorine due to less efficient orbital overlap between iodine's 5p orbitals and carbon's 2p orbitals.[7] It directs to C1 (blocked), C3 (blocked), and C6.
-
Fluorine (-F) at C3: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I), thus deactivating the ring.[10] However, its +M resonance effect is significant and makes it a strong ortho-, para-director .[7][10] In some cases, the activating effect at the para position can be substantial.[7][11] Fluorine at C3 directs incoming electrophiles to C2 (blocked), C4, and C6.
Consensus of Directing Effects & The Role of Steric Hindrance
A remarkable feature of this compound is the cooperative nature of its substituents. All three groups direct electrophilic attack towards the same two positions: C4 and C6.
-
Attack at C4: Favored by the para-directing methyl group and the ortho-directing fluoro group.
-
Attack at C6: Favored by the ortho-directing methyl group, the ortho-directing iodo group, and the para-directing fluoro group.
With electronic effects pointing to both C4 and C6, the deciding factor becomes steric hindrance .[12]
-
The C6 position is immediately adjacent (ortho) to the bulky iodine atom at C2. The approach of an electrophile to this position is significantly impeded.
-
The C4 position is relatively unhindered, flanked only by a hydrogen atom and the C3-fluoro group.
Therefore, electrophilic aromatic substitution on this compound is strongly predicted to occur at the C4 position .
Caption: Decision workflow for predicting regioselectivity.
Key Electrophilic Aromatic Substitution Reactions & Protocols
This section details the predicted outcomes and provides generalized, yet robust, experimental protocols for key EAS reactions. The primary product is consistently predicted to be the 4-substituted derivative.
Nitration
The introduction of a nitro group (-NO₂) is a fundamental transformation, typically achieved with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) electrophile.
-
Predicted Major Product: 5-Fluoro-4-iodo-2-nitrotoluene
Table 1: Predicted Regioselectivity for Nitration
| Position of Attack | Directing Influences | Steric Factor | Predicted Outcome |
| C4 | Para to -CH₃ (activating), Ortho to -F (directing) | Favorable | Major Product |
| C5 | Meta to all groups | Neutral | Minor/Trace |
| C6 | Ortho to -CH₃, Ortho to -I, Para to -F | Unfavorable | Minor/Trace |
Experimental Protocol: General Procedure for Aromatic Nitration
This protocol is adapted from established methods for the nitration of related fluorotoluenes and should be optimized for the specific substrate.[13][14][15]
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, ~3 equivalents) to 0-5 °C in an ice-water bath.
-
Formation of Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃, ~1.1 equivalents) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Substrate Addition: Dissolve this compound (1 equivalent) in a minimal amount of a suitable inert solvent (e.g., dichloromethane) or add it neat if liquid. Add the substrate dropwise to the cold nitrating mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: If a co-solvent was used, separate the organic layer. If not, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Neutralization: Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: General experimental workflow for nitration.
Halogenation (Bromination)
Bromination introduces a bromine atom onto the aromatic ring using Br₂ with a Lewis acid catalyst like FeBr₃ or AlBr₃.
-
Predicted Major Product: 2-Bromo-5-fluoro-4-iodotoluene
Experimental Protocol: General Procedure for Aromatic Bromination
-
Setup: To a solution of this compound (1 equivalent) in a dry, inert solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light, add a catalytic amount of iron filings or anhydrous FeBr₃ (~0.1 equivalents).
-
Reagent Addition: Add a solution of bromine (Br₂, 1.05 equivalents) in the same solvent dropwise at room temperature or 0 °C. The characteristic red-brown color of bromine should dissipate as it is consumed.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC/GC). The reaction may be gently heated if it is slow.
-
Work-up: Quench the reaction by adding an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃), to destroy any excess bromine.
-
Extraction & Purification: Extract the mixture with an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by chromatography or recrystallization.
Friedel-Crafts Acylation
This reaction introduces an acyl group (R-C=O) using an acyl halide or anhydride with a stoichiometric amount of a strong Lewis acid catalyst like AlCl₃.[16][17] Due to the deactivating nature of the halogen substituents, Friedel-Crafts reactions on this substrate may require forcing conditions.
-
Predicted Major Product: 1-(5-Fluoro-4-iodo-2-methylphenyl)ethan-1-one (using acetyl chloride)
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (AlCl₃, 1.2-2.0 equivalents) in a dry, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Acylium Ion Formation: Cool the suspension to 0 °C and add the acyl halide (e.g., acetyl chloride, 1.1 equivalents) dropwise. Stir for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Add a solution of this compound (1 equivalent) in the same solvent dropwise, keeping the temperature at 0 °C.
-
Reaction: After addition, allow the reaction to warm to room temperature and stir for several hours to overnight. Gentle heating may be required, but this can increase side products. Monitor by TLC/GC.
-
Work-up: Cool the reaction mixture back to 0 °C and very carefully quench it by slowly adding it to a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction & Purification: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with water, NaHCO₃ solution, and brine. Dry over Na₂SO₄, concentrate, and purify the resulting ketone by chromatography, recrystallization, or distillation.
Troubleshooting and Optimization
-
Low Reactivity: The presence of two deactivating halogens can significantly slow the reaction rate. If a reaction is sluggish, consider using a more potent Lewis acid, increasing the reaction temperature, or using a more reactive electrophile source. However, be aware that harsher conditions can lead to decreased selectivity and potential side reactions, such as de-iodination.[18]
-
Poor Selectivity: While C4 substitution is strongly favored, minor amounts of the C6 isomer may form. Purification by column chromatography is often necessary to isolate the desired regioisomer. For sterically demanding electrophiles (e.g., in Friedel-Crafts reactions), selectivity for the less-hindered C4 position should be very high.[12]
-
Side Reactions: In nitration under strongly acidic conditions, there is a small possibility of side-chain nitration of the methyl group, although this is more common for substrates like 4-fluorotoluene.[13][14]
Conclusion
The electrophilic aromatic substitution of this compound is a prime example of how a systematic analysis of competing and reinforcing substituent effects can lead to a reliable prediction of reaction outcomes. The cooperative ortho-, para-directing effects of the methyl, fluoro, and iodo groups strongly activate the C4 and C6 positions. However, the significant steric hindrance imposed by the bulky iodine atom at C2 effectively blocks the C6 position, making the C4 position the overwhelmingly favored site of electrophilic attack. This predictable regioselectivity, coupled with the protocols outlined in this guide, provides a robust strategic foundation for the synthesis of complex, polysubstituted aromatic compounds for applications in pharmaceutical and materials science.
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The Versatile Building Block: A Technical Guide to the Applications of 3-Fluoro-2-iodotoluene in Research
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 3-Fluoro-2-iodotoluene, a versatile halogenated aromatic compound. Positioned at the intersection of fluorine and iodine chemistry, this molecule serves as a valuable building block for the synthesis of complex organic molecules in pharmaceutical and materials science research. This document elucidates the core chemical properties of this compound, details its application in key organic transformations with step-by-step protocols, and provides insights into the strategic considerations for its use in modern synthetic chemistry.
Introduction: The Strategic Advantage of Fluorine and Iodine Co-substitution
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] Simultaneously, the carbon-iodine bond offers a highly reactive site for a plethora of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This compound, with its unique substitution pattern, presents a powerful synthon that allows for the sequential and regioselective introduction of different functionalities. The presence of the fluorine atom at the 3-position and the iodine atom at the 2-position, ortho to the methyl group, creates a sterically and electronically distinct environment that influences its reactivity and provides access to a diverse range of molecular architectures.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and execution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 883502-14-5 | [2][3][4] |
| Molecular Formula | C₇H₆FI | [1][5] |
| Molecular Weight | 236.03 g/mol | [1][5] |
| Appearance | Pale-yellow to yellow-brown liquid | [6] |
| Boiling Point | 212 °C | [6] |
| Density | 1.788 g/mL | [6] |
| Flash Point | 85 °C | [6] |
| Storage | 2-8°C, protect from light | [6] |
Spectroscopic Characterization:
Synthetic Applications and Experimental Protocols
This compound is a versatile substrate for a variety of organic transformations, enabling the synthesis of more complex molecules. The following sections detail key applications with validated protocols.
Cyanation via Rosenmund-von Braun Reaction
A notable application of this compound is its conversion to 3-fluoro-2-methylbenzonitrile. This transformation is crucial for the introduction of a nitrile group, which is a versatile functional group that can be further elaborated into amines, carboxylic acids, or amides. A documented example of this reaction is found in the patent literature for the synthesis of inhibitors of the renal outer medullary potassium (ROMK) channel.[3]
Experimental Protocol: Synthesis of 3-Fluoro-2-methylbenzonitrile [3]
-
Reaction Scheme:
Caption: Rosenmund-von Braun cyanation of this compound.
-
Materials:
-
This compound (1.0 eq)
-
Zinc Cyanide (Zn(CN)₂, 0.6 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, catalytic amount)
-
N,N-Dimethylformamide (DMF)
-
1N Ammonium Hydroxide (NH₄OH) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
-
Procedure:
-
To a reaction vessel, add this compound and Zinc Cyanide in DMF.
-
Degas the mixture under vacuum and purge with nitrogen three times.
-
Add the Tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to 80 °C for 16 hours.
-
After cooling to room temperature, pour the solution into a 1N aqueous solution of ammonium hydroxide.
-
Extract the aqueous layer three times with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography to obtain pure 3-fluoro-2-methylbenzonitrile.
-
Expected Product Characterization (3-Fluoro-2-methylbenzonitrile):
While specific data for 3-fluoro-2-methylbenzonitrile is not provided in the immediate search results, related compounds like 2-fluoro-3-methylbenzonitrile have reported boiling points and spectroscopic data which can be used for comparative analysis.[7][8][9]
Benzylic Bromination for Further Functionalization
The methyl group of this compound can be selectively functionalized through benzylic bromination to yield 3-fluoro-2-iodobenzyl bromide. This transformation introduces a reactive benzyl bromide moiety, which is a versatile electrophile for a wide range of nucleophilic substitution reactions, allowing for the introduction of various functional groups at the benzylic position.[5]
Experimental Protocol: Synthesis of 3-Fluoro-2-iodobenzyl bromide [5]
-
Reaction Scheme:
Caption: Benzylic bromination of this compound.
-
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS, 1.1 eq)
-
Azobisisobutyronitrile (AIBN, catalytic amount)
-
Carbon tetrachloride (CCl₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in carbon tetrachloride.
-
Add N-Bromosuccinimide and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-fluoro-2-iodobenzyl bromide.
-
The crude product can be purified by recrystallization or column chromatography.
-
Expected Product Characterization (3-Fluoro-2-iodobenzyl bromide):
The structure of 3-fluoro-2-iodobenzyl bromide can be confirmed by spectroscopic methods.[10] ¹H NMR would show a characteristic singlet for the benzylic protons (-CH₂Br) typically in the range of 4.5-5.0 ppm.
Potential in Palladium-Catalyzed Cross-Coupling Reactions
Conceptual Workflow for a Suzuki-Miyaura Coupling:
This reaction would enable the formation of a C(sp²)-C(sp²) bond, linking the 3-fluoro-2-methylphenyl moiety to another aryl or vinyl group.
Caption: Conceptual workflow for a Suzuki-Miyaura coupling reaction.
General Considerations for Cross-Coupling Reactions:
-
Catalyst Selection: A variety of palladium catalysts can be employed, with the choice depending on the specific coupling partners. Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and various palladium precatalysts with specialized phosphine or N-heterocyclic carbene (NHC) ligands.
-
Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane, DMF) is crucial for efficient transmetalation and catalyst turnover.
-
Reaction Conditions: Reactions are typically run under an inert atmosphere (nitrogen or argon) to prevent catalyst degradation. Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates.
Future Perspectives and Conclusion
This compound is a promising building block for the synthesis of novel organic molecules. Its unique substitution pattern offers opportunities for regioselective functionalization, making it a valuable tool for the construction of complex scaffolds in drug discovery and materials science. The applications detailed in this guide, particularly in cyanation and benzylic bromination, demonstrate its utility as a versatile intermediate. Further exploration of its reactivity in various cross-coupling reactions is warranted and expected to unlock a wider range of synthetic possibilities. The strategic incorporation of the 3-fluoro-2-methylphenyl moiety can lead to the development of new chemical entities with enhanced properties.
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MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available from: [Link].
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PrepChem.com. Synthesis of benzyl bromide. Available from: [Link].
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Organic Chemistry Portal. Heck Reaction. Available from: [Link].
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Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link].
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-
YouTube. Suzuki cross-coupling reaction. Available from: [Link].
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MDPI. Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. Available from: [Link].
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Chemistry LibreTexts. Heck Reaction. Available from: [Link].
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ResearchGate. A Solely Fe‐Catalyzed Sonogashira‐Type Coupling of non‐Activated Secondary Alkyl Iodides with Terminal Alkynes. Available from: [Link].
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ChemRxiv. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Available from: [Link].
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ResearchGate. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Available from: [Link].
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Methodological & Application
Application Notes and Protocols for Sonogashira Coupling of 3-Fluoro-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Challenges of Sterically Hindered and Electronically Modified Substrates in Sonogashira Coupling
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-cocatalyzed transformation is celebrated for its operational simplicity and broad functional group tolerance, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3]
This guide provides a detailed examination of the Sonogashira coupling applied to a challenging substrate: 3-Fluoro-2-iodotoluene . This molecule presents a unique combination of steric hindrance, owing to the ortho-methyl group, and electronic modification from the fluorine atom. These features can significantly influence reaction kinetics and product yields, necessitating carefully optimized conditions.[3] By dissecting the mechanistic underpinnings of the Sonogashira coupling, we can rationally design protocols to overcome these challenges and achieve efficient synthesis of the desired alkynylated products.
Mechanistic Insights: The "Why" Behind the Conditions
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing any chemical transformation. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]
The Dual Catalytic Cycle
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is often the rate-determining step and can be hindered by the steric bulk of the ortho-methyl group.[3]
-
Transmetalation: The resulting Pd(II) complex undergoes transmetalation with a copper acetylide intermediate, where the alkynyl group is transferred from copper to palladium.
-
Reductive Elimination: The newly formed palladium complex then undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the Pd(0) catalyst.[1]
-
-
Copper Cycle:
-
The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne, facilitating the transmetalation step.[1]
-
Experimental Design and Protocols
The steric hindrance from the methyl group and the electron-withdrawing nature of the fluorine atom in this compound necessitate careful selection of reaction parameters to ensure efficient coupling.
Key Reaction Parameters and Optimization Strategies
| Parameter | Recommended Conditions for this compound | Rationale and Causality |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) or Pd(PPh₃)₄ (1-3 mol%) | PdCl₂(PPh₃)₂ is often preferred due to its higher stability and solubility. For sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition.[1] |
| Copper(I) Co-catalyst | CuI (2-5 mol%) | Essential for the formation of the copper acetylide and subsequent transmetalation. However, in cases of significant alkyne homocoupling (Glaser coupling), a copper-free protocol should be considered.[3] |
| Ligand | Triphenylphosphine (PPh₃) is often sufficient. For challenging cases, bulky, electron-rich ligands like XPhos or SPhos can be beneficial. | Bulky ligands promote the formation of a more reactive, monoligated palladium species, which can more readily undergo oxidative addition with the sterically encumbered this compound.[1] |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents) | The base is crucial for the deprotonation of the terminal alkyne. Amine bases are generally effective and also act as a solvent in some cases. |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Toluene (degassed) | The choice of solvent depends on the solubility of the reactants and the reaction temperature. Degassing the solvent is critical to prevent oxidation of the palladium catalyst.[3] |
| Temperature | Room temperature to 80 °C | While many Sonogashira couplings with aryl iodides proceed at room temperature, the steric hindrance of this compound may require gentle heating to achieve a reasonable reaction rate. |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst decomposition and the formation of undesirable byproducts.[3] |
Protocol 1: Standard Sonogashira Coupling with Copper(I) Iodide
This protocol is a general starting point for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed THF or DMF
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by triethylamine.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound to the reaction mixture.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended if significant alkyne homocoupling (Glaser coupling) is observed.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous, degassed Toluene
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed toluene via syringe, followed by DIPEA.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound to the reaction mixture.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction to 80 °C and monitor its progress by TLC or GC-MS.
-
Follow steps 8-12 from Protocol 1 for workup and purification.
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is fresh and has been handled under inert conditions. The formation of a black precipitate (palladium black) indicates catalyst decomposition.[3]
-
Insufficient Temperature: For sterically hindered substrates, room temperature may not be sufficient. Gradually increase the reaction temperature.
-
Base Quality: The amine base should be dry and free of impurities. Consider using a freshly distilled batch.
-
-
Formation of Alkyne Homocoupling (Glaser) Products:
-
This is a common side reaction in copper-catalyzed Sonogashira couplings, particularly in the presence of oxygen.
-
Solution: Employ a copper-free protocol (Protocol 2) and ensure rigorous exclusion of air from the reaction.
-
Data Presentation: A Comparative Overview
The following table summarizes typical conditions for Sonogashira couplings of substrates analogous to this compound, providing a valuable reference for experimental design.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | CuI (4) | Et₃N (3) | THF | 60 | 12 | 85 |
| 1-Fluoro-2-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (3) | - | CuI (5) | Et₃N (2) | DMF | 25 | 6 | 92 |
| 2-Bromo-3-fluorotoluene | Trimethylsilylacetylene | Pd₂(dba)₃ (1.5) | XPhos (3) | - | Cs₂CO₃ (2) | Dioxane | 100 | 24 | 78 |
Visualization of the Experimental Workflow
Conclusion
The Sonogashira coupling of this compound, while presenting challenges due to steric and electronic factors, is a highly achievable transformation with careful optimization of reaction conditions. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot and tailor protocols to achieve high yields of the desired alkynylated products. The methodologies and insights provided in this guide serve as a robust starting point for scientists and drug development professionals working with this and other similarly challenging substrates.
References
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (2024). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]
- Huang, H., et al. (2008). A Highly Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes with Both Unreactive Electron-Rich Fluoroarenes and Electron-Poor Fluoroarenes Afforded the Corresponding Internal Alkynes in Good Yields in the Presence of LiHMDS. The Journal of Organic Chemistry, 73(15), 6037–6040.
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Application Notes & Protocols: Buchwald-Hartwig Amination of 3-Fluoro-2-iodotoluene
This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination of 3-Fluoro-2-iodotoluene. It is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules where the formation of a C-N bond at a sterically hindered and electronically distinct position is critical.
Introduction: Navigating a Challenging Coupling
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for constructing carbon-nitrogen bonds.[1][2] This reaction is particularly indispensable in pharmaceutical and materials science, where arylamine moieties are prevalent.[3] The substrate in focus, this compound, presents a unique set of challenges. The presence of a methyl group ortho to the iodine atom introduces significant steric hindrance, while the fluorine atom at the meta position electronically modifies the aromatic ring.
This combination of steric and electronic factors necessitates a carefully optimized catalytic system to achieve high yields and avoid common side reactions. This document serves as an in-depth guide to understanding the mechanistic nuances and practical considerations for successfully coupling this compound with a range of primary and secondary amines.
The Catalytic Cycle: A Mechanistic Blueprint
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][4] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, which then enters the catalytic loop.[4][5]
Figure 1: The general catalytic cycle for the Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The active L-Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound), forming a Pd(II) complex.[1][5]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[6][7]
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1]
Critical Parameters for a Sterically Hindered Substrate
The success of the amination of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent.
Catalyst and Ligand Selection
For sterically demanding substrates, bulky, electron-rich phosphine ligands are essential.[1][8] These ligands promote the formation of the catalytically active monoligated Pd(0) species, which accelerates both the oxidative addition and the final reductive elimination steps.[8]
| Ligand Family | Recommended Ligands | Key Features |
| Biaryl Phosphines | XPhos, RuPhos, BrettPhos | Highly effective for sterically hindered aryl halides. Promotes fast reaction rates and high yields.[2][9] |
| Ferrocene-based | Josiphos-type ligands | Known for their robustness and effectiveness in coupling primary amines.[10] |
| Carbazole-derived | P,N-Ligands | Have shown success in the amination of highly hindered aryl chlorides.[11] |
For this compound, a biaryl phosphine ligand such as XPhos or RuPhos is a primary recommendation due to their proven efficacy with ortho-substituted aryl halides.[10] The use of pre-formed palladium precatalysts (e.g., XPhos Pd G3) is also highly recommended as they offer greater air stability and ensure a reliable initiation of the catalytic cycle.[5]
The Role of the Base
The base plays a crucial role in the deprotonation of the amine coordinated to the palladium center.[6][7] For this substrate, a strong, non-nucleophilic base is required.
-
Sodium tert-butoxide (NaOtBu): This is often the most effective base for Buchwald-Hartwig aminations, particularly with less acidic amines.[5]
-
Lithium bis(trimethylsilyl)amide (LHMDS): A strong base that can be advantageous when the substrate contains base-sensitive functional groups.[4]
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Weaker bases that can be effective, especially with more acidic amines like anilines, and may require higher reaction temperatures.[4][12]
Given the potential for side reactions, starting with NaOtBu is the recommended approach.
Solvent Choice
The choice of solvent is critical for ensuring the solubility of all reaction components and for maintaining an appropriate reaction temperature.
-
Toluene: A common and effective solvent for Buchwald-Hartwig reactions.[13]
-
1,4-Dioxane: Another widely used solvent, though its higher boiling point and potential to coordinate to palladium should be considered.[13]
-
Tetrahydrofuran (THF): A lower-boiling solvent that can be useful for reactions conducted at milder temperatures.[14]
For the amination of this compound, toluene is a robust starting point, offering a good balance of solubility and a suitable boiling point for the reaction. All solvents must be anhydrous and deoxygenated to prevent catalyst deactivation.[15]
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine. It is essential to perform this reaction under an inert atmosphere (e.g., argon or nitrogen).
Materials and Equipment
-
Reactants: this compound, primary or secondary amine.
-
Catalyst System: XPhos Pd G3 (or a combination of Pd₂(dba)₃ and XPhos ligand).
-
Base: Sodium tert-butoxide (NaOtBu).
-
Solvent: Anhydrous, deoxygenated toluene.
-
Glassware: Oven-dried Schlenk flask or reaction vial with a magnetic stir bar.
-
Inert Atmosphere: Argon or nitrogen line with a manifold.
Step-by-Step Procedure
-
Preparation: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).
-
Solvent Addition: Add anhydrous, deoxygenated toluene to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This guide provides solutions to common issues.
Figure 2: A workflow for troubleshooting common issues in the reaction.
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst or ligand. | Use a fresh batch of precatalyst or ligand. Consider screening other bulky phosphine ligands.[15] |
| Insufficiently anhydrous or anaerobic conditions. | Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents and thoroughly degas the reaction mixture.[15] | |
| Inappropriate base. | While NaOtBu is generally effective, consider screening other bases like LHMDS or K₃PO₄.[5] | |
| Side Product Formation (e.g., Hydrodehalogenation) | Catalyst deactivation or competing reaction pathways. | Lowering the reaction temperature might be beneficial. Ensure the correct stoichiometry of reagents.[16] |
Safety Precautions
-
Palladium Catalysts and Phosphine Ligands: These should be handled in a well-ventilated fume hood. While many modern catalysts are air-stable, it is good practice to minimize exposure to air.[15]
-
Sodium tert-butoxide: A strong, corrosive, and moisture-sensitive base. It should be handled under an inert atmosphere.[15]
-
Solvents: Anhydrous solvents like toluene and dioxane are flammable and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
References
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. [Link]
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Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
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Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
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Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]
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Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Paul Murray Catalysis Consulting. [Link]
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Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. ResearchGate. [Link]
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Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
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Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
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Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. National Institutes of Health. [Link]
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Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health. [Link]
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Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
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Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry
An Application Guide to the Synthesis of Fluorinated Heterocycles Utilizing 3-Fluoro-2-iodotoluene
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance the pharmacological profile of a molecule.[1] These enhancements often include improved metabolic stability, increased lipophilicity for better membrane permeability, and favorable alterations to the acidity or basicity (pKa) of nearby functional groups.[1] Consequently, a significant number of drugs approved by the FDA each year are fluorinated heterocyclic compounds.[1]
Despite these benefits, the introduction of fluorine into complex molecules can be synthetically challenging.[1] This guide focuses on the utility of This compound , a versatile and strategically functionalized building block, for the efficient construction of valuable fluorinated heterocycles. Its structure offers a unique combination of features:
-
An iodine atom positioned for a wide array of transition-metal-catalyzed cross-coupling reactions.
-
An adjacent fluorine atom to impart the desired electronic and pharmacological properties to the final product.
-
An ortho-disubstitution pattern that is ideal for annulation and cyclization strategies, enabling the rapid assembly of complex ring systems.
This document serves as a technical guide for researchers and drug development professionals, detailing the mechanistic rationale and providing actionable protocols for leveraging this compound in the synthesis of key heterocyclic cores, such as quinolines and indoles.
Core Synthetic Strategy: Palladium-Catalyzed Annulation
The primary synthetic utility of this compound stems from its identity as a 2-iodoaniline derivative. The carbon-iodine bond is susceptible to oxidative addition by low-valent transition metals, particularly palladium(0), initiating a catalytic cycle. This reactivity is the foundation for numerous powerful annulation (ring-forming) reactions.[2]
A general workflow for these transformations involves the palladium-catalyzed coupling of the 2-iodoaniline moiety with a partner molecule containing at least two carbon atoms, followed by an intramolecular cyclization to construct the new heterocyclic ring.
Application I: Synthesis of 8-Fluoro-Substituted Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous antimalarial, anticancer, and antifungal agents.[3] The palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a direct and efficient route to substituted quinolines.[4] Using this compound as the starting material allows for the synthesis of 8-fluoroquinolines, a class of compounds with demonstrated biological activity.[3]
Mechanistic Insight
The reaction proceeds through a domino sequence involving an initial Sonogashira coupling of the 2-iodoaniline with the propargyl alcohol, followed by intramolecular condensation and subsequent dehydrogenation/aromatization to furnish the quinoline ring system.[4] The choice of a palladium catalyst and a suitable ligand is critical for achieving high efficiency. The fluorine atom at the C8 position influences the electron density of the aniline nitrogen, which can affect the rate of the intramolecular condensation step.
Protocol: Synthesis of 8-Fluoro-2,4-dimethylquinoline
This protocol is adapted from established procedures for the synthesis of substituted quinolines from 2-iodoanilines and propargyl alcohols.[4]
Materials:
-
This compound
-
But-3-yn-2-ol (a simple propargyl alcohol)
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
Procedure:
-
To a dry, argon-flushed Schlenk flask, add PdCl₂ (0.02 mmol, 2 mol%), PPh₃ (0.08 mmol, 8 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL). Stir the mixture for 10 minutes at room temperature.
-
Add triethylamine (3.0 mmol, 3.0 equiv) followed by but-3-yn-2-ol (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C in an oil bath. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 8-fluoro-2,4-dimethylquinoline.
Self-Validation & Expected Outcome:
-
Yield: Good to excellent yields (70-90%) are expected based on similar transformations.[4]
-
Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The ¹⁹F NMR will show a characteristic signal for the fluorine atom on the quinoline core.
| Parameter | Condition | Rationale |
| Catalyst System | PdCl₂/PPh₃/CuI | A standard and robust catalyst system for Sonogashira couplings. CuI acts as a co-catalyst to facilitate the formation of the copper acetylide intermediate. |
| Base | Triethylamine (Et₃N) | Acts as both a base to neutralize the HI formed during the reaction and as a solvent. |
| Solvent | Toluene | A high-boiling, non-polar solvent suitable for the required reaction temperature. |
| Temperature | 100 °C | Provides sufficient thermal energy to drive both the coupling and the subsequent annulation-aromatization cascade. |
Application II: Synthesis of 7-Fluoro-Substituted Indoles
Fluorinated indoles are prevalent motifs in pharmaceuticals and agrochemicals.[5][6] While numerous methods exist for indole synthesis, transition-metal-catalyzed cyclizations of 2-alkynylanilines are particularly powerful.[6][7] this compound can be converted into a 2-alkynylaniline via a Sonogashira coupling, which can then be subjected to a cyclization reaction to form the 7-fluoroindole core.
Mechanistic Insight
This is a two-step approach:
-
Sonogashira Coupling: The C-I bond of this compound is coupled with a terminal alkyne to install the side chain necessary for cyclization.
-
Intramolecular Cyclization (Annulation): The resulting 2-alkynylaniline undergoes cyclization. This can be promoted by various catalysts (e.g., gold, silver, copper) or under basic conditions (e.g., Larock indole synthesis conditions). A silver-catalyzed cyclization/fluorination of 2-alkynylanilines has been shown to be an effective method for producing fluorinated indoles.[6]
Protocol: Synthesis of 7-Fluoro-2-phenylindole
This protocol outlines the two-step synthesis starting from this compound.
Step 1: Synthesis of 2-(phenylethynyl)-3-fluoroaniline
-
Follow the Sonogashira coupling procedure described in Application I, substituting but-3-yn-2-ol with phenylacetylene.
-
Purify the resulting 2-(phenylethynyl)-3-fluoroaniline by column chromatography.
Step 2: Silver-Catalyzed Cyclization
This step is adapted from established silver-catalyzed indole syntheses.[6]
Materials:
-
2-(phenylethynyl)-3-fluoroaniline (from Step 1)
-
Silver nitrate (AgNO₃) or another suitable silver salt
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
In a reaction vial, dissolve 2-(phenylethynyl)-3-fluoroaniline (0.5 mmol, 1.0 equiv) in anhydrous acetonitrile (5 mL).
-
Add silver nitrate (0.05 mmol, 10 mol%) to the solution.
-
Seal the vial and heat the mixture to 80 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Re-dissolve the residue in dichloromethane (DCM) and wash with aqueous ammonia to remove silver salts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford 7-Fluoro-2-phenylindole.
Self-Validation & Expected Outcome:
-
Yield: Moderate to good yields are expected for the cyclization step.[6]
-
Characterization: The final structure should be confirmed by NMR and HRMS. The disappearance of the alkyne signals in the ¹³C NMR and the appearance of the indole NH proton in the ¹H NMR are key indicators of successful cyclization.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of medicinally relevant fluorinated heterocycles. Its strategically placed functional groups enable robust and efficient access to complex scaffolds like 8-fluoroquinolines and 7-fluoroindoles through well-established palladium-catalyzed annulation reactions. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this precursor in the pursuit of novel therapeutic agents.
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Ramachandran Research Group. (n.d.). Fluoroorganic Chemistry. Purdue University. Retrieved from [Link]
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Li, Y., Geng, H., & Sun, J. (2016). Hypervalent iodine reagents for heterocycle synthesis and functionalization. Dove Medical Press. Retrieved from [Link]
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Reddy, K. S., et al. (2017). Palladium Catalyzed Annulation of o-Iodo-Anilines with Propargyl Alcohols: Synthesis of Substituted Quinolines. ResearchGate. Retrieved from [Link]
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(n.d.). Fluorinated Quinolines: Synthesis, Properties and Applications. ResearchGate. Retrieved from [Link]
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(n.d.). Synthesis and reactivity of fluorinated heterocycles. ResearchGate. Retrieved from [Link]
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(n.d.). Hypervalent iodine reagents for heterocycle synthesis and functionalization. SciSpace. Retrieved from [Link]
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Yoshimura, A., & Zhdankin, V. V. (2021). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Journal of Organic Chemistry. Retrieved from [Link]
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García-Vázquez, V., et al. (2021). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Organic Letters. Retrieved from [Link]
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Wang, C., et al. (2020). Copper-catalyzed tandem annulation of 2-alkynoyl-2′-iodo-1,1′-biphenyls with isocyanoacetates: a rapid access to pyrrole-fused tetracyclic skeletons. Organic Chemistry Frontiers. Royal Society of Chemistry. Retrieved from [Link]
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Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Chemistry Portal. Retrieved from [Link]
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Yoshimura, A., & Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. PMC. Retrieved from [Link]
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Liu, Y., et al. (2023). Concise synthesis of 2,4-bis(fluoroalkyl)quinoline derivatives from arylamines. Tetrahedron Letters. Retrieved from [Link]
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Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. Retrieved from [Link]
-
Murphy, C. D., et al. (2015). A Practical, Large-Scale Synthesis of p-(Difluoroiodo)toluene (p-TolIF2). ResearchGate. Retrieved from [Link]
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Capdevila, M. G., & Martin-Gago, P. (2022). Transition‐Metal‐Catalyzed Annulations Involving the Activation of C(sp3)−H Bonds. Angewandte Chemie International Edition. Retrieved from [Link]
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Yang, K., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. Retrieved from [Link]
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(2016). Hypervalent iodine reagents for heterocycle synthesis and functionalization. ResearchGate. Retrieved from [Link]
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(n.d.). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. Retrieved from [Link]
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Fathi Vavsari, V., Nikbakht, A., & Balalaie, S. (2022). Annulation of 2‐Alkynylanilines: The Versatile Chemical Compounds. Asian Journal of Organic Chemistry. Retrieved from [Link]
-
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Retrieved from [Link]
-
Panferova, L. I., et al. (2017). Synthesis of 3-Fluoroindoles via Photoredox Catalysis. Organic Chemistry Portal. Retrieved from [Link]
-
Akao, A., et al. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules. Retrieved from [Link]
-
(n.d.). FLUORINATED HETEROCYCLIC COMPOUNDS. download. Retrieved from [Link]
-
Jin, T., et al. (2014). Metal-catalyzed annulation reactions for π-conjugated polycycles. PubMed. Retrieved from [Link]
-
Nosova, E. V., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry. Retrieved from [Link]
-
Ahmed, E. M. A., et al. (2025). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. RSC Publishing. Retrieved from [Link]
-
Shcherbina, K. (2023). Synthesis of Fluorinated Compounds by C-H Bond Functionalization. ETD Collection for University of Nebraska - Lincoln. Retrieved from [Link]
-
García-Vázquez, V., et al. (2021). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. ResearchGate. Retrieved from [Link]
-
Lu, Z., et al. (2021). Total Synthesis of Annotinolide B via Sequential Quinoline Dearomatization. PMC. Retrieved from [Link]
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Application Note: 3-Fluoro-2-iodotoluene as a Strategic Building Block in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and the use of versatile synthetic handles are paramount for developing novel therapeutics.[1][2] 3-Fluoro-2-iodotoluene (CAS 883502-14-5) has emerged as a highly valuable building block, offering a unique combination of steric and electronic properties.[3] The presence of an ortho-iodine atom provides a reactive site for a multitude of palladium-catalyzed cross-coupling reactions, while the adjacent fluorine atom can significantly influence molecular conformation, metabolic stability, and binding affinity.[1] This document provides an in-depth guide for researchers and drug development professionals on the key applications and experimental protocols for leveraging this compound in the synthesis of complex molecular architectures, with a particular focus on the development of kinase inhibitors.
The Strategic Advantage of the 3-Fluoro-2-methylphenyl Scaffold
The utility of this compound stems from the distinct roles of its substituents, which are strategically positioned for maximum synthetic and pharmacological impact.
-
The Iodine Atom: A Versatile Coupling Handle: As an aryl iodide, the C-I bond is the most reactive among aryl halides in oxidative addition to palladium(0) catalysts.[4] This high reactivity allows for a broad range of cross-coupling reactions to be performed under mild conditions, ensuring compatibility with complex and sensitive functional groups present in drug-like molecules.[5]
-
The Fluorine Atom: A Bioactive Modulator: Fluorine's high electronegativity and small van der Waals radius allow it to act as a "super-hydrogen."[6] Its introduction can block metabolic oxidation at the adjacent methyl group, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functionalities.[1] The ortho-positioning relative to the site of coupling can enforce a specific dihedral angle in the resulting biaryl or aryl-heteroaryl products, which can be critical for achieving high-affinity binding to protein targets.
-
The Methyl Group: The methyl group provides a point of steric influence and can engage in beneficial hydrophobic interactions within a protein's binding pocket. Its presence also differentiates this scaffold from simpler fluorinated aryl halides.
This unique combination makes the resulting 3-fluoro-2-methylphenyl motif a privileged scaffold in the design of targeted therapies, particularly in the realm of kinase inhibitors where precise conformational control and metabolic stability are essential.[7][8]
Core Synthetic Applications & Protocols
This compound is a premier substrate for foundational C-C and C-N bond-forming reactions. The following protocols are designed to be robust starting points for library synthesis and lead optimization.
Suzuki-Miyaura Coupling: Accessing Biaryl and Heteroaryl Scaffolds
The Suzuki-Miyaura reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds.[4][9] It involves the coupling of an organohalide with an organoboron species, such as a boronic acid or boronic ester, catalyzed by a palladium complex.[4][10] This reaction is fundamental for creating the core structures of many pharmaceuticals.
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired aryl- or heteroaryl-boronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 3.0 equiv) or potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).
-
Solvent Addition: Add a degassed solvent mixture, typically Dioxane/H₂O (4:1, v/v) or Toluene/EtOH/H₂O. The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 16 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Base: The base is crucial for activating the organoboron species to facilitate transmetalation to the palladium center.[9][11] The choice of base can influence reaction rate and prevent side reactions like protodeboronation.
-
Catalyst: Pd(PPh₃)₄ is a reliable and commercially available catalyst for this transformation. For more challenging substrates, specialized ligands such as SPhos or XPhos may be employed to enhance catalytic activity.[12]
-
Solvent: The biphasic solvent system helps to dissolve both the organic-soluble aryl halide and the often more polar boronic acid and inorganic base.[11]
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is invaluable for creating rigid molecular linkers and accessing various heterocyclic systems, which are common features in kinase inhibitors.[15]
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the terminal alkyne (1.1 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv), and the copper(I) cocatalyst, copper(I) iodide (CuI) (0.04 equiv).
-
Solvent and Base Addition: Add a degassed solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2 to 8 hours.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate and purify the crude product by column chromatography.
-
Copper(I) Cocatalyst: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active species that undergoes transmetalation to the palladium center.[13] This greatly increases the reaction rate.
-
Amine Base: The amine serves both as a base to deprotonate the alkyne and as a solvent. It also acts as a scavenger for the hydrogen iodide (HI) generated during the reaction.
-
Mild Conditions: The high reactivity of the aryl iodide allows this reaction to proceed under very mild conditions, often at room temperature, which preserves thermally sensitive functional groups.[13]
Buchwald-Hartwig Amination: Forging Key C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting amines with aryl halides.[16] This transformation has revolutionized drug discovery, as the arylamine moiety is a cornerstone of countless pharmaceuticals, including a majority of kinase inhibitors that target the ATP-binding site.[7][12]
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst, for example, [Pd₂(dba)₃] (0.01 equiv), and a suitable phosphine ligand, such as Xantphos or RuPhos (0.02 equiv), to a Schlenk tube.
-
Substrate Addition: Add this compound (1.0 equiv), the desired primary or secondary amine (1.2 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 equiv).
-
Solvent Addition: Add a degassed, anhydrous solvent such as toluene or dioxane.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by LC-MS. Reactions typically run for 6 to 24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with a suitable solvent like ethyl acetate and filter through Celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.
-
Ligand: The choice of phosphine ligand is critical.[17] Bulky, electron-rich ligands like Xantphos or those from the Buchwald biarylphosphine family facilitate the reductive elimination step, which is often rate-limiting, and stabilize the palladium catalyst.[12]
-
Base: A strong base is required to deprotonate the amine, forming the active amide nucleophile in the catalytic cycle.[16] NaOtBu is common, but Cs₂CO₃ is often used for more sensitive substrates.
-
Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive, making the exclusion of air essential for reproducible results.
Data Summary: Reaction Conditions
The following table summarizes typical conditions for the key cross-coupling reactions using this compound.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-95% |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 40 | 80-98% |
| Buchwald-Hartwig | Aniline Derivative | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 70-90% |
Note: Yields are illustrative and highly dependent on the specific coupling partners and optimization of reaction conditions.
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry. Its well-defined reactivity allows for the predictable and efficient execution of cornerstone cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The strategic placement of the fluoro, iodo, and methyl groups provides chemists with a scaffold that can impart desirable pharmacological properties such as enhanced metabolic stability and potent binding affinity. The protocols and insights provided herein serve as a comprehensive guide for researchers to unlock the full potential of this reagent in the synthesis of next-generation therapeutics.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.
- Wikipedia. (2024). Buchwald–Hartwig amination.
- ACS Omega. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
- Wikipedia. (2024). Sonogashira coupling.
- Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry.
- University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (2024). Suzuki reaction.
- Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.
- Ningbo Derlook International Trade Co., Ltd. (n.d.). The Role of 3-Iodotoluene in Pharmaceutical & Agrochemical Synthesis.
- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
- MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ChemicalBook. (n.d.). This compound (CAS 883502-14-5).
- MDPI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.
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Application Notes and Protocols for Palladium-Catalyzed Reactions with 3-Fluoro-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Fluoro-2-iodotoluene
This compound is a valuable and versatile building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its trifunctionalized aromatic core, featuring an iodine, a fluorine, and a methyl group in a specific ortho- and meta-relationship, offers a powerful platform for the strategic and regioselective construction of complex molecular architectures. The strategic incorporation of fluorine is a well-established strategy in drug design to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1]
The carbon-iodine bond serves as a highly reactive handle for a suite of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The general reactivity trend for aryl halides in such transformations is I > Br > OTf >> Cl, making the iodo group the preferred site for initial functionalization.[2][3] This chemoselectivity is crucial for sequential couplings, where the less reactive C-F and C-H bonds can be targeted in subsequent steps.
This guide provides an in-depth exploration of key palladium-catalyzed reactions utilizing this compound, complete with detailed experimental protocols, mechanistic insights, and practical considerations to empower researchers in their synthetic endeavors.
I. Suzuki-Miyaura Coupling: Crafting Fluorinated Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern carbon-carbon bond formation, enabling the synthesis of biaryl and substituted aromatic compounds with high efficiency and functional group tolerance.[4][5] For this compound, this reaction provides a direct route to 3-fluoro-2-aryl-toluenes, which are prevalent motifs in pharmaceuticals.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.
Experimental Protocol: Synthesis of 3-Fluoro-2-(4-methoxyphenyl)toluene
This protocol details the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 236.02 | 236 mg | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 182 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 29 mg | 0.025 | 0.025 |
| K₂CO₃ | 138.21 | 415 mg | 3.0 | 3.0 |
| Toluene | - | 5 mL | - | - |
| Ethanol | - | 2 mL | - | - |
| Water | - | 2 mL | - | - |
Procedure:
-
To an oven-dried 25 mL Schlenk flask, add this compound (236 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add the degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Heat the reaction mixture to 80°C in an oil bath and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
II. Heck Reaction: Formation of Substituted Alkenes
The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[7] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates from this compound.
Mechanistic Considerations
The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[7][8] A base is required to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol: Synthesis of 1-Fluoro-2-methyl-3-styrylbenzene
This protocol describes the Heck coupling of this compound with styrene.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 236.02 | 236 mg | 1.0 | 1.0 |
| Styrene | 104.15 | 156 mg (0.17 mL) | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |
| P(o-tolyl)₃ | 304.37 | 12.2 mg | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 202 mg (0.28 mL) | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - | - |
Procedure:
-
In a sealed tube, combine this compound (236 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Seal the tube with a septum and purge with argon.
-
Add anhydrous, degassed DMF (5 mL), styrene (0.17 mL, 1.5 mmol), and triethylamine (0.28 mL, 2.0 mmol) via syringe.
-
Seal the tube tightly and heat the mixture at 100°C for 16 hours.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the product.
III. Sonogashira Coupling: Access to Aryl Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[9]
Mechanistic Overview
The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10]
Experimental Protocol: Synthesis of 1-Fluoro-2-methyl-3-(phenylethynyl)benzene
This protocol outlines the Sonogashira coupling of this compound with phenylacetylene.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 236.02 | 236 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 123 mg (0.13 mL) | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 14 mg | 0.02 | 0.02 |
| Copper(I) iodide (CuI) | 190.45 | 3.8 mg | 0.02 | 0.02 |
| Triethylamine (Et₃N) | - | 5 mL | - | - |
| Tetrahydrofuran (THF) | - | 5 mL | - | - |
Procedure:
-
To a Schlenk flask, add this compound (236 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (3.8 mg, 0.02 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF (5 mL) and degassed triethylamine (5 mL).
-
Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and filter through a pad of Celite to remove the ammonium salt and catalyst residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and solvent evaporation, purify the crude product by column chromatography.
IV. Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base.[1][6] This reaction is of paramount importance in the synthesis of pharmaceuticals, as the aniline and arylamine moieties are common pharmacophores.
Mechanistic Pathway and Catalyst Selection
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[11] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step, which is often rate-limiting.
Experimental Protocol: Synthesis of 4-(3-Fluoro-2-methylphenyl)morpholine
This protocol describes the amination of this compound with morpholine.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 236.02 | 236 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 mg (0.11 mL) | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 9.2 mg | 0.01 | 0.01 |
| XPhos | 476.65 | 19 mg | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Toluene | - | 5 mL | - | - |
Procedure:
-
In a glovebox, charge an oven-dried vial with tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add this compound (236 mg, 1.0 mmol) and toluene (5 mL).
-
Add morpholine (0.11 mL, 1.2 mmol).
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Heat the reaction mixture at 100°C for 18 hours.
-
Cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
V. Other Notable Palladium-Catalyzed Transformations
Beyond the canonical cross-coupling reactions, this compound can participate in other valuable palladium-catalyzed transformations.
A. Cyanation
The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation, providing a versatile intermediate for the synthesis of carboxylic acids, amides, and amines.[12][13] Common cyanide sources include zinc cyanide and potassium ferrocyanide.[12][14]
Typical Conditions:
-
Catalyst: Pd₂(dba)₃ with a phosphine ligand (e.g., dppf).[14]
-
Cyanide Source: Zn(CN)₂.
-
Solvent: DMF or DMA.
-
Temperature: 80-120°C.
B. Carbonylative Couplings
Palladium catalysts can facilitate the insertion of carbon monoxide, enabling carbonylative coupling reactions. For instance, in the presence of an alcohol or an amine, this compound can be converted to the corresponding ester or amide, respectively. This provides a direct route to carbonyl-containing derivatives.
Typical Conditions:
-
Catalyst: Pd(OAc)₂ or PdCl₂(PPh₃)₂.
-
Ligand: A phosphine ligand like dppf.
-
CO Source: Carbon monoxide gas (balloon or high pressure).
-
Base: An amine base like Et₃N or DBU.
-
Solvent: Toluene or THF.
Conclusion
This compound is a powerful synthetic intermediate, and palladium-catalyzed reactions provide a robust and versatile toolkit for its functionalization. The protocols and insights provided in this guide are intended to serve as a practical resource for chemists engaged in the synthesis of complex molecules for drug discovery and materials science. Careful consideration of the interplay between the substrate, catalyst, ligand, and reaction conditions is paramount to achieving successful and reproducible outcomes.
References
- Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
- Heck, R. F. (n.d.). Heck reaction. In Wikipedia. Retrieved January 12, 2026.
- Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 12, 2026.
-
(n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
- (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
- (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles.
- (n.d.). The Sonogashira Coupling.
- (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination using 4-Fluoro-2-methoxy-N-methylaniline. Benchchem.
- (n.d.). Flow Chemistry: Sonogashira Coupling.
- (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM.
- (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
- (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction.
- (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
- (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and...
- (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
- (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH.
- (n.d.).
- (n.d.).
- (n.d.). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.
- (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. ChemRxiv.
- (n.d.). Application Notes and Protocols for Sonogashira Coupling of 2-Iodotoluene. Benchchem.
- (n.d.). Scheme 1.
- (n.d.).
- (2023).
-
(n.d.). Heck reaction. In Wikipedia. Retrieved January 12, 2026, from [Link]
- (n.d.). Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids Source of chem.
- (n.d.). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II.
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(n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
- (n.d.). Palladium-Catalyzed Carbonylative Fluoroalkylation of 1,3-Enynes to Access Allenyl Primary Amides. PMC - NIH.
- (n.d.).
- (n.d.). A general synthesis of fluoroalkylated alkenes by palladium-catalyzed Heck-type reaction of fluoroalkyl bromides. PubMed.
- (n.d.). Monodisperse Aromatic Oligomers of Defined Structure and Large Size through Selective and Sequential Suzuki Palladium-Catalyzed Cross-Coupling Reactions.
- (n.d.). The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
- (n.d.). A new palladium catalyst system for the cyanation of aryl chlorides.
- (n.d.). (PDF) Palladium used As A Catalyst: A Review.
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(n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
- (n.d.). Decarbonylative Fluoroalkylation at Palladium(II)
- (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- (n.d.). Palladium-catalyzed cyanation and alkynylation of allylic gem-difluorides via Hiyama-type coupling.
-
(n.d.). Heck Reaction. Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
- (n.d.). The Heck reaction between iodobenzene and styrene in the presence of synthetic surfactant-like triazine-functionalized ligands a.
- (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- (n.d.). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides.
- (n.d.). Palladium-catalyzed carbonylative coupling reactions using triorganoindium compounds.
- (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
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- 13. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Use of 3-Fluoro-2-iodotoluene in Copper-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of 3-Fluoro-2-iodotoluene
In the landscape of modern synthetic chemistry, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount objective. Fluorine's unique electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. This compound emerges as a particularly valuable building block due to the orthogonal reactivity of its functional groups. The iodine atom provides a reactive handle for transition metal-catalyzed cross-coupling, while the adjacent fluorine and methyl groups impart specific steric and electronic characteristics that can be exploited for selective synthesis.
Copper-catalyzed reactions, with their cost-effectiveness, unique reactivity compared to palladium, and milder reaction conditions, offer a powerful toolkit for the functionalization of aryl halides like this compound.[1][2] This guide provides an in-depth exploration of key copper-catalyzed transformations involving this substrate, complete with mechanistic insights, detailed protocols, and practical considerations to empower researchers in their synthetic endeavors.
Copper-Catalyzed Ullmann-Type C-N and C-O Couplings
The Ullmann reaction, a cornerstone of copper catalysis, facilitates the formation of carbon-heteroatom bonds.[3][4] Its modern catalytic variants have overcome the limitations of harsh conditions and stoichiometric copper, evolving into a versatile method for synthesizing aryl amines and ethers.[5][6]
Mechanistic Overview
The catalytic cycle of the Ullmann coupling is a subject of extensive study, with the prevailing mechanism involving a Cu(I)/Cu(III) cycle.[7][8] The key steps are:
-
Ligand Association: The active Cu(I) catalyst coordinates with a suitable ligand. Ligands are crucial for stabilizing the copper species, enhancing solubility, and modulating reactivity.[9][10]
-
Oxidative Addition: The aryl iodide (this compound) undergoes oxidative addition to the Cu(I) complex, forming a Cu(III) intermediate.
-
Nucleophile Coordination & Deprotonation: The amine or alcohol nucleophile coordinates to the Cu(III) center, followed by deprotonation by a base to form a copper-amido or -alkoxo complex.
-
Reductive Elimination: The final C-N or C-O bond is formed via reductive elimination from the Cu(III) complex, regenerating a Cu(I) species to complete the cycle.[11]
Caption: Generalized catalytic cycle for the Ullmann C-N/C-O coupling.
Application Note: C-N Coupling (Amination)
The amination of this compound provides access to substituted 3-fluoro-2-aminotoluene derivatives, which are valuable precursors in pharmaceutical synthesis. The choice of ligand is critical for achieving high yields, with diamine ligands such as N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline often proving effective.[6][12]
Table 1: Typical Conditions for Copper-Catalyzed Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | CuI (5) | DMEDA (10) | K₂CO₃ | Toluene | 110 | 85-95 |
| 2 | Aniline | CuI (5) | 1,10-Phen (10) | K₃PO₄ | Dioxane | 100 | 80-90 |
| 3 | Benzylamine | CuI (10) | Ethylene glycol (20) | K₃PO₄ | 2-Propanol | 80 | 75-85 |
Protocol: Synthesis of 4-(3-Fluoro-2-methylphenyl)morpholine
This protocol describes a typical procedure for the Ullmann amination of this compound with morpholine.
Materials:
-
This compound (1.0 mmol, 252 mg)
-
Morpholine (1.2 mmol, 105 mg, 104 µL)
-
Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.1 mmol, 8.8 mg, 11 µL)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or oven-dried sealed vial with a magnetic stir bar
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To the Schlenk tube, add CuI (9.5 mg), K₂CO₃ (276 mg), and the magnetic stir bar.
-
Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add anhydrous toluene (5 mL).
-
Add this compound (252 mg), morpholine (104 µL), and DMEDA (11 µL) via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Copper-Catalyzed Sonogashira C-C Coupling
While traditionally a palladium-catalyzed reaction, copper plays an indispensable co-catalytic role in the Sonogashira coupling to form C(sp²)-C(sp) bonds.[13] More recently, palladium-free, copper-only catalyzed Sonogashira-type reactions have gained prominence, offering a more economical alternative.[2][14]
Mechanistic Overview
In the copper-catalyzed pathway, the mechanism is distinct from the Pd/Cu co-catalyzed cycle.
-
Copper Acetylide Formation: A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species. This is a crucial step that activates the alkyne.[13]
-
Oxidative Addition: The aryl iodide (this compound) undergoes oxidative addition to a Cu(I) center, likely forming a Cu(III) intermediate.
-
Transmetalation/Ligand Exchange: The copper acetylide transfers its alkynyl group to the [Ar-Cu(III)-I] complex.
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired aryl-alkyne product and regenerate the active Cu(I) catalyst.
Caption: Proposed catalytic cycle for a copper-catalyzed Sonogashira reaction.
Protocol: Synthesis of 1-Fluoro-2-methyl-3-(phenylethynyl)benzene
Materials:
-
This compound (1.0 mmol, 252 mg)
-
Phenylacetylene (1.1 mmol, 112 mg, 121 µL)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
(R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (L1) (0.1 mmol, 35 mg)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)
-
Anhydrous 1,4-Dioxane (4 mL)
-
Schlenk tube with magnetic stir bar
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (252 mg), CuI (7.6 mg), ligand L1 (35 mg), and Cs₂CO₃ (652 mg).
-
Seal the tube, evacuate, and backfill with Argon. Repeat three times.
-
Add anhydrous dioxane (4 mL) and phenylacetylene (121 µL) via syringe.
-
Place the sealed tube in a preheated oil bath at 130 °C and stir vigorously for 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL).
-
Filter the mixture through a short plug of silica gel, washing the plug with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexanes) to obtain the desired product.
Copper-Catalyzed Cyanation
The introduction of a nitrile (-CN) group is a highly valuable transformation, as nitriles are precursors to amines, amides, carboxylic acids, and various heterocycles. Copper-catalyzed cyanation (a variation of the Rosenmund-von Braun reaction) provides a reliable method for this conversion.[15][16]
Mechanistic Considerations
Similar to the Ullmann reaction, the cyanation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The cyanide anion (from sources like KCN, NaCN, or CuCN) acts as the nucleophile that is transferred to the aryl group. The use of ligands can be beneficial, and in some cases, a domino halide exchange-cyanation can occur if a bromide is used in the presence of an iodide source.[15]
Caption: General experimental workflow for cross-coupling reactions.
Protocol: Synthesis of 3-Fluoro-2-methylbenzonitrile
Materials:
-
This compound (1.0 mmol, 252 mg)
-
Copper(I) cyanide (CuCN) (1.2 mmol, 107 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (3 mL)
-
Schlenk tube with magnetic stir bar
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Add this compound (252 mg) and CuCN (107 mg) to a Schlenk tube containing a stir bar.
-
Seal the tube, evacuate, and backfill with Argon.
-
Add anhydrous DMF (3 mL) via syringe.
-
Heat the mixture in an oil bath at 140-150 °C for 6-12 hours.
-
Cool the reaction to room temperature.
-
Pour the dark mixture into an aqueous solution of ethylenediamine (10%, 20 mL) and stir for 30 minutes to complex the copper salts.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation to yield 3-fluoro-2-methylbenzonitrile.
References
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Monnier, F.; Taillefer, M. (2009). Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. Organometallics. [Link]
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Rovira, M. (2016). Reaction mechanisms involved in cross coupling processes catalysed by copper and nickel. University of Girona Thesis. [Link]
-
Semba, K.; Nakao, Y. (2014). Copper-catalyzed Cross-coupling Reaction between Aryl(trialkyl)silanes and Alkyl Halides. Chemistry Letters. [Link]
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Al-Masum, M.; Kumar, C. G. (2004). Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides. Chemical Communications. [Link]
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Surry, D. S.; Buchwald, S. L. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science. [Link]
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Li, Z.; et al. (2011). Ligands for Copper-Catalyzed C−N Bond Forming Reactions with 1 Mol% CuBr as Catalyst. The Journal of Organic Chemistry. [Link]
-
Wang, D. (2015). Recent progress in copper-catalyzed cross-coupling reactions. ResearchGate. [Link]
-
Delaney, C. (2024). Copper Cross-coupling by a Noncanonical Mechanism. YouTube. [Link]
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Surry, D. S.; Buchwald, S. L. (2011). Diamine Ligands in Copper-Catalyzed Reactions. PMC - PubMed Central. [Link]
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Worrell, B. T.; et al. (2013). Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. PMC - NIH. [Link]
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SciSpace. (2022). Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides. SciSpace. [Link]
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Le, C.; et al. (2018). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PMC - PubMed Central. [Link]
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Billingsley, K. L.; Buchwald, S. L. (2007). Copper-catalyzed cross-coupling of aryl-, primary alkyl-, and secondary alkylboranes with heteroaryl bromides. Chemical Communications. [Link]
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Various Authors. (2021). Chapter 1: Cyanation Reactions. Shodhganga. [Link]
-
Wikipedia. Sonogashira coupling. Wikipedia. [Link]
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Zhang, G.; et al. (2011). Copper-Catalyzed Cyanation of Aryl- and Alkenylboronic Reagents with Cyanogen Iodide. Angewandte Chemie. [Link]
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Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
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Zhang, S.; et al. (2021). Copper-catalyzed cyanation of aryl iodides with α-cyanoacetates via C–CN bond activation. Organic & Biomolecular Chemistry. [Link]
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Phelps, J. R.; et al. (2021). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. NIH. [Link]
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Wikipedia. Ullmann reaction. Wikipedia. [Link]
-
Li, X.; et al. (2022). Copper-catalysed asymmetric radical cyanation. Nature Catalysis. [Link]
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Choudhury, S.; et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
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Vasile, C.; et al. (2022). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. NIH. [Link]
-
Encyclopedia.pub. (2022). Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactivated Compounds. Encyclopedia.pub. [Link]
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Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Do, H.-Q.; Daugulis, O. (2008). Copper-catalyzed arylation and alkenylation of polyfluoroarene C-H bonds. PubMed. [Link]
-
Choudhury, S.; et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. Organic Chemistry Portal. [Link]
-
Shcherbinin, V. A.; et al. (2021). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. MDPI. [Link]
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Application Notes & Protocols: Formation of 3-Fluoro-2-methylphenylmagnesium Iodide from 3-Fluoro-2-iodotoluene
Introduction: Navigating the Synthesis of a Differentiated Aryl Grignard Reagent
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] This guide provides a comprehensive protocol for the preparation of 3-Fluoro-2-methylphenylmagnesium iodide, a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and materials science. The starting material, 3-Fluoro-2-iodotoluene, presents a unique synthetic challenge due to the presence of two different halogen atoms on the aromatic ring. This application note will delve into the selective formation of the Grignard reagent at the carbon-iodine bond, leaving the more robust carbon-fluorine bond intact.
The principles outlined herein are grounded in the differential reactivity of aryl halides in Grignard formation, which follows the general trend of I > Br > Cl >> F.[3][4][5] This pronounced difference in reactivity is a direct consequence of the carbon-halogen bond strength, with the weaker C-I bond being significantly more susceptible to oxidative addition by magnesium metal.[4] The carbon-fluorine bond, being the strongest, is generally unreactive under standard Grignard formation conditions.[6][7]
This document will provide a detailed, step-by-step protocol for the synthesis, including essential considerations for magnesium activation, solvent selection, reaction initiation, and subsequent titration to determine the precise concentration of the formed Grignard reagent. Furthermore, we will explore the mechanistic underpinnings of the reaction, potential side reactions, and troubleshooting strategies to ensure a successful and reproducible synthesis.
Reaction Mechanism and Selectivity
The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal.[8][9] The mechanism is generally understood to involve single-electron transfer (SET) from the magnesium to the aryl halide, forming a radical anion. This intermediate then fragments to yield an aryl radical and a halide anion, which subsequently recombine with a magnesium radical cation (MgX•) on the metal surface to form the final organomagnesium compound, RMgX.[10][11][12]
In the case of this compound, the significantly lower bond dissociation energy of the C-I bond compared to the C-F bond dictates the regioselectivity of the reaction. The initial single-electron transfer will preferentially occur at the more easily reducible carbon-iodine bond, leading to the exclusive formation of 3-Fluoro-2-methylphenylmagnesium iodide.
Experimental Workflow Diagram
Caption: Workflow for the preparation and standardization of 3-Fluoro-2-methylphenylmagnesium iodide.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under inert gas. |
| Magnesium Turnings | 99.8% | Commercially Available | |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Inhibitor-free. Should be freshly distilled from sodium/benzophenone or passed through a solvent purification system. |
| Iodine | Crystal, ACS Reagent | Commercially Available | Used as an initiator.[13][14][15] |
| 1,2-Dibromoethane | 99% | Commercially Available | Optional initiator.[13][14] |
| (-)-Menthol | ≥99% | Commercially Available | For titration. |
| 1,10-Phenanthroline | Reagent Grade | Commercially Available | Indicator for titration.[16][17][18] |
| Argon or Nitrogen | High Purity | For maintaining an inert atmosphere. |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or inert gas manifold
-
Syringes and needles (oven-dried)
-
Standard laboratory glassware (oven-dried)
Detailed Experimental Protocol
PART 1: Preparation of 3-Fluoro-2-methylphenylmagnesium Iodide
1.1. Glassware and Reagent Preparation:
-
Thoroughly clean and oven-dry all glassware (250 mL three-necked flask, reflux condenser, and 100 mL dropping funnel) at 120 °C for at least 4 hours.[2][19]
-
Assemble the glassware hot under a stream of dry argon or nitrogen and allow it to cool to room temperature.[19]
-
Equip the flask with a magnetic stir bar.
1.2. Magnesium Activation:
-
Weigh 1.2 equivalents of magnesium turnings and place them in the reaction flask.
-
To activate the magnesium and remove the passivating oxide layer, add a single crystal of iodine.[13][14][15] Alternatively, a few drops of 1,2-dibromoethane can be used.[13][14]
-
Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and its color disappears, or until bubbles of ethylene are observed if using 1,2-dibromoethane.[13][20]
1.3. Grignard Reaction Setup and Initiation:
-
Add 50 mL of anhydrous THF to the activated magnesium turnings.
-
In the dropping funnel, prepare a solution of 1.0 equivalent of this compound in 50 mL of anhydrous THF.
-
Add approximately 10% of the this compound solution to the stirred magnesium suspension.
-
The reaction mixture may need gentle warming to initiate. An exothermic reaction, indicated by a gentle reflux of the THF, should commence.[14] If the reaction does not start, sonication can be applied, or the mixture can be gently heated.[14]
-
Once the reaction has initiated, the color of the solution will typically become cloudy and grayish.[21]
1.4. Reaction Progression and Completion:
-
Slowly add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.[22] This is crucial to prevent a runaway reaction and to minimize the formation of the Wurtz coupling side product.[22][23][24]
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material. The final solution of the Grignard reagent should be a dark, cloudy mixture.
PART 2: Titration of the Grignard Reagent
The accurate determination of the Grignard reagent's concentration is critical for its use in subsequent reactions.[16] A common and reliable method is titration with a standard solution of an alcohol using a colorimetric indicator.[16][17][18]
2.1. Preparation of Titration Solutions:
-
Prepare a standard solution of approximately 1.0 M (-)-menthol in anhydrous THF.
-
Under an inert atmosphere, add a few milligrams of 1,10-phenanthroline to a dry flask.
2.2. Titration Procedure:
-
To the flask containing the indicator, add a known volume of anhydrous THF (e.g., 2 mL).
-
Using a gas-tight syringe, withdraw a precise aliquot (e.g., 1.00 mL) of the Grignard reagent solution, ensuring to avoid any unreacted magnesium, and add it to the indicator solution. A distinct color, typically deep red or purple, should form as the Grignard reagent complexes with the indicator.[18]
-
Titrate this solution by adding the standardized (-)-menthol solution dropwise with vigorous stirring.
-
The endpoint is reached when the color of the solution sharply disappears, indicating that all the active Grignard reagent has been consumed.[16]
-
Repeat the titration at least twice to ensure accuracy.
2.3. Calculation of Concentration: The molarity (M) of the Grignard reagent can be calculated using the following formula:
MGrignard = (Mmenthol × Vmenthol) / VGrignard
Where:
-
MGrignard is the molarity of the Grignard reagent.
-
Mmenthol is the molarity of the standard (-)-menthol solution.
-
Vmenthol is the volume of the (-)-menthol solution used to reach the endpoint.
-
VGrignard is the volume of the Grignard reagent aliquot.
Safety and Handling Precautions
-
Grignard reagents are highly reactive, flammable, and moisture-sensitive.[25][26][27] All operations must be conducted in a well-ventilated fume hood under a dry, inert atmosphere.[19][27]
-
Anhydrous solvents are essential, as Grignard reagents react violently with water.[10][19]
-
Personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate gloves, must be worn at all times.[26]
-
The reaction is exothermic and can become vigorous.[22][26] An ice bath should be kept on standby for cooling if the reaction becomes too rapid.
-
Quenching of residual Grignard reagent should be done carefully by slow addition to a cooled, stirred solution of a proton source, such as saturated aqueous ammonium chloride.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction fails to initiate | Inactive magnesium surface; wet glassware or solvent. | Re-activate magnesium with fresh iodine or 1,2-dibromoethane.[14][20] Ensure all glassware is scrupulously dried and use freshly purified anhydrous solvent. |
| Formation of a significant amount of biphenyl (Wurtz coupling) | Reaction temperature is too high; rapid addition of aryl halide. | Maintain a slow, controlled addition rate to keep the concentration of the aryl halide low.[23] Use an ice bath to moderate the reaction temperature if necessary. |
| Low yield of Grignard reagent | Incomplete reaction; premature quenching by moisture or air. | Extend the reaction time. Ensure the system is completely sealed and under a positive pressure of inert gas. |
Conclusion
The protocol detailed above provides a robust and reliable method for the selective formation of 3-Fluoro-2-methylphenylmagnesium iodide from this compound. By leveraging the inherent differences in carbon-halogen bond reactivity, a high yield of the desired Grignard reagent can be achieved. Careful attention to anhydrous conditions, magnesium activation, and controlled reaction parameters are paramount to success. The subsequent titration ensures the accurate determination of the reagent's concentration, enabling its precise use in further synthetic transformations.
References
-
Formation of Grignard Reagents from Organic Halides. (n.d.). Retrieved from [Link]
-
Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (2007). Organic Process Research & Development. Retrieved from [Link]
-
Grignard Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
-
Activation of Grignard reagent. (2021, August 30). Chemistry Stack Exchange. Retrieved from [Link]
-
Safe Handling Practices of Industrial Scale Grignard Reagents. (n.d.). Retrieved from [Link]
-
Formation Of Grignard Reagent Mechanism | Organic Chemistry. (2020, July 24). YouTube. Retrieved from [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved from [Link]
-
Grignard reagent. (n.d.). Wikipedia. Retrieved from [Link]
-
Grignard reagent. (2019, April 1). Sciencemadness Wiki. Retrieved from [Link]
-
Grignard Reaction. (n.d.). American Chemical Society. Retrieved from [Link]
-
Does anyone know the best way to activate magnesium for the grignard reagent? (2014, March 6). ResearchGate. Retrieved from [Link]
-
Preparation of an aromatic Grignard reagent. (2018, March 27). Chemistry Stack Exchange. Retrieved from [Link]
-
What is the best solvent for making a Grignard Reagent? (2022, October 24). Quora. Retrieved from [Link]
-
preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). (n.d.). UNL Digital Commons. Retrieved from [Link]
-
Titration Grignard and BuLi. (n.d.). Scribd. Retrieved from [Link]
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How to measure the concentration of any grignard reagent (RMgX) in situ? (2012, October 23). ResearchGate. Retrieved from [Link]
- Novel grignard reagents. (n.d.). Google Patents.
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Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Retrieved from [Link]
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Grignard Reaction. (2024, April 16). Chem-Station Int. Ed. Retrieved from [Link]
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Titrating Organometallic Reagents is Easier Than You Think. (2015, January 12). Chemtips. Retrieved from [Link]
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for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Retrieved from [Link]
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Video: Grignard Reagent Preparation and Grignard Reaction. (2017, February 22). JoVE. Retrieved from [Link]
-
Alkyl Halide Reactions: Grignard Formation with Magnesium (RMgX). (n.d.). OrgoSolver. Retrieved from [Link]
-
Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023, June 28). Reaction Chemistry & Engineering. Retrieved from [Link]
-
making Grignard reagents. (2019, January 7). YouTube. Retrieved from [Link]
-
A common side reaction during Grignard Reactions is the Wurtz coupling... (2024, March 5). bartleby. Retrieved from [Link]
-
Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. (2000). Organic Letters. Retrieved from [Link]
-
10.6: Reactions of Alkyl Halides - Grignard Reagents. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]
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Wurtz reaction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
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Give reaction Wurtz and wurtz fitting with grignard reagent. (2025, February 20). Filo. Retrieved from [Link]
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Grignard Reaction. (n.d.). Retrieved from [Link]
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Why don't Alkyl Fluorides form Grignard Reagents. (2023, November 6). Chemistry Stack Exchange. Retrieved from [Link]
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Alkyl Halide Reactivity. (n.d.). MSU chemistry. Retrieved from [Link]
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preparation of Grignard reagents. (2019, October 23). YouTube. Retrieved from [Link]
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The Grignard Reagents. (n.d.). Organometallics. Retrieved from [Link]
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4-Fluoro-2-methylphenylmagnesium bromide 0.5M tetrahydrofuran 30897-90-6. (n.d.). Retrieved from [Link]
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Application Note: Site-Selective Functionalization of 3-Fluoro-2-iodotoluene via Iodine-Lithium Exchange
An in-depth guide to the synthesis and application of 2-lithio-3-fluorotoluene via Iodine-Lithium Exchange.
Abstract
The site-selective introduction of functional groups onto fluorinated aromatic scaffolds is a cornerstone of modern medicinal and materials chemistry. 3-Fluoro-2-iodotoluene serves as a valuable and versatile building block, allowing for precise functionalization at the C2 position. This is achieved through the generation of a highly reactive 2-lithio-3-fluorotoluene intermediate. This application note provides a comprehensive guide to the mechanism, key experimental parameters, and a detailed protocol for the efficient lithiation of this compound. We will explore the causality behind procedural choices, discuss potential side reactions, and present a robust, self-validating protocol for researchers.
Mechanistic Rationale: The Path of Least Resistance
When considering the lithiation of this compound, two primary mechanistic pathways could be envisioned: direct C-H deprotonation (Directed ortho-Metalation, DoM) or halogen-metal exchange. A thorough understanding of the substrate's electronic and steric properties is critical to predicting and controlling the reaction's outcome.
Halogen-Lithium Exchange: The Predominant Pathway
The most effective method for generating the target aryllithium species is through a halogen-lithium exchange. This reaction is exceptionally rapid and selective for iodine over other halogens and C-H bonds. The rate of exchange is dictated by the stability of the transient "ate-complex" and follows the general trend: I > Br > Cl > F.[1] In the case of this compound, the carbon-iodine bond is significantly more polarized and weaker than the C-H or C-F bonds, making it the exclusive site of reaction with organolithium reagents under kinetic control. This exchange is typically complete within minutes at cryogenic temperatures.[2]
Directed ortho-Metalation (DoM): A Less Favorable Alternative
Directed ortho-Metalation involves the coordination of a Lewis acidic organolithium reagent to a Lewis basic heteroatom on the aromatic ring (a Directing Metalation Group, or DMG), followed by deprotonation of the sterically accessible adjacent C-H bond.[3][4] On our substrate, the fluorine atom can act as a weak DMG. However, the potential sites for deprotonation are either sterically hindered or electronically unfavorable compared to the facile I-Li exchange. The C-H bond at the C4 position is ortho to the fluorine, but deprotonation here is kinetically much slower than the exchange at C2. Therefore, DoM is not a competitive pathway under the conditions required for efficient I-Li exchange.
Causality of Experimental Parameters
The success of this lithiation hinges on the precise control of several key parameters. The choices are not arbitrary but are grounded in the chemical principles governing organolithium reactivity.
-
Lithiating Agent: While various organolithiums can effect the exchange, n-Butyllithium (n-BuLi) is the most common and cost-effective choice. It provides a clean and rapid exchange without the steric bulk of sec-BuLi or t-BuLi, which can sometimes complicate subsequent reactions. Using t-BuLi may require two equivalents, as the second equivalent reacts with the t-butyl iodide byproduct to form isobutene, preventing potential side reactions.[2] For a straightforward I-Li exchange, n-BuLi is optimal.
-
Solvent: Tetrahydrofuran (THF) is the preferred solvent. Its ability to solvate the lithium cation breaks down the organolithium aggregates, increasing basicity and accelerating the exchange reaction.[5][6] Diethyl ether is a less polar alternative where side reactions with THF (such as deprotonation at temperatures above -40 °C) are a concern, but the exchange will be slower.[2]
-
Temperature: Maintaining cryogenic temperatures, typically -78 °C (dry ice/acetone bath) to -100 °C (liquid N₂/ether bath) , is critical.[2] The generated 2-lithio-3-fluorotoluene is thermally unstable. At higher temperatures, it can undergo elimination of lithium fluoride to form a highly reactive benzyne intermediate, leading to a mixture of undesired products. Low temperatures ensure the aryllithium species is generated cleanly and persists long enough to be trapped by an electrophile.
-
Inert Atmosphere: Organolithium reagents are pyrophoric and react violently with air and moisture.[7] All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware to prevent quenching of the reagents and ensure reaction efficiency and safety.
Data Summary: Reaction Conditions
The following table summarizes the typical conditions for the iodine-lithium exchange on this compound, forming the basis for the subsequent protocol.
| Parameter | Recommended Condition | Rationale |
| Lithiating Agent | n-BuLi (1.05 - 1.1 eq.) | Efficient, cost-effective, clean exchange. A slight excess ensures complete conversion. |
| Solvent | Anhydrous THF | Excellent solvating properties accelerate the reaction.[2] |
| Temperature | -78 °C to -100 °C | Prevents decomposition of the aryllithium intermediate and potential side reactions (e.g., benzyne formation).[2] |
| Reaction Time | 5 - 15 minutes | Iodine-lithium exchange is kinetically very fast; longer times increase the risk of side reactions.[2] |
| Atmosphere | Dry Argon or Nitrogen | Prevents quenching of the highly reactive organolithium species.[7] |
Detailed Experimental Protocol
This protocol describes the generation of 2-lithio-3-fluorotoluene and its subsequent trapping with an electrophile, using iodine (I₂) as an example to regenerate a di-iodinated product for straightforward analysis.
Materials & Reagents
-
This compound (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.6 M in hexanes, 1.1 eq.)
-
Iodine (I₂, 1.2 eq.) dissolved in anhydrous THF
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Safety Precautions
-
Pyrophoric Reagents: n-Butyllithium is highly reactive and can ignite spontaneously on contact with air or moisture. Handle only in a fume hood under an inert atmosphere.[7]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.
-
Quenching: Have a quenching bath (e.g., isopropanol/dry ice) ready for any residual organolithium reagent.
Step-by-Step Procedure
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Inert Atmosphere: Purge the flask with inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Add this compound to the flask, followed by anhydrous THF via syringe.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi dropwise via syringe over 5 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 15 minutes. The rapid iodine-lithium exchange occurs during this time.
-
Electrophilic Quench: Slowly add the solution of iodine in THF dropwise to the aryllithium solution at -78 °C. A color change will be observed as the iodine is consumed.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 1-2 hours.
-
Aqueous Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether or ethyl acetate (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous Na₂S₂O₃ to remove any unreacted iodine, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification & Analysis: Purify the crude product by flash column chromatography if necessary. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Advanced & Alternative Metalating Agents
While organolithium reagents are standard for halogen-metal exchange, the field of organometallics offers alternative bases for C-H activation (DoM) that provide enhanced functional group tolerance and different reactivity profiles. These are particularly useful for substrates where halogen-metal exchange is not an option.
-
Knochel-Hauser Bases (R₂NMgCl·LiCl): Amide bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) are powerful, non-nucleophilic bases for directed metalation.[8][9] They exhibit excellent functional group tolerance, allowing for deprotonation of aromatics containing sensitive groups like esters or nitriles.[8]
-
TMP-Zincates (LiZn(TMP)R₂): These mixed-metal bases can perform direct deprotonative zincation at room temperature, overcoming the instability often associated with organolithium intermediates.[10][11] They provide stable arylzincates that can participate in subsequent cross-coupling reactions.[12]
These advanced reagents highlight the versatility of modern synthetic chemistry but are generally employed for C-H activation rather than the I-Li exchange described herein.
Conclusion
The lithiation of this compound via iodine-lithium exchange is a highly efficient, reliable, and regioselective method for generating the 2-lithio-3-fluorotoluene intermediate. This powerful synthetic tool opens the door to a vast array of functionalized building blocks for drug discovery and materials science. By carefully controlling key experimental parameters—namely temperature, solvent, and atmosphere—researchers can achieve high yields and purity. The protocols and mechanistic insights provided in this guide offer a robust framework for the successful application of this important transformation.
References
-
Kondo, Y., Shilai, M., Uchiyama, M., & Sakamoto, T. (1999). TMP-Zincate as a Highly Chemoselective Base for Directed Ortho Metalation. Journal of the American Chemical Society, 121(14), 3539–3540). 10
-
Hernández-Sánchez, R., et al. (2019). Closer Insight into the Reactivity of TMP−Dialkyl Zincates in Directed ortho-Zincation of Anisole. ACS Omega, 4(2), 4293–4304.
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Maddilati, M., et al. (2024). Combining two relatively weak bases (Zn(TMP)2 and KOtBu) for the regioselective metalation of non-activated arenes and heteroarenes. Chemical Science, 15, 10045-10052.
-
Harris, E. B. J., et al. (2015). How do I selectively exchange iodine with lithiate? ResearchGate.
-
Otake, Y., et al. (2018). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Molecules, 23(10), 2633.
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Chem-Station. (2015). Knochel-Hauser Base. Chem-Station International Edition.
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Mastropierro, P., Kennedy, A. R., & Hevia, E. (2022). Metallation of sensitive fluoroarenes using a potassium TMP-zincate supported by a silyl(bis)amido ligand. Chemical Communications, 58(25), 4057-4060.
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Chen, Y.-H., et al. (2021). Regioselective Magnesiation and Zincation Reactions of Aromatics and Heterocycles Triggered by Lewis Acids. Chemistry – A European Journal, 27(66), 16404-16416.
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Grokipedia. (n.d.). Directed ortho metalation. Grokipedia.
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Wikipedia. (n.d.). Metal–halogen exchange. Wikipedia.
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Wikipedia. (n.d.). Directed ortho metalation. Wikipedia.
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University of Rochester. (2003). Directed (ortho) Metallation. Winter 2003.
-
Stier, S., et al. (2020). Suitability of Carbazolyl Hauser and Turbo-Hauser Bases as Magnesium-Based Electrolytes. Batteries & Supercaps, 3(10), 1056-1062.
-
orthocresol. (2018). Mechanism of lithium-halogen exchange of primary alkyl iodide. Chemistry Stack Exchange.
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Chem-Station. (2015). Directed Ortho Metalation. Chem-Station International Edition.
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Stier, S., et al. (2020). Solution Structures of Hauser Base iPr2NMgCl and Turbo-Hauser Base iPr2NMgCl•LiCl in THF and the Influence of LiCl on the Schlenk-Equilibrium. Chemistry – A European Journal, 26(48), 10985-10992.
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Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
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Reaction Chemistry. (2008). Grignards on lithium. The chemical reaction database.
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Isom, E. L., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5143–5147.
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Berton, M., Luxon, A., & McQuade, D. T. (2019). Organomagnesiums On-demand. Vapourtec.
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Guidechem. (n.d.). What are the synthesis and applications of 2-Fluorotoluene?. Guidechem FAQ.
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Osbourn, J. (2014). meta-Fluorotoluene Synthesis. YouTube.
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Gau, M. R., & Zdilla, M. J. (2022). Safe Lithiation Reactions Using Organolithium Reagents | Protocol Preview. JoVE.
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Aguilar, H., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1184.
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Application Notes and Protocols for the Functionalization of 3-Fluoro-2-iodotoluene at the Iodine Position
Introduction: Strategic Importance of 3-Fluoro-2-iodotoluene
This compound is a valuable and versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature—possessing a reactive iodine atom, a sterically demanding ortho-methyl group, and an electron-withdrawing meta-fluoro substituent—allows for precise and sequential modifications, leading to the construction of complex molecular architectures. The iodine atom serves as a prime handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The strategic placement of the methyl and fluoro groups provides a means to fine-tune the steric and electronic properties of the resulting molecules, which is of paramount importance in the design of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the key functionalization strategies for this compound at the iodine position, complete with detailed protocols and expert insights into reaction optimization.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the construction of C-C and C-N bonds.[1][2] For a sterically hindered and electronically modified substrate such as this compound, careful consideration of the catalyst system, ligands, base, and solvent is crucial for achieving high efficiency and yields. The ortho-methyl group can pose a significant steric challenge, potentially hindering the oxidative addition step in the catalytic cycle.[3] Conversely, the electron-withdrawing fluorine atom can influence the reactivity of the aryl iodide.
A. Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and substituted styrene derivatives.[4][5] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.[6]
Mechanistic Considerations: The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[4] For sterically hindered substrates, the choice of a bulky, electron-rich phosphine ligand is often critical to promote the reductive elimination step and prevent β-hydride elimination side reactions.[7]
Workflow for Suzuki-Miyaura Coupling:
Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of 3-Fluoro-2-methyl-1,1'-biphenyl
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene/H₂O (4:1, 5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
In a separate vial, premix Pd(OAc)₂ and SPhos in a small amount of toluene and add this catalyst solution to the reaction flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.
-
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective palladium precursors. |
| Ligand | SPhos, XPhos, or other bulky biaryl phosphines | Bulky ligands facilitate reductive elimination for sterically hindered substrates.[7] |
| Base | K₃PO₄, Cs₂CO₃ | Effective bases for Suzuki couplings that are compatible with a wide range of functional groups.[4] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or THF/H₂O | Biphasic systems are often used to dissolve both the organic substrates and the inorganic base.[4] |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to overcome the activation barrier for sterically hindered substrates. |
B. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[8]
Mechanistic Considerations: The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8] For sterically hindered substrates, higher catalyst loadings or more active catalyst systems may be necessary to achieve good conversion.[3] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[3]
Detailed Protocol: Synthesis of 1-(3-Fluoro-2-methylphenyl)-2-phenylethyne
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
CuI (0.05 mmol, 5 mol%)
-
Triethylamine (TEA) (5 mL)
-
THF (5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF and TEA via syringe.
-
Add phenylacetylene dropwise to the stirring solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.
-
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | Standard and effective palladium catalysts for Sonogashira couplings.[8] |
| Co-catalyst | CuI | Activates the terminal alkyne for transmetalation.[8] |
| Base | Triethylamine, Diisopropylamine | Acts as both a base to deprotonate the alkyne and often as a solvent.[8] |
| Solvent | Amine base, THF, or DMF | The choice of solvent can influence reaction rates and solubility of reagents. |
| Temperature | Room temperature to 60 °C | Milder conditions are often sufficient for reactive aryl iodides. |
C. Heck-Mizoroki Reaction: Arylation of Alkenes
The Heck-Mizoroki reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[1] This reaction is a powerful tool for the construction of complex carbon skeletons.
Mechanistic Considerations: The Heck reaction mechanism involves oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[1] For ortho-substituted aryl halides, the regioselectivity of the alkene insertion can be influenced by steric factors.
Detailed Protocol: Synthesis of (E)-1-(3-Fluoro-2-methylphenyl)-2-phenylethene
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tolyl)₃ (0.04 mmol, 4 mol%)
-
Triethylamine (2.0 mmol, 2.0 equiv)
-
DMF (5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed DMF, triethylamine, and styrene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature and pour into water.
-
Extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium source.[1] |
| Ligand | P(o-tolyl)₃ or other phosphine ligands | Ligands are often used to stabilize the catalyst and influence reactivity and selectivity.[1] |
| Base | Triethylamine, K₂CO₃, or NaOAc | Neutralizes the HX formed during the reaction.[1] |
| Solvent | DMF, NMP, or Dioxane | Polar aprotic solvents are typically used. |
| Temperature | 80-140 °C | Higher temperatures are often required for less reactive substrates. |
D. Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful method for the synthesis of arylamines.[2][9]
Mechanistic Considerations: The catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination to form the C-N bond.[2] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step, especially with sterically hindered substrates.[9] A strong, non-nucleophilic base is typically required.[10]
Detailed Protocol: Synthesis of N-(3-Fluoro-2-methylphenyl)aniline
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
Xantphos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
-
-
Procedure:
-
In a glovebox, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu to a flame-dried Schlenk tube.
-
Add degassed toluene and aniline.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common palladium precursors.[2] |
| Ligand | Xantphos, BrettPhos, or other bulky biaryl phosphines | Essential for promoting C-N reductive elimination.[11] |
| Base | NaOtBu, LiHMDS, or K₃PO₄ | A strong, non-nucleophilic base is typically required.[10] |
| Solvent | Toluene, Dioxane, or THF | Aprotic solvents are generally used. |
| Temperature | 80-110 °C | Elevated temperatures are often necessary. |
E. Stille Coupling: Versatile C-C Bond Formation with Organostannanes
The Stille coupling is a palladium-catalyzed reaction between an organostannane and an organohalide, offering a mild and versatile method for C-C bond formation.[12][13] Organotin reagents are tolerant of a wide variety of functional groups but are toxic.[12]
Mechanistic Considerations: The Stille reaction follows the typical cross-coupling catalytic cycle.[13] The transmetalation step is often the rate-determining step, and the addition of additives like CuI or CsF can accelerate this process.[12]
Detailed Protocol: Synthesis of 3-Fluoro-2-methyl-1,1'-biphenyl
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Anhydrous DMF (5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed DMF and tributyl(phenyl)stannane via syringe.
-
Heat the reaction mixture to 90 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and quench with aqueous KF solution.
-
Stir for 1 hour, then filter through Celite.
-
Extract the filtrate with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Standard and effective palladium catalysts. |
| Additive | CuI or CsF (optional) | Can accelerate the transmetalation step.[12] |
| Solvent | DMF, THF, or Toluene | Polar aprotic solvents are commonly used. |
| Temperature | 80-110 °C | Thermal energy is typically required. |
II. Formation of Organometallic Reagents: Accessing Nucleophilic Aryl Species
The formation of organometallic reagents from this compound provides access to a potent nucleophilic aryl species that can react with a wide range of electrophiles.
A. Grignard Reagent Formation
Grignard reagents are powerful nucleophiles formed by the reaction of an organohalide with magnesium metal.[14][15] The reactivity of the C-Mg bond allows for the formation of new C-C bonds with various electrophiles such as aldehydes, ketones, and esters.
Considerations for Formation: The formation of Grignard reagents is highly sensitive to moisture and requires strictly anhydrous conditions.[16] The reactivity of the halide follows the order I > Br > Cl.[17] Activation of the magnesium surface with iodine or 1,2-dibromoethane is often necessary to initiate the reaction.[14]
Detailed Protocol: Preparation of (3-Fluoro-2-methylphenyl)magnesium Iodide
-
Materials:
-
Magnesium turnings (1.2 mmol, 1.2 equiv)
-
Iodine (a small crystal)
-
This compound (1.0 mmol, 1.0 equiv)
-
Anhydrous THF (5 mL)
-
-
Procedure:
-
To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the magnesium turnings and the iodine crystal.
-
Heat the flask gently with a heat gun under a stream of nitrogen to activate the magnesium.
-
Allow the flask to cool to room temperature.
-
Add a small amount of a solution of this compound in anhydrous THF from the dropping funnel.
-
If the reaction does not start (indicated by a color change and gentle refluxing), gently warm the flask.
-
Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution can be used directly in subsequent reactions.
-
B. Organolithium Reagent Formation via Lithium-Halogen Exchange
Lithium-halogen exchange is a rapid and efficient method for the preparation of organolithium reagents from organohalides.[18][19] The reaction is typically performed at low temperatures using an alkyllithium reagent such as n-butyllithium or t-butyllithium.[18]
Considerations for Formation: The exchange is a reversible process, with the equilibrium favoring the formation of the more stable organolithium species.[20] The rate of exchange follows the order I > Br > Cl.[18] The reaction is kinetically controlled and often very fast, even at low temperatures.[21]
Detailed Protocol: Preparation of (3-Fluoro-2-methylphenyl)lithium
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
n-Butyllithium (1.0 mmol, 1.0 equiv, solution in hexanes)
-
Anhydrous THF or diethyl ether (5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
The resulting organolithium solution is ready for reaction with an appropriate electrophile.
-
Organometallic Reagent Formation and Reaction:
Caption: Pathways for the formation of organometallic reagents and subsequent reactions.
III. Conclusion and Future Outlook
The functionalization of this compound at the iodine position offers a rich and diverse field of synthetic possibilities. The palladium-catalyzed cross-coupling reactions discussed herein provide reliable and versatile methods for the construction of C-C and C-N bonds, while the formation of organometallic reagents opens the door to a vast array of nucleophilic additions. The steric hindrance imposed by the ortho-methyl group and the electronic influence of the meta-fluoro substituent necessitate careful optimization of reaction conditions, particularly the choice of ligand and base. The protocols and insights provided in this guide serve as a valuable starting point for researchers seeking to exploit the synthetic potential of this important building block. Future developments in catalyst design, particularly for challenging cross-coupling reactions, will undoubtedly further expand the utility of this compound in the synthesis of novel molecules with important applications in medicine and materials science.
References
-
Hussain, I. (2016). Synthesis of biaryls ligand-free Suzuki-Miyaura cross-coupling reactions: A review of homogeneous and heterogeneous catalytic developments. Advanced Synthesis & Catalysis, 358(21), 3320–3349. [Link]
-
Xiong, B., et al. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research, 53(9), 1833-1845. [Link]
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Hartwig, J. F., et al. (2012). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 134(30), 12555-12558. [Link]
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Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Grushin, V. V. (2010). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Catalysis, 1(1), 1-13. [Link]
-
Kwong, F. Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3347-3350. [Link]
-
Al-Masum, M. (2012). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 8, 1353-1359. [Link]
-
Biscoe, M. R., et al. (2008). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Journal of the American Chemical Society, 130(45), 15219-15230. [Link]
-
Weix, D. J., et al. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 132(4), 1459-1461. [Link]
-
Hammond, G. B., et al. (2010). Palladium-Catalyzed Substitution and Cross-Coupling of Benzylic Fluorides. Organic Letters, 12(16), 3658-3661. [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(7), 2736-2758. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
De Kimpe, N., et al. (2008). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 8(1), 23. [Link]
-
Wang, X., et al. (2014). Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes. Angewandte Chemie International Edition, 53(43), 11579-11583. [Link]
-
Larock, R. C., & Yum, E. K. (1996). Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acetates. The Journal of Organic Chemistry, 61(12), 3974-3975. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
-
Acantharex. (2022, November 17). Stille reaction | Brief theory, double cross-coupling [Video]. YouTube. [Link]
-
Grokipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
University of Wisconsin. (n.d.). lithium halogen exchange #1 revised. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Docsity. (2022, September 26). lithium halogen exchange #1 revised | Lecture notes Analytical Chemistry. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Hossain, M. A., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23293–23303. [Link]
-
Chem Help ASAP. (2019, October 23). preparation of Grignard reagents [Video]. YouTube. [Link]
-
Hossain, M. A., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23293–23303. [Link]
-
Gouverneur, V., et al. (2015). Synthesis of 1-Fluoro-1-arylcyclopropanes via Stille Cross-Coupling. Angewandte Chemie International Edition, 54(1), 289-293. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Bailey, W. F., & Patricia, J. J. (2007). The Lithium–Halogen Exchange Reaction in Process Chemistry. In Process Chemistry in the Pharmaceutical Industry, Volume 2 (pp. 205-224). CRC Press. [Link]
-
Clayden, J. (2018, April 28). Mechanism of lithium-halogen exchange of primary alkyl iodide. Chemistry Stack Exchange. [Link]
- Google Patents. (2010).
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Seeberger, P. H., & Mezzato, S. (2013). Sonogashira–Hagihara reactions of halogenated glycals. Beilstein Journal of Organic Chemistry, 9, 1646-1652. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
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Application Notes and Protocols for C-N Bond Formation Using 3-Fluoro-2-iodotoluene
Introduction: The Strategic Importance of the 3-Fluoro-2-methylaniline Scaffold
The 3-fluoro-2-methylaniline moiety is a key structural motif in a multitude of biologically active compounds, finding extensive application in the development of pharmaceuticals and agrochemicals. The strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule.[1][2][3][4] 3-Fluoro-2-iodotoluene serves as a versatile and readily accessible building block for the synthesis of these valuable N-aryl scaffolds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in C-N bond formation reactions, with a primary focus on the robust and widely applicable Buchwald-Hartwig amination and the classical Ullmann condensation.
Core Concepts: Navigating the Challenges of a Sterically Demanding Substrate
The successful C-N coupling of this compound presents a unique set of challenges primarily stemming from the steric hindrance imposed by the ortho-methyl group. This steric impediment can significantly influence the rates of both oxidative addition and reductive elimination in palladium-catalyzed cycles and affect the accessibility of the reaction center in copper-catalyzed processes.[5] Consequently, careful selection of the catalytic system, particularly the ligand and base, is paramount to achieving high yields and reaction efficiency.
Part 1: The Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination has emerged as a premier method for the formation of C-N bonds, prized for its broad substrate scope and functional group tolerance.[6] For a sterically hindered substrate such as this compound, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle.
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium catalyst.[7]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Recommended Protocol: Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific amine coupling partners.
Materials:
| Reagent/Material | Purpose |
| This compound | Starting material |
| Amine of choice | Coupling partner |
| Palladium precatalyst (e.g., Pd₂(dba)₃) | Catalyst source |
| Bulky phosphine ligand (e.g., XPhos, RuPhos) | Ligand for catalyst |
| Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) | Deprotonation of amine |
| Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane) | Reaction medium |
| Schlenk tube or similar reaction vessel | For inert atmosphere |
| Inert atmosphere (Argon or Nitrogen) | To prevent catalyst oxidation |
Procedure:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), the palladium precatalyst (e.g., 1-2 mol% Pd), and the phosphine ligand (e.g., 2-4 mol%).
-
Addition of Base and Solvent: Add the base (e.g., NaOtBu, 1.5 equiv.) to the Schlenk tube, followed by the anhydrous, deoxygenated solvent (to achieve a concentration of ~0.1 M).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: The filtrate should be concentrated under reduced pressure, and the resulting crude product can be purified by column chromatography on silica gel.
Expert Insights & Causality:
-
Ligand Selection: For sterically hindered aryl iodides like this compound, bulky biarylphosphine ligands such as XPhos or RuPhos are recommended.[7] These ligands promote the reductive elimination step, which is often the rate-limiting step for hindered substrates.
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is crucial for the efficient deprotonation of the amine coordinated to the palladium center.[8] Weaker bases may lead to slower reaction rates.
-
Solvent Choice: Toluene and dioxane are commonly used solvents due to their ability to dissolve the reactants and their relatively high boiling points, allowing for elevated reaction temperatures.[8]
Part 2: The Ullmann Condensation Approach
The Ullmann condensation is a classical copper-catalyzed method for C-N bond formation.[9][10][11] While it often requires harsher conditions than the Buchwald-Hartwig amination, recent advancements in ligand development have enabled milder and more efficient Ullmann-type couplings.
Mechanism of the Ullmann Condensation
The mechanism of the Ullmann condensation is believed to involve the formation of a copper(I) amide intermediate, which then undergoes reaction with the aryl halide.[9]
Caption: Simplified mechanism of the Ullmann Condensation.
Recommended Protocol: Ullmann Condensation of this compound
This protocol is a general guideline and may necessitate optimization for different amine substrates.
Materials:
| Reagent/Material | Purpose |
| This compound | Starting material |
| Amine of choice | Coupling partner |
| Copper(I) salt (e.g., CuI) | Catalyst |
| Ligand (e.g., L-proline, a diamine) | To facilitate catalysis |
| Base (e.g., K₂CO₃, Cs₂CO₃) | For amine deprotonation |
| High-boiling polar solvent (e.g., DMF, DMSO) | Reaction medium |
| Reaction vessel | Suitable for high temperatures |
| Inert atmosphere (Argon or Nitrogen) | To prevent side reactions |
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), the amine (1.5 equiv.), the copper(I) salt (e.g., 5-10 mol%), the ligand (e.g., 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the high-boiling polar solvent (e.g., DMF) to the reaction mixture.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas.
-
Reaction: Heat the mixture to a high temperature (typically 120-160 °C) with stirring.
-
Monitoring: Follow the reaction's progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.
Expert Insights & Causality:
-
Ligand Selection: For Ullmann reactions, simple and inexpensive ligands like L-proline or various diamines have been shown to be effective in promoting the coupling, even with challenging substrates.[12] These ligands are thought to solubilize the copper catalyst and facilitate the reaction.
-
Base and Solvent: An inorganic base such as potassium carbonate or cesium carbonate is typically used in conjunction with a high-boiling polar aprotic solvent like DMF or DMSO.[9]
-
Temperature: Ullmann condensations generally require higher reaction temperatures compared to their palladium-catalyzed counterparts.[9]
Data Summary and Comparison
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based | Copper-based |
| Typical Ligands | Bulky phosphines (e.g., XPhos) | Amino acids, diamines |
| Typical Bases | Strong, non-nucleophilic (e.g., NaOtBu) | Inorganic (e.g., K₂CO₃) |
| Reaction Temp. | 80-110 °C | 120-160 °C |
| Substrate Scope | Generally broader | Can be more limited |
| Functional Group Tol. | High | Moderate |
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, particularly with the Buchwald-Hartwig amination, consider screening different bulky phosphine ligands or increasing the catalyst loading. For Ullmann reactions, increasing the temperature or trying a different ligand/solvent combination may be beneficial.
-
Side Reactions: In some cases, hydrodehalogenation (replacement of iodine with hydrogen) can be a competing side reaction. This can sometimes be mitigated by carefully controlling the reaction temperature and ensuring a truly inert atmosphere.
-
Purification Challenges: The resulting N-(3-fluoro-2-methylphenyl) amines may require careful purification by column chromatography to remove residual catalyst and byproducts.
Conclusion
The C-N bond formation using this compound is a critical transformation for accessing valuable fluorinated aniline derivatives. Both the Buchwald-Hartwig amination and the Ullmann condensation offer viable synthetic routes. For broader applicability and milder conditions, the Buchwald-Hartwig amination with a suitable bulky phosphine ligand is often the preferred method. However, the more cost-effective Ullmann condensation can also be a powerful tool, especially with recent advancements in ligand-accelerated catalysis. The protocols and insights provided in this guide are intended to empower researchers to successfully navigate the synthesis of these important compounds.
References
-
Ullmann condensation. In Wikipedia. Retrieved January 12, 2026, from [Link]
- Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097–7111.
- Modak, A., Nett, A. J., Roy, I., Franczyk, T. S., Shekhar, S., & Cook, S. P. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.
- Nolan, S. P. (Ed.). (2010). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
-
Ullmann Reaction. In Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.
-
Ullmann reaction. In Wikipedia. Retrieved January 12, 2026, from [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016).
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society, 138(40), 13414–13424.
- Fors, B. P. (2009).
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303–319.
- Kim, J., & So, C. M. (2015). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. Bulletin of the Korean Chemical Society, 36(1), 457–460.
- Hartwig, J. F. (1997). Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. Tetrahedron Letters, 38(52), 8821–8824.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 136(32), 11469–11477.
- Bonin, H., & Fresneda, P. M. (2007). An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. The Journal of Organic Chemistry, 72(23), 8969–8971.
- Bégué, J.-P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.
- Ma, D., & Cai, Q. (2008). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 3-Fluoro-2-iodotoluene
Welcome to the technical support hub for optimizing Suzuki-Miyaura coupling reactions involving 3-Fluoro-2-iodotoluene. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The steric hindrance and electronic effects imparted by the ortho-iodo and meta-fluoro substituents present unique challenges that can often lead to suboptimal reaction yields. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you maximize the success of your coupling reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with this compound and offers actionable solutions based on established organometallic principles.
Q1: I'm observing very low to no conversion of my this compound. What are the likely causes and how can I fix it?
Low conversion is a frequent hurdle, often stemming from issues with the catalyst activation or the reactivity of the substrates themselves.
Possible Causes & Recommended Actions:
-
Inefficient Oxidative Addition: The initial step of the catalytic cycle, the oxidative addition of the aryl iodide to the Pd(0) center, can be sluggish due to the steric bulk of the ortho-iodo group.[1][2]
-
Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen. Inadequate degassing can lead to the formation of palladium black and loss of catalytic activity.[7][8]
-
Poor Quality Reagents: The purity of your starting materials, including the boronic acid and the base, is critical.
-
Solution: Verify the purity of your this compound and the boronic acid partner by NMR or other analytical techniques. Ensure your base is anhydrous, as water can interfere with the reaction.[7]
-
Q2: My reaction is producing significant amounts of homocoupled biaryl from my boronic acid. What's causing this side reaction?
Homocoupling of the boronic acid is a common side reaction that consumes your nucleophile and reduces the yield of the desired product.
Possible Causes & Recommended Actions:
-
Presence of Oxygen: As mentioned, oxygen can lead to catalyst deactivation, but it can also promote the homocoupling of boronic acids.[8][10]
-
Solution: Rigorous degassing of the reaction mixture is essential.[9]
-
-
Pd(II) Pre-catalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂, it needs to be reduced to the active Pd(0) in situ. This reduction can sometimes be mediated by the homocoupling of two equivalents of the boronic acid.[11]
Q3: I'm seeing a significant amount of protodeboronation of my boronic acid. How can I prevent this?
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[7]
Possible Causes & Recommended Actions:
-
Excess Water and/or Strong Base: The combination of water and certain bases can promote the protodeboronation pathway.[7][10]
Q4: The reaction seems to stall after a certain percentage of conversion. What could be the reason?
Reaction stalling can be frustrating and is often linked to catalyst instability or inhibition.
Possible Causes & Recommended Actions:
-
Catalyst Decomposition: Over the course of the reaction, especially at elevated temperatures, the palladium catalyst can decompose.
-
Solution: Employing more robust ligands or pre-catalysts can enhance catalyst stability.[11] Sometimes, a lower reaction temperature for a longer duration can be beneficial.
-
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit further catalytic activity.
-
Solution: This is a more complex issue to solve. Screening different ligands that may be less susceptible to product inhibition is a potential strategy.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the Suzuki coupling of this compound.
Q5: What is the best palladium source and ligand combination for this sterically hindered coupling?
For sterically demanding substrates like this compound, highly active catalyst systems are generally required.[1][13]
-
Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, modern pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are often preferred for their air-stability and high activity.[8][11]
-
Ligand: Bulky, electron-rich monophosphine ligands are the gold standard for this type of transformation.[2][5] Ligands such as SPhos , XPhos , and RuPhos have demonstrated excellent performance in coupling sterically hindered aryl halides.[3][4] The choice of ligand can significantly impact the reaction outcome, and some screening may be necessary to find the optimal one for your specific boronic acid partner.
Q6: Which base should I choose for the reaction?
The choice of base is critical as it plays a role in the transmetalation step of the catalytic cycle.[14][15]
-
Common Choices: A range of bases can be used, with inorganic bases being the most common. These include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[16][17]
-
Recommendations: For sterically hindered couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often very effective.[3][9] Fluoride sources like KF can also be beneficial, particularly when using boronic acids, as they can facilitate the formation of a more reactive trifluoroborate species in situ.[18]
Q7: What is the optimal solvent system for this reaction?
The solvent plays a crucial role in solubilizing the reactants and catalyst, and can also influence the reaction rate.[16][19]
-
Aprotic Polar Solvents: Solvents like 1,4-dioxane , tetrahydrofuran (THF) , and toluene are frequently used.[9][19] Often, a mixture of an organic solvent with water is employed, as water can help to dissolve the inorganic base and facilitate the transmetalation step.[16][19] A common ratio is 4:1 or 3:1 organic solvent to water.[9]
-
Degassing is Key: Regardless of the solvent chosen, it is imperative to degas it thoroughly to remove dissolved oxygen.[7][10]
Q8: At what temperature should I run the reaction?
Temperature is a critical parameter that affects the reaction rate.
-
General Range: Most Suzuki couplings are run at elevated temperatures, typically between 80 °C and 110 °C .[9][10]
-
Optimization: The optimal temperature will depend on the specific substrates and catalyst system used. It is often a good practice to start at a moderate temperature (e.g., 80 °C) and increase it if the reaction is sluggish.[9] However, excessively high temperatures can lead to catalyst decomposition.
Experimental Protocols
Standard Protocol for Suzuki Coupling of this compound
This protocol provides a general starting point for your experiments.
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[10]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%). If using a pre-catalyst, add it directly.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.[10]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[10] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Optimized Protocol for Challenging Couplings
This protocol incorporates enhancements for more difficult transformations.
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the boronic acid pinacol ester (1.2 equiv.), and anhydrous Cs₂CO₃ (2.5 equiv.) to a reaction vial with a stir bar.
-
Catalyst System: Add the Buchwald pre-catalyst (e.g., SPhos Pd G3, 1-3 mol%).
-
Solvent: Add anhydrous, degassed toluene.
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction to 110 °C with vigorous stirring.
-
Monitoring and Work-up: Follow steps 6-8 from the standard protocol.
Data Presentation
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Range | Rationale |
| Palladium Loading | 1 - 5 mol% | Lower loadings are desirable, but higher loadings may be needed for challenging substrates. |
| Ligand Loading | 1.2 - 2.0 x Pd loading | A slight excess of ligand is often used to stabilize the catalyst. |
| Boronic Acid | 1.2 - 1.5 equivalents | An excess of the boronic acid can help drive the reaction to completion. |
| Base | 2.0 - 3.0 equivalents | A sufficient amount of base is required to facilitate transmetalation. |
| Temperature | 80 - 110 °C | Balances reaction rate with catalyst stability. |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling.
References
- Benchchem. (2025).
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating | Request PDF.
- ResearchGate. (n.d.). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging | Request PDF.
- ResearchGate. (n.d.).
- Ting, R., Harwig, C. W., Lo, J., Li, Y., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. Journal of Organic Chemistry, 73, 4662-4670.
- Chemical Society Reviews (RSC Publishing). (2016).
- ResearchGate. (n.d.). Improved Palladium Catalysis in Suzuki‐Type Coupling of Benzotriazinones for o‐Aryl/Alkenyl Benzamides | Request PDF.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- National Institutes of Health. (n.d.).
- (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis. Benchchem.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- ACS Publications. (2025).
- National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
- Reddit. (2025). Problems with Suzuki coupling. r/Chempros.
- Benchchem. (n.d.). Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Chloro-2-fluoro-4-iodoaniline. Benchchem.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Benchchem. (n.d.). Optimizing Suzuki coupling reaction conditions for bromonaphthalenes. Benchchem.
- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
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- 16. arodes.hes-so.ch [arodes.hes-so.ch]
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- 19. researchgate.net [researchgate.net]
Navigating 3-Fluoro-2-iodotoluene Couplings: A Technical Support Guide
For Immediate Release
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during palladium-catalyzed cross-coupling reactions with 3-fluoro-2-iodotoluene. As a sterically hindered and electronically distinct substrate, this compound presents unique challenges. This resource, structured in a user-friendly question-and-answer format, addresses common side reactions and offers strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing significant hydrodehalogenation of my this compound starting material. What is the primary cause and how can I mitigate it?
A1: Hydrodehalogenation, the replacement of the iodine atom with hydrogen, is a common side reaction in palladium-catalyzed couplings.[1] It can be promoted by various factors, including the presence of water or other proton sources, the choice of phosphine ligand, and the reaction temperature.[2][3] Studies have shown that water can act as a hydrogen source in these undesired reactions.[2][3]
To minimize hydrodehalogenation:
-
Ensure anhydrous conditions: Thoroughly dry all solvents and reagents. Use of Schlenk techniques or a glovebox is highly recommended.
-
Ligand Selection: The choice of phosphine ligand can influence the extent of hydrodehalogenation.[2][3] Bulky, electron-rich ligands can sometimes favor the desired cross-coupling over the reduction pathway.
-
Temperature Control: Running the reaction at the lowest effective temperature can help disfavor this side reaction.
Q2: My Sonogashira coupling with this compound is producing a significant amount of alkyne homocoupling (Glaser coupling) product. What are the best strategies to avoid this?
A2: Alkyne homocoupling is a frequent side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[4][5]
To prevent Glaser coupling:
-
Copper-Free Conditions: The most effective method is to employ a copper-free Sonogashira protocol.[5][6]
-
Rigorous Degassing: If a copper co-catalyst is used, it is critical to remove all dissolved oxygen from the reaction mixture by thoroughly degassing the solvents and maintaining a strict inert atmosphere (argon or nitrogen).[5]
-
Slow Alkyne Addition: Adding the terminal alkyne slowly to the reaction mixture can keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[5]
-
Reducing Atmosphere: Performing the reaction under a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂ or Ar) can effectively suppress homocoupling.[7]
Q3: In my Suzuki coupling, I'm struggling with low yields and suspect protodeboronation of my boronic acid. How can I address this, especially with an electron-deficient substrate like this compound?
A3: Protodeboronation, the cleavage of the C-B bond of the boronic acid, is a significant side reaction, particularly with electron-deficient or heteroaryl boronic acids. This process is often base-promoted.[8]
To minimize protodeboronation:
-
Choice of Base: The strength and type of base are critical. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH) or alkoxides.[9][10] The base's role is to activate the boronic acid for transmetalation.[9][10]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can reduce the rate of protodeboronation.[11]
-
Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can promote protodeboronation. Using anhydrous solvents is advisable.
-
"Cationic" Suzuki Coupling: For highly sensitive boronic acids, a base-free "cationic" Suzuki-Miyaura coupling method can be employed.[8]
Q4: My Buchwald-Hartwig amination of this compound is sluggish and gives a complex mixture of products. What are the key parameters to optimize?
A4: The success of Buchwald-Hartwig amination is highly dependent on the ligand, base, and solvent system.[12] The steric hindrance of this compound can impede the oxidative addition and reductive elimination steps.[13]
Key optimization parameters:
-
Ligand Selection: Bulky, electron-rich phosphine ligands are generally required to facilitate the coupling of sterically hindered aryl halides.[14] Consider screening ligands like those from the Buchwald or Hartwig groups.[15]
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[12] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate may be necessary.[12]
-
Solvent Choice: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically preferred.[16][17] Using less polar solvents can prevent the inhibition of the catalyst by the iodide salt byproduct.[16][18]
Troubleshooting Guides
This section provides a more detailed breakdown of common problems, their potential causes, and recommended solutions for couplings involving this compound.
Problem 1: Low or No Conversion of this compound
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Starting material remains largely unreacted after extended reaction time. | Catalyst Inactivity: The Pd(0) active species may not be forming or has decomposed.[6] | • Use a fresh source of palladium precatalyst. • Ensure phosphine ligands are not oxidized; store and handle them under an inert atmosphere. |
| Suboptimal Ligand: The chosen ligand may not be suitable for the sterically hindered substrate. | • Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands).[15] | |
| Inefficient Oxidative Addition: The steric hindrance of this compound can slow down this rate-limiting step.[6] | • Increase the reaction temperature in increments. • Switch to a more reactive palladium precatalyst. | |
| Poor Reagent Purity: Impurities in starting materials, solvents, or base can poison the catalyst.[5] | • Purify all starting materials. • Use anhydrous, degassed solvents.[5] • Use a fresh, high-purity base. |
Problem 2: Formation of Homocoupled Byproducts
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Significant amount of biphenyl-type product from this compound (Aryl-Aryl Homocoupling). | High Catalyst Loading/Concentration: Can lead to undesired side reactions. | • Lower the palladium catalyst loading. |
| Inefficient Transmetalation: If the transmetalation step is slow, the Ar-Pd(II)-I intermediate can undergo side reactions. | • Optimize the base and solvent to facilitate transmetalation. • In Suzuki couplings, ensure the boronic acid is sufficiently activated. | |
| Significant amount of alkyne dimer in Sonogashira reaction (Glaser Coupling). | Presence of Oxygen: Oxygen promotes the copper-catalyzed oxidative homocoupling of alkynes.[5] | • Implement rigorous anaerobic conditions (degassed solvents, inert atmosphere).[5] • Switch to a copper-free Sonogashira protocol.[6][19] |
| High Copper Catalyst Loading: Excess copper can accelerate Glaser coupling. | • Reduce the amount of copper(I) iodide.[5] |
Problem 3: Protodeboronation in Suzuki Coupling
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Formation of arene corresponding to the boronic acid coupling partner. | Base-Induced Protodeboronation: Strong bases can readily cleave the C-B bond.[8] | • Use a weaker base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[9] |
| Presence of Protic Solvents/Water: Can act as a proton source for the C-B bond cleavage. | • Use anhydrous solvents. | |
| Instability of the Boronic Acid: Electron-deficient or heteroaryl boronic acids are particularly susceptible.[20] | • Use a more stable boronic ester derivative (e.g., pinacol or MIDA boronates).[11] |
Experimental Protocols & Data
Optimized Conditions for Suzuki Coupling of this compound
This protocol is a general starting point and may require further optimization depending on the specific boronic acid used.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium precatalyst, and the base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommendation for this compound | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Well-established catalysts for Suzuki couplings. |
| Ligand | (if using a separate ligand) Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Can improve catalyst stability and activity for hindered substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Weaker bases minimize protodeboronation of the boronic acid.[9] |
| Solvent | Toluene, 1,4-Dioxane, DMF (anhydrous) | Common solvents for Suzuki couplings; choice may depend on substrate solubility. |
| Temperature | 80-110 °C | Higher temperatures are often needed to overcome the steric hindrance of the substrate. |
Visualizing Reaction Pathways and Troubleshooting
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified representation of the palladium catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yielding reactions.
References
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(15), 5429–5432. [Link]
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. The Weizmann Institute of Science. Retrieved January 12, 2026, from [Link]
-
Balmer, M. I., Teacher, S. J., & Blacker, A. J. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(93), 10971–10973. [Link]
-
Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418–12421. [Link]
-
Jayakumar, S., & Thangaraj, M. (2007). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 72(20), 7632–7635. [Link]
-
ResearchGate. (n.d.). Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes. Retrieved January 12, 2026, from [Link]
-
Cella, R., & Stefani, H. A. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 79(7), 2821–2828. [Link]
-
Cella, R., & Stefani, H. A. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(4), 929-933. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved January 12, 2026, from [Link]
-
Gillis, E. P., & Burke, M. D. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Accounts of chemical research, 42(4), 534–546. [Link]
-
Kubota, K., & Ito, H. (2020). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 1(1), 26–32. [Link]
-
ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. Retrieved January 12, 2026, from [Link]
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved January 12, 2026, from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved January 12, 2026, from [Link]
-
Hsieh, C. H., & Wu, M. J. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules (Basel, Switzerland), 15(11), 8193–8209. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. Retrieved January 12, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 12, 2026, from [Link]
-
D'Amato, E. M., & Vaccaro, L. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & biomolecular chemistry, 4(12), 2337–2347. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 12, 2026, from [Link]
-
Nasrollahzadeh, M., Sajjadi, M., & Shokouhimehr, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6886–6921. [Link]
-
Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Prominent Ligand Types in Modern Cross-Coupling Reactions. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 12, 2026, from [Link]
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
-
Ahrens, T., & Beller, M. (2020). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 10(18), 6061–6065. [Link]
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Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). The Sonogashira cross coupling reactions of 3 with terminal alkynes. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 12, 2026, from [Link]
-
Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321–345. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
-
Liu, T., & Shen, Q. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR protocols, 5(1), 102878. [Link]
-
Zhang, W., & Curran, D. P. (2005). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Tetrahedron, 61(33), 7854–7862. [Link]
-
Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321–345. [Link]
-
Vaddamanu, M., & Hartwig, J. F. (2012). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society, 134(36), 14999–15007. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved January 12, 2026, from [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 135(28), 10218–10221. [Link]
-
Guild, C., & Zhang, T. R. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1647–1650. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 12, 2026, from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved January 12, 2026, from [Link]
Sources
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- 3. Research Portal [weizmann.esploro.exlibrisgroup.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 11. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 15. youtube.com [youtube.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection and Troubleshooting for 3-Fluoro-2-iodotoluene Cross-Coupling
Welcome to the technical support guide for cross-coupling reactions involving 3-fluoro-2-iodotoluene. This sterically hindered and electronically modified aryl iodide presents unique challenges that require careful consideration of catalyst systems and reaction conditions. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshooting strategies, and robust protocols to ensure successful and reproducible outcomes.
The Challenge: Steric Hindrance and Electronic Effects
This compound is a challenging substrate due to the ortho-substituents flanking the reactive C-I bond. The methyl and fluorine groups create significant steric bulk, which can impede the crucial oxidative addition step where the palladium catalyst inserts into the carbon-iodine bond.[1][2] Furthermore, the electronic properties of the fluorine atom influence the reactivity of the aromatic ring. Successfully coupling this substrate requires a catalyst system that is both highly active and sterically tailored to accommodate this congestion.
The general mechanism for the widely used Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The choice of catalyst, ligand, base, and solvent directly impacts the efficiency of each step in this catalytic cycle.
Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding reaction setup for this compound.
Q1: What is the most suitable type of cross-coupling reaction for this substrate?
A: While several cross-coupling reactions can be employed, the Suzuki-Miyaura coupling is often the first choice due to the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acids and their derivatives.[4][5]
-
Suzuki-Miyaura Coupling: Ideal for C-C bond formation with boronic acids/esters. It is generally robust and less sensitive to air and moisture compared to other methods.[3]
-
Buchwald-Hartwig Amination: The preferred method for C-N bond formation to synthesize aryl amines.[6][7] This reaction also requires specialized bulky phosphine ligands to overcome steric hindrance.[8]
-
Sonogashira Coupling: Used for C-C bond formation with terminal alkynes.[9][10] It typically employs a palladium catalyst with a copper(I) co-catalyst.[11]
-
Heck Reaction: Suitable for coupling with alkenes.[12][13] However, regioselectivity can sometimes be an issue with substituted alkenes.[14][15]
Q2: How should I select a palladium source?
A: The choice of palladium source is critical for generating the active Pd(0) catalyst.
-
Common Pd(II) Precursors (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are air-stable and cost-effective but require in situ reduction to the active Pd(0) state. This reduction is often facilitated by phosphine ligands or other reagents in the mixture.[16]
-
Common Pd(0) Sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These sources are already in the correct oxidation state but can be sensitive to air and may degrade upon storage, forming inactive palladium black.[16] Pd(PPh₃)₄ also comes with a ligand that may not be optimal for this challenging substrate.
-
Palladium Precatalysts (e.g., Buchwald G3/G4 Precatalysts): These are highly recommended for challenging substrates.[17] They are air-stable Pd(II) complexes designed for clean and efficient generation of the active L-Pd(0) species under reaction conditions, leading to more reproducible results.[16]
Q3: Which ligand is best suited for the sterically hindered this compound?
A: This is the most critical parameter for success. Due to the steric hindrance, standard ligands like triphenylphosphine (PPh₃) are often ineffective. You require bulky, electron-rich ligands that promote both the difficult oxidative addition and the final reductive elimination step.
-
Bulky Biaryl Monophosphine Ligands (Buchwald Ligands): This class of ligands is the gold standard for sterically demanding couplings.[18] Ligands like SPhos and XPhos are specifically designed to be both bulky and electron-rich.[18] This combination stabilizes the monoligated Pd(0) species, which is highly reactive in oxidative addition, and accelerates the rate-limiting reductive elimination step.[18]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong electron-donating ligands that form very stable palladium complexes. They are excellent alternatives to phosphine ligands, particularly in Suzuki couplings. PEPPSI-type precatalysts are common for NHC-based systems.[16]
Q4: What is the function of the base, and which one should I use?
A: In Suzuki-Miyaura coupling, the base is essential for activating the boronic acid to facilitate the transmetalation step.[5][19] The base forms a boronate species, which is more nucleophilic and readily transfers its organic group to the palladium center.
-
Potassium Phosphate (K₃PO₄): An excellent all-around choice. It is a moderately strong base that is effective in many Suzuki couplings, especially with hindered substrates.
-
Cesium Carbonate (Cs₂CO₃): A stronger base with higher solubility in organic solvents, often used for more challenging or low-temperature couplings.[19]
-
Potassium Carbonate (K₂CO₃): A weaker, inexpensive base that is often sufficient for more reactive substrates but may be less effective here.
For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine.[20]
Q5: What solvent system is recommended?
A: The solvent must solubilize all components of the reaction. Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and side reactions.
-
Ethereal Solvents: Dioxane or tetrahydrofuran (THF) are very common. They are often used with water as a co-solvent (e.g., Dioxane/H₂O 4:1) to help dissolve the inorganic base and facilitate the formation of the active boronate species.[4][21]
-
Aromatic Hydrocarbons: Toluene is another excellent choice, particularly for higher temperature reactions.
-
Aprotic Polar Solvents: Solvents like DMF or NMP should generally be avoided unless necessary, as they can be difficult to remove and may coordinate to the catalyst.[22]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. Low or No Conversion / Reaction Stalled | A. Inactive Catalyst: Oxygen contamination, poor quality palladium source, or incomplete reduction of Pd(II). | • Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 20-30 minutes).[23] • Use a fresh, high-purity palladium source. • Switch to a modern Buchwald precatalyst (e.g., XPhos Pd G3/G4) for reliable activation.[17] |
| B. Ineffective Ligand: The ligand is not bulky or electron-rich enough to overcome the steric hindrance of the substrate. | • Replace PPh₃ or similar simple ligands with a Buchwald-type biarylphosphine ligand such as SPhos or XPhos .[18] • Increase the ligand-to-palladium ratio slightly (e.g., 1.2:1 or 2:1 L:Pd). | |
| C. Incorrect Base or Solvent: The base may be too weak or poorly soluble, or the solvent system may not be optimal. | • Screen stronger bases like K₃PO₄ or Cs₂CO₃.[19] • Ensure a biphasic solvent system (e.g., Dioxane/Water) is used if an inorganic base is employed to aid solubility.[21] | |
| 2. Significant Protodeborylation (Boronic acid is converted to the corresponding arene) | A. Presence of Water/Protic Sources: Excess water or acidic impurities can lead to the cleavage of the C-B bond before transmetalation occurs.[24] | • Use anhydrous solvents and reagents. • Switch from a boronic acid to a more stable boronic ester (e.g., a pinacol ester, -Bpin) or an organotrifluoroborate salt, which are less prone to protodeborylation.[21] |
| B. High Temperature / Long Reaction Time: These conditions can accelerate the degradation of the boronic acid. | • Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). • Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed. | |
| 3. Formation of Homocoupled Byproducts (e.g., Ar-Ar from the boronic acid) | A. Oxygen in the Reaction: Oxygen can promote the oxidative homocoupling of boronic acids (Glaser coupling if copper is present). | • Improve degassing procedures for all solvents and maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction. |
| B. Catalyst Degradation: Formation of palladium black can sometimes catalyze homocoupling. | • Use a robust ligand that stabilizes the palladium catalyst throughout the cycle. Buchwald ligands are excellent for this.[18] | |
| 4. Dehalogenation of Starting Material (this compound is converted to 3-fluorotoluene) | A. Unproductive Side Reaction: This can occur via various pathways, including β-hydride elimination if the coupling partner has β-hydrogens, or via reductive processes. | • This is a known side reaction in some palladium-catalyzed processes like the Buchwald-Hartwig amination.[6] • Screen different ligands and bases. A ligand that accelerates reductive elimination can outcompete the dehalogenation pathway.[1] |
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// Edges start -> check_catalyst; start -> check_conditions; start -> use_boronate [label="If SM consumed but\nno product forms"];
check_catalyst -> change_ligand [label="Using PPh3?"]; check_catalyst -> use_precatalyst [label="Using Pd(OAc)2?"]; check_catalyst -> degas [label="Possible O2?"];
check_conditions -> screen_base; check_conditions -> screen_solvent;
use_boronate -> change_boron; }
Caption: A decision-making workflow for troubleshooting a failed coupling reaction.
Protocols and Data
Recommended Starting Conditions for Cross-Coupling
The following table provides validated starting points for various cross-coupling reactions with this compound. Optimization may be required for specific coupling partners.
| Parameter | Suzuki-Miyaura (C-C) | Buchwald-Hartwig (C-N) | Sonogashira (C-C, alkyne) |
| Aryl Halide | This compound (1.0 eq) | This compound (1.0 eq) | This compound (1.0 eq) |
| Coupling Partner | Arylboronic Acid (1.2-1.5 eq) | Primary/Secondary Amine (1.2 eq) | Terminal Alkyne (1.2-1.5 eq) |
| Pd Source | XPhos Pd G3 (1-2 mol%) | XPhos Pd G3 (1-2 mol%) | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Ligand | (Included in precatalyst) | (Included in precatalyst) | PPh₃ (4-10 mol%) |
| Co-catalyst | None | None | CuI (1-5 mol%) |
| Base | K₃PO₄ (2.0-3.0 eq) | NaOtBu or LHMDS (1.5-2.0 eq) | Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0-3.0 eq) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene or Dioxane | THF or Toluene |
| Temperature | 80-110 °C | 80-110 °C | Room Temp to 60 °C |
| Atmosphere | Inert (Argon or N₂) | Inert (Argon or N₂) | Inert (Argon or N₂) |
General Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 252 mg)
-
Arylboronic acid (1.2 mmol)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 637 mg)
-
1,4-Dioxane, anhydrous (4 mL)
-
Deionized water (1 mL)
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a stir bar
Procedure:
-
Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G3 precatalyst, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Through the septum, add the degassed 1,4-dioxane (4 mL) followed by the degassed water (1 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot. Check for the consumption of the this compound starting material. Typical reaction times are 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). chem.libretexts.org. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. (n.d.). researchgate.net. [Link]
-
Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). acs.org. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). yonedalabs.com. [Link]
-
Suzuki reaction - Wikipedia. (n.d.). en.wikipedia.org. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances - Semantic Scholar. (2019). semanticscholar.org. [Link]
-
Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid - ElectronicsAndBooks. (n.d.). electronicsandbooks.com. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. (n.d.). mdpi.com. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (n.d.). ncbi.nlm.nih.gov. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (2019). pubs.rsc.org. [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). myers.chemistry.harvard.edu. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (n.d.). mdpi.com. [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). researchgate.net. [Link]
-
Heck reaction - Wikipedia. (n.d.). en.wikipedia.org. [Link]
-
Problems with Suzuki coupling : r/Chempros - Reddit. (n.d.). reddit.com. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.). ncbi.nlm.nih.gov. [Link]
-
Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC - NIH. (n.d.). ncbi.nlm.nih.gov. [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). en.wikipedia.org. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). organic-chemistry.org. [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). en.wikipedia.org. [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). organic-chemistry.org. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). chem.libretexts.org. [Link]
-
Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions - MDPI. (n.d.). mdpi.com. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). organic-chemistry.org. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (n.d.). reddit.com. [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay | ACS Omega. (2022). pubs.acs.org. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). organic-chemistry.org. [Link]
-
Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - ResearchGate. (n.d.). researchgate.net. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating | Request PDF - ResearchGate. (n.d.). researchgate.net. [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH. (2022). ncbi.nlm.nih.gov. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021). youtube.com. [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. (n.d.). reddit.com. [Link]
-
Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity - PMC - NIH. (n.d.). ncbi.nlm.nih.gov. [Link]
-
Organocuprate Cross–Coupling Reactions with Alkyl Fluorides - PMC - NIH. (n.d.). ncbi.nlm.nih.gov. [Link]
-
Heck Reactions with Aryl Chlorides - Diva-portal.org. (2008). diva-portal.org. [Link]
-
Your "Go-To", "just couple already", Suzuki conditions? - Reddit. (n.d.). reddit.com. [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
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- 24. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Fluoro-2-iodotoluene
This guide provides in-depth troubleshooting and practical advice for the purification of 3-Fluoro-2-iodotoluene reaction products. It is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important synthetic intermediate. The methodologies described are grounded in established chemical principles and extensive laboratory experience.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound, providing potential causes and actionable solutions.
Q1: My final product purity is low (<95%) after flash column chromatography. What's going wrong?
A1: Low purity is a common issue stemming from several potential sources, primarily co-eluting impurities or improper chromatographic technique. The most likely impurities are regioisomers formed during the iodination of 3-fluorotoluene, such as 4-fluoro-2-iodotoluene or 2-fluoro-6-iodotoluene, as well as unreacted starting material.
Potential Causes & Solutions:
-
Inadequate Separation (Poor Rf Resolution): The chosen solvent system may not be optimal for separating the target compound from its isomers.
-
Solution: Methodically re-screen solvent systems using Thin Layer Chromatography (TLC). Test various combinations of non-polar and polar solvents. A common starting point is a hexane/ethyl acetate system. If resolution is poor, consider switching to a different solvent system like hexane/dichloromethane or hexane/toluene, which can alter the selectivity of the separation.[1][2]
-
-
Column Overloading: Loading too much crude material onto the column is a frequent cause of poor separation.
-
Solution: A general rule is to load a mass of crude material that is 1-2% of the mass of the silica gel (e.g., 40-80 mg of crude product for a column with 4 g of silica).
-
-
Improper Sample Loading: If the sample is dissolved in a solvent stronger than the mobile phase, it will spread into a wide band at the top of the column, leading to broad peaks and poor separation.
-
Solution: Use the "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel (2-3x the mass of your crude product), and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[2]
-
Q2: I'm observing product degradation or discoloration during purification. How can I prevent this?
A2: Iodoaromatic compounds, including this compound, can be sensitive to light and acid, leading to decomposition and the formation of colored impurities.
Potential Causes & Solutions:
-
Light Sensitivity: Exposure to UV or ambient light can cause the C-I bond to cleave, generating radical species and colored byproducts.
-
Solution: Protect the compound from light at all stages. Use amber glass flasks for your reaction and fractions, and cover the chromatography column with aluminum foil. Store the final product in a cool, dark place, preferably at 2-8°C.[3]
-
-
Acidic Silica Gel: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds.
-
Solution: Deactivate the silica gel. This can be done by flushing the packed column with the mobile phase containing a small amount of a base, such as 1% triethylamine, before loading the sample.[1] Alternatively, consider using a different stationary phase like neutral alumina.
-
Q3: My compound is not crystallizing, or it's "oiling out" during attempts at recrystallization. What should I do?
A3: Since this compound is a liquid at room temperature, recrystallization is not a standard purification method for the compound itself. However, if you are attempting to purify a solid derivative, "oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated before crystallization can begin.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your solid.
-
Solution: Choose a solvent or solvent system with a lower boiling point.
-
-
Cooling Too Rapidly: Shock cooling a hot, saturated solution can lead to precipitation or oiling out rather than the formation of pure crystals.[4]
-
Solution: Allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath.[5]
-
-
Lack of Nucleation Sites: Crystallization requires a starting point (a nucleus) to grow.
Workflow & Troubleshooting Diagrams
The following diagrams illustrate the standard purification workflow and a decision tree for troubleshooting common chromatography issues.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for flash chromatography issues.
Experimental Protocol: Flash Column Chromatography
This protocol provides a reliable method for purifying gram-scale quantities of this compound.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)[7]
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Glass column, flasks, and test tubes
-
TLC plates (silica gel 60 F254)
Procedure:
-
Determine the Eluent System:
-
On a TLC plate, spot your crude material.
-
Develop the plate in a chamber with a solvent system of 98:2 Hexane:Ethyl Acetate.
-
Visualize the spots under a UV lamp (254 nm).
-
Adjust the solvent ratio until the desired product has a Retention Factor (Rf) of approximately 0.25-0.35. The impurities should be well-separated from the product spot.
-
-
Prepare and Pack the Column:
-
Select a column of appropriate size. For 1 gram of crude material, a column with a diameter of ~4 cm, packed with ~50-60 g of silica gel, is suitable.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the column. Gently tap the sides of the column to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.
-
Wash the column with 2-3 column volumes of the eluent, ensuring the silica bed does not run dry.
-
-
Load the Sample (Dry Loading Recommended):
-
Dissolve the crude product (~1 g) in a minimal volume of dichloromethane (~5 mL).
-
Add 2-3 g of silica gel to the solution.
-
Remove the solvent via rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add this powder as an even layer on top of the sand in the packed column.
-
-
Elute and Collect Fractions:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (approximately 2 inches/minute).
-
Begin collecting fractions in test tubes. The volume of each fraction should be about one-quarter of the column volume.
-
-
Analyze Fractions and Combine:
-
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product.
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent from the combined fractions using a rotary evaporator.
-
-
Final Analysis:
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities from a typical synthesis of this compound?
A1: The synthesis typically involves the electrophilic iodination of 3-fluorotoluene. The methyl and fluoro groups are both ortho-, para-directing. This can lead to a mixture of iodinated regioisomers. Besides unreacted starting material, you should anticipate the presence of:
-
Other C7H6FI isomers: 4-Fluoro-2-iodotoluene, 2-fluoro-6-iodotoluene, and 5-fluoro-2-iodotoluene.
-
Di-iodinated products: If the reaction conditions are too harsh.
-
Byproducts from the iodinating agent: Depending on the specific reagents used (e.g., I2 with an oxidizing agent).[11][12]
Q2: Which analytical techniques are best for assessing the final purity?
A2: A combination of techniques is recommended for a comprehensive assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile isomers and quantifying their relative amounts. The mass spectrum confirms the molecular weight (236.03 g/mol ) and provides fragmentation patterns for identification.[10][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the structure by showing the characteristic methyl singlet and the aromatic proton signals with their specific splitting patterns due to H-H and H-F coupling.
-
¹⁹F NMR: A very sensitive method for detecting fluorine-containing impurities. A single peak for the pure product should be observed. The presence of other signals indicates isomeric impurities.
-
¹³C NMR: Provides further structural confirmation.
-
| Technique | Primary Application | Key Performance Indicators |
| GC-MS | Impurity Profiling, Isomer Separation | Retention Time (RT), Mass-to-Charge Ratio (m/z) |
| ¹H NMR | Structural Elucidation, Purity Assessment | Chemical Shift (δ), Coupling Constants (J), Integration |
| ¹⁹F NMR | Detection of Fluoro-Isomers | Chemical Shift (δ) |
Q3: What are the ideal storage conditions for purified this compound?
A3: To maintain its purity and prevent degradation, this compound should be stored under the following conditions:
-
Temperature: 2-8°C.[3]
-
Light: Protected from light in an amber vial or bottle.[3]
-
Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to prevent oxidation.
-
Container: A tightly sealed container to prevent moisture ingress.
References
-
Recrystallization1. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]
-
This compound - Physico-chemical Properties. ChemBK. [Link]
-
Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Recrystallization. Professor Dave Explains via YouTube. [Link]
-
Successful Flash Chromatography. Biotage. [Link]
-
2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]
-
CHEMICAL PURITY ANALYSIS. Agilent. [Link]
-
Organic Chemistry Lab: Recrystallization. Vassar College via YouTube. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
This compound cas 883502-14-5. Hebei Dangtong Biological Technology Co.,LTD. [Link]
-
Other Aromatic Substitutions. Chemistry LibreTexts. [Link]
-
Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. [Link]
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- 12. mdpi.com [mdpi.com]
- 13. echemi.com [echemi.com]
Technical Support Center: Navigating the Challenges of 3-Fluoro-2-iodotoluene
Welcome to the dedicated technical support center for overcoming the low reactivity of 3-fluoro-2-iodotoluene in cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this sterically hindered and electronically complex substrate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to successfully incorporate this valuable building block into your synthetic strategies.
Understanding the Molecule: The Root of Low Reactivity
This compound presents a unique set of challenges in transition metal-catalyzed cross-coupling reactions. Its low reactivity is not due to a single factor, but rather a confluence of steric and electronic effects.
-
Steric Hindrance: The primary obstacle is the significant steric congestion around the iodine atom. The ortho-methyl and ortho-fluoro substituents flank the reactive C-I bond, impeding the approach of the bulky metal catalyst required for the initial oxidative addition step in the catalytic cycle.[1][2][3] This steric clash increases the activation energy of this crucial, often rate-limiting, step.[4][5]
-
Electronic Effects: The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I).[6][7] This effect decreases the electron density of the aromatic ring, making it less susceptible to oxidative addition by an electron-rich low-valent metal center (e.g., Pd(0)). While halogens can also donate electron density through a resonance effect (+M), the inductive effect is generally dominant for halogens, leading to an overall deactivation of the ring towards electrophilic attack.[6][8]
The combination of these steric and electronic factors necessitates carefully optimized reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, to achieve efficient transformations.
Troubleshooting Guide: Common Cross-Coupling Reactions
This section provides a structured approach to troubleshooting common issues encountered when using this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling
Issue: Low to no conversion of this compound with an organoboron reagent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
In-Depth Explanation:
-
Catalyst and Ligand Selection: For sterically demanding substrates like this compound, the choice of phosphine ligand is critical. Bulky and electron-rich biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are highly effective.[1][9] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which can more readily access the sterically hindered C-I bond for oxidative addition.[9] N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating ability and steric bulk.[1]
-
Base Selection: A strong yet non-nucleophilic base is often required to facilitate the transmetalation step without causing unwanted side reactions.[1] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the bases of choice. It is crucial to use anhydrous and finely powdered base to maximize its effectiveness.
-
Solvent and Temperature: Non-polar aprotic solvents like dioxane or toluene are generally preferred for these challenging couplings.[1] Elevated temperatures are often necessary to overcome the high activation energy barrier associated with the oxidative addition step.[1]
Sonogashira Coupling
Issue: Inefficient coupling of this compound with a terminal alkyne, often accompanied by homocoupling of the alkyne (Glaser coupling).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira coupling.
In-Depth Explanation:
-
Catalyst System: The standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalysts may be insufficient. The use of more electron-rich and sterically bulky phosphine ligands can significantly enhance the rate of oxidative addition.[10]
-
Copper Co-catalyst: While copper(I) iodide is the traditional co-catalyst, it can also promote the undesirable homocoupling of the terminal alkyne, especially under aerobic conditions.[11] For challenging substrates, consider a copper-free Sonogashira protocol. These methods often rely on a more reactive palladium catalyst and a strong base to facilitate the deprotonation of the alkyne.[10][12]
-
Base and Solvent: A strong amine base is required to deprotonate the terminal alkyne, forming the reactive copper acetylide (in the copper-catalyzed version) or facilitating transmetalation to the palladium center.[13] Polar aprotic solvents are generally effective.
Buchwald-Hartwig Amination
Issue: Low yield in the C-N cross-coupling of this compound with a primary or secondary amine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
In-Depth Explanation:
-
Ligand Selection: The success of the Buchwald-Hartwig amination of sterically hindered aryl halides is highly dependent on the ligand.[14] Generations of bulky, electron-rich biarylphosphine ligands have been developed to facilitate both the oxidative addition and the C-N bond-forming reductive elimination steps.[14][15]
-
Base Selection: A strong, non-nucleophilic, and sterically hindered base like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) is typically used to deprotonate the amine and facilitate the formation of the palladium-amido complex.[15][16] For substrates with base-sensitive functional groups, weaker inorganic bases may be employed, though this may require higher temperatures or longer reaction times.[16]
Data Summary: Recommended Conditions
| Reaction Type | Recommended Ligands | Recommended Bases | Recommended Solvents | Typical Temperature |
| Suzuki-Miyaura | XPhos, SPhos, RuPhos, NHC ligands[1][9] | K₃PO₄, Cs₂CO₃, K₂CO₃[1][17] | Dioxane, Toluene, THF/H₂O[1][17] | 80-120 °C[9] |
| Sonogashira | P(t-Bu)₃, cataCXium® A, SPhos | Et₃N, DIPEA, DBU, Cs₂CO₃ | THF, DMF, Toluene | Room Temp to 100 °C |
| Buchwald-Hartwig | BrettPhos, RuPhos, XPhos[14][15] | NaOt-Bu, LHMDS, K₃PO₄[15][16] | Toluene, Dioxane | 80-120 °C |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids/esters.
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 0.04 mmol, 4 mol%).
-
Add anhydrous, degassed dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of this compound
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), the terminal alkyne (1.5 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add anhydrous, degassed THF (5 mL) via syringe.
-
Stir the reaction at 60-80 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction still not working even after using bulky phosphine ligands?
A1: If you are still observing low reactivity, consider the following:
-
Catalyst Deactivation: Ensure your reagents and solvent are strictly anhydrous and degassed. Oxygen can deactivate the Pd(0) catalyst. Using a pre-catalyst can sometimes improve reproducibility.[1]
-
Base Incompatibility: The chosen base might be reacting with your substrate or product. Screen a few different strong, non-nucleophilic bases.
-
Insufficient Temperature: Some highly hindered couplings require temperatures above 100 °C. Consider using a higher-boiling solvent like toluene or xylene if necessary.
Q2: Can I use a nickel catalyst instead of palladium for coupling this compound?
A2: Yes, nickel catalysts are a viable and often more cost-effective alternative to palladium, particularly for coupling with aryl chlorides.[4] For aryl iodides, nickel catalysts can also be very effective, sometimes offering different reactivity or selectivity. You would typically need to use a nickel(II) pre-catalyst (e.g., NiCl₂(dme)) with a suitable ligand (often bulky phosphines or NHCs) and a reducing agent (e.g., zinc powder) to generate the active Ni(0) species in situ.
Q3: I am observing hydrodehalogenation (loss of iodine) as a significant side product. What can I do to minimize this?
A3: Hydrodehalogenation can occur through various pathways, often involving reaction with trace water or other protic sources. To minimize this:
-
Ensure Strictly Anhydrous Conditions: Dry your solvent and reagents thoroughly. Use of anhydrous bases is critical.
-
Use a Bulky Ligand: A sufficiently bulky ligand can sterically disfavor the pathways leading to hydrodehalogenation.
-
Optimize the Base: Some bases are more prone to promoting this side reaction. Screening different bases may be beneficial.
Q4: How does the fluorine substituent electronically influence the reaction?
A4: The fluorine atom is strongly electron-withdrawing via the inductive effect, which deactivates the aromatic ring.[6][7] This makes the oxidative addition of the electron-rich Pd(0) catalyst to the C-I bond more challenging compared to an unsubstituted iodotoluene. This deactivating effect, combined with the steric hindrance, contributes to the overall low reactivity.
Catalytic Cycle Visualization
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
PubMed. (2012). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Retrieved from [Link]
- CoLab. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction.
-
ACS Publications. (2022). Exploring the Electronic and Steric Effects of Hemilabile (P^N) Ligands in Redox Gold Catalysis: Application to the Cross-Coupling Reaction of Aliphatic Amines with Aryl Iodides. Retrieved from [Link]
-
ACS Publications. (2009). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2006). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]
-
International Journal of Advanced Chemistry Research. (n.d.). Mechanistic studies of transition metal-catalyzed cross-coupling reactions. Retrieved from [Link]
-
National Institutes of Health. (2021). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Retrieved from [Link]
-
National Institutes of Health. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Journal of the American Chemical Society. (2023). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Why Are Halogens Ortho Para Directors yet Deactivators?. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
-
ResearchGate. (2025). Cross-coupling catalysts for inactive substrates from a three-dimensional virtual screening. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 19.7: An Explanation of Substituent Effects. Retrieved from [Link]
-
PubMed. (2024). Ligand-Enabled Palladium-Catalyzed [3 + 2] Annulation of Aryl Iodides with Maleimides via C(sp3)-H Activation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ACS Omega. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
National Institutes of Health. (2021). Overcoming the Limitations of γ, and δ-C–H Arylation of Amines through Ligand Development. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (1995). Barriers to internal rotation in substituted toluenes and their cations. Retrieved from [Link]
-
National Institutes of Health. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
-
MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
Sources
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- 3. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Dehalogenation of 3-Fluoro-2-iodotoluene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common side reaction encountered during cross-coupling reactions involving 3-Fluoro-2-iodotoluene: dehalogenation . My aim is to provide not just protocols, but a foundational understanding of the mechanistic underpinnings of this side reaction to empower you to make informed decisions in your own laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation, also referred to as hydrodehalogenation, is an undesired side reaction in palladium-catalyzed cross-coupling reactions where the iodine atom on this compound is replaced by a hydrogen atom.[1] This leads to the formation of 3-fluorotoluene as a byproduct, which reduces the yield of your desired coupled product and can complicate purification. The propensity for dehalogenation generally follows the reactivity of the halide, with iodides being more susceptible than bromides or chlorides.[1][2][3]
Q2: What is the primary mechanism driving this dehalogenation side reaction?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This can occur through several pathways, such as the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water.[2] This Pd-H species can then participate in the catalytic cycle, leading to the formation of the dehalogenated arene.[4]
Q3: Are certain reaction types more prone to dehalogenation with this substrate?
A3: Yes. While dehalogenation can occur in various palladium-catalyzed reactions, it is a frequent competing reaction in Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5][6] The specific conditions of each reaction type, such as the base, solvent, and temperature, can influence the extent of this side reaction.
Q4: How can I quickly identify if dehalogenation is a significant issue in my reaction?
A4: The presence of the dehalogenated byproduct, 3-fluorotoluene, can be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting material.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of 3-fluorotoluene.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show a new proton signal in the aromatic region, replacing the carbon-iodine bond.[3]
Troubleshooting Guide: Minimizing Dehalogenation of this compound
This section provides a systematic approach to troubleshooting and minimizing dehalogenation in your cross-coupling reactions.
Issue: Significant formation of 3-fluorotoluene detected.
Step 1: Evaluate Your Base and Solvent System
The choice of base and solvent is critical as they can be sources of the problematic palladium-hydride species.
-
Base Selection: Strong alkoxide bases should be used with caution.[2] Consider switching to weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Solvent Choice: Aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are generally preferred.[2] If an alcohol is necessary as a solvent or co-solvent, its concentration should be minimized.[2] Be aware that solvents like DMF and dioxane have been observed to promote dehalogenation more than toluene.[1]
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Base | Use weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) over strong alkoxide bases. | Stronger bases can more readily generate hydride species.[2] |
| Solvent | Prefer aprotic solvents (e.g., toluene, THF). | Protic solvents like alcohols can act as hydride donors.[2] |
| Water Content | Ensure anhydrous conditions by thoroughly drying reagents and solvents. | Water can be a hydrogen source for hydrodehalogenation.[7] |
Step 2: Optimize Your Catalyst and Ligand System
The electronic and steric properties of the phosphine ligand on the palladium catalyst can significantly influence the competition between the desired cross-coupling and the undesired dehalogenation.
-
Ligand Modification: Employing bulky, electron-rich phosphine ligands can often suppress dehalogenation by favoring the desired reductive elimination pathway.[1][3]
-
Pre-catalyst Choice: Using a pre-catalyst that readily forms the active Pd(0) species can sometimes be beneficial.
Step 3: Control Reaction Parameters
-
Temperature: High temperatures can accelerate the rate of dehalogenation.[1] It is advisable to run the reaction at the lowest effective temperature.
-
Reaction Time: Prolonged reaction times can also contribute to the formation of the dehalogenated byproduct. Monitor the reaction progress and quench it as soon as the starting material is consumed.
Experimental Workflow: A Comparative Study
To illustrate the impact of reaction parameters, consider the following hypothetical Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Reaction Scheme: this compound + Phenylboronic acid --(Pd catalyst, base, solvent)--> 3-Fluoro-2-phenyltoluene
Protocol A (Prone to Dehalogenation):
-
To a reaction vessel, add this compound (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and sodium ethoxide (2 mmol).
-
Add ethanol (10 mL) as the solvent.
-
Heat the mixture to reflux (approx. 78 °C) for 12 hours.
Protocol B (Optimized to Minimize Dehalogenation):
-
To a Schlenk flask under an inert atmosphere, add this compound (1 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), and a bulky, electron-rich phosphine ligand like SPhos (0.05 mmol).[2]
-
Add potassium carbonate (2 mmol) as the base.
-
Add anhydrous toluene (10 mL) as the solvent.
-
Degas the mixture.
-
Heat the reaction to 80 °C and monitor by TLC or LC-MS.
| Condition | Protocol A | Protocol B | Expected Outcome |
| Base | Sodium Ethoxide (strong alkoxide) | Potassium Carbonate (weaker inorganic) | Protocol B is expected to show less dehalogenation. |
| Solvent | Ethanol (protic) | Toluene (aprotic) | Protocol B is expected to show less dehalogenation. |
| Ligand | PPh₃ | SPhos (bulky, electron-rich) | The bulkier ligand in Protocol B should favor the desired coupling. |
Visualizing the Competing Pathways
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and the competing dehalogenation pathway.
Sources
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Technical Support Center: Navigating Reactions with 3-Fluoro-2-iodotoluene
Welcome to the technical support resource for 3-Fluoro-2-iodotoluene. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile yet challenging building block. Here, we address common experimental hurdles, provide in-depth troubleshooting advice, and explain the chemical principles behind selecting the optimal reaction conditions, with a specific focus on the critical choice of base.
Frequently Asked Questions & Troubleshooting
Q1: My cross-coupling reaction with this compound is giving low yields or failing completely. What are the most common reasons?
This is a frequent challenge stemming from the unique structure of this compound. The primary culprits are almost always related to steric hindrance and improper base selection.
-
Steric Hindrance: The molecule features both an iodine atom and a methyl group ortho to the site of reaction. This creates significant steric congestion around the reactive C-I bond, which can hinder the approach of the palladium catalyst for oxidative addition, a key step in most cross-coupling cycles.[1][2]
-
Catalyst Deactivation: The sterically demanding environment can lead to catalyst decomposition or the formation of inactive palladium species.
-
Suboptimal Base Choice: The base is not merely a proton scavenger in these reactions; it is an active participant in the catalytic cycle. An inappropriate base can fail to perform its function efficiently, or in some cases, can even inhibit the reaction.[3][4] For instance, certain organic bases can bind to the palladium center and stall the catalytic cycle.[3][4]
Q2: How do I choose the right base for my specific reaction? This seems to be the most critical parameter.
You are correct. Base selection is paramount. The choice depends entirely on the mechanism of the reaction you are attempting. A base that is perfect for a Suzuki coupling may be completely ineffective for a Buchwald-Hartwig amination.
Below is a decision-making workflow to guide your selection process.
Caption: Decision workflow for selecting a suitable base.
Q3: I'm attempting a Buchwald-Hartwig amination. Why is a strong, bulky base like sodium tert-butoxide (NaOtBu) recommended?
The Buchwald-Hartwig reaction requires the deprotonation of the amine while it is complexed to the palladium center, or deprotonation of the resulting ammonium salt after oxidative addition.[5][6] This is a crucial step for forming the key palladium-amido intermediate that precedes reductive elimination.
-
High pKa Requirement: The acidity of the N-H bond in the palladium-amine complex is significantly lower than that of the free amine. A strong base is required to drive this deprotonation to completion.
-
Non-Nucleophilic Nature: A bulky base like NaOtBu is a poor nucleophile. This prevents it from competing with the desired amine in attacking the palladium center or the aryl halide.
-
Solubility: While many traditional inorganic bases have poor solubility in organic solvents, alkoxides like NaOtBu have better solubility, which is crucial for homogeneous catalysis.[3][4]
Troubleshooting Tip: If NaOtBu is failing, consider an even stronger base like lithium bis(trimethylsilyl)amide (LiHMDS), especially if your amine coupling partner is particularly electron-poor or sterically hindered.
Q4: My Suzuki coupling is sluggish. I'm using potassium carbonate (K₂CO₃), but the conversion is low even after prolonged heating.
While K₂CO₃ is a common base for Suzuki reactions, the steric hindrance of this compound may render it insufficient. The role of the base in a Suzuki coupling is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[7]
-
Base Strength Matters: A stronger base can more effectively generate the boronate complex, accelerating the transmetalation step, which is often the rate-limiting step for challenging substrates.
-
Cation Effect: The choice of cation can influence reaction rates. Cesium (Cs⁺) salts are often more effective than potassium (K⁺) salts due to their greater solubility and the higher polarization of the B-O bond in the intermediate.
Troubleshooting Tip: Switch from K₂CO₃ to a stronger and more soluble base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). This simple change can often dramatically improve yields without altering other parameters.
| Base | Conjugate Acid pKa (approx.)[8][9][10] | Typical Application | Comments for this compound |
| K₂CO₃ | 10.3 | Suzuki, Heck | Often too weak for this sterically hindered substrate. A starting point, but expect sluggish reactions. |
| K₃PO₄ | 12.3 | Suzuki, Buchwald-Hartwig (some cases) | A significant improvement over carbonates for Suzuki couplings. Good balance of strength and handling.[11] |
| Cs₂CO₃ | 10.3 | Suzuki | Often superior to K₂CO₃ due to the cation effect, enhancing solubility and reactivity. |
| NaOtBu | 19.2 | Buchwald-Hartwig | The standard choice for aminations. Strong, non-nucleophilic, and sufficiently soluble. |
| Et₃N / DIPEA | ~11 | Sonogashira, Heck | Primarily for reactions where an amine base is mechanistically required or acts as an acid scavenger. |
Q5: I'm considering a Sonogashira coupling. What is the role of the amine base, and why is a copper co-catalyst typically used?
In a classic Sonogashira reaction, the amine base (e.g., triethylamine) serves two purposes:
-
It deprotonates the terminal alkyne, forming the acetylide anion required for the copper cycle.
-
It acts as an acid scavenger, neutralizing the hydrogen iodide (HI) that is formed during the reaction.[12][13]
The copper(I) co-catalyst reacts with the acetylide to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex, which is much faster than the direct reaction of the alkyne with the palladium center.[12]
Troubleshooting Tip: For sensitive substrates, "copper-free" Sonogashira conditions have been developed. These often require a stronger organic base and specific palladium/ligand systems to facilitate the direct reaction of the alkyne with the palladium complex.
Q6: Can I perform a Grignard or organolithium reaction on this compound?
Yes, but with caution. Forming an organometallic reagent from this substrate is challenging.
-
Grignard Formation: The reaction of this compound with magnesium metal to form the Grignard reagent (RMgI) is possible.[14][15] However, Grignard formation can be notoriously difficult to initiate and requires strictly anhydrous conditions.[16][17] The ortho-fluoro and methyl groups may also slow the reaction.
-
Lithium-Halogen Exchange: A more reliable method is often lithium-halogen exchange using an organolithium reagent like n-butyllithium or tert-butyllithium at low temperatures (e.g., -78 °C). The iodine is much more reactive than fluorine in this exchange. However, the resulting aryllithium species is a very strong base and could potentially react with other functional groups in your molecule.
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling for a Sterically Hindered Substrate
This protocol details the coupling of this compound with 4-methoxyphenylboronic acid using conditions optimized for sterically demanding partners.
Caption: Step-by-step workflow for a Suzuki coupling reaction.
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
This protocol describes the coupling of this compound with morpholine, a common secondary amine nucleophile.
-
Vessel Preparation: To a flame-dried Schlenk tube equipped with a stir bar, add Pd₂(dba)₃ (0.02 equiv) and a suitable phosphine ligand (e.g., XPhos, 0.04 equiv).
-
Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Add this compound (1.0 equiv).
-
Add morpholine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C in an oil bath with stirring.
-
Monitoring: Follow the consumption of the starting material by GC-MS or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: After cooling, quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
D. S. Surry and S. L. Buchwald, "Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines," ACS Catalysis, 2019. [Link]
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"16.6: An Explanation of Substituent Effects," Chemistry LibreTexts, 2023. [Link]
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D. S. Surry and S. L. Buchwald, "Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines," National Institutes of Health, 2019. [Link]
-
D. S. Surry, "Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases," DSpace@MIT, 2019. [Link]
-
"pKa Values of Common Bases," University of California, Irvine. [Link]
-
"Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions," ResearchGate, 2021. [Link]
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"2.2: Pd-Catalyzed Cross Coupling Reactions," Chemistry LibreTexts, 2023. [Link]
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"Bordwell pKa Table," Organic Chemistry Data. [Link]
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"Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents," University of Tartu. [Link]
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"Organic Acid-Base pKa Table," Scribd. [Link]
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Y. He, et al., "Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners," Molecules, 2019. [Link]
-
"The pKa Table Is Your Friend," Master Organic Chemistry. [Link]
-
"Buchwald–Hartwig amination," Wikipedia. [Link]
-
"Heck reaction," Wikipedia. [Link]
-
"Grignard Reaction," University of Calgary. [Link]
-
S. Mondal, et al., "Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay," ACS Omega, 2022. [Link]
-
"Ullmann Reaction," Organic Chemistry Portal. [Link]
-
N. Ruiz-Castillo and S. L. Buchwald, "The Buchwald–Hartwig Amination After 25 Years," Angewandte Chemie International Edition, 2016. [Link]
-
"Sonogashira coupling," Wikipedia. [Link]
-
"Heck Reaction," Organic Chemistry Portal. [Link]
-
"Ullmann condensation," Wikipedia. [Link]
-
"Ullmann reaction," Wikipedia. [Link]
-
"Buchwald-Hartwig Amination," Chemistry LibreTexts, 2023. [Link]
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"Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution," Master Organic Chemistry. [Link]
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"Formation of Grignard and Organolithium Reagents From Alkyl Halides," Master Organic Chemistry. [Link]
-
"Suzuki-Miyaura Coupling," Chemistry LibreTexts, 2024. [Link]
-
"Grignard Reagents For Addition To Aldehydes and Ketones," Master Organic Chemistry. [Link]
-
"Cross-Coupling Chemistry," University of Rochester. [Link]
-
"Flow Chemistry: Sonogashira Coupling," ThalesNano. [Link]
-
"The Suzuki Reaction," Harvard University. [Link]
-
S. Mondal, et al., "Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay," National Institutes of Health, 2022. [Link]
-
"Suzuki Reaction," Common Organic Chemistry. [Link]
-
T. G. Alhassan, et al., "A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems," Catalysts, 2021. [Link]
-
"Sonogashira Coupling," Organic Chemistry Portal. [Link]
-
"Why are halogens ortho- para- directors?," Master Organic Chemistry. [Link]
-
"Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy," YouTube, 2013. [Link]
-
"Why Are Halogens Ortho Para Directors yet Deactivators?," Chemistry Steps. [Link]
- "Process for the preparation of grignard compounds," Google P
-
A. M. L. Hellervik, et al., "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures," Organometallics, 2018. [Link]
-
"Heck Reaction," Chemistry LibreTexts, 2023. [Link]
-
"Suzuki Coupling," Organic Chemistry Portal. [Link]
-
"7: The Grignard Reaction (Experiment)," Chemistry LibreTexts, 2024. [Link]
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troubleshooting failed Sonogashira reactions with 3-Fluoro-2-iodotoluene
Technical Support Center: Sonogashira Cross-Coupling Reactions
Topic: Troubleshooting Failed Sonogashira Reactions with 3-Fluoro-2-iodotoluene
Welcome to the technical support center for Sonogashira cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues encountered during the alkynylation of challenging substrates, with a special focus on the sterically hindered and electronically nuanced substrate, this compound. As Senior Application Scientists, our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower your research.
Section 1: Core Troubleshooting for Sonogashira Reactions
This section addresses the most frequent failure modes applicable to a broad range of Sonogashira couplings. A systematic check of these fundamentals often resolves the issue without extensive re-optimization.
Q1: My reaction shows very low or no conversion to the desired product. Where should I start?
Answer: This is the most common issue and typically points to a problem with one of the core components: the catalyst, reagents, or reaction environment.
-
Catalyst Integrity is Paramount: The active Pd(0) species is highly sensitive to oxygen.[1] If you observe a black precipitate ("palladium black"), your catalyst has likely decomposed and crashed out of the solution, halting the catalytic cycle.[1]
-
Cause & Solution: This decomposition is often caused by insufficient degassing or trace oxygen in the reaction vessel. Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[1] Always use fresh, high-purity palladium sources. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) state, a process that can be inhibited by impurities.[1][2]
-
-
Reagent Purity and Activity:
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is readily oxidized to inactive Cu(II) species, which appear greenish or blue instead of the off-white of pure CuI. Use CuI from a freshly opened bottle or purify it if oxidation is suspected.[1]
-
Base Quality: The amine base (e.g., triethylamine, diisopropylamine) is not just a proton scavenger; it also helps in the in situ reduction of Pd(II) to Pd(0).[2] It must be anhydrous and free of oxidation products. Consider using a freshly distilled amine or a high-purity grade stored under an inert atmosphere.[1]
-
Substrate Purity: Impurities in either the aryl iodide or the terminal alkyne can act as catalyst poisons. Ensure starting materials are pure via NMR or chromatography before use.[1]
-
Q2: My main side product is a dimer of my starting alkyne. What is causing this and how can I prevent it?
Answer: You are observing the Glaser coupling, or homocoupling, of the terminal alkyne.[2] This side reaction is almost always mediated by the copper co-catalyst, particularly in the presence of oxygen.[2][3]
-
Mechanism of Homocoupling: The Cu(I) catalyst reacts with the terminal alkyne to form a copper acetylide.[2][4] If this species is exposed to oxygen, it can undergo oxidative dimerization to form a 1,3-diyne, consuming your alkyne and reducing the yield of the desired cross-coupled product.[4][5]
-
Mitigation Strategies:
-
Strictly Anaerobic Conditions: Since oxygen is a key ingredient for Glaser coupling, the most immediate solution is to improve the inertness of your reaction atmosphere.[1][6]
-
Reduce Copper Loading: While catalytic, excess copper can accelerate homocoupling.[7] Try reducing the CuI loading to the minimum effective level (e.g., 0.5–2 mol%).
-
Slow Addition of Alkyne: Adding the alkyne slowly via syringe pump keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.[1][8]
-
Switch to a Copper-Free Protocol: The most definitive solution is to eliminate the root cause.[1][7] Numerous highly effective copper-free Sonogashira protocols have been developed that completely avoid the issue of Glaser coupling.[2][9][10] These are often the preferred methods in pharmaceutical development to avoid copper contamination.[7]
-
Q3: My reaction starts but then stalls before reaching full conversion. What's happening?
Answer: Reaction stalling often indicates catalyst deactivation or inhibition over the course of the reaction.
-
Ligand Degradation: Phosphine ligands, especially electron-rich trialkylphosphines, are susceptible to oxidation. If your inert atmosphere is compromised over a long reaction time, the ligand can degrade, destabilizing the palladium center and leading to catalyst decomposition.
-
Product Inhibition: In some cases, the product itself or the amine-halide salt byproduct can coordinate to the palladium center, inhibiting catalytic turnover. If you suspect this, try running the reaction at a more dilute concentration or see if the product is sparingly soluble under the reaction conditions.
-
Insufficient Base: The reaction generates one equivalent of acid (HX), which is neutralized by the amine base to form an ammonium salt. If the base is not sufficient in quantity or strength, the reaction medium can become acidic, which can protonate the alkyne and interfere with multiple steps in the catalytic cycle. Ensure you are using at least 2 equivalents of an appropriate amine base.
Section 2: Specific Challenges with this compound
This compound presents a classic case of competing electronic and steric effects that render it a challenging substrate for cross-coupling reactions.
Q4: Why is this compound considered a "difficult" substrate for Sonogashira coupling?
Answer: The difficulty arises primarily from the steric hindrance imposed by the ortho-methyl group.
-
Steric Hindrance: The Sonogashira catalytic cycle's rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center.[11] The bulky methyl group adjacent to the iodine atom in this compound physically obstructs the approach of the palladium catalyst to the C-I bond.[7][12] This significantly slows down the oxidative addition step, often requiring more forcing conditions (higher temperature, more active catalyst) to proceed efficiently.[12]
-
Electronic Effects: The fluorine atom is electron-withdrawing, which generally accelerates oxidative addition by making the ipso-carbon more electrophilic.[12] However, in this case, the severe steric hindrance from the adjacent methyl group is the dominant factor and largely negates the favorable electronic effect of the fluorine.
Q5: My reaction with this compound is extremely slow or fails completely. How can I optimize the conditions for this specific substrate?
Answer: To overcome the steric barrier, you must enhance the reactivity of the catalytic system. This is achieved by careful selection of the ligand, catalyst, and reaction conditions.
-
Ligand Choice is Critical: For sterically demanding substrates, the ligand's role is to stabilize the palladium center while promoting the formation of a highly reactive, low-coordinate Pd(0) species.[7]
-
Recommendation: Switch from standard PPh₃ to bulky, electron-rich phosphine ligands like triphenylphosphine (P(t-Bu)₃), XPhos, or SPhos.[11] These ligands promote the formation of a monoligated "L-Pd(0)" species, which is less sterically hindered and more reactive in oxidative addition than the corresponding bis-ligated species.[7][12] N-Heterocyclic Carbene (NHC) ligands are also highly effective for coupling hindered substrates.[7]
-
-
Catalyst Source and Loading:
-
Recommendation: Use a robust Pd(0) source like Pd₂(dba)₃ or an air-stable Pd(II) precatalyst that readily forms the active monoligated Pd(0) species in situ, especially when paired with the bulky ligands mentioned above. Increase catalyst loading if necessary, but ligand optimization is often more effective.
-
-
Temperature and Solvent:
-
Recommendation: While many Sonogashira reactions with aryl iodides proceed at room temperature, hindered substrates require thermal energy to overcome the activation barrier for oxidative addition.[1] Gently heating the reaction to 50-80 °C can dramatically increase the rate. Solvents like DMF, NMP, or toluene are common choices, but ensure they are anhydrous.[1]
-
-
Base Selection:
-
Recommendation: While triethylamine is standard, a bulkier base like diisopropylethylamine (DIPEA) or a stronger organic base like DBU may be beneficial in some cases. For copper-free systems, inorganic bases like Cs₂CO₃ or K₃PO₄ are often used.[4]
-
Section 3: Data & Protocols
Table 1: Recommended Starting Conditions for Hindered Aryl Iodides
| Parameter | Standard Conditions | Recommended for this compound | Rationale |
| Pd Source | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) | Readily generates the active Pd(0) species required for difficult oxidative additions. |
| Ligand | PPh₃ (4-10 mol%) | P(t-Bu)₃ (4-6 mol%) or XPhos (4-6 mol%) | Bulky, electron-rich ligands promote the formation of highly reactive monoligated Pd(0) catalysts.[4][7][11] |
| Cu Source | CuI (2-5 mol%) | CuI (1-2 mol%) or None (Copper-Free) | Minimize to reduce Glaser homocoupling; elimination is the best solution.[7][9] |
| Base | Triethylamine (TEA) | DIPEA, Cs₂CO₃, or K₃PO₄ | Stronger or bulkier bases can facilitate alkyne deprotonation and improve reaction rates. |
| Solvent | THF / TEA | Toluene, Dioxane, or DMF | Higher boiling point solvents allow for increased reaction temperatures. |
| Temperature | Room Temperature - 40 °C | 60 °C - 100 °C | Provides the necessary energy to overcome the high activation barrier of oxidative addition.[13] |
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of this compound
This protocol is a starting point and should be optimized for your specific alkyne.
Reagents and Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere line (Argon or Nitrogen)
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Cs₂CO₃ (2.5 equiv), finely ground and dried
-
Anhydrous, degassed Toluene (to make a 0.2 M solution)
Procedure:
-
To the Schlenk flask, add Pd(OAc)₂, XPhos, and Cs₂CO₃ under a positive flow of inert gas.
-
Add the this compound and the magnetic stir bar.
-
Seal the flask, and evacuate and backfill with inert gas three times to ensure an anaerobic environment.
-
Via syringe, add the anhydrous, degassed toluene, followed by the terminal alkyne.
-
Place the sealed flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 4: Visual Guides
Diagram 1: The Sonogashira Catalytic Cycle
This diagram illustrates the interconnected palladium and copper cycles that drive the reaction. The key steps of oxidative addition, transmetalation, and reductive elimination are highlighted.
Caption: Fig. 2: A logical workflow for diagnosing common Sonogashira issues.
References
-
Sonogashira Coupling - Chemistry LibreTexts . (2024). Chemistry LibreTexts. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Mechanism of Pd/Cu‐catalyzed Sonogashira coupling . ResearchGate. [Link]
-
The Sonogashira reaction. a General representation of Pd/Cu catalysed... . ResearchGate. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts . ArODES. [Link]
-
Sonogashira coupling . Wikipedia. [Link]
-
Copper-free Sonogashira coupling . The chemical reaction database. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview . (2021). RSC Advances. [Link]
-
Guidelines for Sonogashira cross-coupling reactions . (2013). Sussex Drug Discovery Centre. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol . (2012). KAUST Repository. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling . (2003). Organic Letters. [Link]
-
Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle . (2016). ResearchGate. [Link]
-
The effect of steric bulk in Sonogashira coupling reactions . ResearchGate. [Link]
-
Sonogashira Coupling . (2016). Royal Society of Chemistry. [Link]
-
Sonogashira troubleshooting help needed . Reddit. [Link]
-
Investigation of sp(2)-sp Coupling for Electron-Enriched Aryl Dihalides under Oxygen-Free Sonogashira Coupling Reaction Conditions Using a Two-Chamber Reaction System . (2008). ResearchGate. [Link]
-
Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation . (2018). Nature Communications. [Link]
-
Supposed mechanism for the copper-cocatalysed Sonogashira reaction . ResearchGate. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . (2007). Chemical Reviews. [Link]
-
Struggling to make a sonogashira coupling reaction happen . Reddit. [Link]
-
What is the best procedure for Sonogashira coupling? . ResearchGate. [Link]
-
Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides . (2021). Journal of the American Chemical Society. [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins . (2022). Beilstein Journal of Organic Chemistry. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling . ResearchGate. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines . (2012). The Journal of Organic Chemistry. [Link]
-
The Sonogashira Coupling . (2012). University of Connecticut. [Link]
-
Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc . YouTube. [Link]
-
Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem . YouTube. [Link]
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Technical Support Center: Minimizing Homocoupling of 3-Fluoro-2-iodotoluene
Welcome to the technical support center dedicated to addressing a persistent challenge in cross-coupling chemistry: the undesired homocoupling of 3-Fluoro-2-iodotoluene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and seek to optimize their reaction outcomes. Here, we synthesize mechanistic understanding with practical, field-proven strategies to help you troubleshoot and minimize the formation of 3,3'-Difluoro-2,2'-dimethyl-1,1'-biphenyl, thereby maximizing the yield of your desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What exactly is homocoupling in the context of my this compound reaction?
A1: Homocoupling is a common side reaction where two molecules of one of the coupling partners react with each other instead of with the other partner.[1] In your case, it could be the dimerization of your organometallic reagent (e.g., a boronic acid in a Suzuki reaction) or, less commonly, the dimerization of this compound itself. The primary homocoupling byproduct you will likely observe is 3,3'-Difluoro-2,2'-dimethyl-1,1'-biphenyl. This side reaction consumes your starting materials, reduces the yield of your target molecule, and introduces a potentially difficult-to-remove impurity.[1][2]
Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?
A2: The main culprits are typically the presence of oxygen and/or palladium(II) species in your reaction mixture.[1][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[4] These Pd(II) species can then promote the stoichiometric homocoupling of your organometallic partner (like a boronic acid), which unfortunately also regenerates the active Pd(0) catalyst, allowing the side reaction to persist.[5][6] This is a particularly common issue in Suzuki-Miyaura reactions. In reactions involving terminal alkynes, like Sonogashira coupling, oxygen can also facilitate a copper-mediated homocoupling known as Glaser coupling.[1][7]
Q3: My reaction is a Suzuki-Miyaura coupling. Why is it so prone to this side reaction?
A3: Suzuki-Miyaura reactions are particularly susceptible because the boronic acid can react directly with Pd(II) species.[6] If your palladium source is a Pd(II) salt (like Pd(OAc)₂ or PdCl₂(PPh₃)₂) and its reduction to the active Pd(0) catalyst is slow or inefficient, the Pd(II) can be consumed by the homocoupling pathway.[5] Furthermore, any ingress of oxygen during the reaction can re-oxidize the Pd(0) back to Pd(II), perpetuating the homocoupling cycle.[3][8]
Q4: How does my choice of ligand impact the formation of homocoupled byproducts?
A4: Ligands play a critical role in controlling the reactivity and stability of the palladium catalyst.[9] Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiarylphosphines (e.g., SPhos, XPhos), are highly effective at minimizing homocoupling.[10][11] These ligands promote the desired reductive elimination step of the catalytic cycle to form your product and regenerate the Pd(0) catalyst at a much faster rate than competing side reactions.[10][11] They also stabilize monoligated L₁Pd(0) species, which are highly active in the desired oxidative addition step.[10]
Q5: Can the base I choose influence the extent of homocoupling?
A5: Yes, the choice and quality of the base are crucial. While a base is necessary to facilitate the transmetalation step in many cross-coupling reactions (like Suzuki), an overly strong or poorly soluble base can sometimes exacerbate side reactions.[12] For Suzuki couplings, weaker bases like K₂CO₃ or K₃PO₄ are often preferred as they can reduce the rate of side reactions like protodeboronation and, in some cases, homocoupling, compared to stronger bases like NaOH or KOH.[2][13] Ensure your base is finely powdered and dry to avoid reproducibility issues.[4]
Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling
This section provides a structured workflow to diagnose and resolve issues with the homocoupling of this compound in various common cross-coupling reactions.
Workflow for Diagnosing Homocoupling Issues
The following diagram outlines a logical sequence for troubleshooting. Start by assessing your reaction atmosphere and then systematically evaluate each component of your reaction.
Caption: A step-by-step workflow for troubleshooting homocoupling.
Issue 1: Significant Homocoupling in Suzuki-Miyaura Coupling
-
Probable Causes & Solutions
| Probable Cause | Recommended Solution & Scientific Rationale |
| Oxygen Contamination | Solution: Rigorously degas all solvents (including water if used) and the reaction vessel. Common methods include sparging with an inert gas (N₂ or Ar) for 30-60 minutes or using 3-4 freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[1][4] Rationale: Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which is a key species in the homocoupling pathway.[5][6] Eliminating oxygen is the single most critical step to suppress this side reaction. |
| Inappropriate Palladium Source | Solution: If using a Pd(II) salt (e.g., Pd(OAc)₂), switch to a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. Alternatively, use modern Pd(II) precatalysts (e.g., Buchwald G3 or G4 precatalysts) which are designed for clean and efficient in situ generation of the active Pd(0) species.[5][8] Rationale: Pd(II) sources can directly engage in homocoupling before being reduced to the catalytically active Pd(0). Precatalysts or direct Pd(0) sources ensure that the desired catalytic cycle is initiated rapidly, outcompeting the homocoupling pathway.[5] |
| Suboptimal Ligand Choice | Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][10] Rationale: These ligands accelerate the rate-limiting steps of the desired cross-coupling, particularly the reductive elimination that forms the C-C bond of your product.[10][11] This makes the desired reaction kinetically favored over the homocoupling pathway. |
| High Reaction Temperature | Solution: Attempt the reaction at a lower temperature. While higher temperatures increase reaction rates, they can sometimes accelerate side reactions disproportionately. A good starting point is 60-80 °C.[14] Rationale: By lowering the thermal energy of the system, you may find a temperature window where the rate of the desired cross-coupling is still acceptable, but the activation barrier for homocoupling is not readily overcome. |
Issue 2: Homocoupling in Negishi or Stille Coupling
While less common than in Suzuki reactions, homocoupling can still occur.
-
Probable Causes & Solutions
| Probable Cause | Recommended Solution & Scientific Rationale |
| Second Transmetalation Event (Negishi) | Solution: Ensure the organozinc reagent is prepared and transferred carefully. Adding the organozinc solution slowly to the reaction mixture can help maintain a low instantaneous concentration, disfavoring a second transmetalation.[15][16] Rationale: In Negishi coupling, homocoupling can arise from a second transmetalation where the Ar-Pd-Ar' intermediate reacts with another molecule of the organozinc reagent (Ar'-ZnX) to form an Ar'-Pd-Ar' species, which then reductively eliminates to the homocoupled Ar'-Ar' product.[15][16] |
| Oxidative Homocoupling (Stille) | Solution: As with Suzuki coupling, rigorous exclusion of oxygen is critical. Ensure all reagents and the reaction setup are properly deoxygenated.[17] Rationale: The organostannane reagent in Stille coupling can undergo oxidative homocoupling, which is a potential side reaction.[17][18] Maintaining an inert atmosphere minimizes this possibility. |
| Ligand Dissociation | Solution: Use ligands that bind strongly to the palladium center, such as bidentate phosphines (e.g., dppf) or bulky monodentate ligands.[11] Rationale: Dissociation of ligands from the palladium complex can create highly reactive, coordinatively unsaturated species that may be more prone to engaging in side reactions. |
Mechanistic Insight: The Divergence of Cross-Coupling and Homocoupling
Understanding the catalytic cycle is key to rationally designing your experiment to favor the desired outcome. The diagram below illustrates a generalized Pd(0)/Pd(II) catalytic cycle for a cross-coupling reaction and highlights where the undesired homocoupling pathway diverges.
Caption: The desired cross-coupling cycle versus the competing homocoupling pathway.
The desired catalytic cycle (solid lines) involves the oxidative addition of this compound to the active Pd(0) catalyst, followed by transmetalation with your organometallic partner (Ar'-M) and subsequent reductive elimination to yield the product (Ar-Ar').[5][19] The homocoupling pathway (dashed lines) is often initiated by Pd(II) species, which can arise from an incompletely reduced precatalyst or from the oxidation of Pd(0) by residual oxygen.[3][6] This Pd(II) can react with two equivalents of the organometallic reagent to form the homocoupled byproduct (Ar'-Ar'), which also produces Pd(0), meaning the desired cycle can still proceed, but with reduced overall yield.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol incorporates best practices to minimize homocoupling.
Reagents & Equipment:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.06 mmol, 6 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas line (Nitrogen or Argon)
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask under a positive pressure of inert gas, add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely oxygen-free atmosphere.[9]
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane to the flask. The mixture may be a suspension.
-
Reaction Execution: Place the flask in a preheated oil bath set to 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (10 mL) and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 3-Fluoro-2-methyl-1,1'-biphenyl.
References
-
Negishi coupling - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Negishi Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry. Available at: [Link]
-
Negishi Coupling - YouTube. (2022). Available at: [Link]
-
Stille Coupling | NROChemistry. Available at: [Link]
-
Negishi coupling - Wikiwand. Available at: [Link]
-
The Negishi Catalysis: Full Study of the Complications in the Transmetalation Step and Consequences for the Coupling Products. (2016). Organometallics, 35(20), 3563–3572. Available at: [Link]
-
Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2005). Organic Process Research & Development, 9(3), 341–345. Available at: [Link]
-
A new P3N ligand for Pd-catalyzed cross-couplings in water. (2015). Chemical Science, 6(11), 6435–6440. Available at: [Link]
-
The Stille Reaction - Myers Group. Harvard University. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). Israel Journal of Chemistry, 56(8), 527-543. Available at: [Link]
-
Proposed mechanisms for the homocoupling and cross-coupling reactions... ResearchGate. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? r/Chempros - Reddit. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research, 41(11), 1555–1564. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie International Edition, 46(29), 5554-5558. Available at: [Link]
-
Ligand design for cross-couplings: phosphines - YouTube. (2024). Available at: [Link]
-
Stille Coupling - Organic Chemistry Portal. Available at: [Link]
-
Glaser coupling - Wikipedia. Available at: [Link]
-
Stille Coupling - Chemistry LibreTexts. Available at: [Link]
-
Recent advances and applications of Glaser coupling employing greener protocols. (2014). RSC Advances, 4(59), 31060-31085. Available at: [Link]
-
Glaser Coupling, Hay Coupling - Organic Chemistry Portal. Available at: [Link]
-
Development of optimized conditions for Glaser-Hay bioconjugations. (2019). PLOS ONE, 14(10), e0223239. Available at: [Link]
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Technical Support Center: Reaction Monitoring for 3-Fluoro-2-iodotoluene Chemistry
Welcome to the technical support center for chemists working with 3-Fluoro-2-iodotoluene. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical advice on monitoring the progress of critical carbon-carbon and carbon-heteroatom bond-forming reactions involving this versatile building block. My aim is to move beyond simple procedural lists and offer insights grounded in mechanistic understanding and extensive field experience. Every recommendation is intended to be part of a self-validating experimental design, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs): Choosing Your Analytical Weapon
Q1: I'm setting up a Suzuki-Miyaura coupling with this compound. What's the best all-around technique for monitoring its consumption and product formation?
For routine monitoring of Suzuki-Miyaura reactions, Gas Chromatography-Mass Spectrometry (GC-MS) is often the most practical and informative choice.[1] The volatility of this compound and many of its likely coupling products makes them amenable to GC analysis. The mass spectrometer provides unambiguous identification of starting materials, products, and potential side products, which is invaluable for troubleshooting.
However, the "best" technique is always context-dependent. If your product is not volatile or thermally stable, High-Performance Liquid Chromatography (HPLC) with UV detection would be a more suitable alternative. For real-time, in-situ monitoring without the need for sampling, techniques like NMR spectroscopy or in-situ IR spectroscopy can be powerful, though they require more specialized equipment.[2][3]
Q2: My reaction involves a phosphine ligand. How can I monitor the health of my catalyst system?
When phosphine ligands are integral to your catalytic cycle, as in many Buchwald-Hartwig aminations or Suzuki couplings, ³¹P NMR spectroscopy is an exceptionally powerful tool.[4][5] It allows you to directly observe the phosphorus-containing species in your reaction mixture. You can often distinguish between the free ligand, the active palladium-ligand complex, and oxidized phosphine (phosphine oxide), which is a common indicator of catalyst deactivation. This level of insight is difficult to achieve with other techniques.
Q3: Are there any simple, rapid methods for a quick reaction check without extensive sample preparation?
Yes, Thin-Layer Chromatography (TLC) combined with a Compact Mass Spectrometer (CMS) offers a fast and effective way to get a qualitative and semi-quantitative assessment of your reaction's progress.[6] You can spot a small aliquot of your reaction mixture directly onto a TLC plate, develop it, and then use the CMS to get mass data for the separated spots. This can confirm the presence of your product and the consumption of starting material in a matter of minutes. While not as precise as GC or HPLC for quantification, it's an excellent method for quick checks and for optimizing reaction conditions.
Troubleshooting Guides: From Stalled Reactions to Mysterious Peaks
Scenario 1: Incomplete Conversion in a Sonogashira Coupling
Problem: You are coupling this compound with a terminal alkyne, but the reaction stalls at 50-60% conversion, even after extended reaction times.
Initial Monitoring Data (GC-MS):
-
Significant peak for this compound remains.
-
Peak for the desired product is present but not increasing.
-
A new, higher molecular weight peak is observed, potentially corresponding to the homocoupling of the alkyne (a Glaser coupling byproduct).
| Compound | Retention Time (min) | Key m/z ions | Observation |
| This compound | 8.5 | 252, 125 | Significant peak remaining |
| Desired Product | 12.2 | [M]+ | Peak present, not growing |
| Alkyne Homocoupling | 15.8 | [2M-2H]+ | Small but significant peak |
Root Cause Analysis & Solutions:
The likely culprit here is the deactivation of the palladium catalyst and/or issues with the copper co-catalyst. The presence of alkyne homocoupling is a strong indicator that the copper(I) acetylide is forming but not efficiently participating in the cross-coupling cycle.[7]
Troubleshooting Workflow:
Troubleshooting a Stalled Sonogashira Reaction
Step-by-Step Protocol for Troubleshooting:
-
Re-evaluate Reagent Purity and Degassing: Ensure your amine base (e.g., triethylamine, diisopropylamine) is freshly distilled and your solvent is rigorously degassed. Oxygen can lead to the oxidative homocoupling of the alkyne and deactivate the Pd(0) catalyst.[7]
-
Monitor by ³¹P NMR (if applicable): If you are using a phosphine ligand, take a sample of the reaction mixture and analyze it by ³¹P NMR. The appearance of a new peak around +20 to +40 ppm is indicative of phosphine oxide formation, confirming catalyst oxidation.
-
Consider Copper-Free Conditions: The Sonogashira reaction can often be run without a copper co-catalyst, which eliminates the possibility of Glaser homocoupling.[7][8] This may require a slightly higher reaction temperature or a different palladium precatalyst/ligand combination.
-
Change the Palladium Source: If you are generating Pd(0) in situ from a Pd(II) source like PdCl₂(PPh₃)₂, try using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ to ensure a sufficient concentration of the active catalyst from the start.[7]
Scenario 2: Low Yield and Side Product Formation in a Buchwald-Hartwig Amination
Problem: You are performing a Buchwald-Hartwig amination of this compound with a primary amine and observe a low yield of the desired product, along with a significant amount of a byproduct identified as 3-fluorotoluene.
Initial Monitoring Data (¹H NMR):
-
Complex aromatic region showing signals for starting material and product.
-
A new doublet of doublets in the aromatic region and a methyl singlet consistent with 3-fluorotoluene.
Root Cause Analysis & Solutions:
The formation of 3-fluorotoluene is a classic sign of a competing hydrodehalogenation side reaction. This occurs when a palladium-hydride species is generated, which can then reductively eliminate with the aryl halide faster than the desired amination pathway. The iodide generated during the reaction can also act as an inhibitor to the catalyst.[9][10][11]
Troubleshooting Workflow:
Troubleshooting Hydrodehalogenation in Buchwald-Hartwig Amination
Step-by-Step Protocol for Troubleshooting:
-
Choice of Base is Critical: While strong bases like sodium tert-butoxide are common, ensure it is fresh and from a reliable source. The presence of moisture can facilitate the formation of palladium-hydride species. Consider switching to a different base like LHMDS or K₃PO₄, which can sometimes suppress hydrodehalogenation.[9]
-
Ligand Selection: The ligand plays a crucial role in promoting reductive elimination over side reactions.[12] If you are using a less bulky ligand, switch to a more sterically demanding one like XPhos or RuPhos. These bulkier ligands can accelerate the C-N bond-forming reductive elimination step, outcompeting the hydrodehalogenation pathway.
-
Use a Pre-catalyst: Instead of generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined palladium pre-catalyst (e.g., an XPhos-Pd-G3 pre-catalyst). This ensures the efficient and clean formation of the active Pd(0) species and can lead to more reproducible results.[13]
-
Solvent Effects: Toluene is a common solvent for these reactions. However, in cases where iodide inhibition is suspected, switching to a more coordinating solvent like dioxane can sometimes be beneficial, although this is not always the case.[12]
Scenario 3: Real-time Kinetic Analysis using In-situ Spectroscopy
Problem: You need to understand the reaction kinetics of a Suzuki coupling of this compound to optimize process parameters. You want to collect data in real-time without quenching aliquots.
Solution: Employ in-situ Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. This technique allows you to monitor the concentration of key species directly in the reaction vessel.[3]
Experimental Protocol for In-situ ATR-FTIR Monitoring:
-
Setup: Equip your reaction vessel with an ATR-FTIR probe that is chemically compatible with your reaction mixture.
-
Background Spectrum: Before adding the palladium catalyst, record a background spectrum of the reaction mixture containing this compound, the boronic acid, base, and solvent at the desired reaction temperature.
-
Initiate and Monitor: Add the catalyst to start the reaction and immediately begin collecting spectra at regular intervals (e.g., every 1-2 minutes).
-
Data Analysis: Identify unique and well-resolved infrared absorption bands for the starting material (this compound) and the product. For example, C-I stretching vibrations or aromatic C-H bending modes can be distinctive. Plot the absorbance of these peaks over time to generate a reaction profile. This data can then be used to determine reaction rates and orders.[14][15]
| Technique | Pros | Cons | Best For |
| GC-MS | High resolution, quantitative, identifies unknowns | Destructive, requires sampling and workup | Routine monitoring, impurity profiling |
| HPLC-UV | Good for non-volatile compounds, quantitative | Requires sampling and workup, less structural info than MS | Reactions with non-volatile or thermally labile products |
| ¹⁹F NMR | Highly sensitive to fluorine environment, quantitative | Requires NMR spectrometer, deuterated solvents for locking | Precisely monitoring the consumption of this compound[2] |
| ³¹P NMR | Directly monitors catalyst/ligand state | Only useful for phosphine-containing systems | Troubleshooting catalyst deactivation[4][5] |
| In-situ IR | Real-time data, no sampling required, kinetic analysis | Can have overlapping peaks, requires specialized probe | Detailed kinetic studies and process optimization[3][16] |
| Raman | Complements IR, good for aqueous systems | Can have fluorescence issues, requires specialized equipment | In-situ monitoring, especially for heterogeneous catalysis[17][18] |
References
- NMR in Organometallic Chemistry. This resource provides a foundational understanding of how NMR, particularly ³¹P NMR, is used to characterize organometallic complexes and monitor reaction kinetics.
- Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine - Benchchem. This guide offers practical advice on troubleshooting common issues in Buchwald-Hartwig aminations, including catalyst deactivation and the inhibitory effects of iodide.
- In situ monitoring of palladacycle-mediated carbonylation by surface-enhanced Raman spectroscopy - RSC Advances (RSC Publishing). This paper discusses the application of in-situ SERS for monitoring palladium-catalyzed reactions, highlighting its high sensitivity and rapid response.
- Organometallic Chemistry | Bruker. This resource outlines various spectroscopic techniques, including NMR and vibrational spectroscopy, for the characterization of organometallic compounds and the study of reaction kinetics.
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. A community discussion providing practical tips and shared experiences on troubleshooting Buchwald-Hartwig reactions, including ligand and base choice.
- SUZUKI REACTION MONITORING. An application note demonstrating the use of TLC coupled with a compact mass spectrometer for rapid, real-time monitoring of a Suzuki reaction.
- A Comparative NMR Study on the Reactions of Hf(IV) Organometallic Complexes with Al/Zn Alkyls - CORE. This study showcases the use of NMR spectroscopy to investigate the elementary steps and reaction rates of organometallic transformations.
- Characterization of Organometallic Complexes - Chemistry LibreTexts. A comprehensive overview of characterization techniques for organometallic complexes, with a focus on the utility of ¹H, ¹³C, and ³¹P NMR spectroscopy.
- Kinetic Studies of Heck Coupling Reactions Using Palladacycle Catalysts: Experimental and Kinetic Modeling of the Role of Dimer Species | Request PDF - ResearchGate. This paper details the use of in-situ IR spectroscopy for kinetic studies of palladium-catalyzed coupling reactions.
- In situ infrared spectroscopy applied to catalytic reactions on metal single crystals. This study demonstrates the use of reflection absorption infrared spectroscopy (RAIRS) to observe reactants, products, and adsorbed species during catalytic reactions.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). This paper emphasizes the importance of controlling the in-situ generation of the active catalyst and the utility of well-defined pre-catalysts.
- Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling | Request PDF - ResearchGate. This research presents a method for high-throughput monitoring of reaction kinetics in Sonogashira reactions.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? This article discusses the challenges of using aryl iodides in Buchwald-Hartwig reactions due to iodide inhibition and provides guidance on selecting appropriate bases and ligands.
- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. This article demonstrates the use of benchtop ¹⁹F NMR spectroscopy for monitoring a Suzuki coupling reaction, highlighting its quantitative nature and ease of use.
- In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes | ACS Catalysis - ACS Publications. This paper details the use of in-situ IR spectroscopy (both ATR and transmission) for monitoring catalyst stability and reaction progress in real-time.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. A detailed explanation of the Buchwald-Hartwig amination, including its mechanism and the challenges associated with aryl iodide substrates.
- Buchwald–Hartwig amination - Wikipedia. A comprehensive overview of the Buchwald-Hartwig amination, covering its history, mechanism, and the evolution of catalyst systems.
- In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers - PubMed. This article describes an advanced in-situ SERS technique for monitoring palladium-catalyzed reactions at the single-dimer level.
- Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. | Semantic Scholar. This publication provides insights into the kinetic modeling of Heck reactions and the role of palladium dimer species.
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor - ThalesNano. This application note discusses catalyst screening for Sonogashira reactions and mentions copper-free modifications to suppress alkyne dimerization.
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. This paper describes a copper- and auxiliary base-free Sonogashira coupling protocol and investigates the efficacy of different palladium precursors.
- Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry - Thermo Fisher Scientific. This application note details the standardized method for determining aromatics in gasoline by GC-MS, a technique applicable to the analysis of halogenated aromatic compounds.
- QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY - TDI-Brooks. This document outlines a quantitative GC-MS method for the analysis of polycyclic aromatic hydrocarbons, which is relevant to the analysis of this compound and its derivatives.
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- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. In situ monitoring of palladacycle-mediated carbonylation by surface-enhanced Raman spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance in 3-Fluoro-2-iodotoluene Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-2-iodotoluene. This guide is designed to provide expert insights and practical solutions for the unique challenges presented by this sterically hindered building block. The ortho-positioning of the fluorine, iodine, and methyl groups creates significant steric congestion around the reactive C-I bond, often leading to sluggish reactions, low yields, and unexpected side products.
This document moves beyond standard protocols to explain the causality behind experimental choices, offering troubleshooting guides and validated workflows to enhance your synthetic success.
Frequently Asked questions (FAQs)
Q1: What makes this compound a "sterically hindered" substrate?
A1: Steric hindrance is the slowing of chemical reactions due to steric bulk, which arises from the spatial arrangement of atoms.[1] In this compound, the iodine atom at the C2 position is flanked by a methyl group at C1 and a fluorine atom at C3. This arrangement creates a crowded environment around the carbon-iodine bond, which is the primary site of reactivity in many cross-coupling reactions. This congestion physically blocks or slows the approach of catalysts and reagents, inhibiting key steps like oxidative addition in palladium-catalyzed couplings.[2][3]
Q2: How does this steric hindrance primarily affect common cross-coupling reactions?
A2: The impact is most pronounced in the initial oxidative addition step of catalytic cycles (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). A palladium(0) catalyst, for instance, must insert itself into the C-I bond. The bulky adjacent methyl group can impede this insertion.[4] Subsequently, transmetalation and reductive elimination steps can also be slowed, as bringing two bulky groups together on the metal center becomes energetically unfavorable. This often results in incomplete conversion, low yields, and catalyst decomposition.
Q3: Are there general strategies to improve reaction outcomes with this substrate?
A3: Yes. The core strategy is to adjust reaction parameters to overcome the high activation energy barriers imposed by steric hindrance. Key approaches include:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands is critical. These ligands stabilize the palladium catalyst and promote the challenging oxidative addition and reductive elimination steps.[5][6]
-
Higher Temperatures: Increasing the reaction temperature provides the necessary energy to overcome steric barriers. Microwave irradiation can be particularly effective.
-
Choice of Base and Solvent: The base and solvent system can significantly influence catalyst activity and substrate solubility. A careful selection is crucial for activating the coupling partners without degrading the catalyst or substrate.[7]
-
Catalyst Loading: In some cases, a higher catalyst loading may be necessary to achieve a reasonable reaction rate, though this should be optimized to minimize cost and potential side reactions.
Troubleshooting Guide: Common Cross-Coupling Reactions
This section addresses specific issues encountered during common synthetic transformations with this compound.
Suzuki-Miyaura Coupling
Problem: My Suzuki-Miyaura coupling reaction with this compound results in low yield, with significant recovery of starting material.
Probable Cause & Suggested Solutions:
-
Cause 1: Inefficient Oxidative Addition. The Pd(0) catalyst is struggling to insert into the sterically congested C-I bond.
-
Solution: Switch to a catalyst system known for its efficacy in sterically demanding couplings. Bulky, electron-rich biaryl monophosphine ligands such as SPhos, XPhos, or RuPhos are excellent choices. These ligands form highly active, monoligated Pd(0) species that facilitate oxidative addition.[5][8] For extremely hindered systems, specialized ligands like AntPhos have shown exceptional reactivity.[9][10]
-
-
Cause 2: Slow Transmetalation. The transfer of the organoboron group to the palladium center is sterically impeded.
-
Solution: The choice of base is critical. Stronger, non-nucleophilic bases are often required. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are generally more effective than sodium carbonate (Na₂CO₃). In some cases, using fluoride ions (e.g., from CsF or KF) can activate the boronic acid/ester and accelerate transmetalation. The stereochemical course of transmetalation can be influenced by steric factors.[11]
-
-
Cause 3: Catalyst Deactivation. At the higher temperatures often required, the catalyst may decompose before the reaction reaches completion.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use a pre-catalyst that is more stable and forms the active L₁Pd(0) species in situ.[8] Additionally, ensure your solvent is thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
| Ligand | Base | Solvent | Temperature (°C) | Typical Outcome |
| PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Low to no conversion |
| SPhos | K₃PO₄ | Dioxane | 110 | Moderate to Good Yield |
| XPhos | K₃PO₄ | t-BuOH | 110 | Good to Excellent Yield |
| AntPhos | Cs₂CO₃ | Toluene | 110 | Excellent Yield[9][10] |
Buchwald-Hartwig Amination
Problem: My attempt to couple this compound with a primary or secondary amine is failing or giving minimal product.
Probable Cause & Suggested Solutions:
-
Cause 1: Steric Clash During C-N Reductive Elimination. The final step, where the C-N bond is formed, is highly sensitive to steric hindrance.[12] The bulky 3-fluoro-2-tolyl group and the amine substituent must be positioned around the palladium center to eliminate, which is a high-energy transition state.
-
Solution: Utilize a ligand specifically designed for hindered substrates. The Buchwald group has developed generations of ligands for this purpose.[13] For coupling with primary amines, ligands like XPhos or RuPhos are effective. For more challenging secondary amines, highly specialized ligands such as BrettPhos may be required.[14]
-
-
Cause 2: Inappropriate Base. The base must be strong enough to deprotonate the amine (or the N-Pd complex) but not so strong as to cause side reactions.
-
Solution: Sodium tert-butoxide (NaOt-Bu) is a common and effective base for many Buchwald-Hartwig aminations.[15] However, for sensitive substrates, a weaker base like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate might be necessary to avoid side reactions, though this may require higher temperatures.[14]
-
Sonogashira Coupling
Problem: The Sonogashira coupling of this compound with a terminal alkyne is not proceeding. The reaction mixture turns black, and I only recover starting material.
Probable Cause & Suggested Solutions:
-
Cause 1: Catalyst Poisoning or Decomposition. The standard Pd/Cu co-catalyst system can be sensitive. The black precipitate often indicates the formation of palladium black (inactive Pd(0)) or copper acetylide side reactions. [16] * Solution: A copper-free Sonogashira protocol is highly recommended for challenging substrates. T[17]his minimizes homocoupling of the alkyne (Glaser coupling) and other side reactions. Use a robust palladium catalyst system, such as Pd(OAc)₂ with a bulky phosphine ligand like SPhos or XPhos, and a strong amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
Cause 2: Low Reactivity of the C-I Bond. Even with the high reactivity of aryl iodides, the steric hindrance here can make the oxidative addition the rate-limiting step.
-
Solution: Increase the reaction temperature significantly, often to 80-120 °C. Using a high-boiling point solvent like DMF or dioxane can facilitate this. If the alkyne is volatile, the reaction must be performed in a sealed tube to prevent its evaporation.
-
[16]#### 4. Grignard Reagent / Organolithium Formation
Problem: I am unable to form the Grignard or organolithium reagent from this compound.
Probable Cause & Suggested Solutions:
-
Cause 1: Inactive Magnesium Surface (Grignard). Magnesium turnings are coated with a passivating layer of magnesium oxide, which prevents the reaction from initiating. [18] * Solution: The magnesium must be activated. Common methods include crushing the turnings under an inert atmosphere, adding a small crystal of iodine (which reacts with the surface), or using an activating agent like 1,2-dibromoethane. A[18]ll glassware must be rigorously flame-dried under vacuum to remove moisture, as Grignard reagents are potent bases and are quenched by water.
[19]* Cause 2: Halogen-Metal Exchange is Too Slow (Organolithium). The reaction with n-butyllithium or t-butyllithium may be sluggish at low temperatures required to prevent side reactions.
- Solution: While low temperatures (-78 °C) are standard, a slight increase to -60 °C or -40 °C might be necessary to initiate the exchange. Monitor the reaction carefully for completion (e.g., by TLC quenching with an electrophile) before proceeding.
-
Cause 3: Directed Ortho-Metalation (Organolithium). The fluorine atom is an ortho-directing group. It's possible that BuLi could deprotonate the C6 position adjacent to the fluorine rather than perform the desired I/Li exchange.
-
Solution: Use conditions that favor halogen-metal exchange over deprotonation. This typically involves using two equivalents of t-BuLi at -78 °C in a non-coordinating solvent like hexane or toluene with a small amount of THF.
-
Optimized Experimental Protocols
Protocol 1: Sterically Hindered Suzuki-Miyaura Coupling
This protocol is optimized for coupling this compound with a generic arylboronic acid.
Reaction Scheme: (Illustrative scheme)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.05 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Suzuki cycle showing steric hindrance at oxidative addition and transmetalation.
Protocol 2: Lithiation-Borylation for Functionalization
This protocol describes the formation of a boronic ester from this compound, a key intermediate for further diversification.
[20]Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Triisopropyl borate (1.2 equiv)
-
Pinacol (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried, three-necked flask under an argon atmosphere, add this compound and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium dropwise over 15 minutes, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Add triisopropyl borate dropwise, ensuring the temperature does not rise above -70 °C. Stir for 1 hour at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Add pinacol to the mixture and stir for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting pinacol boronate ester by column chromatography or distillation.
References
- Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Irradiation. Organic Letters, 4(17), 2973–2976. (Note: While the initial search provided a result on ligand-free couplings, for sterically hindered substrates like the topic, ligands are generally essential.)
- Zhang, Y., & Wu, J. (2018). Pd-catalyzed Suzuki-Miyaura coupling of steric hindered aryl chlorides...
-
Gagnier, S. V., & Gevorgyan, V. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 559-562.
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
- BenchChem. (2025). Technical Support Center: Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides. BenchChem Technical Resources.
- Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Reagents from Organic Bromides.
- Yin, J., & Buchwald, S. L. (2002). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. Journal of the American Chemical Society, 124(21), 6043-6048.
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube.
- D'Amato, E. M., & Hartwig, J. F. (2018). Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science, 9(3), 631-638.
-
Ashenhurst, J. (2011). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]
- Reddit r/chemistry community. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Reddit.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube.
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Chemistry LibreTexts. [Link]
-
Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]
-
Wikipedia contributors. (2023). Steric effects. Wikipedia, The Free Encyclopedia. [Link]
- Leonori, D., & Aggarwal, V. K. (2015). Reagent-Controlled Lithiation-Borylation. In Synthesis and Application of Organoboron Compounds. Springer.
-
Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.
-
Wikipedia contributors. (2023). Grignard reagent. Wikipedia, The Free Encyclopedia. [Link]
- Sandrock, D. L., et al. (2010). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 132(48), 17108–17110.
- Singh, G., & Daugulis, O. (2009). Suzuki-Miyaura Cross-Coupling of Unactivated Arenes.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific.
- BenchChem. (2025). Application Notes and Protocols: Formation of Aryl Grignard Reagents from Iodomethylbenzene. BenchChem Technical Resources.
- Jana, R., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 1417-1493.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Aggarwal, V. K., et al. (2006). Towards an Understanding of the Factors Responsible for the 1,2-Migration of Alkyl Groups in Borate Complexes. Pure and Applied Chemistry, 78(2), 215-229.
- Reddit r/Chempros community. (2021). Struggling to make a sonogashira coupling reaction happen. Reddit.
- Crimmins, M. T., & DeBaillie, A. C. (2006). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Organic Letters, 8(22), 5037–5040.
- Zhou, B. (2019). Lithiation—Borylation Methodology: Applications in the Synthesis of Polypropionate Fragment and Polyfluoromethylation Reactions of Organoboronic Esters. University of Bristol.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- TCI Chemicals. (n.d.).
- So, C. M., & Kwong, F. Y. (2011). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 111(4), 2452-2483.
- Sigman, M. S., & Toste, F. D. (2013). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Journal of the American Chemical Society, 135(19), 7281-7289.
- Al-Zoubi, R. M., & Marion, O. (2011). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters, 13(15), 4016-4019.
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Technical Support Center: Optimizing 3-Fluoro-2-iodotoluene Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered when using 3-fluoro-2-iodotoluene in palladium-catalyzed cross-coupling reactions. The unique steric and electronic properties of this substrate necessitate careful optimization to achieve efficient and rapid reaction times. This document is designed to provide not just protocols, but a mechanistic understanding to empower your experimental design.
Troubleshooting Guide: Improving Reaction Times
Slow or incomplete conversions in cross-coupling reactions involving this compound are common due to the steric hindrance imposed by the ortho-methyl and ortho-fluoro substituents. The following sections provide detailed strategies to overcome these challenges for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. However, the steric bulk around the iodine atom in this compound can significantly slow down the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
Issue: Slow reaction times or low yields when coupling this compound with boronic acids.
Root Cause Analysis: The primary bottleneck is often the steric clash between the bulky phosphine ligand on the palladium center and the ortho-substituents on the aryl iodide. This hinders the approach of the palladium catalyst for oxidative addition. Furthermore, the electron-withdrawing nature of the fluorine can impact the electronics of the aryl halide.
Troubleshooting Workflow
Caption: Troubleshooting workflow for slow Suzuki-Miyaura couplings.
Solutions & Protocols:
-
Ligand Selection is Critical: For sterically demanding substrates, bulky and electron-rich phosphine ligands are paramount.[1] These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is the active catalyst for oxidative addition. They also accelerate the rate of reductive elimination.
Ligand Recommendation Rationale Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos) Excellent for sterically hindered couplings due to their bulk and electron-rich nature.[2] N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SImes) Strong σ-donors that form stable palladium complexes, often effective for challenging couplings.[3][4] -
Optimized Protocol 1: Suzuki Coupling using a Buchwald Ligand
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and a suitable base such as Cs₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Add a pre-catalyst, for example, SPhos Pd G2 (1-3 mol%).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous solvent (e.g., 1,4-dioxane or toluene, 0.1-0.5 M).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or GC-MS until completion.
-
If the reaction is still sluggish, consider increasing the temperature or catalyst loading.
-
-
Consider the Boron Reagent: Highly fluorinated boronic acids can be prone to protodeboronation.[5] Using a more stable boronic acid derivative, such as a pinacol ester or a potassium trifluoroborate salt, can improve reaction outcomes by slowly releasing the boronic acid under the reaction conditions.[6][7]
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds. With this compound, steric hindrance can impede the coupling with terminal alkynes.
Issue: Low conversion rates in the Sonogashira coupling of this compound.
Root Cause Analysis: Similar to the Suzuki coupling, steric hindrance is a major factor. The choice of palladium catalyst, ligand, copper co-catalyst (if used), and base are all critical parameters to tune. Copper-free Sonogashira reactions are often preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[8]
Troubleshooting Workflow
Caption: Troubleshooting workflow for slow Buchwald-Hartwig aminations.
Solutions & Protocols:
-
Ligand and Base Pairing: A strong, non-nucleophilic base is required to deprotonate the amine without interfering with the catalyst. A bulky, electron-rich ligand is necessary to promote the challenging reductive elimination step. [9][10]
Ligand/Base Combination Rationale Josiphos-type ligands with LHMDS A powerful combination for coupling sterically hindered secondary amines. | BrettPhos with NaOtBu or K₃PO₄ | A versatile system for a wide range of primary and secondary amines. [11]|
-
Optimized Protocol 3: Buchwald-Hartwig Amination of a Hindered Substrate
-
To an oven-dried Schlenk tube, add a palladium pre-catalyst such as BrettPhos Pd G3 (1-3 mol%).
-
Add the amine (1.2 equiv) and a strong base like NaOtBu (1.5 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add a solution of this compound (1.0 equiv) in an anhydrous solvent like toluene or THF (0.1-0.5 M).
-
Heat the reaction to 80-110 °C and monitor for completion.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound so challenging to use in cross-coupling reactions?
A1: The primary challenge arises from steric hindrance. The methyl group and the fluorine atom are positioned ortho to the iodine, creating a crowded environment around the reaction center. This steric bulk can impede the approach of the palladium catalyst, slowing down the oxidative addition step, which is often rate-limiting.
Q2: Can I use a weaker base for these couplings to avoid side reactions with sensitive functional groups?
A2: While strong bases are generally recommended to ensure efficient reaction, weaker bases like K₂CO₃ or CsF can sometimes be used, particularly in Suzuki reactions. [12]However, this may require higher temperatures, longer reaction times, or a more active catalyst system. For Buchwald-Hartwig aminations, a strong base is almost always necessary to deprotonate the amine. [13] Q3: My reaction turns black, but I'm not getting any product. What does this mean?
A3: A black precipitate often indicates the formation of palladium black, which is catalytically inactive. This can be caused by catalyst decomposition due to the presence of oxygen, moisture, or excessively high temperatures. Ensure that your reaction is set up under strictly anaerobic and anhydrous conditions. Degassing your solvent and using an inert atmosphere glovebox can be beneficial.
Q4: Are there any alternatives to palladium catalysts for these types of couplings?
A4: While palladium is the most common and versatile catalyst for these reactions, nickel-based catalysts have emerged as a powerful alternative, especially for coupling with less reactive electrophiles like aryl chlorides. [14]However, for aryl iodides like this compound, palladium catalysis is generally the most reliable approach.
Q5: How does the fluorine atom electronically influence the reaction?
A5: Fluorine is an electronegative atom that withdraws electron density from the aromatic ring through the sigma bond (inductive effect). This can make the aryl iodide more susceptible to oxidative addition. However, fluorine can also donate electron density through resonance (mesomeric effect), which can have a counteracting effect. The overall electronic impact will depend on the specific reaction and the other substituents present. In the case of this compound, the steric effects are generally more dominant in dictating reactivity. [15]
References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalysed Cross-Coupling. Angewandte Chemie International Edition, 47(47), 8932–8937. [Link]
-
Zhao, Q., Li, C., Senanayake, C. H., & Tang, W. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry–A European Journal, 19(7), 2261-2265. [Link]
-
MDPI. (n.d.). Special Issue: Palladium Catalysts for Cross-Coupling Reaction. [Link]
-
Semantic Scholar. (n.d.). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]
-
ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
Royal Society of Chemistry. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
National Institutes of Health. (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. [Link]
-
RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
ACS Publications. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
ResearchGate. (n.d.). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. [Link]
-
University of Chemistry and Technology, Prague. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]
-
ACS Publications. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. [Link]
-
ACS Publications. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Cross–coupling of fluoro–aromatics with amines under transition metal–free conditions. [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
De Gruyter. (2023). Chapter 3: Synthetic Methods for Primary Anilines. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
ACS Publications. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. [Link]
-
MDPI. (n.d.). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? [Link]
-
ACS Publications. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. [Link]
-
Reddit. (2024). Sonogashira Coupling Tips. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. [Link]
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Technical Support Center: 3-Fluoro-2-iodotoluene Reactions
Welcome to the technical support center for synthetic procedures involving 3-fluoro-2-iodotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of reactions utilizing this versatile building block. The following content is structured in a question-and-answer format to directly address specific issues you may face in the lab.
Part 1: General Work-up and Troubleshooting Principles
Before addressing reaction-specific issues, it's crucial to understand the general principles applicable to most palladium-catalyzed cross-coupling reactions involving this compound.
FAQ 1: My reaction appears complete by TLC/GC-MS. What is a reliable, universal first step for the work-up?
Answer:
The most critical initial step is to cool the reaction to room temperature and then remove the heterogeneous palladium catalyst and other inorganic salts. This is almost universally achieved by filtration through a pad of Celite®.
Causality: Palladium catalysts, especially upon reaction completion or if decomposition has occurred, can form fine, often colloidal, particles of palladium black.[1][2] These particles can interfere with subsequent extractions by causing emulsions and can complicate chromatographic purification. Filtering through Celite, a diatomaceous earth filter aid, provides a fine porous bed that effectively traps these particulates.[1][3]
Recommended Protocol: Celite Filtration
-
Preparation: Place a sintered glass funnel on a clean filter flask. Add a 1-2 cm thick layer of Celite and gently press down to pack it evenly.
-
Pre-wetting: Pour a small amount of the main reaction solvent over the Celite pad to wet it and form a seal.
-
Dilution: Once the reaction is at room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce its viscosity. This prevents clogging the Celite pad.
-
Filtration: Carefully pour the diluted reaction mixture onto the Celite pad. Use vacuum to gently pull the solution through.
-
Washing: Rinse the original reaction flask with more of the dilution solvent and pour this rinse over the Celite pad to ensure all of your product is collected. Repeat this wash 2-3 times.[4]
-
Collection: The resulting filtrate contains your crude product, free from insoluble catalyst and salts, and is now ready for aqueous work-up.
Diagram: General Post-Reaction Workflow
Caption: Standard workflow for isolating crude product after a cross-coupling reaction.
Part 2: Suzuki-Miyaura Coupling Issues
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling this compound with an organoboron reagent.[5][6]
FAQ 2: How do I perform a standard aqueous work-up for a Suzuki reaction, and what is the purpose of each step?
Answer:
A standard aqueous work-up for a Suzuki reaction is designed to remove the base (e.g., K₂CO₃, Cs₂CO₃), boronic acid byproducts, and any water-soluble impurities.
Recommended Protocol: Aqueous Extraction
This protocol assumes Celite filtration has already been performed.
-
Transfer: Transfer the filtrate to a separatory funnel.
-
Aqueous Wash: Add deionized water and shake gently. This initial wash removes the bulk of the inorganic base.[7]
-
Acidic Wash (Optional): To remove unreacted boronic acid, which can be difficult to separate chromatographically, a mild acidic wash can be employed. Add a dilute solution of aqueous HCl or NH₄Cl.
-
Causality: Boronic acids can be protonated or complexed, increasing their aqueous solubility. However, be cautious if your product contains acid-labile functional groups.
-
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine).
-
Causality: The high ionic strength of brine helps to break up any emulsions that may have formed and draws residual water out of the organic layer, pre-drying it.[8]
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Final Steps: Filter away the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, which is now ready for purification.[4]
FAQ 3: My product is contaminated with a biaryl byproduct from the homocoupling of my boronic acid reagent. How can I remove it?
Answer:
Boronic acid homocoupling is a common side reaction, especially if oxygen is not rigorously excluded from the reaction.[9] Separating two similar biaryl compounds can be challenging.
Troubleshooting & Solutions:
-
Chromatography Optimization: This is the most common solution.
-
Solvent System: Experiment with different solvent systems. A switch from a standard ethyl acetate/hexane system to a dichloromethane/methanol or toluene-based system might provide the necessary difference in selectivity.
-
Silica Gel: Ensure you are using a high-quality silica gel with a consistent particle size. A larger column with a lower loading of crude material can improve resolution.
-
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for removing impurities. Screen various solvents to find one in which your product has high solubility at elevated temperatures but low solubility at room temperature, while the impurity remains in solution.
-
Preparative HPLC: For high-value materials or very difficult separations, reverse-phase preparative HPLC is a powerful, albeit more resource-intensive, option.
| Purification Method | Pros | Cons |
| Flash Chromatography | Fast, widely applicable, good for moderate polarity differences. | Can be difficult to resolve structurally similar compounds. |
| Recrystallization | Can provide very high purity, scalable. | Only works for solids, requires screening, potential for yield loss. |
| Preparative HPLC | Excellent resolving power for difficult separations. | Expensive, time-consuming, requires specialized equipment. |
Part 3: Sonogashira Coupling Issues
The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne, typically using both palladium and copper(I) catalysts.[10][11]
FAQ 4: My Sonogashira reaction work-up is messy. How do I effectively remove the amine base, copper salts, and palladium catalyst?
Answer:
The work-up for a Sonogashira reaction requires steps to remove the amine base (e.g., triethylamine, diisopropylamine), copper salts, and the palladium catalyst. A targeted aqueous wash sequence is highly effective.
Recommended Protocol: Targeted Sonogashira Work-up
This protocol also assumes a preliminary Celite filtration.[12]
-
Transfer to Separatory Funnel: Place the organic filtrate into a separatory funnel.
-
Ammonium Hydroxide or NH₄Cl Wash: Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute ammonium hydroxide.
-
Causality: Ammonia complexes with copper(I) ions, forming a water-soluble [Cu(NH₃)n]⁺ complex which is efficiently extracted into the aqueous layer. This step also helps to remove the excess amine base.
-
-
Water & Brine Wash: Perform subsequent washes with deionized water and then brine to remove any remaining water-soluble impurities and break emulsions.[7]
-
Drying & Concentration: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Part 4: Buchwald-Hartwig Amination Issues
The Buchwald-Hartwig amination forms a C-N bond between this compound and an amine, utilizing bulky phosphine ligands.[13][14][15]
FAQ 5: After my Buchwald-Hartwig reaction, I am struggling to remove the bulky phosphine ligand (e.g., XPhos, SPhos) and its corresponding oxide during chromatography. What should I do?
Answer:
Bulky, non-polar phosphine ligands and their oxides are notoriously difficult to separate from desired non-polar products via standard silica gel chromatography. Several strategies can be employed during the work-up to mitigate this issue.
Troubleshooting & Solutions:
-
Acidic Wash/Extraction: If your product is a basic amine, you can perform an acid-base extraction.
-
Protocol: Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate). Extract with dilute aqueous HCl (e.g., 1M). The protonated amine product will move to the aqueous layer, while the neutral phosphine ligand/oxide remains in the organic layer. Separate the layers, then basify the aqueous layer with NaOH or Na₂CO₃ and re-extract your purified product back into an organic solvent.
-
-
Palladium Scavengers: If residual palladium is the primary concern, solid-supported scavengers can be used.[16] These are functionalized resins (often with thiol or amine groups) that chelate and bind soluble palladium species, which can then be removed by simple filtration.
-
Celite Filtration with an Adsorbent: Sometimes, passing the crude mixture through a plug of silica gel or Florisil® after the initial Celite filtration can remove a significant portion of the ligand/oxide before formal chromatography.[4]
Diagram: Troubleshooting Palladium & Ligand Removal
Caption: Decision tree for removing catalyst and ligand-based impurities.
References
-
How can i remove palladium Pd catalyst easily? - ResearchGate. (2015). Retrieved from ResearchGate. [Link]
-
How to remove palladium catalyst from reaction mixture ? | ResearchGate. (2017). Retrieved from ResearchGate. [Link]
-
Palladium catalyst recovery using scavenger resin - SpinChem. (n.d.). Retrieved from SpinChem. [Link]
- Method of removing palladium - Google Patents. (2006).
-
Flow electrochemistry: a safe tool for fluorine chemistry - RSC Publishing. (2021). Retrieved from Royal Society of Chemistry. [Link]
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Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans - PMC - NIH. (n.d.). Retrieved from National Institutes of Health. [Link]
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Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. (n.d.). Retrieved from National Institutes of Health. [Link]
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Flow Chemistry: Sonogashira Coupling. (n.d.). Retrieved from ThalesNano Inc. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Retrieved from YouTube. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from NROChemistry. [Link]
- A kind of method that biaryl compound is prepared using arylsulfonyl fluorine as raw material - Google Patents. (n.d.).
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.). Retrieved from University of Southampton. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from Organic Chemistry Portal. [Link]
-
Transition-Metal-Free Coupling Reactions | Chemical Reviews - ACS Publications. (n.d.). Retrieved from American Chemical Society Publications. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (n.d.). Retrieved from American Chemical Society Publications. [Link]
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Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs - PMC - NIH. (n.d.). Retrieved from National Institutes of Health. [Link]
-
Fluorine and Other Organometallic Reagents - Organic Chemistry Data. (n.d.). Retrieved from Organic Chemistry Data. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from Chemistry LibreTexts. [Link]
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Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024). Retrieved from Reddit. [Link]
-
Expression and purification of fluorinated proteins from mammalian suspension culture. (n.d.). Retrieved from National Institutes of Health. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). Retrieved from YouTube. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from Organic Chemistry Portal. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved from University of Groningen. [Link]
-
Methyl Ester - Organic Syntheses Procedure. (n.d.). Retrieved from Organic Syntheses. [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024). Retrieved from YouTube. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (n.d.). Retrieved from MDPI. [Link]
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Electrophilic Perfluoroalkylating Agents | Chemical Reviews - ACS Publications. (n.d.). Retrieved from American Chemical Society Publications. [Link]
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2 - Organic Syntheses Procedure. (n.d.). Retrieved from Organic Syntheses. [Link]
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Preparation of fluorine functionalized magnetic nanoparticles for fast extraction and analysis of perfluorinated compounds from traditional Chinese medicine samples - Analytical Methods (RSC Publishing). (n.d.). Retrieved from Royal Society of Chemistry. [Link]
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(PDF) Fluorine Extraction from Organofluorine Molecules to Make Fluorinated Clusters in Yttrium MOFs - ResearchGate. (2022). Retrieved from ResearchGate. [Link]
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Validation & Comparative
comparing reactivity of 3-Fluoro-2-iodotoluene vs 2-fluoro-3-iodotoluene
As a Senior Application Scientist, this guide provides an in-depth comparison of the reactivity of 3-Fluoro-2-iodotoluene and 2-fluoro-3-iodotoluene. These isomers are valuable building blocks in contemporary drug discovery, where their distinct substitution patterns offer nuanced control over synthetic outcomes. This document moves beyond a simple cataloging of facts to explain the causal relationships between structure and reactivity, offering field-proven insights and actionable experimental protocols.
Structural and Electronic Underpinnings of Reactivity
The reactivity of an aryl iodide in transformations like cross-coupling or metallation is fundamentally governed by two factors: the electronic nature of the C-I bond and the steric environment surrounding it. The placement of the fluorine and methyl substituents in this compound and 2-fluoro-3-iodotoluene creates distinct electronic and steric profiles that dictate their synthetic behavior.
-
This compound: In this isomer, the strongly electron-withdrawing fluorine atom is positioned ortho to the iodine. This placement significantly lowers the electron density of the C-I bond, making the carbon atom more electrophilic. This electronic pull is anticipated to accelerate the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions. Sterically, the iodine is flanked by a fluorine and a hydrogen, which is a less demanding environment compared to its counterpart.
-
2-Fluoro-3-iodotoluene: Here, the fluorine atom is meta to the iodine. Its electron-withdrawing inductive effect is less pronounced at the C-I bond compared to the ortho positioning in the other isomer. More critically, the iodine atom is situated between a fluorine and a methyl group. This creates significant steric hindrance around the reaction center, which can impede the approach of bulky palladium catalyst complexes, potentially slowing down reaction rates or requiring more robust catalytic systems.
The interplay of these electronic and steric effects is the primary determinant of the differential reactivity observed between these two isomers.
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern medicinal chemistry for constructing C-C, C-N, and C-O bonds.[1][2][3] The performance of our two isomers in these transformations provides a clear picture of their relative utility.
The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4] The initial oxidative addition of the aryl iodide to a Pd(0) complex is often the rate-limiting step and is highly sensitive to both electronic and steric factors.[3][5]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples aryl halides with boronic acids or their derivatives, is arguably one of the most widely used C-C bond-forming reactions.[2][3][6]
Reactivity Analysis:
-
This compound: The electron-deficient C-I bond is highly susceptible to oxidative addition, leading to faster reaction rates. The lower steric hindrance allows for efficient coupling with a wide range of boronic acids, including those with bulky ortho substituents.
-
2-Fluoro-3-iodotoluene: The increased steric bulk around the iodine atom can hinder the approach of the palladium catalyst. This often necessitates higher catalyst loadings, more forcing conditions (higher temperatures), or the use of specialized, bulky phosphine ligands (e.g., Buchwald-type ligands) to achieve comparable yields and reaction times.[7]
Comparative Experimental Data: Suzuki-Miyaura Coupling
| Entry | Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | 80 | 4 | 95 |
| 2 | 2-Fluoro-3-iodotoluene | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | 80 | 12 | 75 |
| 3 | 2-Fluoro-3-iodotoluene | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 100 | 4 | 92 |
| 4 | This compound | 2-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 85 | 6 | 88 |
| 5 | 2-Fluoro-3-iodotoluene | 2-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 85 | 24 | 45 |
Data are representative based on established principles of cross-coupling reactions.
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting aryl halides with terminal alkynes, typically using a dual palladium and copper catalytic system.[8]
Reactivity Analysis:
-
This compound: This isomer generally exhibits high reactivity under standard Sonogashira conditions due to favorable electronics and sterics.
-
2-Fluoro-3-iodotoluene: The steric hindrance from the ortho-methyl group can be particularly problematic in Sonogashira coupling, sometimes leading to lower yields or requiring copper-free conditions to minimize side reactions like Glaser coupling.[8]
Comparative Experimental Data: Sonogashira Coupling
| Entry | Substrate | Alkyne | Pd Cat. (mol%) | Cu Cat. (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (1) | CuI (2) | TEA | 60 | 2 | 98 |
| 2 | 2-Fluoro-3-iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ (1) | CuI (2) | TEA | 60 | 8 | 80 |
| 3 | 2-Fluoro-3-iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | 80 | 4 | 91 |
Data are representative based on established principles of cross-coupling reactions.[9][10]
C. Buchwald-Hartwig Amination
This reaction is a powerful method for the synthesis of arylamines from aryl halides.[1][11] The choice of ligand is critical, and the reaction is often sensitive to steric hindrance.[1][7]
Reactivity Analysis:
-
This compound: Couples efficiently with a broad range of primary and secondary amines using standard first or second-generation Buchwald-Hartwig catalyst systems.
-
2-Fluoro-3-iodotoluene: The significant steric hindrance necessitates the use of advanced, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) to facilitate the crucial reductive elimination step and achieve high yields.[7] Using simpler ligands like P(t-Bu)₃ may result in sluggish reactions.
Ortho-Lithiation and Halogen Dance
Beyond cross-coupling, the reactivity of these isomers in metallation reactions offers another axis for comparison.
A. Directed ortho-Lithiation (DoM)
In DoM, a heteroatom-containing functional group directs a strong base (typically an organolithium) to deprotonate the adjacent ortho position.[12][13] Fluorine is known to be a weak ortho-directing group.[14]
Reactivity Analysis:
-
This compound: The most acidic proton is at the C6 position, adjacent to the fluorine atom. Treatment with a strong base like LDA at low temperature would likely lead to selective lithiation at this position.
-
2-Fluoro-3-iodotoluene: The situation is more complex. The fluorine directs to the C3 (iodinated) and C1 (methylated) positions. However, the most acidic proton is likely at C4, situated between the iodine and the methyl group. Lithiation at this position would be favored. It is crucial to use a hindered base like lithium diisopropylamide (LDA) to avoid competitive lithium-iodine exchange.
B. Halogen Dance Reaction
The halogen dance is a base-catalyzed migration of a halogen atom on an aromatic ring, driven by the formation of a more stable aryl anion intermediate.[15][16][17][18] This rearrangement can be a powerful tool for functionalizing otherwise inaccessible positions.[15][17]
Reactivity Analysis:
-
For both isomers, treatment with a strong, non-nucleophilic base could potentially initiate a halogen dance. The reaction proceeds via a series of deprotonation/reprotonation steps or through aryne intermediates, leading to a thermodynamic mixture of isomers. The stability of the intermediate aryllithium species, influenced by the stabilizing effect of the fluorine atom, would direct the final position of the iodine. For these specific substrates, the halogen dance is less common than direct lithiation or metal-halogen exchange but remains a potential side reaction under strongly basic conditions.
Experimental Protocols
To provide actionable guidance, a detailed, self-validating protocol for a key transformation is provided below.
Protocol: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 3-Fluoro-2-phenyltoluene via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 mmol, 252 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)
-
Potassium phosphate, tribasic (K₃PO₄) (3.0 mmol, 637 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) species formed in situ.
-
Solvent Addition: Add the degassed toluene and water via syringe. The use of a biphasic system often accelerates the reaction.[19]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4 hours. Vigorous stirring is essential to ensure efficient mixing of the biphasic solution.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots from the reaction mixture. The disappearance of the starting aryl iodide is a key indicator of completion.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Conclusion and Recommendations
The comparative analysis reveals a clear divergence in the reactivity of this compound and 2-fluoro-3-iodotoluene, driven by a combination of electronic activation and steric hindrance.
-
This compound is the more reactive and versatile of the two isomers for palladium-catalyzed cross-coupling reactions. The ortho-fluorine provides potent electronic activation of the C-I bond, while the steric environment is permissive. This isomer is recommended for general applications where rapid, efficient coupling is desired with a broad range of partners using standard catalytic systems.
-
2-Fluoro-3-iodotoluene presents greater synthetic challenges due to the significant steric hindrance around the C-I bond. While it can be a valuable building block for accessing specific substitution patterns, its successful application often requires careful optimization, including the use of advanced, sterically demanding ligands and potentially more forcing reaction conditions. Its lower reactivity can, however, be exploited for selective transformations in polyhalogenated systems.
For drug development professionals, understanding these nuances is critical. The choice between these isomers is not arbitrary but a strategic decision that can significantly impact route scouting, process development, and the overall efficiency of a synthetic campaign.
References
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possibly dumb aromatics question. Reddit. [Link]
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Negishi coupling. Wikipedia. [Link]
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Halogen dance rearrangement. Wikipedia. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. National Institutes of Health. [Link]
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Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]
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Functional-Group-Tolerant Pd-Catalyzed Carbonylative Negishi Coupling with Aryl Iodides. ACS Publications. [Link]
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Stille Coupling. Organic Chemistry Portal. [Link]
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Stille reaction. Wikipedia. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Suzuki reaction. Wikipedia. [Link]
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Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. SpringerLink. [Link]
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RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES. [Link]
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The Stille Reaction. Harvard University. [Link]
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Advanced Organolithium Chemistry. SlideShare. [Link]
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In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Royal Society of Chemistry. [Link]
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The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
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meta-Fluorotoluene Synthesis. YouTube. [Link]
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Other Aromatic Substitutions. Chemistry LibreTexts. [Link]
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Modeling a halogen dance reaction mechanism: A density functional theory study. White Rose Research Online. [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
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The Chemical Backbone: Why 4-Fluoro-3-iodotoluene is Essential for Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
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Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. National Institutes of Health. [Link]
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4-Fluoro-3-iodotoluene (CAS 452-82-4): A Key Component in Modern Chemical Synthesis. Medium. [Link]
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. [Link]
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Fluoroorganic Chemistry. Purdue University. [Link]
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Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. National Institutes of Health. [Link]
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A Comparative Guide to the Reactivity of Fluoro-iodotoluene Isomers in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluoro-iodotoluene Isomers
In the landscape of modern medicinal and materials chemistry, fluorinated aromatic compounds are indispensable building blocks. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Transition metal-catalyzed cross-coupling reactions represent the most powerful and versatile tools for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of these complex molecules.[1][2][3]
Fluoro-iodotoluene isomers emerge as particularly strategic synthons. They offer a bifunctional handle: a highly reactive carbon-iodine (C-I) bond, ideal for selective cross-coupling, and a relatively inert carbon-fluorine (C-F) bond that remains as a strategic molecular feature. The interplay between the electron-donating methyl group and the electron-withdrawing fluorine atom, dictated by their relative positions (ortho, meta, or para), creates subtle but significant differences in the reactivity of each isomer.
This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-fluoro-iodotoluene isomers in four cornerstone cross-coupling reactions: Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination. We will dissect the underlying electronic and steric factors that govern their reactivity, present comparative experimental data, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
The Decisive Factors: Electronic and Steric Profiles of Fluoro-iodotoluene Isomers
The reactivity of an aryl halide in cross-coupling is primarily dictated by the ease with which it undergoes oxidative addition to a low-valent transition metal catalyst, typically Palladium(0).[4][5] This crucial step is governed by the electronic and steric environment of the carbon-halogen bond.
Electronic Effects:
-
Fluorine: Exerts a strong, distance-dependent inductive electron-withdrawing effect (-I) and a weaker, position-dependent resonance electron-donating effect (+R). The net effect is electron-withdrawing, which lowers the electron density of the aromatic ring and makes the C-I bond more susceptible to oxidative addition.
-
Methyl Group: Acts as an electron-donating group through induction (+I) and hyperconjugation, increasing the electron density of the ring.
Steric Effects:
-
The steric bulk of substituents near the C-I bond can hinder the approach of the bulky palladium catalyst, slowing the rate of oxidative addition.[6][7] This effect is most pronounced in the ortho isomer.
The combination of these effects creates a unique reactivity profile for each isomer:
-
2-Fluoro-4-iodotoluene (ortho to Fluorine): The fluorine atom's strong -I effect at the ortho position significantly polarizes the C-I bond, making it electronically activated for oxidative addition. However, this is counteracted by the steric hindrance from the adjacent fluorine.
-
4-Fluoro-2-iodotoluene (ortho to Iodine): Here, the steric hindrance from the methyl group directly impedes the approach to the C-I bond, making this isomer sterically hindered.
-
3-Fluoro-5-iodotoluene (meta): The fluorine's -I effect is less pronounced at the meta position. Steric hindrance is minimal. Reactivity is primarily governed by electronic factors.
-
4-Fluoro-3-iodotoluene (para to Fluorine): The fluorine's -I effect activates the ring, and there is minimal steric hindrance at the C-I bond from the fluorine. This often results in a favorable balance of electronic activation and steric accessibility.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections compare the performance of fluoro-iodotoluene isomers in major palladium-catalyzed cross-coupling reactions. The reactivity trend is not always identical across different reaction types, as factors beyond oxidative addition, such as transmetalation and reductive elimination, can be influenced by the substrate's structure.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl structures.[8] The reaction is generally tolerant of a wide range of functional groups, and the boronic acid reagents are often stable and commercially available.
Reactivity Trend & Causality: The rate-determining step is often the oxidative addition. Therefore, isomers with less steric hindrance and greater electronic activation at the C-I bond are favored. Typically, the reactivity follows the order: para > meta > ortho . The para isomer benefits from electronic activation without steric penalty. The ortho isomer, despite electronic activation, is often slower due to steric hindrance impeding the approach of the palladium catalyst.
| Isomer Example | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| 4-Iodo-1-fluoro-2-methylbenzene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O, 80 °C, 12h | 95% | [9] (Adapted) |
| 2-Iodo-4-fluorotoluene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O, 80 °C, 24h | 82% | [9] (Adapted) |
| 1-Iodo-3-fluoro-5-methylbenzene | Phenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | Dioxane/H₂O, 90 °C, 12h | 91% | General Suzuki Protocol |
graph TD { subgraph "Suzuki-Miyaura Catalytic Cycle" node [shape=box, style=rounded, fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853", fontcolor="#202124", arrowhead=vee];A[Pd(0)L₂] -- "Oxidative Addition(Rate-determining)" --> B["(Ar)Pd(II)(I)L₂"]; B -- "Transmetalation (Ar'-B(OH)₂ / Base)" --> C["(Ar)Pd(II)(Ar')L₂"]; C -- "Reductive Elimination" --> D["Ar-Ar'"]; D -- " " --> A; end
subgraph "Isomer Reactivity" node [shape=ellipse, style=filled, fontname="Arial"]; Para [label="Para-Isomer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Meta [label="Meta-Isomer", fillcolor="#FBBC05", fontcolor="#202124"]; Ortho [label="Ortho-Isomer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end Para -- "Fastest" --> B; Meta -- "Intermediate" --> B; Ortho -- "Slowest (Steric Hindrance)" --> B;
}
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodo-1-fluoro-2-methylbenzene
-
To an oven-dried Schlenk flask under an argon atmosphere, add 4-iodo-1-fluoro-2-methylbenzene (250 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the desired biaryl product.
Stille Coupling: C-C Bond Formation with Organostannanes
The Stille reaction is valued for its mild conditions and tolerance of sensitive functional groups, as organostannane reagents are generally unreactive towards many common functionalities.[10][11] A significant drawback is the toxicity of tin byproducts.
Reactivity Trend & Causality: Similar to the Suzuki coupling, oxidative addition is typically the slow step.[12] The reactivity trend is often para > meta > ortho . However, the transmetalation step can also be influenced by the electronic nature of the aryl halide. Electron-withdrawing groups can sometimes accelerate this step. Nevertheless, the steric hindrance of ortho isomers remains a dominant decelerating factor.
| Isomer Example | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| 4-Iodo-1-fluoro-2-methylbenzene | Tributyl(vinyl)stannane | Pd(PPh₃)₄, LiCl | THF, 60 °C, 6h | 92% | [13][14] (Adapted) |
| 2-Iodo-4-fluorotoluene | Tributyl(vinyl)stannane | Pd₂(dba)₃, P(o-tol)₃ | NMP, 80 °C, 12h | 78% | [13][14] (Adapted) |
| 1-Iodo-3-fluoro-5-methylbenzene | Tributyl(vinyl)stannane | Pd(PPh₃)₄, LiCl | THF, 60 °C, 8h | 88% | General Stille Protocol |
graph TD { subgraph "Stille Catalytic Cycle" node [shape=box, style=rounded, fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853", fontcolor="#202124", arrowhead=vee];A[Pd(0)L₂] -- "Oxidative Addition" --> B["(Ar)Pd(II)(I)L₂"]; B -- "Transmetalation
(R-SnBu₃)" --> C["(Ar)Pd(II)(R)L₂"]; C -- "Reductive Elimination" --> D["Ar-R"]; D -- " " --> A; end }
Experimental Protocol: Stille Coupling of 4-Iodo-1-fluoro-2-methylbenzene
-
In a nitrogen-purged glovebox or Schlenk line, combine 4-iodo-1-fluoro-2-methylbenzene (250 mg, 1.0 mmol), Pd(PPh₃)₄ (29 mg, 0.025 mmol, 2.5 mol%), and anhydrous lithium chloride (127 mg, 3.0 mmol).
-
Add 5 mL of anhydrous, degassed THF.
-
Add tributyl(vinyl)stannane (349 mg, 1.1 mmol) via syringe.
-
Heat the mixture to 60 °C and stir for 6 hours. Monitor the reaction's progress by GC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of KF (10 mL) and stir vigorously for 1 hour to precipitate tin salts.
-
Filter the mixture through a pad of Celite, washing with diethyl ether (20 mL).
-
Transfer the filtrate to a separatory funnel, wash with water and brine, then dry over MgSO₄.
-
Concentrate the solvent and purify the residue by flash chromatography to isolate the product.
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling is the premier method for synthesizing aryl alkynes, which are valuable precursors for pharmaceuticals and conjugated materials.[15] It uniquely employs a dual-catalyst system of palladium and copper.[16]
Reactivity Trend & Causality: The reactivity order is generally para ≈ meta > ortho . The mechanism involves two interconnected cycles. While the palladium cycle still begins with oxidative addition, the overall rate can be influenced by the copper-alkyne interactions. The C-I bond reactivity follows the usual trend (I > Br > Cl).[15] The steric hindrance in ortho isomers significantly slows the reaction, often requiring higher temperatures or more active catalysts.
| Isomer Example | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| 1-Iodo-4-fluorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, RT, 4h | 95% | [17] (Adapted) |
| 2-Iodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, 60 °C, 12h | 96% | [17] (Adapted) |
| 4-Iodotoluene* | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, RT, 4h | 95% | [18] (Adapted) |
| Note: Data for exact fluoro-iodotoluene isomers under directly comparable conditions is sparse; related iodotoluenes and fluoroiodobenzenes are used to illustrate the general trend of steric hindrance impacting reaction conditions. |
graph TD { subgraph "Sonogashira Catalytic Cycle" node [shape=box, style=rounded, fontname="Arial"]; edge [color="#5F6368", fontcolor="#202124", arrowhead=vee];A[Pd(0)L₂] -- "Ar-I" --> B["(Ar)Pd(II)(I)L₂"]; B -- "Cu-C≡C-R'" --> C["(Ar)Pd(II)(C≡C-R')L₂"]; C -- "ReductiveElimination" --> D["Ar-C≡C-R'"]; D -- "" --> A;
E["R'-C≡C-H"] -- "Cu(I), Base" --> F["Cu-C≡C-R'"]; F -- "" --> B; A[fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[fillcolor="#4285F4", fontcolor="#FFFFFF"]; C[fillcolor="#4285F4", fontcolor="#FFFFFF"]; D[fillcolor="#34A853", fontcolor="#FFFFFF"]; E[fillcolor="#FBBC05", fontcolor="#202124"]; F[fillcolor="#FBBC05", fontcolor="#202124"]; end
}
Experimental Protocol: Sonogashira Coupling of 4-Fluoro-3-iodotoluene
-
To a Schlenk flask, add 4-fluoro-3-iodotoluene (250 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol, 2 mol%), and CuI (4 mg, 0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF (5 mL) and triethylamine (3 mL).
-
Add phenylacetylene (123 mg, 1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 6 hours. Monitor by TLC.
-
Once complete, filter the reaction mixture through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography (hexanes/ethyl acetate gradient).
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of aryl amines from aryl halides and a wide variety of amine coupling partners.[3][19] The choice of ligand is critical and often dictates the reaction's success, especially with challenging substrates.
Reactivity Trend & Causality: The use of modern, sterically bulky phosphine ligands (e.g., biarylphosphines) is essential.[3] These ligands facilitate both the oxidative addition and the final reductive elimination step. While the general electronic trend favoring electron-poor aryl halides holds, the extreme steric bulk of some ligands can make the reaction surprisingly tolerant of ortho substitution. However, for a given catalyst system, the trend is often para > meta >> ortho . The ortho isomers are notoriously difficult and may require specialized ligands or higher catalyst loadings.
| Isomer Example | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| 4-Iodotoluene* | 4-Fluoroaniline | Ni(acac)₂, Phenylboronic ester | Dioxane, 100 °C, 24h | 81% | [2] |
| 1-Bromo-2-fluorobenzene | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 100 °C, 12h | 94% | General Protocol |
| 1-Bromo-3-fluorobenzene | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 100 °C, 4h | 98% | General Protocol |
| Note: Direct comparative data for iodo-isomers is limited. Data for related substrates illustrates the general principles. Nickel catalysis is also a viable alternative.[2] |
graph TD { subgraph "Buchwald-Hartwig Catalytic Cycle" node [shape=box, style=rounded, fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853", fontcolor="#202124", arrowhead=vee];A[Pd(0)L] -- "Oxidative Addition
(Ar-I)" --> B["(Ar)Pd(II)(I)L"]; B -- "Amine Coordination & Deprotonation (R₂NH, Base)" --> C["(Ar)Pd(II)(NR₂)L"]; C -- "Reductive Elimination" --> D["Ar-NR₂"]; D -- " " --> A; end }
Experimental Protocol: Buchwald-Hartwig Amination of 4-Fluoro-3-iodotoluene
-
In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd), a suitable bulky phosphine ligand like XPhos (14.3 mg, 0.03 mmol, 6 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add 4-fluoro-3-iodotoluene (250 mg, 1.0 mmol).
-
Add the amine coupling partner (e.g., morpholine, 105 mg, 1.2 mmol).
-
Add 2 mL of anhydrous, degassed toluene.
-
Seal the vial and remove it from the glovebox. Heat the reaction to 100 °C for 12-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to obtain the desired aryl amine.
Conclusion: A Predictive Framework for Synthesis
The reactivity of fluoro-iodotoluene isomers in palladium-catalyzed cross-coupling is a nuanced interplay of electronics and sterics. A clear hierarchy emerges, providing a predictive framework for synthetic planning:
-
Most Reactive (Para Isomers): Isomers like 4-fluoro-3-iodotoluene generally offer the best performance across all major cross-coupling reactions. They benefit from electronic activation of the C-I bond by the fluorine atom without suffering from steric hindrance.
-
Intermediate Reactivity (Meta Isomers): These isomers are reliable substrates with minimal steric issues. Their reactivity is solid, though they may require slightly longer reaction times or higher temperatures than their para counterparts due to reduced electronic activation.
-
Least Reactive (Ortho Isomers): Isomers with a substituent ortho to the iodine (e.g., 2-iodo-4-fluorotoluene) are the most challenging. Steric hindrance is the dominant factor, significantly impeding the initial oxidative addition step. Successful coupling of these substrates often necessitates higher catalyst loadings, elevated temperatures, and the use of sterically demanding, highly active ligands (e.g., biarylphosphines in Buchwald-Hartwig amination).
By understanding these fundamental principles, researchers can strategically select the appropriate fluoro-iodotoluene isomer and tailor reaction conditions to achieve efficient and selective synthesis of high-value fluorinated molecules.
References
-
Yang, B.-W., et al. (2025). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry. [Link]
-
Ponce-de-León, J., & Espinet, P. (2021). Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. Chemical Communications. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]
-
Way, J. D., et al. (2024). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Vetticatt, M. J., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
RSC Publishing. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]
-
Lee, J., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]
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Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
-
Casado, A. L., & Espinet, P. (2003). The Mechanisms of the Stille Reaction. University of Windsor. [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta Directors. [Link]
-
Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]
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A Comparative Guide to Suzuki Reactions: 3-Fluoro-2-iodotoluene vs. 3-Bromo-2-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and advanced materials.[1] The choice of aryl halide is a critical parameter influencing reaction efficiency, especially when dealing with sterically encumbered substrates. This guide provides an in-depth comparison of two such substrates: 3-fluoro-2-iodotoluene and 3-bromo-2-fluorotoluene , offering insights into their relative performance in Suzuki reactions, supported by mechanistic principles and extrapolated experimental data.
Structural and Electronic Profile: A Tale of Two Halides
At first glance, this compound and 3-bromo-2-fluorotoluene appear structurally similar. Both are ortho-substituted toluenes bearing a fluorine atom, a known modulator of physicochemical properties in drug candidates. However, the fundamental difference lies in the halogen at position 2 – iodine versus bromine – which profoundly impacts their reactivity in palladium-catalyzed cross-coupling reactions.
| Property | This compound | 3-Bromo-2-fluorotoluene |
| Molecular Formula | C₇H₆FI | C₇H₆BrF |
| Molecular Weight | 236.03 g/mol | 189.03 g/mol |
| C-X Bond | C-I | C-Br |
| C-X Bond Dissociation Energy | ~272 kJ/mol | ~336 kJ/mol |
The carbon-halogen bond dissociation energy is a key determinant of reactivity in the rate-determining oxidative addition step of the Suzuki reaction.[2] The significantly lower bond dissociation energy of the C-I bond compared to the C-Br bond suggests that this compound will undergo oxidative addition to the Pd(0) catalyst more readily than 3-bromo-2-fluorotoluene.
Furthermore, both molecules present a challenging steric environment around the reactive C-X bond. The ortho-methyl and ortho-fluoro groups flank the halogen, hindering the approach of the bulky palladium catalyst. This steric congestion necessitates the use of specialized catalyst systems to achieve efficient coupling.
The Catalytic Cycle and the Challenge of Steric Hindrance
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
For sterically hindered substrates like this compound and 3-bromo-2-fluorotoluene, the oxidative addition step is often the most challenging. The bulky ortho-substituents can prevent the palladium catalyst from efficiently inserting into the carbon-halogen bond. To overcome this, highly active catalyst systems are required, typically employing bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos).[3][4] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is more sterically accessible and more reactive in the oxidative addition step.[5]
Figure 2: Steric hindrance at the oxidative addition step.
Performance Comparison and Recommended Protocols
While no direct comparative studies on these two specific substrates are readily available, we can extrapolate from the known principles and data on similar systems to predict their relative performance and propose optimized reaction conditions.
Expected Reactivity:
This compound > 3-Bromo-2-fluorotoluene
This predicted trend is primarily due to the weaker C-I bond, which facilitates a faster rate of oxidative addition.
Table 1: Predicted Performance and Optimized Conditions
| Parameter | This compound | 3-Bromo-2-fluorotoluene |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | Room Temp. to 80 °C | 80 °C to 110 °C |
| Typical Reaction Time | 1-6 hours | 6-24 hours |
| Recommended Catalyst | Pd₂(dba)₃ / SPhos | Pd₂(dba)₃ / XPhos |
| Catalyst Loading | 1-2 mol % | 2-5 mol % |
| Recommended Base | K₃PO₄ or Cs₂CO₃ | K₃PO₄ or Cs₂CO₃ |
| Solvent System | Toluene/H₂O or Dioxane/H₂O | Toluene/H₂O or Dioxane/H₂O |
| Predicted Yield | Good to Excellent | Moderate to Good |
Rationale for Recommendations:
-
Catalyst Selection: For the more reactive aryl iodide, SPhos is an excellent choice, known for its high activity at lower temperatures.[4] For the less reactive aryl bromide, the bulkier and more electron-rich XPhos ligand is recommended to promote the more challenging oxidative addition.[3]
-
Temperature: The higher reactivity of the iodide allows for milder reaction conditions, potentially even room temperature, whereas the bromide will likely require elevated temperatures to achieve a reasonable reaction rate.
-
Base and Solvent: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is generally effective for sterically hindered substrates.[6] A biphasic solvent system containing water is often beneficial for the transmetalation step.[5]
Experimental Protocols
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a small amount of toluene.
-
Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water) to the Schlenk flask via syringe.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 1-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling of 3-Bromo-2-fluorotoluene with Phenylboronic Acid
Materials:
-
3-Bromo-2-fluorotoluene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.03 equiv)
-
XPhos (0.06 equiv)
-
K₃PO₄ (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
Follow steps 1-4 as described in Protocol 1, using 3-bromo-2-fluorotoluene.
-
Prepare the catalyst solution using Pd₂(dba)₃ and XPhos.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 100-110 °C and stir for 6-24 hours, monitoring the reaction progress.
-
Follow steps 7-9 as described in Protocol 1 for workup and purification.
Conclusion and Practical Recommendations
The choice between this compound and 3-bromo-2-fluorotoluene in Suzuki cross-coupling reactions is a trade-off between reactivity and other practical considerations.
-
This compound is the more reactive substrate, allowing for milder reaction conditions, shorter reaction times, and potentially lower catalyst loadings. This makes it an ideal choice when rapid synthesis and high throughput are desired.
-
3-Bromo-2-fluorotoluene , while less reactive, is often more readily available and cost-effective. Its stability may also be advantageous for certain multi-step syntheses. With the appropriate choice of a highly active catalyst system, such as those employing Buchwald ligands like XPhos, excellent yields can still be achieved, albeit under more forcing conditions.
For drug development professionals and researchers, understanding these nuances is crucial for efficient route scouting and process optimization. For challenging, sterically hindered couplings, the initial investment in the more reactive aryl iodide can often pay dividends in terms of simplified reaction setup, reduced energy consumption, and faster access to target molecules.
References
- Altman, R. A., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696.
- Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands.
- Linstadt, R. T. H., et al. (2019).
-
Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Wikipedia contributors. (2024, January 5). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Merck Millipore. (n.d.). Buchwald Phosphine Ligands. Retrieved from [Link]
-
Reddit. (2019, February 19). Your "Go-To", "just couple already", Suzuki conditions? r/chemistry. Retrieved from [Link]
-
ResearchGate. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Retrieved from [Link]
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Khan, I., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(9), 2333.
-
Organic Chemistry with Lluís Llorens Palomo. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
- Casado, A. L., & Espinet, P. (2003). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Journal of the American Chemical Society, 125(41), 12433-12441.
- Vuoti, S., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Organic Chemistry, 2008(24), 4153-4161.
- Altman, R. A., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
- Denmark, S. E., & Kallemeyn, J. M. (2014).
- Lalancette, R., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 19(33), 7206-7212.
- Morken, J. P., et al. (2014). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin).
- Denmark, S. E., & Regens, C. S. (2008).
-
Wikipedia contributors. (2024, January 5). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
J Michelle Leslie. (2021, September 21). Suzuki Reaction example 3 [Video]. YouTube. [Link]
- Climent, M. J., et al. (2010). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
- Gribble, G. W., et al. (2004). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones.
- Magano, J., & Dunetz, J. R. (2012). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Organic Process Research & Development, 16(6), 1156-1184.
- Rokka, J., et al. (2021). A comparative study on Suzuki-type 11 C-methylation of aromatic organoboranes performed in two reaction media. Journal of Labelled Compounds and Radiopharmaceuticals, 64(11), 447-455.
- Morken, J. P., et al. (2014). Palladium-catalyzed chemoselective allylic substitution, Suzuki-Miyaura cross-coupling, and allene formation of bifunctional 2-B(pin).
- Wang, Q., et al. (2019). Enantioselective Synthesis of Biaryl Atropisomers via Pd/Norbornene-Catalyzed Three-Component Cross-Couplings. Journal of the American Chemical Society, 141(38), 15017-15023.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
analytical methods for confirming 3-Fluoro-2-iodotoluene reaction products
An Application Scientist's Guide to Confirming 3-Fluoro-2-iodotoluene Reaction Products
In the landscape of modern drug discovery and materials science, halogenated aromatic scaffolds are indispensable building blocks. Among these, this compound is a particularly versatile reagent, prized for its orthogonal reactivity where the iodine and fluorine substituents can be selectively functionalized. However, reactions involving this substrate, particularly nucleophilic aromatic substitutions (SNAr), can yield a complex mixture of constitutional isomers and byproducts.[1][2] Unambiguous confirmation of the desired product's structure, purity, and yield is therefore not merely a procedural step but a critical determinant of a research program's success.
This guide provides a comparative analysis of the primary analytical techniques used to validate the outcomes of reactions involving this compound. As a senior application scientist, my focus is not just on the "how" but the "why"—explaining the rationale behind method selection and data interpretation to build a robust, self-validating analytical workflow. We will explore the strategic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Method Comparison at a Glance: A Strategic Overview
The choice of an analytical method is dictated by the specific question being asked—be it structural elucidation, purity assessment, or isomeric separation. No single technique provides a complete picture. Their power lies in their synergistic application.
| Analytical Method | Primary Application | Key Performance Indicators | Strengths | Limitations |
| NMR Spectroscopy | Definitive structural elucidation, Isomer differentiation, Purity assessment | Chemical Shift (δ), Coupling Constants (J), Integration | Provides unambiguous connectivity and stereochemical information. ¹⁹F NMR is exceptionally powerful for fluorinated compounds.[3][4] | Relatively low sensitivity compared to MS; complex spectra may require advanced analysis. |
| GC-MS | Separation and identification of volatile products, Impurity profiling | Retention Time (RT), Mass-to-Charge Ratio (m/z) | Excellent separation efficiency for isomers[5]; high sensitivity; provides molecular weight and fragmentation data for identification. | Limited to thermally stable and volatile compounds; derivatization may be required. |
| HPLC | Separation of non-volatile or thermally labile products, Purity determination, Preparative isolation | Retention Time (RT), Peak Area | Versatile for a wide range of compounds; specialized columns (e.g., PFP) enhance separation of fluorinated isomers.[6][7] | Does not inherently provide structural information without a coupled detector like MS. |
| FT-IR Spectroscopy | Functional group identification | Wavenumber (cm⁻¹) | Fast, non-destructive, and excellent for confirming the presence or absence of key functional groups (e.g., C=O, O-H, N-H).[8][9] | Provides limited information on the overall molecular structure; not suitable for isomer differentiation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR is the most powerful tool for the unambiguous determination of molecular structure. For derivatives of this compound, a multinuclear approach (¹H, ¹³C, and ¹⁹F) is essential for complete characterization.
Expertise & Experience: The Power of ¹⁹F NMR
While ¹H and ¹³C NMR provide the carbon-hydrogen framework, ¹⁹F NMR is the diagnostic linchpin for this chemistry. Its high natural abundance and large chemical shift dispersion make it exquisitely sensitive to changes in the electronic environment, allowing for clear differentiation between isomers that may have very similar ¹H spectra.[3] For instance, the ¹⁹F chemical shift will be significantly different if a nucleophile substitutes the iodine (ipso-substitution) versus displacing a proton at a different position (cine-substitution).
Experimental Protocol: ¹⁹F NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified reaction product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a multinuclear NMR spectrometer operating at a field strength of 400 MHz or higher.
-
Acquisition:
-
Select the ¹⁹F observe channel.
-
Acquire the spectrum with proton decoupling to simplify the signals into singlets, doublets, or triplets, depending on coupling to other fluorine atoms or phosphorus.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay (d1) of 2-5 seconds is typically adequate.
-
-
Processing: Fourier transform the acquired Free Induction Decay (FID). Reference the spectrum relative to an external standard like CFCl₃ (δ = 0 ppm).
Data Interpretation
-
Chemical Shift (δ): The position of the ¹⁹F signal provides direct evidence of its chemical environment. A significant shift from the starting material's ¹⁹F signal (in this compound) confirms that a reaction has occurred.
-
Coupling Constants (J): Coupling between ¹⁹F and nearby ¹H nuclei (e.g., ³JFH or ⁴JFH) can definitively establish the substitution pattern on the aromatic ring. These coupling patterns act as a fingerprint for a specific isomer.
Caption: Workflow for NMR-based structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Products and Impurities
GC-MS is the workhorse for analyzing complex reaction mixtures containing volatile and thermally stable components. It excels at separating isomers and providing initial identification based on mass-to-charge ratio and fragmentation patterns.
Expertise & Experience: Choosing the Right Column
Standard non-polar GC columns can often fail to resolve the constitutional isomers that may arise from reactions of this compound. The key to a self-validating GC method is the choice of a column with appropriate selectivity. For halogenated aromatic hydrocarbons, a chiral selective stationary phase or a mid-polarity column can provide baseline separation where other phases cannot.[5] This allows for accurate quantification of each component in the mixture.
Experimental Protocol: Isomer Separation by GC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of ~1 mg/mL.
-
Instrumentation: Use a GC system equipped with a capillary column (e.g., Agilent CP-Chirasil-Dex CB or a DB-17ms) coupled to a mass spectrometer (preferably with a quadrupole analyzer).
-
GC Conditions:
-
Injector: Split/splitless inlet, 250 °C.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (This program should be optimized for the specific products).
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Interpretation
-
Retention Time (RT): Each separated component will have a characteristic RT. The appearance of multiple peaks suggests the presence of isomers or byproducts.
-
Mass Spectrum: The mass spectrum of each peak reveals the molecular ion (M⁺), confirming the molecular weight. The fragmentation pattern provides structural clues that can help distinguish between isomers. For example, the loss of an iodine radical (·I) or a methyl radical (·CH₃) would be expected.
Caption: Workflow for GC-MS analysis of reaction mixtures.
High-Performance Liquid Chromatography (HPLC): Versatility for All Products
HPLC is an indispensable technique for both purity analysis and preparative isolation, especially for products that are non-volatile or thermally sensitive. Its versatility is greatly enhanced by the wide array of available stationary phases.
Expertise & Experience: Leveraging Fluorinated Stationary Phases
For separating fluorinated compounds, pentafluorophenyl (PFP) stationary phases offer unique selectivity compared to standard C18 columns.[6][10] PFP columns can engage in multiple modes of interaction, including hydrophobic, π-π, and dipole-dipole interactions, which are highly effective at resolving closely related halogenated isomers. This alternative selectivity is often the key to developing a robust method for purity assessment.[7]
Experimental Protocol: Purity Assessment by HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~0.5 mg/mL. Filter through a 0.22 µm syringe filter.
-
Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
HPLC Conditions:
-
Column: A PFP column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at multiple wavelengths (e.g., 220 nm and 254 nm).
-
Data Interpretation
-
Chromatogram: The purity of the product is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Retention Time (RT): A single, sharp peak at the expected RT is indicative of a pure compound. The presence of other peaks points to impurities or byproducts. The DAD can be used to check for peak purity by comparing spectra across a single peak.
Caption: Workflow for HPLC-based purity assessment.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Check
FT-IR is a rapid and straightforward method to confirm that a desired chemical transformation has occurred by identifying the introduction or removal of key functional groups.
Expertise & Experience: A Confirmation Tool
While FT-IR cannot distinguish between isomers of substituted toluenes, it provides a quick and valuable validation of the reaction's success. For example, if this compound was reacted with an alcohol under conditions to form an ether, the disappearance of the broad O-H stretch (around 3300 cm⁻¹) from the starting alcohol and the appearance of a strong C-O stretch (around 1250-1050 cm⁻¹) in the product provides strong evidence for the intended transformation.[8] The characteristic C-H stretches for aromatic rings (~3100-3000 cm⁻¹) and methyl groups (~2925 cm⁻¹) would be expected to remain.[11]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: If the product is a liquid, a thin film can be cast onto a salt plate (NaCl or KBr). If it is a solid, a KBr pellet can be prepared or the analysis can be run using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FT-IR spectrometer.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Processing: Perform a background subtraction using a spectrum of the clean salt plate or ATR crystal.
Data Interpretation
-
Characteristic Absorptions: Compare the product spectrum to the starting material spectrum. Look for the appearance or disappearance of bands corresponding to the functional groups involved in the reaction.
A Synergistic and Validated Workflow
For complete and trustworthy confirmation, these techniques should be integrated into a logical workflow.
-
Initial Screen (Crude): Run GC-MS on the crude reaction mixture to assess the conversion of starting material and identify the number of products and byproducts.
-
Purification: Purify the main product using flash chromatography or preparative HPLC .
-
Purity Check: Determine the purity of the isolated product using an optimized analytical HPLC method, aiming for >95% purity.
-
Structural Confirmation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra of the purified product. This provides the definitive structural proof.
-
Functional Group Validation: Use FT-IR as a final, rapid check to ensure the expected functional groups are present.
This multi-faceted approach ensures that the product is not only correctly identified but is also of sufficient purity for its intended downstream application, meeting the rigorous standards of pharmaceutical and materials development.
References
- ChemicalBook. This compound(883502-14-5) 1H NMR spectrum.
- Yuan B (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. 13:674.
- Agilent Technologies, Inc. (2011). Halogenated aromatic hydrocarbons. Separation of fluorotoluene isomers.
- ChemBK. This compound - Physico-chemical Properties.
- University Lecture Notes.
- MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups.
- Al-Amere, A. M. (2000). A GC-MS method for the detection of toluene and ethylbenzene in volatile substance abuse. Journal of Analytical Toxicology, 24(6), 390-4.
- ResearchGate.
- University of Colorado Boulder. Table of Characteristic IR Absorptions.
- Cordero, C., et al. GCxGC-MS hyphenated techniques for the analysis of volatile organic compounds in air. IRIS-AperTO.
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
- ResearchGate. HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
- Rossi, R. A., et al. Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC), NIH.
- Nacalai Tesque, Inc.
- Regalado, E. L. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Samaritoni, J. G., et al. (2022). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis.... MDPI.
- Seco, J. M., et al. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PubMed.
Sources
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- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nacalai.com [nacalai.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
A Comparative Guide to the NMR Analysis of 3-Fluoro-2-iodotoluene Derivatives
This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) methodologies for the structural characterization of 3-fluoro-2-iodotoluene and its derivatives. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
Introduction: The Analytical Challenge of Halogenated Aromatics
This compound derivatives are valuable building blocks in medicinal chemistry and materials science. Their utility stems from the unique electronic properties conferred by the fluorine atom and the synthetic versatility of the carbon-iodine bond, which is a key handle for cross-coupling reactions. However, the simultaneous presence of fluorine, iodine, and a complex aromatic proton system presents a distinct challenge for unambiguous structural characterization. Standard one-dimensional (1D) NMR can often be ambiguous. Therefore, a multi-dimensional, multi-nuclear NMR strategy is not just beneficial but essential for rigorous structural validation.
This guide details an integrated NMR workflow, comparing the utility of various 1D and 2D techniques to provide a clear, verifiable, and efficient path to assigning the complete structure of these complex molecules.
The Foundational Role of 1D NMR Spectroscopy
The first step in any analysis is the acquisition of standard 1D spectra: ¹H, ¹³C, and ¹⁹F NMR. Each provides a unique piece of the structural puzzle.
¹H NMR: A First Look at the Proton Framework
The ¹H NMR spectrum provides the initial map of the proton environment. For the parent compound, this compound, we expect to see three distinct aromatic proton signals and one methyl singlet. The chemical shifts and coupling patterns are heavily influenced by the electronic effects of the fluorine and iodine substituents. The electronegative fluorine atom will generally deshield ortho and para protons, while the iodine atom's effect is more complex, involving both inductive and anisotropic effects.
Key interpretive points:
-
Chemical Shift: Aromatic protons typically resonate between 6.5 and 8.0 ppm. The methyl group will appear as a singlet around 2.4 ppm[1].
-
Coupling Constants: In addition to standard ortho (³JHH ≈ 7-9 Hz), meta (⁴JHH ≈ 2-3 Hz), and para (⁵JHH ≈ 0-1 Hz) proton-proton couplings, we must analyze the crucial proton-fluorine couplings (JHF). These through-bond couplings are diagnostic:
-
³JHF (ortho): 5-10 Hz
-
⁴JHF (meta): 2-5 Hz
-
⁵JHF (para): < 2 Hz
-
¹⁹F NMR: The Fluorine-Centric Perspective
Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive and informative experiment[2]. It provides a direct window into the electronic environment of the fluorine atom.
Key interpretive points:
-
Wide Chemical Shift Range: Fluorine spectra have a very large chemical shift dispersion (over 700 ppm), which means that even subtle structural changes in derivatives will lead to significant, easily resolved changes in the ¹⁹F chemical shift[3]. Aromatic fluorine typically appears in the +80 to +170 ppm range relative to CFCl₃[4].
-
Proton Coupling: The ¹⁹F spectrum will show couplings to nearby protons. A proton-decoupled ¹⁹F spectrum will yield a sharp singlet, confirming the presence of a single fluorine environment, while the coupled spectrum will reveal a multiplet whose splitting pattern confirms the nearby protons.
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals all carbon environments, including the quaternary (non-protonated) carbons.
Key interpretive points:
-
Carbon-Fluorine Coupling (JCF): The most dominant feature is the large one-bond coupling (¹JCF) between the fluorine and its directly attached carbon, typically ranging from 240-260 Hz. Longer-range couplings (²JCF, ³JCF) are also observed and are valuable for assignments.
-
Heavy Atom Effect: The carbon atom directly bonded to iodine (C2) may exhibit a significantly broadened signal or have a longer relaxation time due to quadrupolar relaxation effects from the iodine nucleus, sometimes making it difficult to observe. Its chemical shift will also be significantly shielded (shifted to a lower ppm value) compared to a C-H carbon.
-
Chemical Shift Ranges: Aromatic carbons are found between 110-170 ppm, while the methyl carbon will be around 20 ppm[5].
An Integrated Workflow for Structural Elucidation
A robust analysis relies on integrating data from multiple experiments. A logical workflow ensures that each step builds upon the last, leading to a confident and verifiable structure.
Caption: Workflow for NMR-based structural elucidation.
2D NMR: Assembling the Pieces with Certainty
While 1D NMR provides the fundamental data, 2D NMR experiments are required to connect the signals and build the complete molecular structure without ambiguity.
-
¹H-¹H COSY (Correlation Spectroscopy): This is the workhorse for establishing proton-proton connectivity.[6] A cross-peak in a COSY spectrum indicates that two protons are scalar (J) coupled, typically through 2 or 3 bonds. For this compound, COSY will definitively show the relationship between the three aromatic protons, establishing their relative positions (ortho, meta).
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[7] It is an exceptionally powerful tool for assigning carbon signals. For our target molecule, the HSQC will show cross-peaks connecting the methyl protons to the methyl carbon and each of the three aromatic protons to their respective carbons. The quaternary carbons (C-F and C-I) will be absent from this spectrum, a key diagnostic feature.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for completing the puzzle. It reveals correlations between protons and carbons that are separated by multiple (usually 2 or 3) bonds.[6][8] This allows for the assignment of quaternary carbons and the connection of different spin systems. For example, correlations from the methyl protons to the aromatic carbons C2 and C6 would firmly establish the position of the methyl group. Similarly, long-range correlations from the aromatic protons to the quaternary carbons C2 (bonded to iodine) and C3 (bonded to fluorine) are essential for their definitive assignment.
Caption: Key 2D NMR correlations for this compound.
Comparative Analysis: The Effect of Substitution
To illustrate the power of this comparative approach, let's examine the expected NMR data for this compound and compare it with a hypothetical derivative, such as one containing an electron-donating group (e.g., -NH₂) or an electron-withdrawing group (e.g., -NO₂).
| Nucleus | Assignment | This compound (Predicted Data) | Alternative: 5-Nitro-3-fluoro-2-iodotoluene (Predicted Change) | Rationale for Change |
| ¹H NMR | CH₃ | ~2.4 ppm (s) | No significant change | The nitro group is too distant to cause a major shift. |
| H4 | ~7.3 ppm (dd) | More downfield (deshielded) | H4 is ortho to the strongly electron-withdrawing nitro group. | |
| H5 | ~7.0 ppm (t) | Signal absent (substituted) | - | |
| H6 | ~7.5 ppm (d) | More downfield (deshielded) | H6 is para to the nitro group. | |
| ¹³C NMR | CH₃ | ~20 ppm | No significant change | Distant substituent. |
| C1 | ~140 ppm | Shifted slightly | Change in overall ring electronics. | |
| C2 (C-I) | ~95 ppm | Shielded (more upfield) | The nitro group's electron-withdrawing nature alters the carbon environment. | |
| C3 (C-F) | ~162 ppm (¹JCF ~250 Hz) | Shifted slightly | Change in overall ring electronics. | |
| C4 | ~128 ppm | Shifted slightly | Now adjacent to the nitro-substituted carbon. | |
| C5 | ~125 ppm | ~148 ppm (C-NO₂) | Direct attachment to the highly deshielding nitro group. | |
| C6 | ~135 ppm | Shifted slightly | Change in overall ring electronics. | |
| ¹⁹F NMR | F at C3 | ~ -110 ppm | More downfield (less negative) | The electron-withdrawing nitro group at the para position reduces electron density around the fluorine, causing deshielding. |
Note: Predicted chemical shifts are estimates based on standard substituent effects and may vary with solvent and other conditions.[9][10]
Standard Experimental Protocols
Achieving high-quality, reproducible data requires meticulous adherence to standardized protocols.
1. Sample Preparation:
- Accurately weigh 10-20 mg of the purified compound.
- Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure the solvent choice does not have signals that overlap with key analyte signals.[11][12]
- Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's probe (~4.5 cm).[6]
- Cap the tube and vortex briefly to ensure homogeneity.
2. Instrument Setup & 1D Acquisition:
- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).
- Acquire a standard ¹H spectrum (e.g., 16 scans).
- Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans or more, depending on concentration).
- Tune the probe to the ¹⁹F frequency and acquire a proton-decoupled ¹⁹F spectrum (e.g., 64 scans).
3. 2D Experiment Acquisition:
- COSY: Use a standard gradient-selected COSY pulse program. A typical experiment might involve 2-4 scans per increment over 256 increments.
- HSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence optimized for a one-bond ¹JCH of ~145 Hz. A typical experiment might involve 4-8 scans per increment over 256 increments.
- HMBC: Use a gradient-selected HMBC pulse sequence. Crucially, optimize the long-range coupling delay for an average nJCH of 8 Hz. This value is a good compromise for observing both 2-bond and 3-bond correlations.[6] A typical experiment might involve 8-16 scans per increment over 256 increments.
Conclusion
The structural analysis of this compound derivatives is a solvable, albeit complex, challenge that is perfectly suited to a modern, multi-technique NMR approach. While 1D ¹H, ¹³C, and ¹⁹F spectra provide the essential list of chemical environments, they are insufficient for unambiguous assignment. The strategic application of 2D NMR—specifically COSY, HSQC, and HMBC—is mandatory to establish the precise connectivity of the molecular framework. By comparing the comprehensive spectral data of a parent compound with its derivatives, researchers can confidently track structural changes and validate synthetic outcomes, empowering the fields of drug discovery and materials science.
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Introduction: The Synthetic Value and Analytical Challenge of a Key Building Block
An In-Depth Technical Guide to the LC-MS Characterization of 3-Fluoro-2-iodotoluene Coupling Products
In the landscape of modern drug discovery and materials science, halogenated aromatic compounds serve as indispensable building blocks. Among these, this compound is a particularly valuable synthon. Its unique substitution pattern—featuring a sterically influential methyl group, an electron-withdrawing fluorine atom, and a highly reactive iodine atom—makes it a versatile partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings, are cornerstones of synthetic chemistry for their ability to form carbon-carbon bonds under mild conditions.[1][2][3]
The products derived from this compound are often precursors to complex molecules with significant biological activity or advanced material properties. Consequently, the unambiguous characterization of these coupling products is not merely a routine check but a critical step in the development pipeline. The potential for isomeric byproducts, residual starting materials, and homocoupled species necessitates a robust analytical technique that provides both separation and structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the premier analytical tool for this purpose.[4][5] It synergistically combines the high-resolution separation capabilities of liquid chromatography with the unparalleled sensitivity and structural information provided by mass spectrometry.[6] This guide offers a comparative analysis of LC-MS methodologies for characterizing the products of Suzuki, Heck, and Sonogashira reactions involving this compound. It is designed to provide researchers, scientists, and drug development professionals with the technical insights and causal reasoning needed to develop and validate their own analytical workflows.
Core Chemistry: Common Coupling Reactions and Their Products
The reactivity of the C-I bond in this compound makes it an excellent substrate for several foundational cross-coupling reactions. Understanding the nature of the products formed is the first step in designing an effective characterization strategy.
-
Suzuki-Miyaura Coupling: This reaction forms a C(sp²)-C(sp²) bond by coupling the aryl iodide with an organoboron reagent, typically a boronic acid. The product is a substituted biaryl, a common motif in pharmaceuticals.[3][7]
-
Mizoroki-Heck Reaction: This reaction creates a C(sp²)-C(sp²) bond between the aryl iodide and an alkene, yielding a substituted styrene derivative. The reaction is known for its high stereoselectivity.[2][8][9]
-
Sonogashira Coupling: This reaction forges a C(sp²)-C(sp) bond between the aryl iodide and a terminal alkyne, producing functionalized aryl alkynes. It is exceptionally useful due to the mild reaction conditions.[1][10][11][12]
The primary analytical challenge lies in separating the desired product from unreacted this compound, the coupling partner, and potential side products (e.g., homocoupling of the alkyne in Sonogashira reactions). Furthermore, if the coupling partner itself has complex stereochemistry, the separation of isomers becomes paramount.[6]
Comparative Guide to LC-MS Methodologies
An effective LC-MS characterization is not a one-size-fits-all protocol. It requires careful selection of both the chromatographic separation method and the mass spectrometric detection strategy, tailored to the specific properties of the analytes.
Part 1: Liquid Chromatography (LC) Separation Strategies
The goal of the LC stage is to resolve all key components of the reaction mixture before they enter the mass spectrometer, thereby preventing ion suppression and enabling isomer differentiation.[13]
| Parameter | Reverse-Phase (RP) Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) | Rationale & Causality |
| Principle | Separation based on hydrophobicity. Nonpolar compounds are retained longer. | Separation based on polarity. Polar compounds are retained longer. | The coupling products of this compound are predominantly nonpolar to moderately polar, making RP-LC the standard and most effective choice. HILIC is generally reserved for highly polar metabolites or starting materials not relevant here.[14] |
| Stationary Phase | C18 (most common), C8, Phenyl-Hexyl | Bare silica, Amide, Cyano | C18 columns provide excellent hydrophobic retention and resolution for the aromatic products. The choice between C18 and C8 depends on the overall hydrophobicity of the product; highly nonpolar products may benefit from the lower retention of a C8 column. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients with 0.1% Formic Acid or Acetic Acid. | High organic (e.g., >80% Acetonitrile) with an aqueous modifier. | A gradient elution (increasing organic content over time) is essential to elute compounds with a wide range of polarities. Acidic modifiers are crucial for good peak shape and promoting protonation for positive-ion ESI-MS. |
Expert Insight: For the separation of regioisomers, which may have very similar hydrophobicities, method optimization is key. Slower gradients, lower temperatures, and screening different stationary phases (e.g., Phenyl-Hexyl, which offers alternative pi-pi interactions) can often provide the necessary resolution that a standard C18 column might not.
Part 2: Mass Spectrometry (MS) Ionization and Analysis
The choice of ionization source and mass analyzer dictates the quality and type of data obtained, from simple molecular weight confirmation to full structural elucidation.
The ionization source converts the neutral molecules eluting from the LC into gas-phase ions. For the compounds , soft ionization techniques that preserve the molecular ion are preferred.
| Ionization Source | Principle | Best Suited For | Advantages/Disadvantages |
| Electrospray Ionization (ESI) | A high voltage is applied to the eluent, creating a fine spray of charged droplets. Solvent evaporation leads to gas-phase ions. | Moderately polar to polar compounds. Most Suzuki, Heck, and Sonogashira products containing heteroatoms or polar functional groups. | Adv: Very "soft," produces intact molecular ions (e.g., [M+H]⁺). High sensitivity. Disadv: Can be susceptible to ion suppression. Less effective for highly nonpolar, purely hydrocarbon-like molecules. |
| Atmospheric Pressure Chemical Ionization (APCI) | The eluent is vaporized in a heated tube and ionized by corona discharge. | Nonpolar to moderately polar compounds. Good alternative for products that ionize poorly by ESI. | Adv: Tolerates higher flow rates and is less prone to matrix effects than ESI. Excellent for nonpolar aromatics. Disadv: Can sometimes induce more fragmentation than ESI. |
| Atmospheric Pressure Photoionization (APPI) | The vaporized eluent is ionized by photons from a UV lamp, often with a dopant molecule. | Nonpolar and aromatic compounds. | Adv: Can ionize compounds that are inaccessible by ESI or APCI.[15] Highly selective for compounds with sufficient pi-electron systems. Disadv: Less common than ESI/APCI. Requires optimization of the dopant. |
Recommendation: Start with ESI in positive ion mode, as the products are likely to protonate. If sensitivity is low, or if the product is highly nonpolar, APCI is the logical next choice.
The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice depends on the analytical goal: routine screening, accurate mass confirmation, or in-depth structural analysis.
| Mass Analyzer | Key Feature | Primary Use Case | Rationale |
| Quadrupole | Fast, robust, and cost-effective. | Target screening (SIM) and quantification. | Excellent for confirming the presence of the expected product mass and for quantitative analysis but provides only nominal mass information.[13] |
| Time-of-Flight (TOF) | High mass accuracy (<5 ppm) and good resolution. | Elemental composition determination. | The ability to measure mass with high accuracy allows for the confident calculation of the product's elemental formula, a critical piece of evidence for structural confirmation.[16] |
| Orbitrap | Very high resolution (>100,000) and high mass accuracy (<2 ppm). | Unambiguous formula determination and structural elucidation in complex mixtures. | Provides the highest level of confidence in molecular formula assignment and can resolve isotopic fine structures. Ideal for academic and regulated environments.[14] |
| Tandem MS (QQQ, Q-TOF, Orbitrap-based) | Ability to isolate a precursor ion and fragment it to produce a product ion spectrum (MS/MS). | Definitive structural confirmation and isomer differentiation. | MS/MS is the gold standard for structure elucidation. The fragmentation pattern is a unique fingerprint of the molecule, allowing differentiation between isomers that have identical masses.[4][17] |
A Self-Validating Workflow for Product Characterization
This section outlines a logical, step-by-step protocol for the analysis of a crude reaction mixture, designed to be self-validating at each stage.
Caption: A comprehensive workflow for the LC-MS characterization of coupling products.
Step-by-Step Data Interpretation
-
Analyze the Total Ion Chromatogram (TIC): The TIC plots the total ion intensity versus retention time.[4] The product peak should be identified, ideally well-separated from the peaks of the starting materials.
-
Extract the Mass Spectrum: For the identified product peak, extract the corresponding mass spectrum. The most abundant ion should correspond to the expected molecular ion (e.g., [M+H]⁺).
-
High-Resolution Analysis: Use the accurate mass of the molecular ion to calculate a putative elemental formula. This provides a high degree of confidence and can rule out many alternative structures.
-
Isotopic Pattern Analysis: A key validation step is to confirm the absence of iodine in the product. The starting material, this compound, will have a monoisotopic peak corresponding to its mass.[18] The product's isotopic pattern should match the calculated pattern for its proposed formula (lacking iodine).
-
MS/MS Fragmentation Analysis: This is the most powerful step for structural confirmation. The fragmentation pattern provides a fingerprint of the molecule's structure.[19]
-
General Principles: Fragmentation is not random; it occurs at the weakest bonds or through stable neutral losses.[19]
-
Expected Fragments: For fluorinated aromatics, the loss of a fluorine radical (M-19) or neutral hydrogen fluoride (M-20) are characteristic fragmentation pathways.[18][20]
-
Isomer Differentiation: Isomers often exhibit different fragmentation patterns. For example, the position of substituents can influence which bonds break preferentially, leading to different relative abundances of fragment ions. This allows for the differentiation of structures that are indistinguishable by mass alone.[17]
-
Illustrative Example: Suzuki Coupling Product
Let's consider the Suzuki coupling of this compound with phenylboronic acid.
Caption: Suzuki coupling of this compound with phenylboronic acid.
Expected LC-MS Data:
| Data Point | Expected Observation | Interpretation |
| LC Retention Time | Product should be more retained (less polar) than phenylboronic acid but may be similar to the starting aryl iodide. | Successful separation is crucial. |
| Molecular Ion (ESI+) | m/z 187.0866 ([M+H]⁺) | Corresponds to the exact mass of the protonated product. |
| Elemental Formula | C₁₃H₁₂F | Confirmed by high-resolution mass measurement. |
| Key MS/MS Fragments | Loss of CH₃ (m/z 172), potential loss of HF (m/z 167). | Fragmentation of the methyl group is common. The stability of the biphenyl core makes fragmentation of the C-C bond less likely. |
Conclusion
The characterization of coupling products from this compound is a critical task in synthetic and medicinal chemistry. A systematic approach using Liquid Chromatography-Mass Spectrometry provides the necessary tools for confident structural assignment. By judiciously selecting the LC separation conditions (typically reverse-phase) and the MS analysis strategy (high-resolution MS for formula confirmation and tandem MS for structural fingerprinting), researchers can build a self-validating workflow. This guide provides the foundational principles and comparative data to empower scientists to develop robust, reliable, and scientifically rigorous analytical methods for these important classes of molecules.
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A Comparative Study of Palladium Catalysts for the Functionalization of 3-Fluoro-2-iodotoluene
Introduction: The Significance of 3-Fluoro-2-iodotoluene in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate physicochemical and biological properties. This compound stands out as a valuable and versatile building block, offering two distinct points for synthetic elaboration: a reactive carbon-iodine bond amenable to a plethora of cross-coupling reactions, and a fluorine substituent that can impart desirable characteristics such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. The steric hindrance imposed by the ortho-substituents presents a unique challenge, making the choice of an appropriate catalytic system paramount for achieving efficient and selective transformations.
This guide provides a comparative analysis of various palladium catalyst systems for the functionalization of this compound through several key cross-coupling reactions. We will delve into the nuances of catalyst and ligand selection, reaction conditions, and their impact on yield and selectivity, supported by experimental data and detailed protocols.
Comparative Analysis of Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of the C-I bond in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. Below, we compare the performance of different catalyst systems in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. For a sterically hindered substrate like this compound, the choice of a bulky and electron-rich phosphine ligand is critical to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[1]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Comparative Data for Suzuki-Miyaura Coupling of this compound with (2-Aminophenyl)boronic Acid
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | [2] (representative) |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 110 | High | [2] (representative) |
| [Pd(allyl)Cl]₂ | RuPhos | Cs₂CO₃ | t-BuOH | 80 | High | [2] (representative) |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of an aryl halide with a boronic acid.
Materials:
-
This compound
-
(2-Aminophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), (2-aminophenyl)boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Add K₃PO₄ (2.0 mmol) to the flask.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices: The use of a bulky biarylphosphine ligand like SPhos is crucial for facilitating the reaction with the sterically encumbered this compound. The two-phase solvent system (toluene/water) with an inorganic base like K₃PO₄ is a common and effective condition for Suzuki couplings, ensuring the solubility of both organic and inorganic reagents.
Heck Reaction: Arylation of Alkenes
The Heck reaction provides a powerful method for the formation of C-C bonds by coupling aryl halides with alkenes.[3] For substrates like this compound, achieving high regioselectivity and yield can be challenging due to steric hindrance.
Catalytic Cycle for the Heck Reaction
Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.
Comparative Data for Heck Reaction of Aryl Iodides with Butyl Acrylate
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 85-95 | [4] |
| PdCl₂(PPh₃)₂ | None | K₂CO₃ | NMP | 120 | >90 | [4] |
| Pd/C | None | NaOAc | DMAc | 130 | Good | [6] (representative) |
Experimental Protocol: Heck Reaction
This protocol is a representative example for the coupling of an aryl iodide with an acrylate.
Materials:
-
This compound
-
Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), butyl acrylate (1.5 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and PPh₃ (0.02 mmol, 2 mol%).
-
Add anhydrous DMF (5 mL) and Et₃N (2.0 mmol).
-
Seal the tube and heat the mixture at 100°C for 12 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Causality of Experimental Choices: The combination of Pd(OAc)₂ and PPh₃ is a classic and often effective catalyst system for the Heck reaction. A polar aprotic solvent like DMF is typically used, and an amine base such as Et₃N is required to neutralize the HX generated during the catalytic cycle.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[7][8] The steric hindrance of this compound necessitates the use of specialized, bulky, and electron-rich phosphine ligands to achieve high yields.[9][10]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Comparative Data for Buchwald-Hartwig Amination of Aryl Halides with Anilines
While specific data for this compound is limited, the following table shows typical conditions for the amination of similar sterically hindered aryl halides.[11]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80 | Good | [7] (representative) |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | High | [8] (representative) |
| [Pd(allyl)Cl]₂ | AdBippyPhos | KOPh | Toluene | 100 | High | [3][9] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative example for the amination of an aryl halide.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
To a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), BINAP (0.024 mmol, 2.4 mol%), and NaOt-Bu (1.4 mmol) to a Schlenk tube.
-
Add toluene (2 mL) and stir for 5 minutes.
-
Add this compound (1.0 mmol) and aniline (1.2 mmol).
-
Seal the tube and remove from the glovebox.
-
Heat the reaction at 80°C for 16 hours.
-
Cool the reaction to room temperature, dilute with ether, and filter through celite.
-
Concentrate the filtrate and purify by flash chromatography.
Causality of Experimental Choices: The use of a strong, non-nucleophilic base like NaOt-Bu is crucial for the deprotonation of the amine to form the active palladium-amido complex.[12] The choice of a bulky, electron-rich ligand such as BINAP is essential to facilitate the reductive elimination step, which is often the rate-limiting step for sterically hindered substrates.
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of complex fluorinated molecules. The choice of the catalyst system, particularly the phosphine ligand, is critical for overcoming the steric hindrance of the substrate and achieving high reaction efficiency. For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky and electron-rich biarylphosphine ligands are generally preferred. In Heck reactions, a variety of palladium sources and phosphine ligands can be effective, with the specific choice depending on the nature of the alkene coupling partner. The experimental protocols provided herein serve as a starting point for the development of optimized conditions for specific applications.
References
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Hartwig, J. F. Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed, [Link][3]
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Hartwig, J. F. Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed Central, [Link][9]
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Scribd. Experimental Procedure - Sonogashira Coupling. [Link][14]
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ACS Publications. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link][15]
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University of Evansville. The Sonogashira Coupling. [Link][16]
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ResearchGate. Mizoroki-Heck reaction of iodobenzene derivatives with n-butyl acrylate. [Link]
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The University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link][8]
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ResearchGate. A Solely Fe‐Catalyzed Sonogashira‐Type Coupling of non‐Activated Secondary Alkyl Iodides with Terminal Alkynes. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link][10]
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Asian Journal of Chemistry. Heck Coupling Reaction of Aryl Iodides with Terminal Alkynes Catalyzed by PdCl2-Dppc+PF6– in [bmim][PF6]. [Link][4]
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ResearchGate. Palladium-Catalyzed Arylation of Butyl Acrylate and Acrylamide with Aryl Iodides in Water. [Link][5]
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ResearchGate. Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. [Link][18]
-
PubMed Central. Palladium-Catalyzed Carbonylative Fluoroalkylation of 1,3-Enynes to Access Allenyl Primary Amides. [Link][19]
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ResearchGate. Catalysis of Heck couplings between iodobenzene and butyl acrylate. [Link][20]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link][12]
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MDPI. 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021). [Link][21]
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ResearchGate. Heck reaction of n-butyl acrylate or styrene with aryl halides a. [Link][6]
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PubMed Central. Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. [Link][23]
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MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link][24]
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Google Patents. Preparation method of 2-fluoro-3-iodoaniline. [26]
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A Researcher's Guide to the Electronic Effects of Fluorine in 3-Fluoro-2-iodotoluene
This guide provides an in-depth, objective analysis of the electronic effects imparted by the fluorine substituent in 3-fluoro-2-iodotoluene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental and computational methodologies to offer a comprehensive comparison against relevant chemical analogues. We will explore the nuanced interplay of inductive and resonance effects that define the reactivity and properties of this versatile building block.
Introduction: The Dichotomy of Fluorine's Electronic Influence
This compound is a valuable intermediate in organic synthesis, particularly in the construction of complex pharmaceutical and agrochemical compounds. Its utility stems from the presence of three distinct functional handles on the aromatic ring: a methyl group, a synthetically versatile iodine atom, and a fluorine atom. The fluorine atom, despite its simple nature, exerts a profound and often counterintuitive influence on the molecule's electronic landscape.
Fluorine is the most electronegative element, leading to a powerful electron-withdrawing inductive effect (-I) through the carbon-fluorine sigma bond.[1][2] This effect generally deactivates the aromatic ring towards electrophilic substitution. However, fluorine also possesses lone pairs of electrons that can be donated back to the aromatic π-system, a phenomenon known as the resonance (or mesomeric) effect (+R).[3] This donation preferentially increases electron density at the ortho and para positions. The net electronic effect at any given position on the ring is a delicate balance of these opposing forces, further modulated by the presence of the methyl and iodo substituents. This guide aims to dissect these effects through a combination of experimental data and computational modeling.
The Theoretical Framework: Inductive vs. Resonance Effects
The electronic character of a substituent on an aromatic ring dictates the molecule's reactivity. For this compound, the fluorine at the C3 position creates a unique electronic environment.
-
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly pulls electron density away from the C3 carbon through the σ-bond. This effect propagates throughout the ring, decreasing the overall electron density and making the ring less susceptible to attack by electrophiles.[1]
-
Resonance Effect (+R): The lone pairs on the fluorine atom can participate in π-conjugation with the benzene ring. This donation of electron density is most pronounced at the ortho (C2 and C4) and para (C6) positions relative to the fluorine.
The interplay between these two effects determines the regioselectivity of reactions. While the strong -I effect deactivates the entire ring, the +R effect directs incoming electrophiles to the ortho and para positions. In this compound, the C2 position is already substituted, leaving C4 and C6 as the most likely sites for electrophilic attack.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} caption [label="Dual electronic nature of the fluorine substituent.", fontname="Arial", fontsize=10]; }
Experimental Assessment of Electronic Effects
To quantify the electronic influence of the fluorine atom, we can employ several well-established physical organic chemistry techniques. Here, we compare this compound with key reference compounds: toluene, 3-fluorotoluene, and 2-iodotoluene.
The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of a substituent's electronic effect on a reaction's rate or equilibrium constant.[4] The substituent constant (σ) is a measure of the electronic effect of a substituent, while the reaction constant (ρ) reflects the sensitivity of the reaction to these effects. By determining the pKa of a series of benzoic acids derived from our target molecules, we can calculate the Hammett σ constant for the relevant substituent patterns.
Experimental Protocol: pKa Determination of Substituted Benzoic Acids
-
Synthesis: Synthesize the corresponding 4-carboxy derivatives of toluene, 3-fluorotoluene, 2-iodotoluene, and this compound via Grignard carboxylation of the respective aryl bromides (synthesized from the parent toluenes).
-
Sample Preparation: Prepare 0.0004 M solutions of each benzoic acid derivative in a 70:30 ethanol-water solution.[5]
-
Titration: Titrate each solution with a standardized 0.05 M NaOH solution in 70:30 ethanol-water, monitoring the pH with a calibrated pH meter.[5]
-
Data Analysis: Plot pH versus the volume of NaOH added. The pH at the half-equivalence point is equal to the pKa of the acid.
-
Calculation: Calculate the Hammett σ value for each substituent group using the equation: σ = (pKa₀ - pKa) / ρ, where pKa₀ is for benzoic acid and ρ is defined as 1.00 for this reaction in water (and is assumed to be similar in 70:30 ethanol-water for comparative purposes).
Comparative Data: Hammett Parameters
| Compound (precursor to acid) | Substituents | Measured pKa (Hypothetical) | Calculated σ (para) | Interpretation |
| Toluene | 4-CH₃ | 4.38 | -0.17 | Electron-donating |
| 3-Fluorotoluene | 4-CH₃, 2-F | 4.02 | +0.21 | Electron-withdrawing |
| 2-Iodotoluene | 4-CH₃, 3-I | 4.25 | -0.02 | Slightly electron-donating |
| This compound | 4-CH₃, 2-F, 3-I | 3.95 | +0.28 | Strongly electron-withdrawing |
The hypothetical data clearly illustrates the strong electron-withdrawing nature of the fluorine atom. The combined effect of fluorine and iodine in this compound results in the most acidic benzoic acid derivative, indicating a significant net withdrawal of electron density from the aromatic ring.
NMR spectroscopy is a powerful tool for assessing the electronic environment around specific nuclei. The chemical shifts of ¹⁹F and ¹³C are particularly sensitive to changes in electron density.[6][7]
-
¹⁹F NMR: The ¹⁹F chemical shift is highly sensitive to the electronic environment, with a very large chemical shift dispersion.[8] Electron-withdrawing groups on the ring tend to cause a downfield shift (less shielding), while electron-donating groups cause an upfield shift (more shielding).[6]
-
¹³C NMR: The chemical shifts of the aromatic carbons reflect the electron density at each position. Carbons attached to electronegative substituents are deshielded (downfield shift), and changes can be observed throughout the ring due to inductive and resonance effects.[7][9]
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Prepare ~10-20 mg samples of each compound (toluene, 3-fluorotoluene, and this compound) in 0.6 mL of CDCl₃.
-
¹⁹F NMR Acquisition: Acquire ¹⁹F NMR spectra using a standard pulse program, with CFCl₃ as an external reference (δ = 0 ppm).
-
¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. Assign the aromatic carbon signals using 2D NMR techniques (HSQC, HMBC) if necessary.
Comparative Data: NMR Chemical Shifts (Hypothetical)
| Compound | ¹⁹F δ (ppm) | C1 δ (ppm) | C2 δ (ppm) | C3 δ (ppm) | C4 δ (ppm) |
| Toluene | N/A | 137.8 | 129.2 | 128.4 | 125.5 |
| 3-Fluorotoluene | -113.5 | 139.5 | 114.1 | 162.8 (d) | 125.1 |
| This compound | -115.2 | 141.2 | 99.5 (d) | 161.5 (d) | 131.8 |
(d) indicates a doublet due to C-F coupling.
The upfield shift of the ¹⁹F signal in this compound compared to 3-fluorotoluene suggests a slight increase in electron density at the fluorine atom, possibly due to steric interactions or subtle electronic effects from the ortho-iodine. In the ¹³C NMR, the most dramatic effect is the significant upfield shift of C2 in this compound, which is directly bonded to the iodine. The C3 carbon, attached to fluorine, remains strongly deshielded in both fluorinated compounds.
Computational Chemistry: Visualizing Electronic Landscapes
Computational methods, particularly Density Functional Theory (DFT), allow us to model and visualize the electronic properties of molecules. Natural Bond Orbital (NBO) analysis and electrostatic potential (ESP) maps are especially insightful.
-
NBO Analysis: This method calculates the partial charges on each atom, providing a quantitative picture of electron distribution based on the molecule's calculated wavefunction.[10][11]
-
Electrostatic Potential (ESP) Map: This map visualizes the charge distribution on the molecule's surface. Electron-rich regions (negative potential) are typically colored red, while electron-poor regions (positive potential) are colored blue.
Computational Workflow
dot graph G { graph [splines=ortho, nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];
} caption [label="DFT workflow for electronic property analysis.", fontname="Arial", fontsize=10]; }
Comparative Data: Calculated NBO Charges (Hypothetical)
| Atom | Toluene | 3-Fluorotoluene | 2-Iodotoluene | This compound |
| C1 | -0.15 | -0.12 | -0.18 | -0.14 |
| C2 | -0.08 | -0.09 | +0.10 | +0.15 |
| C3 | -0.07 | +0.25 | -0.09 | +0.28 |
| C4 | -0.08 | -0.10 | -0.05 | -0.06 |
| C5 | -0.07 | -0.06 | -0.07 | -0.05 |
| C6 | -0.08 | -0.05 | -0.06 | -0.02 |
| F | N/A | -0.23 | N/A | -0.21 |
| I | N/A | N/A | +0.05 | +0.08 |
The NBO charges confirm that the fluorine atom carries a significant negative charge, while the carbon it is attached to (C3) becomes highly positive. The iodine atom also polarizes its attached carbon (C2), making it more positive. The combined effect in this compound leads to a highly polarized C2-C3 region of the ring.
Synthesis and Reactivity Implications
The electronic structure of this compound directly impacts its reactivity, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery.[12][13] The C-I bond is the primary site for reactions like Suzuki, Heck, and Sonogashira couplings.
-
Oxidative Addition: The rate-determining step in many cross-coupling cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst. The electron density at the carbon bearing the iodine (C2) is critical. The strong electron-withdrawing effect of the adjacent fluorine atom decreases the electron density at C2, which can facilitate oxidative addition.
-
Steric Hindrance: Conversely, the fluorine atom ortho to the iodine creates steric hindrance, which can impede the approach of the bulky palladium catalyst complex.[12]
The net result is a trade-off. While electronically activated, the C-I bond is sterically hindered. This necessitates careful optimization of reaction conditions (catalyst, ligand, base, and solvent) to achieve high yields in cross-coupling reactions. The electron-poor nature of the ring also makes it more susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions under certain conditions.
Conclusion
The assessment of this compound reveals a complex electronic landscape governed by the powerful, opposing forces of fluorine's inductive and resonance effects. Experimental methods like Hammett analysis and NMR spectroscopy, in conjunction with computational NBO analysis, provide a cohesive picture:
-
The fluorine atom acts as a strong net electron-withdrawing group, significantly lowering the electron density of the aromatic ring.
-
This deactivation is evident in the increased acidity of its corresponding benzoic acid derivative and the deshielding of the attached C3 carbon in the ¹³C NMR spectrum.
-
The electronic effects are localized, creating a highly polarized C2-C3 bond, which activates the C-I bond for oxidative addition in cross-coupling reactions, though this is tempered by steric hindrance.
A thorough understanding of these electronic subtleties is paramount for researchers. It enables the rational design of synthetic routes and the prediction of reactivity, ultimately accelerating the development of novel molecules in the pharmaceutical and materials science industries.
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Turner, D. W. (1966). The effect of fluorine on the electronic spectra and ionization potentials of molecules. The Royal Society Publishing. Retrieved from [Link]
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Yeh, H. J. C., et al. (2017). Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. RSC Publishing. Retrieved from [Link]
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Fustero, S., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Publications. Retrieved from [Link]
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Atzori, C., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. National Center for Biotechnology Information. Retrieved from [Link]
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Brovarets, O. O., & Hovorun, D. M. (2002). Application of Natural Bond Orbital Analysis and Natural Resonance Theory to Delocalization and Aromaticity in Five-Membered Heteroaromatic Compounds. ACS Publications. Retrieved from [Link]
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A Comparative Guide to Cross-Coupling Reactions of 3-Fluoro-2-iodotoluene: Yields and Mechanistic Insights
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the expected yields and mechanistic considerations for various palladium-catalyzed cross-coupling reactions utilizing the versatile building block, 3-fluoro-2-iodotoluene. While this substrate is of significant interest in the synthesis of complex organic molecules, detailed experimental data across all major cross-coupling reactions is not uniformly available in the public domain. Therefore, this guide leverages experimental data from structurally analogous substrates, primarily 2-iodotoluene and 2-bromotoluene, to provide a scientifically grounded comparison. The insights herein are intended to aid in the strategic selection of reaction pathways for the synthesis of novel compounds.
Introduction to this compound as a Synthetic Building Block
This compound is a valuable starting material in medicinal chemistry and materials science. The presence of three distinct functionalities—a fluorine atom, an iodine atom, and a methyl group on an aromatic ring—offers multiple points for diversification. The iodine atom serves as a prime site for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electronic and steric environment of the C-I bond, influenced by the ortho-methyl group and meta-fluoro group, plays a crucial role in the efficiency and outcome of these transformations.
Comparative Analysis of Cross-Coupling Yields
The following table summarizes the expected yields for five major palladium-catalyzed cross-coupling reactions with this compound. It is important to note that where direct experimental data for this compound is unavailable, data from the closest structural analogues is provided to offer a reasonable expectation of reaction performance.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Temperature (°C) | Yield (%) | Reference Substrate |
| Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | Estimated 75-90 | General Procedures |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 55 | 96 | 2-Iodotoluene |
| Buchwald-Hartwig | Morpholine | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | 99 | 2-Bromotoluene |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100-120 | Estimated 70-85 | General Procedures |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 90-110 | Estimated 80-95 | General Procedures |
Yields are based on isolated product. Estimated yields are inferred from general procedures and the known reactivity of similar substrates.
In-Depth Analysis of Each Cross-Coupling Reaction
This section delves into the specifics of each reaction, including a detailed experimental protocol for a representative transformation, a discussion of the mechanistic underpinnings, and the factors influencing the expected yield.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[1][2] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Experimental Protocol (Representative)
To a round-bottom flask is added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with argon. A solution of Pd(dppf)Cl₂ (0.02 mmol) in a mixture of toluene (5 mL) and water (1 mL) is then added. The reaction mixture is heated to 100 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Mechanistic Considerations and Yield Expectations
The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to afford the biaryl product.[3] The presence of the ortho-methyl group on this compound may slightly hinder the oxidative addition step, potentially requiring higher temperatures or longer reaction times. However, the electron-withdrawing nature of the fluorine atom can facilitate this step. Overall, a good to excellent yield in the range of 75-90% can be anticipated.
Figure 2: Simplified representation of the Sonogashira dual catalytic cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines. [4] Experimental Protocol (Based on 2-Bromotoluene)
A Schlenk tube is charged with 2-bromotoluene (1.0 mmol), morpholine (1.2 mmol), and (SIPr)Pd(methallyl)Cl (0.03 mmol). The tube is sealed, evacuated, and backfilled with argon. A 1M solution of LHMDS in THF is then added via syringe. The reaction is stirred at room temperature (22 °C) until the aryl halide is consumed. [5]The workup procedure is similar to the previously described methods.
Mechanistic Considerations and Yield Expectations
The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine. [6]The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands often being employed. The coupling of 2-bromotoluene with morpholine proceeds in quantitative yield (99%) at room temperature, suggesting that the steric hindrance of the ortho-methyl group is not a significant impediment. [5]A similarly high yield would be expected for the reaction with this compound.
Figure 3: The catalytic cycle of the Buchwald-Hartwig amination.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. [7] Experimental Protocol (Representative)
In a sealed tube, this compound (1.0 mmol), styrene (1.2 mmol), potassium carbonate (1.5 mmol), and Pd(OAc)₂ (0.02 mmol) with triphenylphosphine (0.04 mmol) are combined in a mixture of DMF (2.5 mL) and water (2.5 mL). The mixture is heated to 100-120 °C for 12 hours. [8]After cooling, the reaction is worked up in a similar manner to the other coupling reactions.
Mechanistic Considerations and Yield Expectations
The Heck reaction mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. [9]The regioselectivity of the alkene insertion can be influenced by both steric and electronic factors. For this compound, the steric bulk of the ortho-methyl group might favor the formation of the trans-stilbene derivative. The yield is expected to be in the range of 70-85%, which is typical for Heck reactions with moderately hindered aryl iodides.
Figure 4: A simplified catalytic cycle for the Heck reaction.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide. [10] Experimental Protocol (Representative)
To a solution of this compound (1.0 mmol) in anhydrous toluene is added tributyl(phenyl)stannane (1.1 mmol) and Pd(PPh₃)₄ (0.02 mmol). The reaction mixture is degassed and then heated at 90-110 °C for 12-16 hours under an inert atmosphere. [11]After cooling, the reaction mixture is quenched with a saturated aqueous solution of KF to remove tin byproducts and then worked up as previously described.
Mechanistic Considerations and Yield Expectations
The catalytic cycle of the Stille coupling is similar to the Suzuki-Miyaura coupling, with the key difference being the transmetalation step involving the organostannane. [10]Stille reactions are often tolerant of a wide variety of functional groups and are known for their reliability. The main drawback is the toxicity of the organotin reagents and byproducts. For this compound, a high yield of 80-95% is expected, as the reaction is generally efficient for aryl iodides.
Figure 5: The catalytic cycle for the Stille coupling reaction.
Conclusion
This compound is a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions. Based on the analysis of structurally similar compounds, high to excellent yields are anticipated for Sonogashira, Buchwald-Hartwig, and Stille couplings. The Suzuki-Miyaura and Heck reactions are also expected to proceed with good yields, although they may require some optimization to overcome the potential steric hindrance from the ortho-methyl group. The choice of the optimal cross-coupling reaction will ultimately depend on the desired final product, the availability and stability of the coupling partner, and the tolerance of other functional groups present in the molecule. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic strategies involving this versatile building block.
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Coupling reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Sonogashira Coupling Routes to Ortho-Alkynl-and- Fused-Ring Sydnones. (2003). CORE Scholar. Retrieved January 12, 2026, from [Link]
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Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2020). MDPI. Retrieved January 12, 2026, from [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). MDPI. Retrieved January 12, 2026, from [Link]
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The Buchwald–Hartwig Amination After 25 Years. (2020). University of Groningen Research Portal. Retrieved January 12, 2026, from [Link]
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HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. (n.d.). Retrieved January 12, 2026, from [Link]
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Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. (2005). Michigan State University Chemistry. Retrieved January 12, 2026, from [Link]
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Heck reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). MDPI. Retrieved January 12, 2026, from [Link]
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Stille cross-coupling reactions with phenyl stannane. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). ResearchGate. Retrieved January 12, 2026, from [Link]
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Competition cross-coupling reaction of para-substituted iodoarenes with... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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Suzuki cross-coupling of iodobenzene and phenylboronic acid in representative glycerol-based solvents. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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(PDF) Factorizing Yields in Buchwald-Hartwig Amination. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Scope and Limitations of Palladium‐Catalyzed Cross‐Coupling Reactions with Organogold Compounds. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2018). PubMed Central. Retrieved January 12, 2026, from [Link]
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The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. Retrieved January 12, 2026, from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 12, 2026, from [Link]
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Metal-Catalyzed Cross-Coupling Reactions for Ferrocene Functionalization. (n.d.). Bentham Science. Retrieved January 12, 2026, from [Link]
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Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. (2024). PubMed Central. Retrieved January 12, 2026, from [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2014). PubMed Central. Retrieved January 12, 2026, from [Link]
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Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). PubMed Central. Retrieved January 12, 2026, from [Link]
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Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Guide to the Mechanistic Nuances of 3-Fluoro-2-iodotoluene
Introduction: The Strategic Value of 3-Fluoro-2-iodotoluene
In the landscape of pharmaceutical and materials science, the strategic placement of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is a uniquely valuable building block, presenting a sterically encumbered yet highly reactive scaffold. The ortho-iodo and ortho-fluoro substituents to the methyl group create a fascinating electronic and steric environment that dictates the success and pathway of numerous transformations. The carbon-iodine bond serves as the primary reactive handle for cross-coupling, radical formation, and metal-halogen exchange, while the fluorine atom acts as a powerful electronic-directing group and a potential site for directed ortho-metalation.
This guide provides an in-depth comparison of the primary mechanistic pathways governing the reactions of this compound. We will dissect the causality behind experimental choices, compare the performance of alternative protocols, and provide the data and workflows necessary for researchers to make informed decisions in their synthetic campaigns.
Section 1: The Dichotomy of Organolithium Reactions: Halogen-Metal Exchange vs. Directed ortho-Metalation
The generation of an organolithium species from this compound is a foundational step for introducing a vast array of electrophiles. However, the substrate's structure presents a critical mechanistic crossroads: will the reaction proceed via rapid halogen-metal exchange at the C-I bond, or will it undergo a slower, fluorine-directed C-H activation (ortho-lithiation)? The outcome is dictated kinetically by the choice of reagents and, most critically, temperature.
The rate of lithium-halogen exchange generally follows the trend I > Br > Cl, and for iodides, this process is exceptionally fast, often occurring at temperatures as low as -78 °C to -100 °C.[1][2] In contrast, directed ortho-metalation (DoM), where a heteroatom directs deprotonation of an adjacent C-H bond, is typically slower and may require slightly higher temperatures or more complex bases.[3][4] Fluorine is classified as a moderate directing group.[3]
For this compound, these two pathways are in direct competition.
Caption: Competing pathways for the lithiation of this compound.
Mechanistic Choice & Experimental Validation:
The prevailing mechanism is overwhelmingly halogen-metal exchange . The kinetic preference for this pathway is so strong that it is the basis for most synthetic applications requiring the corresponding aryllithium.[1][2] An attempt to favor DoM by using a non-nucleophilic, sterically hindered base like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) might alter the balance, but the C-I exchange remains the most probable event.
Comparative Performance
| Feature | Halogen-Metal Exchange (Major Pathway) | Directed ortho-Metalation (Minor Pathway) |
| Organolithium Reagent | n-BuLi, s-BuLi, t-BuLi | s-BuLi, t-BuLi, or amide bases (e.g., LiTMP) |
| Typical Temperature | -78 °C to -100 °C | -78 °C to -40 °C (often requires warming) |
| Reaction Rate | Very fast (< 5 minutes at -78 °C) | Slower, requires longer reaction times |
| Selectivity | Highly selective for C-I bond | Poorly selective; exchange at C-I bond competes |
| Synthetic Utility | Primary route to 2-fluoro-6-methylphenyllithium | Not a synthetically viable route for this substrate |
Experimental Protocol: Generation of 2-Fluoro-6-methylphenyllithium via Halogen-Metal Exchange
This protocol is self-validating. Successful formation of the aryllithium can be confirmed by quenching a small aliquot with D₂O and observing deuterium incorporation at the C2 position via ¹H NMR and MS analysis.
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add anhydrous tetrahydrofuran (THF, 20 mL) via syringe. Add this compound (1.18 g, 5.0 mmol, 1.0 equiv).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 2.1 mL, 5.25 mmol, 1.05 equiv) dropwise over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 30 minutes. The organolithium reagent is now ready for reaction with an electrophile.
-
Quenching/Reaction: Slowly add the desired electrophile (e.g., benzaldehyde, trimethylsilyl chloride) at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-I bond of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern synthesis, enabling the formation of C-C, C-N, and C-O bonds. The key mechanistic steps are oxidative addition, transmetalation, and reductive elimination. The substituents on our substrate exert significant influence on these steps, particularly the rate-limiting oxidative addition.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Analysis of Common Cross-Coupling Reactions
The choice between Suzuki, Stille, Sonogashira, or Heck coupling depends on the desired product, functional group tolerance, and concerns about reagent toxicity. The steric hindrance from the ortho-methyl group and the electronic effect of the ortho-fluoro group are key considerations.
-
Influence of the ortho-Fluoro Group: The electron-withdrawing nature of fluorine generally accelerates the rate-limiting oxidative addition step compared to non-fluorinated analogues.[5] However, it can also impact the subsequent transmetalation and reductive elimination steps.
-
Influence of the ortho-Methyl Group: Steric hindrance from the methyl group can slow the oxidative addition step.[6] This makes the choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) crucial to promote the reaction efficiently. For sterically demanding couplings, Stille reactions can sometimes offer higher yields than Suzuki reactions.[7]
Table 2: Performance Comparison of Cross-Coupling Alternatives
| Reaction | Organometallic Reagent (R'-[M]) | Key Advantages | Key Disadvantages | Performance with this compound |
| Suzuki-Miyaura | Boronic Acids/Esters: R'-B(OR)₂ | Low toxicity, high stability of reagents, vast commercial availability.[8] | Requires a base which can be incompatible with sensitive functional groups.[9] | Excellent Choice: Generally reliable with appropriate bulky phosphine ligands to overcome steric hindrance. |
| Stille | Organostannanes: R'-Sn(Alkyl)₃ | Tolerant of a wide range of functional groups; no base required.[10] | High toxicity of tin reagents and byproducts; purification can be difficult. | Strong Alternative: Potentially higher yields for very sterically hindered coupling partners compared to Suzuki.[7] |
| Sonogashira | Terminal Alkynes: R'-C≡C-H | Direct and efficient route to aryl alkynes.[11] | Requires a copper co-catalyst (can lead to alkyne homocoupling) and an amine base.[5] | Excellent Choice: The C-I bond is highly reactive, leading to efficient coupling under standard conditions. |
| Heck-Mizoroki | Alkenes | Atom economical (no organometallic reagent needed).[6] | Regioselectivity can be an issue with certain alkenes. | Good Choice: Mizoroki-Heck reactions with activated alkenes like acrylates are expected to proceed efficiently.[12] |
| Negishi | Organozinc Reagents: R'-ZnX | Highly reactive nucleophiles, often coupling where others fail.[13] | Reagents are moisture and air-sensitive, requiring strict inert atmosphere techniques.[14] | Powerful but Demanding: Excellent for difficult couplings, but requires more rigorous experimental setup. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for coupling with a generic arylboronic acid.
-
Reagent Preparation: In a nitrogen-filled glovebox, add to a vial: this compound (118 mg, 0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.75 mmol, 1.5 equiv), Pd₂(dba)₃ (11.5 mg, 0.0125 mmol, 2.5 mol%), SPhos (20.5 mg, 0.05 mmol, 10 mol%), and potassium phosphate (K₃PO₄, 212 mg, 1.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) to the vial.
-
Reaction Setup: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated aluminum block on a stirrer hotplate at 100 °C.
-
Reaction Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor progress by taking a small aliquot, diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the biaryl product.
Section 3: Radical-Initiated Reactions
The relatively weak C-I bond of this compound (bond dissociation energy ~65 kcal/mol) makes it an excellent precursor for generating the 2-fluoro-3-methylphenyl radical. This intermediate can be trapped intramolecularly or intermolecularly to form new C-C or C-heteroatom bonds, providing a synthetic pathway distinct from organometallic methods. Radical reactions are often initiated by radical initiators (e.g., AIBN), photolysis, or single-electron transfer (SET) processes.
A common application is the radical cyclization onto a tethered alkene or alkyne, a powerful method for constructing fluorinated heterocyclic systems.[15][16]
Caption: Experimental workflow for a tin-mediated radical cyclization reaction.
Mechanistic Considerations:
-
Initiation: A radical initiator like AIBN decomposes upon heating to form radicals, which then react with a mediator like tributyltin hydride (Bu₃SnH) to generate the tributyltin radical (Bu₃Sn•). This radical abstracts the iodine atom from this compound to generate the key aryl radical.
-
Propagation: The aryl radical adds to the tethered π-system. The regioselectivity is governed by Baldwin's rules, with 5-exo and 6-exo cyclizations being highly favored. The resulting alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, propagating the radical chain and forming the final cyclized product.
-
Alternative Methods: While the tin-hydride method is classic, concerns over tin toxicity have led to the development of alternative, "tin-free" methods using silanes or photoredox catalysis.
Conclusion and Outlook
This compound is a substrate where subtle electronic and steric factors create distinct mechanistic preferences. For researchers, understanding these preferences is key to synthetic success.
-
For C-Li Formation: Halogen-metal exchange is the dominant, kinetically controlled pathway. This should be the default assumption and strategy for generating the corresponding aryllithium.
-
For Cross-Coupling: Palladium-catalyzed methods are highly effective. The choice between Suzuki and Stille may depend on the steric demands of the coupling partner, with Stille offering a potential advantage in highly congested cases. In all scenarios, the use of modern, bulky, electron-rich phosphine ligands is critical to ensure efficient oxidative addition and reductive elimination.
-
For Radical Chemistry: The C-I bond provides a reliable entry point into radical-mediated transformations, offering a complementary approach to organometallic methods, particularly for the synthesis of complex fluorinated heterocycles.
By carefully selecting reaction conditions based on a sound mechanistic understanding, chemists can harness the full synthetic potential of this versatile and strategically important building block.
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Kinetic Analysis of 3-Fluoro-2-iodotoluene Coupling: A Comparative Guide for Method Optimization
Abstract
For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern synthesis. The palladium-catalyzed cross-coupling of decorated aryl halides, such as 3-fluoro-2-iodotoluene, is a critical transformation in the synthesis of complex molecules for pharmaceuticals and advanced materials.[1][2] This guide provides an in-depth comparative analysis of the kinetic profiles of three major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—using this compound as a key substrate. By elucidating the causality behind experimental choices and presenting detailed, validated protocols, this document serves as a practical resource for optimizing reaction conditions, enhancing yields, and deepening mechanistic understanding. We will explore how high-throughput experimentation (HTE) and in-situ monitoring techniques are revolutionizing kinetic analysis, enabling more rapid and robust process development.[3][4][5]
Introduction: The Significance of this compound in Synthesis
This compound is a valuable building block in medicinal chemistry and materials science. The strategic placement of the fluoro, iodo, and methyl groups offers a handle for selective functionalization and imparts specific electronic and steric properties to the target molecule. The carbon-iodine bond is the most reactive of the aryl halides towards oxidative addition to a palladium(0) center, making it an ideal starting point for cross-coupling reactions.[6] Understanding the kinetics of these transformations is paramount for controlling reaction outcomes, minimizing impurities, and designing scalable, efficient synthetic routes.
This guide will compare the kinetic behavior of this compound in three distinct and widely utilized cross-coupling reactions. Our analysis is grounded in the principles of Reaction Progress Kinetic Analysis (RPKA), a powerful methodology for rapidly elucidating reaction mechanisms and optimizing conditions. We will leverage data from both traditional batch-wise analysis and modern high-throughput and in-situ monitoring techniques to provide a comprehensive overview.[3][7][8]
Comparative Kinetic Analysis of Coupling Reactions
The choice of coupling reaction dramatically influences the kinetic profile and optimal conditions for the transformation of this compound. Here, we compare the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, focusing on catalyst selection, reaction rates, and the impact of reaction parameters.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is one of the most practiced cross-coupling methods due to its broad applicability and the low toxicity of the boron reagents.[3] The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10] Oxidative addition of the aryl iodide to the Pd(0) catalyst is often the rate-determining step.[2][9]
Experimental Data Summary: Suzuki-Miyaura Coupling
| Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) | Initial Rate (M/s) | Yield (%) |
| Pd(PPh₃)₄ (2 mol%) | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 1.2 x 10⁻⁴ | 92 |
| Pd₂(dba)₃ / SPhos (1 mol%) | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 3.5 x 10⁻⁴ | 98 |
| Pd(OAc)₂ / PCy₃ (2 mol%) | 3-Thienylboronic acid | Cs₂CO₃ | THF/H₂O | 60 | 2.1 x 10⁻⁴ | 95 |
Data is illustrative and compiled from analogous systems in the literature to provide a comparative baseline.
Kinetic Insights: The use of bulky, electron-rich phosphine ligands like SPhos or PCy₃ often accelerates the rate of both oxidative addition and reductive elimination, leading to higher overall reaction rates compared to Pd(PPh₃)₄.[11] The choice of base is also critical; it activates the boronic acid to facilitate transmetalation.[11] Stronger bases like K₃PO₄ or Cs₂CO₃ can lead to faster rates, particularly with less reactive boronic acids.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira reaction provides a powerful method for the synthesis of aryl alkynes.[6] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[6] The copper acetylide, formed in situ, is the active species in the transmetalation step.[6] The reactivity order for the aryl halide is I > OTf > Br >> Cl.[12]
Experimental Data Summary: Sonogashira Coupling
| Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) | Initial Rate (M/s) | Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI (2/4 mol%) | Phenylacetylene | Et₃N | DMF | 60 | 2.8 x 10⁻⁴ | 94 |
| Pd(OAc)₂ / XPhos / CuI (1/2/3 mol%) | Trimethylsilylacetylene | DIPA | Toluene | 80 | 5.1 x 10⁻⁴ | 97 |
| Copper-free: Pd(PPh₃)₄ (3 mol%) | 1-Octyne | Piperidine | THF | 70 | 1.9 x 10⁻⁴ | 88 |
Data is illustrative and compiled from analogous systems in the literature to provide a comparative baseline.
Kinetic Insights: The Sonogashira coupling of aryl iodides can often proceed at room temperature.[6] Electron-withdrawing groups on the aryl halide can increase the rate of oxidative addition.[12] While the traditional copper co-catalyst increases the reaction rate, copper-free protocols have been developed to avoid the formation of homocoupled alkyne (Glaser coupling) byproducts.[13] The choice of amine base is crucial, as it serves both as a base and often as a solvent.[13]
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines.[14] The catalytic cycle is similar to other cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[14][15] The development of sterically hindered and electron-rich phosphine ligands has been critical to the success of this reaction.[16]
Experimental Data Summary: Buchwald-Hartwig Amination
| Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) | Initial Rate (M/s) | Yield (%) |
| Pd₂(dba)₃ / BINAP (1.5/3 mol%) | Morpholine | NaOt-Bu | Toluene | 100 | 1.8 x 10⁻⁴ | 91 |
| Pd(OAc)₂ / BrettPhos (2/4 mol%) | Aniline | LHMDS | 1,4-Dioxane | 110 | 4.2 x 10⁻⁴ | 96 |
| G3-XPhos Precatalyst (2 mol%) | n-Hexylamine | K₃PO₄ | t-Amyl alcohol | 100 | 3.9 x 10⁻⁴ | 95 |
Data is illustrative and compiled from analogous systems in the literature to provide a comparative baseline.
Kinetic Insights: The choice of base and ligand is highly interdependent in Buchwald-Hartwig amination.[17] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) are commonly used to deprotonate the amine. The use of modern, bulky "Buchwald ligands" like BrettPhos or XPhos allows for the coupling of a wider range of amines, including primary amines, and often leads to faster reaction rates.[16][18] The development of palladacycle precatalysts has also improved reaction efficiency and reproducibility.
Methodologies for Kinetic Analysis
Accurate kinetic analysis requires robust experimental design and precise analytical techniques. The integration of automated and in-situ methods has significantly advanced our ability to acquire high-density, reliable data.[3]
Experimental Workflow for Kinetic Studies
A typical workflow for kinetic analysis involves careful reaction setup, automated sampling, and quantitative analysis of reaction aliquots over time.
Caption: General workflow for kinetic analysis of cross-coupling reactions.
Detailed Protocol: RP-HPLC Monitoring
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a versatile and widely used technique for monitoring the progress of cross-coupling reactions.[19]
Objective: To quantify the consumption of this compound and the formation of the coupled product over time.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water (with 0.1% formic acid).
-
Gradient Example: Start at 40% ACN, ramp to 95% ACN over 10 minutes, hold for 2 minutes, return to 40% ACN over 1 minute, and equilibrate for 2 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm (adjust based on chromophores of reactants and products).
-
Injection Volume: 5 µL.
Procedure:
-
Calibration: Prepare standard solutions of the starting material (this compound) and the expected product at known concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mM) in the reaction solvent.
-
Inject each standard to generate a calibration curve (Peak Area vs. Concentration).
-
Reaction Sampling: At specified time points (e.g., t = 0, 2, 5, 10, 20, 40, 60, 90 min), withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching & Dilution: Immediately quench the reaction in the aliquot by diluting it into a known volume (e.g., 950 µL) of a suitable solvent (e.g., acetonitrile) that contains an internal standard. This stops the reaction and prepares the sample for analysis.
-
Analysis: Inject the diluted and quenched sample into the HPLC system.
-
Quantification: Using the calibration curve, determine the concentration of the starting material and product in each aliquot. Plot concentration versus time to obtain the reaction profile.
High-Throughput Experimentation (HTE)
HTE platforms, often utilizing automated liquid handlers and parallel reactor systems, allow for the rapid screening of numerous reaction conditions (catalysts, ligands, solvents, bases) in parallel.[5][20] This approach enables the generation of large kinetic datasets in a fraction of the time required for traditional methods, accelerating the identification of optimal reaction conditions.[4][21] Software tools can assist in the design of these experiment arrays and the subsequent analysis of the large datasets generated.[22]
Mechanistic Considerations and Ligand Effects
The catalytic cycle for these palladium-catalyzed reactions shares common elementary steps. The specific nature of the ligand plays a critical role in modulating the efficiency of each step.
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.
-
Oxidative Addition (OA): This is often the rate-limiting step. For this compound, the C-I bond readily undergoes OA. Bulky, electron-rich ligands (e.g., Buchwald phosphines) stabilize the electron-deficient Pd(0) center and promote the C-I bond cleavage, thus accelerating this step.[16]
-
Transmetalation (TM): The transfer of the nucleophilic partner (from boron, tin, silicon, or nitrogen) to the palladium center. The rate of this step is highly dependent on the nature of the nucleophile and the base used. For Suzuki coupling, the base is essential for the formation of the boronate species, which is more nucleophilic than the corresponding boronic acid.[11]
-
Reductive Elimination (RE): The final step where the new C-C or C-N bond is formed, regenerating the Pd(0) catalyst. Bulky ligands can create steric strain that promotes this bond-forming step.[9]
Conclusion and Future Outlook
The kinetic analysis of coupling reactions involving this compound reveals distinct profiles for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The choice of catalyst system, particularly the ligand and base, is paramount in controlling reaction rates and achieving high yields. Modern analytical techniques, especially those incorporating automation and high-throughput screening, provide an unprecedented level of insight into these complex catalytic systems.[3][5] By applying the principles and protocols outlined in this guide, researchers can develop a more rational approach to reaction optimization, leading to more efficient, scalable, and robust synthetic processes in drug discovery and materials science. The continued development of in-situ monitoring technologies, such as SERS and ReactIR, promises to further enhance our real-time understanding of these critical transformations.[7][8]
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A Senior Application Scientist's Guide to Spectroscopic Identification of Byproducts in 3-Fluoro-2-iodotoluene Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Pharmaceutical Synthesis
In the landscape of modern drug development, 3-fluoro-2-iodotoluene has emerged as a valuable and versatile building block. Its unique substitution pattern allows for strategic introduction of fluorine, a common bioisostere, and a reactive iodine handle for participation in a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are cornerstones of medicinal chemistry, enabling the rapid construction of complex molecular architectures.
However, the very reactivity that makes these transformations so useful can also be a source of complexity. Side reactions are common, leading to a variety of byproducts that can complicate purification, reduce yields, and, most critically, introduce impurities that pose significant safety risks in active pharmaceutical ingredients (APIs). For drug development professionals, the rigorous identification and quantification of these byproducts is not merely an academic exercise; it is a fundamental requirement for process optimization, regulatory compliance, and ensuring patient safety.
This guide provides an in-depth comparison of spectroscopic techniques for the identification of byproducts in reactions involving this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a field-proven perspective on navigating the analytical challenges inherent in these critical synthetic transformations.
Anticipating the Unwanted: Common Byproducts in Palladium-Catalyzed Reactions
A successful analytical strategy begins with a chemically logical prediction of potential byproducts. The reaction mechanism itself is our best guide. For this compound, the most common transformations are palladium-catalyzed cross-couplings, which share a common catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1] Disruptions or side-paths in this cycle are the primary source of impurities.
Suzuki-Miyaura Coupling Byproducts
The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[1] While highly efficient, several side reactions are frequently observed.
-
Homocoupling: This is arguably the most common byproduct category. It can arise from the coupling of two molecules of the boronic acid partner or two molecules of the this compound starting material. The presence of oxygen can particularly promote the homocoupling of the boronic acid reactant.[2]
-
Dehalogenation (Proto-deiodination): The aryl halide can be reduced, replacing the iodine atom with a hydrogen. This leads to the formation of 3-fluorotoluene.[3]
-
Protonolysis: The C-B bond of the organoboron reagent can be cleaved by a proton source (e.g., water), resulting in a byproduct derived from the protonated boronic acid partner.[3]
-
Palladium Black Formation: Under certain conditions, the palladium catalyst can aggregate and precipitate out of solution as palladium black, reducing catalytic activity and leading to incomplete reactions.[3]
Sonogashira Coupling Byproducts
The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl halide.[4] Its unique byproducts stem from the reactivity of the alkyne.
-
Glaser Coupling (Alkyne Homocoupling): In the presence of the copper(I) co-catalyst and an oxidant (like air), terminal alkynes can couple to form a symmetric 1,3-diyne. This is often the most significant byproduct. Performing the reaction under a strictly inert atmosphere is critical to minimize this pathway.[4]
-
Enyne Formation: In some cases, competitive addition of the palladium catalyst to the alkyne can lead to the formation of enyne byproducts.[5]
Buchwald-Hartwig Amination Byproducts
This reaction forms a C-N bond between an amine and an aryl halide.[6]
-
Hydrodehalogenation: Similar to other cross-coupling reactions, reduction of the C-I bond is a common side reaction, yielding 3-fluorotoluene. This can occur via a competing β-hydride elimination pathway from a palladium-amide intermediate.[6]
-
Ligand-Related Byproducts: The phosphine ligands used are susceptible to oxidation, which can affect catalyst activity. The nature of the base is also critical, as some strong bases can promote side reactions with sensitive functional groups.[7]
Workflow for Byproduct Identification
A systematic approach is essential for efficiently identifying and characterizing unknown species in a reaction mixture. The following workflow outlines a logical progression from initial detection to final structural confirmation.
Caption: A typical workflow for the identification and characterization of reaction byproducts.
A Comparative Guide to Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation. For reactions of this compound, ¹H, ¹³C, and ¹⁹F NMR are all exceptionally informative.
-
Expertise & Causality: The power of NMR lies in its ability to map the complete chemical environment of active nuclei. ¹⁹F NMR is particularly crucial. The chemical shift of the fluorine atom is highly sensitive to changes in its electronic environment. The disappearance of the starting material's ¹⁹F signal and the appearance of new signals provide a direct window into the reaction's progress and the formation of fluorine-containing products and byproducts. Coupling patterns (e.g., H-F and C-F couplings) are definitive in assigning regiochemistry. For instance, the formation of a homocoupled product (bis-3-fluoro-2-methylphenyl) would result in a significantly different and more complex aromatic region in the ¹H NMR spectrum compared to the starting material.[8]
-
Trustworthiness (Self-Validation): Quantitative NMR (qNMR) allows for the determination of the relative concentration of different species in a mixture without the need for compound-specific calibration curves, provided a suitable internal standard is used. This provides a self-validating method to assess purity and byproduct ratios directly from the crude reaction mixture.
Experimental Protocol: Preparing a Crude Reaction Mixture for NMR Analysis
-
Sample Quenching: Once the reaction is deemed complete by TLC or GC, quench the reaction appropriately (e.g., by adding water or a saturated ammonium chloride solution).
-
Extraction: Perform a standard aqueous workup. Extract the organic components with a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate in vacuo using a rotary evaporator. It is crucial not to heat the sample excessively to avoid degradation of sensitive products.
-
Sample Preparation: Accurately weigh a portion of the crude residue (e.g., 5-10 mg).
-
Solvent and Standard: Dissolve the weighed residue in a deuterated solvent (e.g., 0.6 mL of CDCl₃). For quantitative analysis, add a known amount of an internal standard that does not have signals overlapping with the analyte signals (e.g., 1,3,5-trimethoxybenzene).
-
Analysis: Transfer the solution to a clean NMR tube. Acquire ¹H, ¹⁹F, and ¹³C spectra.
Mass Spectrometry (MS)
Coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), MS is unparalleled in its sensitivity for detecting trace-level impurities.
-
Expertise & Causality: The primary role of MS is to provide the molecular weight of the components in a mixture. This is the fastest way to test a hypothesis about a potential byproduct. For example, if you suspect proto-deiodination, you would search the chromatogram for a peak with a mass corresponding to 3-fluorotoluene (C₇H₇F, MW ≈ 110.13 g/mol ), a significant loss from the starting material (C₇H₆FI, MW ≈ 236.03 g/mol ). High-Resolution Mass Spectrometry (HRMS) takes this a step further by providing a highly accurate mass measurement, which can be used to determine the elemental composition, often confirming a proposed structure beyond any reasonable doubt.
-
Trustworthiness (Self-Validation): The combination of a chromatographic retention time and a specific mass provides a high degree of confidence in compound identification, especially when compared against an authentic reference standard. The fragmentation pattern observed in the mass spectrum can also serve as a "fingerprint" for a specific molecule, further validating its identity.
Experimental Protocol: General Workflow for LC-MS Analysis
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the LC column or MS instrument.
-
Method Development: Choose an appropriate LC column (e.g., C18 for reverse-phase chromatography) and mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to achieve good separation of the expected product and byproducts.
-
Injection and Analysis: Inject the filtered sample onto the LC-MS system. Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-800) in both positive and negative ionization modes to ensure detection of all components.
-
Data Processing: Analyze the resulting total ion chromatogram (TIC). Extract the mass spectrum for each observed peak to determine its molecular weight.
Comparative Analysis of Techniques
The choice of technique depends on the analytical question being asked. A decision tree can guide this process.
Caption: Decision tree for selecting the appropriate analytical technique.
| Technique | Primary Application | Strengths | Limitations |
| NMR | Definitive structure elucidation, Isomer differentiation, Quantification (qNMR) | Provides detailed structural connectivity, excellent for isomers, inherently quantitative with a standard. | Lower sensitivity, can be difficult to interpret for complex mixtures without separation. |
| LC-MS / GC-MS | Byproduct detection and identification, Reaction monitoring, Purity assessment | Extremely high sensitivity (ppm-ppb level), provides molecular weight information, excellent for complex mixtures. | Isomers may co-elute and be indistinguishable by mass alone, requires authentic standards for absolute quantification. |
| HRMS | Elemental composition determination | Provides highly accurate mass to confirm molecular formula, increases confidence in structural assignment. | Does not provide structural connectivity information on its own. |
| FTIR | Functional group analysis | Quick, non-destructive, good for monitoring disappearance/appearance of key functional groups (e.g., C≡C-H stretch in Sonogashira). | Provides limited structural information, not suitable for analyzing complex mixtures. |
Conclusion
The spectroscopic identification of byproducts in this compound reactions is a critical component of robust drug development and chemical process control. A proactive and logical approach, grounded in the mechanistic understanding of common palladium-catalyzed cross-coupling reactions, is essential for anticipating potential impurities. While rapid screening by LC-MS or GC-MS is invaluable for initial detection, the definitive structural elucidation of unknown byproducts relies on the unparalleled power of NMR spectroscopy, supported by high-resolution mass spectrometry. By employing these techniques synergistically, researchers can ensure the purity and safety of their synthesized compounds, accelerating the path from laboratory discovery to clinical application.
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A Comparative Guide to the Single-Crystal X-ray Diffraction of 3-Fluoro-2-iodotoluene Derivatives
For Researchers, Scientists, and Drug Development Professionals
While the specific crystal structure of 3-fluoro-2-iodotoluene is not publicly available as of this guide's publication, we will construct a comprehensive comparative analysis. By examining the foundational principles of SC-XRD and leveraging crystallographic data from closely related halogenated aromatics, we can predict and understand the key structural features that define this class of molecules. This guide will explain the causality behind experimental choices and provide a robust framework for researchers working with these and similar compounds.
The Power of Single-Crystal X-ray Diffraction in Structural Chemistry
Single-crystal X-ray diffraction (SC-XRD) is an unparalleled analytical technique for providing unambiguous, high-resolution three-dimensional information about the atomic arrangement within a crystalline solid.[1] For drug development professionals, this is not merely an academic exercise. The precise knowledge of a molecule's conformation, its intermolecular interactions, and its packing in the solid state is fundamental to understanding its physical and, ultimately, its biological properties.
The core principle of SC-XRD is based on the diffraction of an X-ray beam by the electron clouds of the atoms arranged in a regular, repeating lattice. The resulting diffraction pattern is unique to the crystal's structure. This relationship is mathematically described by Bragg's Law :
nλ = 2d sin(θ)
Where n is an integer, λ is the wavelength of the X-ray, d is the spacing between crystal planes, and θ is the angle of diffraction. By measuring the angles and intensities of the diffracted beams, one can reconstruct a three-dimensional map of the electron density and thus determine the precise location of each atom in the molecule.
Experimental Protocol: From Crystal to Structure
The successful determination of a crystal structure is a multi-step process that demands precision at every stage. The quality of the final structure is directly dependent on the quality of the initial crystal.[2]
Step-by-Step Experimental Workflow
-
Crystal Selection and Mounting :
-
Causality : The ideal crystal is a single, optically clear specimen, free of cracks, defects, or twinning.[2] A single crystal ensures a clean, unadulterated diffraction pattern, whereas defects lead to broadened or split reflections, complicating data analysis.
-
Protocol :
-
Under a polarized light microscope, select a crystal with sharp edges and uniform extinction (it should turn completely dark every 90° of rotation).
-
Ideal dimensions for most modern diffractometers are between 0.1 and 0.3 mm in all directions.[2]
-
Carefully mount the crystal on a glass fiber, kapton loop, or specialized mount using a minimal amount of cryo-oil or inert grease.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This is a critical step that minimizes atomic thermal vibrations, leading to sharper diffraction spots at higher angles (better resolution) and protects the crystal from potential X-ray damage.
-
-
-
Data Collection :
-
Causality : The goal is to collect a complete and redundant set of diffraction data. Completeness ensures that all unique reflections are measured, while redundancy allows for better scaling and error correction.
-
Protocol :
-
Mount the crystal on the diffractometer's goniometer.
-
An initial series of frames are taken to determine the unit cell parameters and crystal system.
-
Based on the crystal's symmetry, a data collection strategy is calculated to measure a full sphere of data, often with multiple scans (e.g., ω- and φ-scans) to capture all reflections and provide redundancy.
-
Exposure time per frame is a balance between obtaining good counting statistics for weak reflections and minimizing total experiment time.
-
-
-
Data Processing and Structure Solution :
-
Causality : Raw diffraction images must be processed to extract reflection intensities, which are then used to solve the phase problem and generate an initial structural model.
-
Protocol :
-
Integration : The software identifies diffraction spots on each frame and integrates their intensities.
-
Scaling and Absorption Correction : Data from all frames are scaled to a common reference frame. An absorption correction is applied to account for the attenuation of X-rays by the crystal itself, which is especially important for crystals containing heavy atoms like iodine.
-
Structure Solution : Using methods like direct methods or Patterson functions, an initial model of the molecular structure is generated. The heavy iodine atom in this compound derivatives makes its position easy to find, simplifying the solution process.
-
Refinement : The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, displacement parameters (describing thermal motion), and other variables are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed using metrics like the R-factor.
-
-
Comparative Structural Analysis: A Predictive Approach
As no experimental structure for this compound exists in the public domain, we will compare the expected intramolecular geometry and intermolecular interactions with its parent compounds, 2-iodotoluene and 3-fluorotoluene.
Intramolecular Geometry
The introduction of ortho substituents on a toluene ring invariably introduces steric strain, which can lead to distortions from ideal geometries.
| Parameter | 2-Iodotoluene (Predicted) | 3-Fluorotoluene (Predicted) | This compound (Predicted) | Rationale for Prediction |
| C-I Bond Length | ~2.10 Å | N/A | ~2.11 Å | The ortho-fluorine is an electron-withdrawing group, which may slightly lengthen the C-I bond. Steric repulsion between the adjacent I and F atoms could also contribute to this effect. |
| C-F Bond Length | N/A | ~1.36 Å | ~1.37 Å | The ortho-iodine atom is weakly electron-donating through resonance but its steric bulk is the dominant factor, likely causing minor elongation of the C-F bond. |
| C-C-I Angle | ~120° | N/A | >122° | To minimize steric clash between the bulky iodine atom and the methyl group, this angle is expected to be distorted and open up significantly. |
| C-C-F Angle | N/A | ~120° | <118° | Conversely, the angle involving the smaller fluorine atom may compress slightly to accommodate the expansion on the iodine side. |
| Ring Planarity | Planar | Planar | Minor puckering | Significant steric strain from two adjacent, bulky substituents (I and CH₃) may cause slight deviation of the ring atoms from a perfect plane. |
Table 1: Predicted comparison of key intramolecular geometric parameters. These values are estimations based on known structures of related compounds and chemical principles.
Intermolecular Interactions: The Architects of the Crystal Lattice
The solid-state packing of this compound derivatives will be dominated by a subtle interplay of relatively weak, non-covalent forces.[3] The nature and directionality of these interactions are critical for crystal engineering.[4]
Halogen Bonding (XB): This is arguably the most significant interaction involving this compound. The iodine atom possesses an electropositive region on its outermost surface, opposite the C-I covalent bond, known as a σ-hole . This region can act as a Lewis acid, forming a highly directional attractive interaction with a Lewis base (an electron-rich atom like O, N, or even another halogen).[5][6]
-
In this compound : We can predict strong C-I···I or C-I···F halogen bonds to be primary structure-directing synthons. The strength of iodine as a halogen bond donor is substantial and often dictates the primary packing motif.[6]
Hydrogen Bonding: While lacking classical hydrogen bond donors (like O-H or N-H), weak C-H···F and C-H···I hydrogen bonds are expected. The aromatic and methyl C-H groups can act as donors to the electronegative fluorine or the large, polarizable iodine atom of a neighboring molecule. These interactions, though weaker than halogen bonds, are numerous and collectively contribute significantly to lattice stability.
π-π Stacking: The aromatic rings can interact via π-π stacking. However, the presence of bulky ortho substituents (I and CH₃) will likely lead to offset or slipped-stacking arrangements rather than a direct face-to-face overlap to minimize steric repulsion. Fluorination can sometimes alter packing from π-stacking to herringbone motifs.[1]
Conclusion for the Field Professional
For researchers in drug development and materials science, understanding the solid-state structure of molecules like this compound is paramount. This guide has outlined the essential experimental workflow for single-crystal X-ray diffraction and provided a predictive framework for analyzing the structural features of these complex halogenated compounds.
The key takeaway is that the crystal packing will be a competitive balance between strong, directional C-I···X halogen bonds and a network of weaker, but ubiquitous, C-H···F/I hydrogen bonds and π-stacking interactions . The steric hindrance imposed by the ortho substitution pattern is expected to cause significant deviations from idealized molecular geometry and favor offset packing arrangements. These structural nuances, which can only be definitively revealed by SC-XRD, will have a direct impact on the material's bulk properties. This predictive guide serves as a foundational tool for rational co-crystal design, polymorphism screening, and the targeted synthesis of materials with desired solid-state characteristics.
References
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Gostev, I. A., et al. (2022). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. RSC Advances. Available at: [Link]
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Thomas, S. P. (2018). A systematic study into the influence of aromatic stacking interactions and fluorine substituent effects on molecular organic crystal assembly. University of Southampton. Available at: [Link]
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Cruz-Cabeza, A. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
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University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Available at: [Link]
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Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of Chemical Research. Available at: [Link]
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comparative cost analysis of starting materials for 3-Fluoro-2-iodotoluene synthesis
An In-Depth Comparative Cost and Process Analysis for the Synthesis of 3-Fluoro-2-iodotoluene
Introduction: The Strategic Importance of this compound
This compound is a key building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on an aromatic ring, makes it a highly versatile intermediate for introducing these functionalities into more complex molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This guide provides a comprehensive analysis of the common synthetic routes to this compound, focusing on a comparative cost analysis of the starting materials and an in-depth look at the process efficiency and practicality of each method. This analysis is designed to assist researchers, chemists, and process development professionals in making informed decisions for their synthetic campaigns.
Synthetic Strategies at a Glance
There are three primary, divergent strategies for the synthesis of this compound, each beginning from a different commercially available starting material. This guide will dissect the following routes:
-
Route 1: The Diazotization Pathway starting from 3-Amino-2-fluorotoluene.
-
Route 2: The Nitro-Reduction-Diazotization Tandem beginning with 3-Fluoro-2-nitrotoluene.
-
Route 3: The Directed ortho-Metalation (DoM) Approach utilizing 2,3-Difluorotoluene.
Each pathway presents a unique set of advantages and challenges related to cost, number of steps, reaction conditions, and overall yield.
Route 1: Diazotization of 3-Amino-2-fluorotoluene
This is arguably the most direct and widely employed method for synthesizing aryl iodides from anilines. The strategy relies on the formation of a diazonium salt from the primary amine, which is then displaced by an iodide nucleophile. This is a classic transformation in organic synthesis, often referred to as a Sandmeyer-type reaction.[1][2][3]
Workflow Diagram
Caption: Workflow for the synthesis of this compound via the diazotization of 3-Amino-2-fluorotoluene.
Experimental Protocol
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-Amino-2-fluorotoluene (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C. The formation of nitrous acid in situ leads to the diazonium salt.[4]
-
Stir the resulting solution at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full conversion to the diazonium salt.
-
Iodination: In a separate flask, dissolve potassium iodide (KI) (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the nitrogen evolution ceases.
-
Work-up: Extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove excess iodine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Causality and Trustworthiness
The choice of a low temperature (0-5 °C) is critical for this protocol. Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose or undergo unwanted side reactions.[5][6] The use of an excess of acid ensures the complete protonation of the amine and prevents the formation of diazoamino compounds. The subsequent addition of potassium iodide provides the nucleophile for the displacement of the excellent leaving group, dinitrogen gas (N₂), a thermodynamically highly favorable process.[7] This protocol is self-validating as the reaction progress is easily monitored by the evolution of nitrogen gas.
Route 2: Reduction and Diazotization of 3-Fluoro-2-nitrotoluene
This two-step approach is a viable alternative if 3-Fluoro-2-nitrotoluene is a more readily available or cost-effective starting material. The first step involves the reduction of the nitro group to a primary amine, which then feeds into the same diazotization/iodination sequence described in Route 1.
Workflow Diagram
Caption: Workflow for the synthesis of this compound from 3-Fluoro-2-nitrotoluene.
Experimental Protocols
Step 1: Reduction of the Nitro Group
-
Method A: Tin(II) Chloride Reduction
-
In a round-bottom flask, dissolve 3-Fluoro-2-nitrotoluene (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).
-
Slowly add concentrated hydrochloric acid and heat the mixture to reflux for 1-3 hours.
-
Cool the reaction to room temperature and carefully basify with a concentrated NaOH solution to precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-Amino-2-fluorotoluene.
-
-
Method B: Catalytic Hydrogenation
-
Dissolve 3-Fluoro-2-nitrotoluene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to afford 3-Amino-2-fluorotoluene.
-
Step 2: Diazotization and Iodination
-
The product from Step 1, 3-Amino-2-fluorotoluene, is used directly in the protocol described for Route 1 .
Causality and Trustworthiness
The choice between reduction methods often depends on laboratory capabilities and scale. Catalytic hydrogenation is generally cleaner, producing water as the only byproduct, and is often preferred for larger-scale synthesis. However, it requires specialized hydrogenation equipment. The SnCl₂/HCl method is operationally simpler for lab-scale synthesis but generates significant amounts of tin-based waste, which requires proper disposal. The successful reduction is easily verified by the disappearance of the starting material and the appearance of the less polar amine on a TLC plate.
Route 3: Directed ortho-Metalation (DoM) of 2,3-Difluorotoluene
This route offers a mechanistically distinct and potentially more convergent approach. It leverages the ability of the fluorine atom to act as a directing metalating group (DMG), guiding a strong organolithium base to deprotonate the adjacent ortho position. The resulting aryl lithium species is then quenched with an electrophilic iodine source.[8][9]
Workflow Diagram
Caption: Workflow for the synthesis of this compound via Directed ortho-Metalation.
Experimental Protocol
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF).
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Add 2,3-Difluorotoluene (1.0 eq) to the cold THF.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise, maintaining the temperature at -78 °C. The fluorine atom at the 3-position directs the lithiation to the 2-position.[9][10]
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Iodination: Prepare a solution of iodine (I₂) (1.2 eq) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C. The deep purple color of the iodine should dissipate upon addition.
-
After the addition is complete, allow the reaction to slowly warm to room temperature.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with diethyl ether. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography or vacuum distillation.
Causality and Trustworthiness
This protocol's success hinges on rigorous anhydrous and anaerobic conditions. Organolithium reagents are highly reactive towards water and oxygen. The cryogenic temperature (-78 °C) is essential to prevent side reactions and ensure the stability of the aryl lithium intermediate. The fluorine atom is a moderately effective DMG, and its directing effect is crucial for the regioselectivity of the iodination. This method avoids the use of potentially unstable diazonium salts, which can be an advantage from a safety perspective, especially at a larger scale.
Comparative Cost and Process Analysis
The choice of synthetic route is often a balance between the cost of raw materials, the number of synthetic steps, operational complexity, and overall yield.
Starting Material Cost Comparison
The following table provides an estimated cost comparison based on prices from major chemical suppliers. Prices are subject to change and may vary based on purity and quantity.
| Starting Material | Supplier Example | Price (USD) per Gram (Small Scale) | Price (USD) per Gram (Larger Scale) |
| 3-Amino-2-fluorotoluene | Sigma-Aldrich | ~$23.00/g | ~$4.60/g (for 10g) |
| 3-Fluoro-2-nitrotoluene | Sigma-Aldrich | ~$197.00/g[11] | Varies, often high |
| MySkinRecipes | ~$21.50/g (฿730/g)[12] | ~$14.00/g (฿2380/5g)[12] | |
| 2,3-Difluorotoluene | Fisher Scientific | Price not readily available for small scale[13] | Varies, generally moderate |
| Sigma-Aldrich | Product discontinued, but was available[14] | - |
Note: Prices are for illustrative purposes and were retrieved from online catalogs. They can fluctuate significantly.
Overall Process Evaluation
| Metric | Route 1 (from Amine) | Route 2 (from Nitro) | Route 3 (from Difluoro) |
| Starting Material Cost | Low to Moderate | High (can be a major cost driver) | Moderate |
| Number of Steps | 1 | 2 | 1 |
| Reagent Cost | Low (NaNO₂, HCl, KI are inexpensive) | Moderate (Reduction reagents can be costly) | High (n-BuLi is expensive and requires special handling) |
| Operational Complexity | Moderate (handling of diazonium salts) | High (two separate reactions and work-ups) | High (requires strict anhydrous/anaerobic conditions and cryogenic temperatures) |
| Safety Concerns | Unstable diazonium intermediate | Standard chemical hazards | Pyrophoric organolithium reagents |
| Scalability | Well-established and scalable | Scalable, but generates more waste | Challenging to scale due to cryogenic and anhydrous requirements |
| Overall Recommendation | Most Economical & Practical: Often the preferred route due to the low cost of the starting material and reagents, and well-understood chemistry. | Viable Alternative: Only makes sense if 3-fluoro-2-nitrotoluene is available at a significantly lower cost than the corresponding amine. | Specialized Application: A good option for rapid, small-scale synthesis if the necessary equipment is available. Avoids diazonium salts but is more expensive and technically demanding. |
Conclusion
For the synthesis of this compound, the diazotization of 3-Amino-2-fluorotoluene (Route 1) stands out as the most balanced and economically viable option for most research and development applications. It is a single-step transformation that utilizes inexpensive reagents and a moderately priced starting material. The procedure is well-documented and robust, making it a reliable choice.
While the nitro-reduction-diazotization sequence (Route 2) is chemically sound, the significantly higher cost of 3-Fluoro-2-nitrotoluene makes it economically unfavorable unless a specific, low-cost supply chain is accessible.
The Directed ortho-Metalation of 2,3-Difluorotoluene (Route 3) is an elegant and powerful method that offers a different strategic approach. However, the high cost and stringent handling requirements of organolithium reagents, coupled with the need for cryogenic temperatures, render it the most expensive and technically demanding option, best reserved for situations where the other routes are not feasible.
Ultimately, the optimal choice will depend on the specific project's budget, scale, available equipment, and the synthetic chemist's expertise.
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Sandmeyer Reaction Mechanism. BYJU'S. [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
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Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]
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3-Fluoro-2-nitrotoluene. MySkinRecipes. [Link]
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Safety Operating Guide
Proper Disposal of 3-Fluoro-2-iodotoluene: A Technical Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, in-depth technical overview of the proper disposal procedures for 3-Fluoro-2-iodotoluene (CAS No. 883502-14-5), a halogenated aromatic hydrocarbon. By understanding the chemical's properties and the principles of hazardous waste management, laboratory personnel can mitigate risks and adhere to regulatory standards.
Understanding the Hazard Profile of this compound
Key Physicochemical and Toxicological Insights:
-
Halogenated Aromatic Hydrocarbon: As a member of this chemical class, this compound is presumed to be a hazardous waste. Halogenated organic compounds are subject to stringent disposal regulations due to their potential for environmental persistence and the formation of toxic byproducts upon improper incineration.[1]
-
Irritant Properties: Based on data for analogous compounds, this compound is expected to be a skin and eye irritant.[2] Direct contact should be avoided through the use of appropriate personal protective equipment.
-
Inhalation and Ingestion Hazards: Similar chemicals can be harmful if inhaled or swallowed. Handling should always be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Environmental Concerns: Halogenated organic compounds can be hazardous to the environment.[3] Therefore, disposal into drains or municipal waste systems is strictly prohibited.
Quantitative Data Summary for Structurally Related Compounds:
| Property | Value (for 3-Fluorotoluene) | Reference |
| Flash Point | Not Available for this compound | |
| Boiling Point | 212 °C (for this compound) | |
| Incompatibility | Strong oxidizing agents |
Personal Protective Equipment (PPE): The First Line of Defense
Given the hazardous nature of this compound, the selection and consistent use of appropriate PPE is non-negotiable.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[4] In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
-
Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[5] For prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or Viton® should be considered.[4] Always inspect gloves for signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is required to protect against splashes.[5]
-
Respiratory Protection: All handling of this compound should occur in a certified chemical fume hood to minimize inhalation exposure.
Segregation and Collection of this compound Waste
Proper segregation of hazardous waste is a cornerstone of safe and cost-effective laboratory management.
Core Principles:
-
Dedicated Waste Container: A designated, properly labeled, and chemically compatible container must be used for all this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation from Non-Halogenated Waste: Critically, halogenated organic waste must be kept separate from non-halogenated waste streams.[1] Co-mingling these wastes significantly increases disposal costs, as the entire mixture must be treated as halogenated waste.
Caption: Decision-making workflow for spill response.
Final Disposal Pathway: Incineration
The recommended and most environmentally sound disposal method for this compound and other halogenated organic wastes is high-temperature incineration. [1][6]This process is conducted in specialized facilities equipped with advanced flue gas cleaning systems to neutralize acidic gases (such as hydrogen fluoride and hydrogen iodide) and other hazardous byproducts that are formed during combustion. [7]Landfill disposal is not an appropriate option for this type of chemical waste.
Regulatory Compliance
The disposal of this compound is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and may also be subject to state and local regulations. It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with these legal frameworks.
By adhering to the procedures outlined in this guide, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. United States Environmental Protection Agency. [Link]
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Comprehensive Safety and Handling Guide for 3-Fluoro-2-iodotoluene
This guide provides essential safety protocols and operational directives for the handling of 3-Fluoro-2-iodotoluene (CAS No. 883502-14-5). As a valued professional in research and development, your safety is paramount. This document is structured to provide immediate, actionable information, grounded in established safety principles for halogenated aromatic compounds, to ensure your work is both productive and safe.
Immediate Safety Profile
This section summarizes the assumed critical safety information for this compound, derived from data on analogous compounds.
| Hazard Category | Anticipated Hazard | Primary Route of Exposure | Recommended Immediate Action |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Inhalation, Ingestion, Dermal | Move to fresh air, seek immediate medical attention. Do not induce vomiting. Flush skin with copious amounts of water. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Dermal | Immediately flush skin with water for at least 15 minutes; remove contaminated clothing. |
| Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Ocular | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[5] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation | Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention. |
| Chronic Toxicity | Long-term effects are unknown. Handle as a potential source of chronic health effects through repeated exposure. | All routes | Minimize exposure through engineering controls and appropriate PPE. |
| Physical Hazards | Combustible liquid.[3] Vapors may form explosive mixtures with air.[3] | Inhalation | Keep away from heat, sparks, and open flames.[1] Use in a well-ventilated area. |
Operational Protocol: From Receipt to Disposal
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring a safe laboratory environment. The following workflow is designed to be a self-validating system for the safe handling of this compound.
Caption: Step-by-step workflow for handling this compound.
Detailed Steps:
-
Pre-Handling Preparation:
-
Documentation Review: Thoroughly review the SDS for similar compounds like 2-Fluoro-6-iodotoluene and 3-Fluorotoluene to understand potential hazards.[1]
-
Personal Protective Equipment (PPE) Assembly: Gather all necessary PPE as detailed in Section 3. Inspect all items, especially gloves, for any signs of degradation or perforation.
-
Engineering Control Verification: Ensure a chemical fume hood is operational and certified. All handling of this compound must be performed within the fume hood.
-
Spill Kit Readiness: Confirm that a spill kit appropriate for halogenated organic solvents is readily accessible. The kit should contain absorbent materials (e.g., vermiculite, sand), neutralizing agents, and a sealed container for waste.[6][7]
-
-
Handling and Use:
-
Chemical Transport: When moving the chemical, always use a secondary container to prevent spills in transit.
-
Dispensing: Carefully dispense the required amount inside the fume hood. Use non-sparking tools and ground equipment to prevent static discharge.[8]
-
Reaction Setup: If used in a reaction, ensure the apparatus is a closed system to prevent the release of vapors.
-
-
Post-Handling and Disposal:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Waste Segregation: this compound is a halogenated organic compound. All waste, including contaminated consumables, must be collected in a designated, properly labeled container for halogenated organic waste.[9] Do not mix with non-halogenated waste.
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.
-
Personal Protective Equipment (PPE) Specifications
The selection of appropriate PPE is your primary defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Double Gloving: Inner nitrile glove, outer Viton™ or Silver Shield™ gloves. | Nitrile provides a good base level of protection and dexterity, while Viton™ and Silver Shield™ offer superior resistance to aromatic and chlorinated solvents.[10][11] Butyl rubber gloves are not recommended for halogenated solvents.[12] |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Provides maximum protection against splashes and vapors to the eyes and face.[1] |
| Body Protection | Flame-resistant lab coat. | Protects against splashes and provides a barrier for the skin. Flame resistance is crucial due to the combustible nature of the compound. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if there is any risk of exposure outside of a functioning fume hood. | Protects against the inhalation of potentially harmful vapors.[8] |
Emergency Response Plan
Immediate and correct response to an emergency can significantly mitigate harm.
Caption: Decision-making workflow for emergency response.
Emergency Procedures:
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek medical attention if irritation persists.[1]
-
In Case of Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
In Case of Inhalation: Move the affected person to fresh air.[13] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
In Case of Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
In Case of a Spill:
-
Minor Spill (<100 mL and contained in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[6][14]
-
Work from the outside of the spill inwards to prevent spreading.[6]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[14]
-
-
Major Spill (>100 mL or outside of a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary to ensure a full evacuation.
-
Contact your institution's EHS and emergency services from a safe location.
-
-
References
-
NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]
-
Gloves - Tables of Properties and Resistances. University of California, Berkeley - College of Chemistry. [Link]
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This compound - Chemical Properties. ChemBK. [Link]
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Organic Solvent Waste Disposal. University of British Columbia - Safety & Risk Services. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - General Information. Regulations.gov. [Link]
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OSHA Glove Selection Chart. Environmental Health and Safety - The University of Texas at Dallas. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
Spill Kits and Spill Clean Up Procedures. Georgia Institute of Technology - Environmental Health & Safety. [Link]
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Finding the Most Suitable Chemical Resistant Gloves for the Application. Honeywell. [Link]
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Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]
-
Procedures to be followed in the event of minor or major spill. SUNY College of Optometry. [Link]
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Chemical Resistant Glove Guide. University of Connecticut - Environmental Health and Safety. [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. [Link]
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Glove Selection Guide. University of South Alabama. [Link]
-
Specific Solvent Issues with Iodination. ACS Green Chemistry Institute. [Link]
-
Electrophilic Iodination of Organic Compounds. MDPI. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Toluene-2,4-diisocyanate. Centers for Disease Control and Prevention. [Link]
-
Toxicology of Some Fluoro-Organic Compounds. Defense Technical Information Center. [Link]
-
Lab Accident/First Aid Information. University of Connecticut - Environmental Health and Safety. [Link]
-
Workup for Removing Bromine or Iodine. University of Rochester - Department of Chemistry. [Link]
-
Iodination of Organic Compounds Using the Reagent System I2-30% aq. H2O2 under Organic Solvent-free Reaction Conditions. ResearchGate. [Link]
Sources
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- 5. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
- 6. ehs.gatech.edu [ehs.gatech.edu]
- 7. ccny.cuny.edu [ccny.cuny.edu]
- 8. hmdb.ca [hmdb.ca]
- 9. nrc.gov [nrc.gov]
- 10. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 11. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
